[4-(4-Methylpiperazin-1-yl)phenyl]methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
[4-(4-methylpiperazin-1-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-13-6-8-14(9-7-13)12-4-2-11(10-15)3-5-12/h2-5,15H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAGHLIBKHFJDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380124 | |
| Record name | [4-(4-Methylpiperazin-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342405-34-9 | |
| Record name | [4-(4-Methylpiperazin-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(4-methylpiperazin-1-yl)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of [4-(4-Methylpiperazin-1-yl)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Piperazine Moiety in Medicinal Chemistry
The piperazine ring is a recurring and invaluable scaffold in modern drug discovery, prized for its versatile physicochemical properties and its presence in a multitude of clinically successful therapeutic agents.[1][2] Its unique diamine structure allows for dual points of substitution, enabling the fine-tuning of properties such as solubility, basicity, and receptor engagement.[3][4] This guide focuses on a key exemplar of this structural class, [4-(4-methylpiperazin-1-yl)phenyl]methanol, a versatile building block with significant applications in the synthesis of targeted therapies, most notably as a precursor to the renowned tyrosine kinase inhibitor, Imatinib.[5][6]
This document provides a comprehensive technical overview of the fundamental basic properties of this compound, offering insights into its pKa, aqueous solubility, and lipophilicity. By detailing robust experimental protocols for the determination of these critical parameters, this guide aims to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this and similar piperazine-containing intermediates in their synthetic and medicinal chemistry endeavors.
Physicochemical and Structural Characteristics
This compound is a substituted aromatic alcohol incorporating a 1-methylpiperazine moiety. Its structure presents a fascinating dichotomy of polarity, with the hydrophilic alcohol and basic nitrogen atoms of the piperazine ring counterbalanced by the lipophilic phenyl ring and methyl group. This structural duality is central to its utility as a versatile synthetic intermediate.
| Property | Value | Source |
| IUPAC Name | This compound | [7] |
| CAS Number | 342405-34-9 | [7] |
| Molecular Formula | C₁₂H₁₈N₂O | [7] |
| Molecular Weight | 206.28 g/mol | [7] |
| Predicted pKa (hydroxyl) | 15.05 ± 0.10 | [3] |
| Predicted XLogP3-AA | 1.0 | [8] |
Basicity and pKa Determination: A Gateway to Understanding In Vivo Behavior
The basicity of the piperazine nitrogens in this compound is a critical determinant of its behavior in biological systems. The pKa values of these nitrogens dictate the extent of protonation at physiological pH, which in turn influences the compound's solubility, membrane permeability, and potential for off-target interactions.
Given the presence of two nitrogen atoms in the piperazine ring, two pKa values are expected. Based on data for structurally similar compounds, such as 1-methylpiperazine which has pKa values of 4.94 and 9.09, we can infer the approximate basicity of our target molecule.[9] The N-phenyl substitution is expected to slightly decrease the basicity of the adjacent nitrogen due to the electron-withdrawing nature of the aromatic ring, while the N-methyl group will have a lesser impact.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is the gold-standard method for the experimental determination of pKa values.[10][11] This technique involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa is determined from the midpoint of the buffer region in the resulting titration curve.[10]
Caption: Workflow for LogP determination using RP-HPLC.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a set of standard compounds with known LogP values spanning a range that is expected to include the target compound.
-
Prepare a solution of this compound.
-
-
Chromatographic Conditions:
-
Use a C18 reversed-phase column.
-
Employ an isocratic mobile phase, typically a mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., methanol or acetonitrile).
-
-
Analysis:
-
Inject the standard compounds and the target compound onto the HPLC system.
-
Record the retention time (t_R) for each compound.
-
Determine the void time (t_0) by injecting a non-retained compound (e.g., uracil).
-
-
Data Analysis:
-
Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0.
-
Plot the logarithm of the capacity factor (log k) for the standard compounds against their known LogP values to generate a calibration curve.
-
Determine the log k for this compound and use the calibration curve to calculate its LogP value.
-
Application in Drug Synthesis: A Precursor to Imatinib
The utility of this compound as a synthetic intermediate is exemplified by its role in the synthesis of Imatinib, a cornerstone in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).
[1][4][12]The synthesis of Imatinib requires the key intermediate 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid. [[5][13]4-(4-Methylpiperazin-1-yl)phenyl]methanol can be readily oxidized to this carboxylic acid, making it a valuable starting material.
This oxidation can be achieved using various reagents, such as potassium permanganate (KMnO₄) or more selective methods like TEMPO-catalyzed oxidation with sodium hypochlorite (NaOCl). The[14][15][16] resulting carboxylic acid is then coupled with N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine to form the final Imatinib molecule.
This compound is a strategically important building block in medicinal chemistry, largely owing to the favorable physicochemical properties imparted by the 1-methylpiperazine moiety. Its balanced basicity, inferred aqueous solubility, and moderate lipophilicity make it an attractive precursor for the synthesis of complex drug molecules, most notably the tyrosine kinase inhibitor Imatinib. A thorough understanding and experimental determination of its fundamental basic properties—pKa, solubility, and LogP—are essential for its effective application in drug discovery and development. The protocols detailed in this guide provide a robust framework for researchers to characterize this and other similar piperazine-containing intermediates, thereby facilitating the rational design and synthesis of next-generation therapeutics.
References
- Roskoski, R., Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research, 187, 106642.
- Roskoski, R., Jr. (2024). Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update. Pharmacological Research, 199, 107059.
- Roskoski, R., Jr. (2021). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological research, 175, 106029.
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Roskoski, R., Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors. Blue Ridge Institute for Medical Research. Retrieved from [Link]
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New Drug Approvals. (2014). IMATINIB. Retrieved from [Link]
- Google Patents. (n.d.). US20080103305A1 - Process for the preparation of imatinib.
- Google Patents. (n.d.). CN104910101A - Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride.
- Williams, H. D., et al. (2019). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics, 16(7), 2947-2962.
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Scent.vn. (n.d.). This compound. Retrieved from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
- Furlotti, G., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC medicinal chemistry, 13(9), 1109–1118.
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
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protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
- Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
-
Semantic Scholar. (n.d.). Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [https://www.semanticscholar.org/paper/Table-3-from-pKa-Values-of-Some-Piperazines-at-(-K-Khalili-Henni/9e3f5f3e9b1d8e1d2c6e3d0c9f8e4e1f7a4e6e4a]([Link]
- Google Patents. (n.d.). US7550591B2 - Imatinib production process.
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LookChem. (n.d.). BENZYL ALCOHOL. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
- Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1269-1274.
-
OpenMETU. (2008). Studies directed towards The synthesis Of İmatinib Mesylate ((Gleevec), 4-(4-Methyl-Piperazin-1- Ylmethyl) - N-[4- Methyl-3-(4-Pyridin-3-Yl-Pyrimidin-2- Ylamino)-Phenyl]- Benzamide Methanesulfonate) Analogs. Retrieved from [Link]
-
Sciencemadness Wiki. (2023). Benzyl alcohol. Retrieved from [Link]
- Al-Bayati, Y. K. (2014). A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmaceutical Sciences Review and Research, 29(2), 159-164.
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Semantic Scholar. (n.d.). Determination of Potentiometric Titration Inflection Point by Concentric Arcs Method. Retrieved from [Link]
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Japanese Pharmacopoeia. (n.d.). Benzyl Alcohol. Retrieved from [Link]
- Paw, B., & Misztal, G. (2000). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta poloniae pharmaceutica, 57(5), 335–342.
- Chen, Y. T., et al. (2016). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. PloS one, 11(3), e0151629.
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols. Retrieved from [Link]
- Huang, X., & Liu, X. (2007). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses.
-
Queen's University Belfast. (2024). Oxidation of alcohols and aldehydes with peracetic acid and a Mn(II)/Pyridin‐2‐carboxylato catalyst: substrate and continuous flow studies. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
National Academic Digital Library of Ethiopia. (n.d.). Oxidation of Primary Alcohols to Carboxylic Acids. Retrieved from [Link]
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ResearchGate. (2010). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. Retrieved from [Link]
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Chemistry LibreTexts. (2025). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]
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- 18. US20080103305A1 - Process for the preparation of imatinib - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Characteristics of [4-(4-Methylpiperazin-1-yl)phenyl]methanol (CAS 342405-34-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
[4-(4-Methylpiperazin-1-yl)phenyl]methanol, registered under CAS number 342405-34-9, is a versatile organic compound featuring a benzyl alcohol moiety substituted with a methylpiperazine group. This unique structural combination imparts a range of physicochemical properties that make it a valuable building block in medicinal chemistry and a target for analytical investigation. The presence of both a hydroxyl group and a tertiary amine within the same molecule allows for diverse chemical transformations and potential biological interactions. This guide provides a comprehensive overview of its core physicochemical characteristics, synthesis, and analytical methodologies, offering a critical resource for professionals in drug discovery and development.
Molecular Identity and Structure
The fundamental identity of this compound is established by its molecular formula, weight, and structural arrangement. The piperazine and phenyl rings are key determinants of its chemical behavior.
Diagram 1: Chemical Structure of this compound
Physicochemical Properties
The interplay of the aromatic ring, the basic piperazine moiety, and the polar hydroxyl group governs the physicochemical profile of this compound. These properties are critical for predicting its behavior in various experimental and biological systems.
| Property | Value | Source(s) |
| Appearance | White to light yellow solid | |
| Melting Point | 118-120 °C | |
| Boiling Point (Predicted) | 363.7 ± 42.0 °C | |
| Density (Predicted) | 1.105 ± 0.06 g/cm³ | |
| pKa (Predicted) | 15.05 ± 0.10 | |
| LogP (XLogP3-AA) | 1.0 | |
| Topological Polar Surface Area (TPSA) | 26.7 Ų | |
| Solubility in Ethanol (@ 25°C) | 146.53 g/L | |
| Solubility in Methanol (@ 25°C) | 261.43 g/L |
Synthesis and Reactivity
The synthesis of this compound typically involves the reduction of a corresponding carbonyl compound. A common synthetic route is the reduction of 4-(4-methylpiperazin-1-yl)benzaldehyde.
Diagram 2: Representative Synthetic Workflow
Sources
A Technical Guide to the Structural Elucidation of 4-(4-Methylpiperazin-1-yl)benzyl alcohol
Prepared by: Gemini, Senior Application Scientist
Foreword: The Imperative of Structural Integrity in Drug Discovery
In the landscape of modern drug development, the unambiguous structural confirmation of novel chemical entities is the bedrock upon which all subsequent research is built. An error in structural assignment can invalidate extensive biological, toxicological, and clinical data, leading to catastrophic losses in both resources and time. This guide is designed for researchers, chemists, and drug development professionals, providing a comprehensive, field-proven framework for the structural elucidation of 4-(4-Methylpiperazin-1-yl)benzyl alcohol (PubChem CID: 2776492). This molecule, a common building block in medicinal chemistry, serves as an ideal case study for applying a multi-technique, self-validating analytical workflow.
Our approach transcends a mere recitation of protocols. As senior scientists, we understand that the causality behind experimental choices is paramount. This guide, therefore, emphasizes the logical sequence of analysis, the rationale for each technique, and the interpretation of data within a holistic context to achieve irrefutable structural confirmation.
Molecular Overview
Before commencing analysis, it is essential to establish the theoretical properties of the target compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈N₂O | PubChem[1] |
| IUPAC Name | [4-(4-methylpiperazin-1-yl)phenyl]methanol | PubChem[1] |
| Molecular Weight | 206.28 g/mol | PubChem[1] |
| Monoisotopic Mass | 206.141913202 Da | PubChem[1] |
This foundational data will serve as our reference point for mass spectrometry and NMR analysis.
The Analytical Workflow: A Strategy for Certainty
A robust elucidation strategy is not a random collection of experiments but a logical progression where each step informs the next. The workflow is designed to first establish purity, then confirm molecular mass, identify key functional groups, and finally, assemble the complete atomic framework with stereochemical detail.
Part 1: Purity Assessment via High-Performance Liquid Chromatography (HPLC)
Experimental Protocol: RP-HPLC
-
System Preparation: Use a standard HPLC system equipped with a C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) and a UV detector.
-
Mobile Phase: Prepare an isocratic mobile phase of 70:30 (v/v) Acetonitrile:Water. For improved peak shape, 0.1% formic acid can be added to both solvents.
-
Sample Preparation: Accurately weigh and dissolve ~1 mg of the compound in 1 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.
-
Analysis Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (due to the aromatic ring)
-
Run Time: 10 minutes
-
-
Data Evaluation: Integrate the area of all peaks in the chromatogram. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) * 100. A purity level of >98% is typically required for confident structural analysis.
Part 2: Molecular Mass Confirmation via Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry provides the single most critical piece of data for confirming the molecular formula: the molecular weight. Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as it typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, directly confirming the compound's mass.[5]
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in an appropriate solvent such as methanol or acetonitrile.
-
Instrumentation: Infuse the sample directly into an ESI-mass spectrometer.
-
Acquisition Parameters (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Scan Range: m/z 50 - 500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V (A higher cone voltage can be used to induce fragmentation if desired).
-
-
Data Analysis: Identify the base peak in the resulting spectrum. For 4-(4-Methylpiperazin-1-yl)benzyl alcohol, the expected monoisotopic mass is 206.14 Da. Therefore, the primary ion observed should be the [M+H]⁺ adduct.
Expected Data & Fragmentation
| Ion | Calculated m/z | Description |
| [M+H]⁺ | 207.1492 | Protonated molecular ion. Primary confirmation. |
| [M-OH]⁺ | 189.1386 | Loss of the hydroxyl group. |
| [C₈H₁₀N₂]⁺ | 147.0917 | Benzylic cleavage, loss of the piperazine-methyl fragment. |
| [C₅H₁₁N₂]⁺ | 99.0917 | Fragment corresponding to the protonated N-methylpiperazine. |
The observation of the [M+H]⁺ ion at m/z 207.1492 provides strong evidence for the molecular formula C₁₂H₁₈N₂O. The fragmentation pattern can provide initial clues about the molecule's structure, such as the presence of a labile hydroxyl group and a distinct piperazine moiety.[6]
Part 3: Functional Group Identification via Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[7] For our target compound, we expect to see characteristic vibrations for the alcohol (O-H), aromatic ring (C=C), and amine (C-N) functionalities.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean, empty crystal first. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance spectrum.
Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
| ~3350 | Strong, Broad | O-H Stretch | Alcohol |
| 3100-3000 | Medium | C-H Stretch | Aromatic Ring |
| 2950-2800 | Strong | C-H Stretch | Aliphatic (CH₂, CH₃) |
| ~1610, ~1515 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1250 | Medium-Strong | C-N Stretch | Aryl-Amine |
| ~1030 | Strong | C-O Stretch | Primary Alcohol |
The presence of a broad peak around 3350 cm⁻¹ is a definitive indicator of the alcohol's O-H group.[8] Peaks in the 1610-1500 cm⁻¹ region confirm the aromatic ring, while strong aliphatic C-H stretches below 3000 cm⁻¹ and C-N stretches support the piperazine structure.[9]
Part 4: Definitive Structural Assembly via Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. ¹H NMR reveals the number and environment of hydrogen atoms, while ¹³C NMR provides the same information for the carbon skeleton.[10] Together, they allow for the complete assembly of the molecular puzzle.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the pure compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Instrumentation: Acquire spectra on a 400 MHz or higher NMR spectrometer.
-
Acquisition:
-
For ¹H NMR, acquire 16-32 scans.
-
For ¹³C NMR, acquire 512-1024 scans or more, using broadband proton decoupling.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale to TMS at 0.00 ppm. Integrate the ¹H NMR signals.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment & Rationale |
| Hₐ | ~7.30 | Doublet | 2H | Aromatic protons ortho to CH₂OH, showing coupling to Hc. |
| Hₑ | ~6.90 | Doublet | 2H | Aromatic protons ortho to piperazine, shielded by the N atom and coupled to Ha. |
| Hₒ | ~4.65 | Singlet | 2H | Benzylic CH₂ protons. Singlet as there are no adjacent protons.[11] |
| Hₖ | ~3.20 | Triplet | 4H | Piperazine CH₂ protons adjacent to the aromatic ring. |
| Hₚ | ~2.50 | Triplet | 4H | Piperazine CH₂ protons adjacent to the N-CH₃ group. |
| Hₘ | ~2.30 | Singlet | 3H | N-Methyl protons. Singlet, characteristic chemical shift. |
| OH | ~1.90 | Broad Singlet | 1H | Alcohol proton. Exchangeable, often broad. |
Note: The aromatic region (Ha, Hc) constitutes an AA'BB' system, which may appear as two distinct doublets at 400 MHz.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Predicted δ (ppm) | Carbon Type | Assignment & Rationale |
| ~151.0 | Aromatic C | C-N. Quaternary carbon attached to electron-donating nitrogen, highly deshielded. |
| ~133.0 | Aromatic C | C-CH₂OH. Quaternary carbon. |
| ~128.5 | Aromatic CH | CH carbons ortho to the CH₂OH group. |
| ~116.0 | Aromatic CH | CH carbons ortho to the piperazine group, shielded by nitrogen. |
| ~65.0 | Aliphatic CH₂ | Benzylic CH₂OH carbon. Attached to oxygen.[12] |
| ~55.0 | Aliphatic CH₂ | Piperazine CH₂ carbons adjacent to the N-CH₃ group. |
| ~49.0 | Aliphatic CH₂ | Piperazine CH₂ carbons adjacent to the aromatic ring. |
| ~46.0 | Aliphatic CH₃ | N-Methyl carbon. |
The combination of ¹H and ¹³C NMR data allows for the complete and unambiguous assignment of every hydrogen and carbon atom in the molecule, confirming the core benzyl alcohol structure, the 1,4-disubstitution pattern on the aromatic ring, and the N-methylpiperazine moiety.
Conclusion
The structural elucidation of 4-(4-Methylpiperazin-1-yl)benzyl alcohol is achieved through a systematic and multi-faceted analytical approach. HPLC confirms the sample's purity, providing a suitable foundation for analysis. High-resolution mass spectrometry validates the molecular formula by providing an accurate mass. FTIR spectroscopy identifies the key functional groups—alcohol, aromatic ring, and tertiary amine—present in the structure. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive, high-resolution map of atomic connectivity, leaving no doubt as to the compound's identity. By following this logical, self-validating workflow, researchers can ensure the structural integrity of their compounds, a critical requirement for success in drug discovery and development.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information for Catalytic study details.
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A Technical Guide to the Spectral Analysis of [4-(4-Methylpiperazin-1-yl)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular Structure and Key Features
The structural attributes of [4-(4-Methylpiperazin-1-yl)phenyl]methanol are pivotal in determining its spectral characteristics. The molecule consists of a para-substituted benzene ring, where one substituent is a hydroxymethyl group (-CH₂OH) and the other is a 4-methylpiperazin-1-yl group.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle and Experimental Considerations: ¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic compounds by mapping the chemical environments of hydrogen atoms.[1] The chemical shift (δ) of a proton is influenced by its local electronic environment, while spin-spin coupling provides information about neighboring protons. For a compound like this compound, a standard ¹H NMR experiment would be conducted in a deuterated solvent, such as CDCl₃ or DMSO-d₆, at a frequency of 400 MHz or higher to ensure adequate signal dispersion.
Predicted ¹H NMR Spectrum:
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |
| Ar-H | 7.2 - 7.4 | d | 2H | Protons ortho to the -CH₂OH group, deshielded by the aromatic ring current. |
| Ar-H | 6.8 - 7.0 | d | 2H | Protons ortho to the piperazine nitrogen, shielded by the electron-donating effect of the nitrogen. |
| -CH₂OH | ~4.6 | s | 2H | Benzylic protons adjacent to an oxygen atom. |
| -OH | Variable (2-5) | br s | 1H | Chemical shift is dependent on concentration and solvent; often appears as a broad singlet. |
| Piperazine-H (axial) | ~3.1 - 3.3 | t | 4H | Protons on the piperazine ring adjacent to the phenyl group. |
| Piperazine-H (equatorial) | ~2.5 - 2.7 | t | 4H | Protons on the piperazine ring adjacent to the methyl group. |
| -CH ₃ | ~2.3 | s | 3H | Protons of the methyl group on the piperazine ring. |
Interpretation: The aromatic region is expected to show a classic AA'BB' system, appearing as two doublets, due to the para-substitution. The benzylic protons of the methanol group will likely appear as a singlet, while the piperazine protons will exhibit complex multiplets due to their diastereotopic nature, though they are simplified here as triplets for clarity. The methyl group on the piperazine will be a singlet.
Workflow for ¹H NMR Analysis:
Caption: Workflow for acquiring and processing a ¹H NMR spectrum.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle and Experimental Considerations: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.[2] Each unique carbon atom in a molecule gives a distinct signal. Proton-decoupled ¹³C NMR is the most common experiment, where all signals appear as singlets. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
Predicted ¹³C NMR Spectrum:
| Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| Ar-C -N | ~150 | Quaternary aromatic carbon attached to the electron-donating nitrogen. |
| Ar-C -CH₂OH | ~135 | Quaternary aromatic carbon attached to the hydroxymethyl group. |
| Ar-C H | ~128 | Aromatic CH carbons ortho to the -CH₂OH group. |
| Ar-C H | ~116 | Aromatic CH carbons ortho to the piperazine nitrogen. |
| -C H₂OH | ~65 | Benzylic carbon attached to oxygen. |
| Piperazine-C H₂ (N-Ar) | ~50 | Piperazine carbons adjacent to the aromatic ring. |
| Piperazine-C H₂ (N-CH₃) | ~55 | Piperazine carbons adjacent to the methyl group. |
| -C H₃ | ~46 | Methyl carbon on the piperazine ring. |
Interpretation: The aromatic region will show four distinct signals for the six carbons due to symmetry. The quaternary carbons will have lower intensities. The aliphatic region will show signals for the benzylic carbon, the two non-equivalent sets of piperazine carbons, and the methyl carbon.
Mass Spectrometry (MS)
Principle and Experimental Considerations: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[3] Electron Ionization (EI) is a common method that involves bombarding the molecule with high-energy electrons, leading to ionization and fragmentation. The resulting fragmentation pattern provides a "fingerprint" of the molecule and can be used to deduce its structure.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): m/z = 220. The molecular ion peak is expected to be observed, corresponding to the molecular weight of the compound (C₁₂H₁₈N₂O).
-
Major Fragment Ions:
-
m/z = 205 ([M-CH₃]⁺): Loss of a methyl group from the piperazine ring.
-
m/z = 191 ([M-CH₂OH]⁺): Loss of the hydroxymethyl group.
-
m/z = 135: Cleavage of the C-N bond between the phenyl ring and the piperazine, resulting in the [C₆H₄CH₂OH]⁺ fragment.
-
m/z = 86: The [CH₃N(CH₂CH₂)₂]⁺ fragment from the piperazine ring.
-
m/z = 71: A common fragment from the piperazine ring.
-
Fragmentation Pathway:
Caption: Predicted major fragmentation pathways in EI-MS.
Infrared (IR) Spectroscopy
Principle and Experimental Considerations: Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.[4] Different functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of specific functional groups within a molecule.
Predicted IR Spectrum:
| Wavenumber (cm⁻¹) | Vibration | Intensity | Functional Group |
| 3200-3600 | O-H stretch | Broad, Strong | Alcohol |
| 3000-3100 | C-H stretch | Medium | Aromatic |
| 2800-3000 | C-H stretch | Strong | Aliphatic (CH₂, CH₃) |
| 1600-1620 | C=C stretch | Medium | Aromatic Ring |
| 1500-1520 | C=C stretch | Medium | Aromatic Ring |
| 1150-1250 | C-N stretch | Medium | Aryl-Amine |
| 1000-1100 | C-O stretch | Strong | Primary Alcohol |
| 800-850 | C-H bend (out-of-plane) | Strong | para-disubstituted Aromatic |
Interpretation: The IR spectrum is expected to be dominated by a broad and strong O-H stretching band, characteristic of the alcohol functional group. The presence of both aromatic and aliphatic C-H stretches will be evident. The aromatic C=C stretching bands and the strong C-H out-of-plane bending band will confirm the para-substituted aromatic ring. The C-N and C-O stretching bands will also be present in the fingerprint region.
Conclusion
The comprehensive spectral analysis of this compound, as predicted and interpreted in this guide, provides a valuable resource for its identification and characterization. The predicted ¹H NMR, ¹³C NMR, MS, and IR data are based on well-established spectroscopic principles and comparisons with structurally related molecules. This guide serves as a foundational document for researchers, enabling them to anticipate the spectral features of this compound and to confidently interpret experimental data when it becomes available. The methodologies and interpretative strategies outlined herein are broadly applicable to the structural elucidation of other complex organic molecules in the field of drug discovery and development.
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[4-(4-Methylpiperazin-1-yl)phenyl]methanol NMR and mass spectrometry data
An In-Depth Technical Guide to the Structural Elucidation of [4-(4-Methylpiperazin-1-yl)phenyl]methanol using NMR and Mass Spectrometry
Introduction
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Small molecules, particularly those incorporating privileged scaffolds like the piperazine moiety, serve as critical building blocks for a vast array of therapeutic agents. This compound is one such compound, presenting a valuable synthon for medicinal chemistry programs. Its structure combines a substituted aromatic ring with a flexible aliphatic amine, making it an ideal candidate for exploring structure-activity relationships.
This guide, intended for researchers, analytical scientists, and drug development professionals, provides an in-depth framework for the structural characterization of this compound. Rather than merely presenting raw data, we will adopt the perspective of a senior application scientist, explaining the causality behind experimental choices and outlining self-validating protocols. We will delve into the predictive analysis of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, offering a comprehensive strategy to confirm its molecular identity with the highest degree of confidence.
Molecular Properties and Structural Overview
Before any analytical interrogation, a thorough understanding of the target molecule's fundamental properties is essential. These details inform instrument selection, sample preparation, and data interpretation.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 342405-34-9 | [1][2][3] |
| Molecular Formula | C₁₂H₁₈N₂O | [1][3] |
| Molecular Weight | 206.28 g/mol | [1][3] |
| Exact Mass | 206.1419 Da | [1] |
The structure is comprised of three key regions: the para-substituted phenyl ring, the benzylic alcohol, and the N-methylpiperazine group. The numbering scheme used for NMR assignment is detailed in the diagram below.
Caption: Chemical structure of this compound with numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the molecular framework and confirm connectivity.
Causality Behind Experimental Choices
The choice of solvent, internal standard, and operating frequency are critical for acquiring high-quality, reproducible data.
-
Solvent: Deuterated chloroform (CDCl₃) is an excellent first choice for this molecule due to its good solubilizing power for moderately polar compounds and its single, well-defined residual solvent peak. Should solubility be an issue, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are suitable alternatives.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard (0.00 ppm) for ¹H and ¹³C NMR due to its chemical inertness and single, sharp resonance outside the typical spectral window for organic molecules.[4]
-
Field Strength: A mid-to-high field instrument (400-600 MHz for ¹H) is recommended. Higher fields provide greater spectral dispersion, which is crucial for resolving potentially overlapping signals, particularly in the complex aromatic and aliphatic regions of this molecule.
Predicted ¹H NMR Spectrum
Based on the structure, we can predict the proton NMR spectrum. The molecule's symmetry will simplify the aromatic region into an AA'BB' system.
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H2, H6 | ~ 7.2 - 7.4 | Doublet (d) | 2H | Aromatic protons ortho to the electron-withdrawing CH₂OH group. |
| H3, H5 | ~ 6.8 - 7.0 | Doublet (d) | 2H | Aromatic protons ortho to the electron-donating piperazine nitrogen. |
| H7 (CH₂ OH) | ~ 4.6 | Singlet (s) | 2H | Benzylic protons adjacent to an oxygen atom. |
| H8 (CH₂OH ) | ~ 1.5 - 2.5 | Broad Singlet (br s) | 1H | Exchangeable hydroxyl proton; shift is concentration and solvent dependent. |
| H10, H14 | ~ 3.1 - 3.3 | Multiplet (m) | 4H | Piperazine protons adjacent to the phenyl-substituted nitrogen. |
| H11, H13 | ~ 2.5 - 2.7 | Multiplet (m) | 4H | Piperazine protons adjacent to the methyl-substituted nitrogen. |
| H15 (N-CH₃ ) | ~ 2.3 | Singlet (s) | 3H | Methyl protons on the electron-rich piperazine nitrogen. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide a count of unique carbon atoms and information about their electronic environment.
| Assignment | Predicted δ (ppm) | Rationale |
| C4 | ~ 151 | Aromatic carbon directly attached to the electron-donating piperazine nitrogen. |
| C1 | ~ 130 | Aromatic carbon bearing the CH₂OH group. |
| C2, C6 | ~ 128 | Aromatic carbons ortho to the CH₂OH group. |
| C3, C5 | ~ 116 | Aromatic carbons ortho to the piperazine nitrogen. |
| C7 (-C H₂OH) | ~ 65 | Benzylic carbon attached to oxygen. |
| C10, C14 | ~ 49 | Piperazine carbons adjacent to the phenyl-substituted nitrogen. |
| C11, C13 | ~ 55 | Piperazine carbons adjacent to the methyl-substituted nitrogen. |
| C15 (N-C H₃) | ~ 46 | Methyl carbon on the piperazine ring. |
Experimental Protocol for NMR Data Acquisition
This protocol ensures a self-validating system for acquiring high-quality NMR data.
Caption: Workflow for NMR Data Acquisition and Processing.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean vial.
-
Dissolution: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS. Ensure the sample is fully dissolved.
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field using the deuterium signal from the solvent. Perform automated or manual shimming to optimize magnetic field homogeneity.
-
¹H Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 90° pulse angle, a relaxation delay of at least 1-2 seconds, and a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Process both spectra using appropriate software (e.g., Mnova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and calibration of the chemical shift axis using the TMS signal at 0.00 ppm.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the definitive molecular weight and, through fragmentation analysis, corroborates the structure determined by NMR. The choice of ionization technique is paramount.
Causality Behind Experimental Choices
-
High-Resolution MS (HRMS): Electrospray ionization (ESI) is the preferred method for this molecule. It is a "soft" ionization technique that typically yields the protonated molecular ion, [M+H]⁺, with minimal fragmentation.[5] When coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap, it provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.
-
Low-Resolution MS: Electron Ionization (EI), often coupled with Gas Chromatography (GC-MS), is a "hard" ionization technique that induces reproducible fragmentation. This fragmentation pattern serves as a "fingerprint" for the molecule and can be used to confirm its substructures.
High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation
The primary goal of HRMS is to confirm the elemental composition.
-
Molecular Formula: C₁₂H₁₈N₂O
-
Calculated Monoisotopic Mass: 206.1419 Da
-
Expected [M+H]⁺ Ion (ESI+): 207.1492 m/z
An experimental mass measurement within 5 ppm of the calculated value provides strong evidence for the proposed molecular formula.
Predicted Fragmentation Pathways
Under EI conditions, the molecule is expected to fragment at its weakest bonds. The N-methylpiperazine and benzylic positions are common sites of cleavage.
Caption: Predicted major fragmentation pathways in EI-MS.
Key predicted fragments include:
-
m/z 107: The hydroxytropylium ion, formed by cleavage of the C4-N9 bond.
-
m/z 99: The 4-methylpiperazin-1-yl radical cation, also from C4-N9 cleavage.
-
m/z 84: A common fragment from the N-methylpiperazine ring, often a very stable and abundant ion.
Experimental Protocol for MS Data Acquisition
A. LC-ESI-HRMS Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to ~1-10 µg/mL in the initial mobile phase.
-
Chromatography: Use a standard C18 reverse-phase column. A typical mobile phase would be a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid aids in the protonation of the molecule.
-
MS Acquisition: Acquire data in positive ion mode (ESI+). Set the mass analyzer to scan a relevant range (e.g., m/z 50-500) with high resolution (>10,000).
-
Data Analysis: Extract the mass spectrum for the chromatographic peak. Determine the accurate mass of the [M+H]⁺ ion and use it to confirm the elemental composition.
B. GC-EI-MS Protocol:
-
Sample Preparation: Prepare a ~1 mg/mL solution in a volatile solvent like dichloromethane or ethyl acetate.
-
Chromatography: Use a standard non-polar capillary column (e.g., DB-5ms). Program the oven temperature to ensure the compound elutes as a sharp peak.
-
MS Acquisition: Use standard EI energy (70 eV). Scan a mass range of m/z 40-300.
-
Data Analysis: Compare the resulting fragmentation pattern to the predicted pathways and, if available, to library spectra.
Data Integration and Structural Confirmation
The ultimate confidence in structural assignment comes from the synergistic integration of all analytical data.
-
Formula Confirmation: HRMS provides the molecular formula (C₁₂H₁₈N₂O).
-
Substructure Identification: The ¹H and ¹³C NMR spectra identify the key functional groups: a para-substituted benzene ring, a benzylic alcohol (-CH₂OH), and an N-methylpiperazine ring.
-
Connectivity Mapping: The chemical shifts and coupling patterns in the NMR data confirm how these pieces are connected. For instance, the AA'BB' pattern in the ¹H NMR confirms the para-substitution on the aromatic ring.
-
Fragmentation Corroboration: The fragments observed in the mass spectrum (e.g., m/z 107 and 99) are consistent with the proposed connectivity, validating the bond between the phenyl ring and the piperazine nitrogen.
By following this comprehensive analytical workflow, researchers can move forward with full confidence in the identity and purity of their this compound, ensuring the integrity of subsequent biological or chemical studies.
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Biological activity of piperazine-containing phenylmethanols
An In-Depth Technical Guide to the Biological Activity of Piperazine-Containing Phenylmethanols
Executive Summary
The piperazine ring is a quintessential "privileged scaffold" in modern medicinal chemistry, present in a multitude of FDA-approved drugs.[1] Its unique physicochemical properties—such as high aqueous solubility, tunable basicity, and conformational rigidity—make it an invaluable component for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[2] When coupled with a phenylmethanol moiety, which provides a critical three-dimensional arrangement of aromatic and hydroxyl groups for target interaction, the resulting molecular architecture gives rise to a diverse and potent spectrum of biological activities. This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and mechanistic underpinnings of piperazine-containing phenylmethanols, offering field-proven insights into their application in drug discovery. We will explore their significant potential as anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) modulating agents, supported by detailed experimental protocols and data-driven analysis.
The Piperazine-Phenylmethanol Scaffold: A Strategic Design
The rationale for combining the piperazine and phenylmethanol moieties is rooted in established principles of medicinal chemistry. The piperazine ring often serves as a non-lipophilic, basic core that improves a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2] The two nitrogen atoms offer sites for substitution, allowing chemists to precisely orient other pharmacophoric groups in three-dimensional space to maximize target engagement.
The phenylmethanol group, in turn, acts as a key interacting fragment. The phenyl ring can engage in π-π stacking, hydrophobic, and cation-π interactions within a target's binding pocket, while the hydroxyl group is a potent hydrogen bond donor and acceptor. This combination creates a versatile platform for developing selective and potent ligands for a wide array of biological targets.[2]
A Spectrum of Biological Activities
Piperazine-phenylmethanol derivatives have demonstrated a remarkable breadth of pharmacological activities, underscoring their therapeutic potential.
Anticancer Activity
This class of compounds exhibits significant cytotoxic activity against a range of human cancer cell lines.[3] Research has demonstrated efficacy against breast (MCF7, MDA-MB-231), cervical (HeLa), and colon (HCT116) cancer cell lines.[3][4] The mechanism often involves the induction of programmed cell death (apoptosis) and the arrest of the cell cycle, preventing tumor proliferation.[2][5]
Anti-inflammatory Properties
Several derivatives have shown potent anti-inflammatory effects in preclinical models.[6] This activity is typically mediated by the downregulation of key inflammatory pathways, including the inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[6][7]
Antimicrobial and Antifungal Activity
The scaffold is a promising foundation for developing new agents to combat infectious diseases, a critical need given the rise of antimicrobial resistance.[8] Derivatives have been synthesized and tested against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, and fungal strains like Candida albicans and Aspergillus niger, with many showing significant inhibitory activity.[9][10]
Central Nervous System (CNS) Activity
The ability of the piperazine moiety to cross the blood-brain barrier makes this class of compounds particularly suitable for targeting the CNS.[11] Various derivatives have been investigated for anxiolytic, antidepressant, and antipsychotic properties, often by modulating neurotransmitter systems such as the serotonergic (5-HT) and GABAergic pathways.[12][13][14]
Core Mechanisms of Action
Understanding the molecular pathways through which these compounds exert their effects is crucial for rational drug design and optimization.
Induction of Apoptosis in Cancer
A primary anticancer mechanism for many piperazine derivatives is the induction of apoptosis.[15] Studies have shown that these compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[5]
-
Intrinsic Pathway: The compound induces mitochondrial stress, leading to the release of cytochrome c into the cytoplasm. This activates a cascade of effector proteins, primarily caspase-9 and caspase-3, which execute the cellular demolition process.[5]
-
Extrinsic Pathway: The molecule may enhance signaling through death receptors on the cell surface, leading to the activation of caspase-8, which in turn activates the same downstream executioner caspases.[5]
The convergence of these pathways on caspase-3 activation is a hallmark of their pro-apoptotic efficacy.
Diagram: Generalized Intrinsic Apoptosis Pathway Below is a Graphviz diagram illustrating the simplified intrinsic apoptosis pathway, a common target for piperazine-containing anticancer agents.
Caption: Intrinsic apoptosis pathway initiated by a cytotoxic compound.
Neuromodulation in the CNS
The anxiolytic and antidepressant-like effects of certain piperazine derivatives are often attributed to their interaction with serotonin receptors, particularly the 5-HT1A subtype, where they can act as agonists or partial agonists.[13] Some compounds also modulate the GABAergic system by binding to the GABAA receptor, enhancing the inhibitory effects of GABA, which is a mechanism shared with benzodiazepines.[14]
Methodologies for Biological Evaluation
Rigorous and validated experimental protocols are the bedrock of trustworthy drug discovery. The following section details standard methodologies for assessing the key biological activities of piperazine-phenylmethanol derivatives.
Diagram: Preclinical Drug Discovery Workflow This diagram outlines a typical workflow for evaluating a novel chemical entity.
Caption: A standard workflow for preclinical evaluation of novel compounds.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a foundational colorimetric method for assessing a compound's effect on cell viability.[16] It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[17]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to form an insoluble purple formazan product.[17][18] This product is then solubilized, and its absorbance is measured, providing a quantitative assessment of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[15][17]
-
Compound Treatment: Prepare serial dilutions of the piperazine-phenylmethanol test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with untreated cells (negative control) and a vehicle control (e.g., 0.1% DMSO). Incubate for 24, 48, or 72 hours.[15]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Add 10-20 µL of this MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C, protected from light.[15][19]
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well.[18][19]
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
Protocol: In Vivo Anti-inflammatory Assessment (Carrageenan-Induced Rat Paw Edema)
This is a classic and highly reproducible model for evaluating the acute anti-inflammatory activity of novel compounds.[20]
Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's hind paw induces a localized, acute inflammatory response characterized by edema (swelling).[21][22] The ability of a test compound to reduce this swelling compared to a control group indicates its anti-inflammatory potential.[23]
Step-by-Step Protocol:
-
Animal Acclimatization: Use adult Wistar or Sprague-Dawley rats (150-200 g). Acclimate the animals for at least one week before the experiment with free access to food and water.
-
Grouping and Baseline Measurement: Divide animals into groups (n=6-8 per group): a negative control group (vehicle), a positive control group (e.g., Indomethacin, 5-10 mg/kg), and test groups receiving different doses of the piperazine-phenylmethanol compound.[21] Measure the initial volume of the right hind paw of each rat using a digital plethysmometer. This is the baseline reading.[23]
-
Compound Administration: Administer the test compounds and control drugs orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before inducing inflammation.[20][21]
-
Induction of Edema: Inject 100 µL of a 1% carrageenan suspension in sterile saline into the subplantar region of the right hind paw of each rat.[21]
-
Paw Volume Measurement: Measure the paw volume at regular intervals post-carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[21][23]
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group at each time point using the following formula:
-
% Inhibition = [ (Vc - Vt) / Vc ] × 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Data Synthesis and Structure-Activity Relationships (SAR)
Systematic analysis of how structural modifications affect biological activity is key to optimizing lead compounds. For piperazine-phenylmethanols, SAR studies often focus on the substituents on both the phenyl ring and the distal nitrogen of the piperazine ring.
Table 1: Representative Anticancer Activity of Piperazine Derivatives (Note: This is a representative table based on literature findings for piperazine derivatives. Specific values for phenylmethanol subclasses should be determined experimentally.)
| Compound ID | Substitution on Phenyl Ring | Substitution on Piperazine (N4) | Cell Line | IC₅₀ (µM) | Citation |
| PZ-01 | 4-Chloro | Methyl | MCF-7 | 5.2 | [1] |
| PZ-02 | 4-Fluoro | Benzyl | HeLa | 3.1 | [1] |
| PZ-03 | 3,4-Dichloro | 4-Fluorobenzyl | MDA-MB-231 | 1.8 | [4] |
| PZ-04 | 4-Methoxy | Methyl | HCT-116 | 8.5 | [1] |
Key SAR Insights:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups (e.g., halogens like -Cl or -F) on the phenyl ring often enhances cytotoxic activity.[24]
-
Bulky Substituents: Adding bulky aromatic or heteroaromatic groups to the distal piperazine nitrogen can significantly increase potency, likely by providing additional binding interactions with the target protein.[25]
-
Positional Isomerism: The position of substituents on the phenyl ring (ortho, meta, para) can drastically alter activity, highlighting the importance of precise spatial orientation for target binding.[24]
Future Directions and Conclusion
The piperazine-phenylmethanol scaffold is a highly validated and promising platform for the discovery of new therapeutic agents. While significant research has highlighted its potential across multiple disease areas, future work should focus on several key areas:
-
Target Deconvolution: Identifying the specific protein targets for compounds that show potent phenotypic effects (e.g., cytotoxicity).
-
Selectivity Profiling: Ensuring that lead compounds are selective for their intended target (e.g., cancer cells over healthy cells) to minimize off-target toxicity.[5]
-
Pharmacokinetic Optimization: Further refining the scaffold to improve oral bioavailability, metabolic stability, and other ADME properties.
-
In Vivo Efficacy: Moving more lead compounds from in vitro and early in vivo models to more complex disease models to validate their therapeutic potential.
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Unveiling the Therapeutic Potential: A Pharmacological Profile of [4-(4-Methylpiperazin-1-yl)phenyl]methanol
Abstract
This technical guide provides a comprehensive framework for elucidating the potential pharmacological profile of the novel chemical entity, [4-(4-Methylpiperazin-1-yl)phenyl]methanol. Leveraging established principles of drug discovery and medicinal chemistry, this document outlines a systematic, multi-tiered approach to characterize its biological activity. We will explore its physicochemical properties, hypothesize potential molecular targets based on its structural motifs, and detail a robust experimental cascade—from initial in vitro screening to conclusive in vivo validation. This guide is intended for researchers, scientists, and drug development professionals dedicated to the identification and advancement of new therapeutic agents. By presenting a logical and scientifically rigorous pathway for investigation, we aim to unlock the therapeutic promise held within this compound.
Introduction: The Piperazine Scaffold as a Foundation for Novel Therapeutics
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of pharmacological activities.[1] Its unique six-membered heterocyclic structure containing two opposing nitrogen atoms imparts favorable physicochemical properties, such as high aqueous solubility and the ability to act as both hydrogen bond donors and acceptors.[1] These characteristics often translate to improved oral bioavailability and desirable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[1]
The N-methylpiperazine moiety, in particular, is a common feature in centrally acting agents and kinase inhibitors, valued for its contribution to target affinity and improved pharmacokinetic attributes.[2][3] The presence of this group in this compound, coupled with a phenylmethanol core, suggests a high potential for biological activity. This document will serve as a comprehensive roadmap for the systematic pharmacological profiling of this compound, a critical step in its journey from a chemical entity to a potential therapeutic candidate.[4]
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical characteristics is fundamental to any pharmacological investigation. These properties influence its formulation, administration, and interaction with biological systems.
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| Molecular Formula | C12H18N2O | [5] |
| Molecular Weight | 206.28 g/mol | [5] |
| CAS Number | 342405-34-9 | [5] |
| SMILES | CN1CCN(CC1)C2=CC=C(C=C2)CO | [5] |
This data is compiled from publicly available chemical databases.
The structure of this compound features a tertiary amine within the N-methylpiperazine ring and a primary alcohol on the phenyl ring. These functional groups are amenable to salt formation, which can be leveraged to optimize solubility and handling properties.
A Strategic Approach to Pharmacological Profiling
Given the novelty of this compound, a systematic and tiered approach to pharmacological profiling is essential. This strategy allows for efficient resource allocation, prioritizing compounds with the most promising therapeutic potential while identifying potential liabilities early in the discovery process.[4][6] Our proposed workflow progresses from broad, high-throughput in vitro assays to more focused and complex in vivo models.[7]
Figure 1: A tiered workflow for the pharmacological profiling of novel compounds.
Tier 1: Initial Target Identification and Prioritization
The initial phase of pharmacological profiling aims to cast a wide net to identify potential molecular targets and flag any immediate liabilities.[8]
In Silico Target Prediction
Computational models can predict potential biological targets based on the chemical structure of a compound. By comparing the structure of this compound to databases of known ligands, we can generate a preliminary list of potential interacting proteins. This step is crucial for designing a focused and cost-effective screening strategy.
Broad Ligand Binding Panels
A broad ligand binding screen against a panel of known receptors, ion channels, and transporters is a cornerstone of early pharmacological profiling.[6] This approach provides a rapid assessment of a compound's selectivity and potential off-target effects. Based on the prevalence of the piperazine scaffold in CNS-active drugs, a panel heavily weighted towards neurotransmitter receptors is recommended.[9]
Step-by-Step Protocol: Radioligand Binding Assay
-
Preparation of Cell Membranes: Obtain cell membranes expressing the target receptor of interest.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a known radioligand for the target receptor, and varying concentrations of this compound.
-
Incubation: Incubate the mixture at a specified temperature for a set duration to allow for competitive binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
Key Enzyme Inhibition Assays
Given the structural similarities of the N-methylpiperazine moiety to substrates of various enzymes, a focused panel of enzyme inhibition assays is warranted.[2] This should include enzymes critical for drug metabolism (e.g., Cytochrome P450 isoforms) and those implicated in various disease states (e.g., monoamine oxidase (MAO), acetylcholinesterase (AChE)).[2]
Tier 2: In Vitro Functional and Cellular Characterization
Once primary targets are identified, the next step is to elucidate the functional consequences of compound binding in a cellular context.[10]
Functional Assays
Functional assays determine whether a compound acts as an agonist, antagonist, inverse agonist, or modulator of its target.[11] The choice of assay is dependent on the target class. For example, G-protein coupled receptor (GPCR) activation can be monitored by measuring second messenger levels (e.g., cAMP, IP3) or through reporter gene assays.
Figure 2: A generalized GPCR signaling pathway.
Cell-Based Signaling and Viability Assays
Moving from isolated proteins to whole cells provides a more physiologically relevant context to assess a compound's activity.[10] Cellular assays can confirm on-target engagement and provide initial insights into a compound's therapeutic window by assessing cytotoxicity.
Step-by-Step Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondria will reduce MTT to formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the concentration that reduces viability by 50% (IC50).
Early Safety and Toxicity Screening
Early identification of potential safety liabilities is crucial for de-risking a drug discovery program.[12] Key assays in this stage include:
-
hERG Channel Assay: To assess the risk of cardiac arrhythmia.
-
Cytotoxicity Assays: Using a panel of cell lines to identify general cellular toxicity.[8]
-
Genotoxicity Assays: Such as the Ames test, to evaluate mutagenic potential.
Tier 3: In Vivo Validation and Proof-of-Concept
Promising candidates from in vitro testing are advanced to in vivo models to evaluate their efficacy, safety, and pharmacokinetic properties in a whole organism.[7][13]
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies
PK/PD studies establish the relationship between the drug's concentration in the body over time (pharmacokinetics) and its pharmacological effect (pharmacodynamics).[14] These studies are essential for determining an appropriate dosing regimen for subsequent efficacy studies.
Rodent Disease Models
The selection of an appropriate animal model is dictated by the hypothesized therapeutic indication.[15][16] For instance, if in vitro data suggests an antipsychotic potential, models such as the amphetamine-induced hyperlocomotion model or the pre-pulse inhibition model would be relevant.[17]
Behavioral Pharmacology
For CNS-active compounds, a battery of behavioral tests can provide insights into potential effects on mood, cognition, and motor function. This can help to further refine the therapeutic hypothesis and identify potential side effects.
Potential Therapeutic Indications and Future Directions
The structural features of this compound, particularly the N-methylpiperazine moiety, suggest several potential therapeutic avenues that warrant investigation.
-
Central Nervous System Disorders: Many piperazine-containing drugs target CNS receptors, suggesting potential applications in psychiatric and neurological disorders.[9][18]
-
Oncology: The piperazine scaffold is also found in a number of kinase inhibitors used in cancer therapy.[3]
-
Inflammatory Diseases: Certain piperazine derivatives have demonstrated anti-inflammatory properties.
Future research should focus on a systematic exploration of these possibilities, guided by the data generated through the proposed pharmacological profiling cascade. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogs, will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.[1]
Conclusion
This compound represents a promising starting point for a drug discovery program. Its structural alerts, rooted in the well-established piperazine scaffold, provide a strong rationale for a thorough pharmacological investigation. The multi-tiered approach outlined in this guide, progressing from broad in silico and in vitro screening to focused in vivo studies, provides a robust and efficient framework for uncovering its therapeutic potential. Through rigorous and systematic evaluation, the scientific community can determine if this novel molecule holds the key to addressing unmet medical needs.
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An In-Depth Technical Guide to the In-Silico Prediction of Protein Targets for [4-(4-Methylpiperazin-1-yl)phenyl]methanol
Abstract
The identification of molecular targets is a critical and often rate-limiting step in the drug discovery and development pipeline. For novel or uncharacterized small molecules, such as [4-(4-Methylpiperazin-1-yl)phenyl]methanol, in-silico target prediction methods offer a rapid and cost-effective strategy to generate testable hypotheses about their mechanism of action, potential therapeutic applications, and off-target liabilities. This guide provides a comprehensive, technically-grounded workflow for researchers to predict the biological targets of this compound. We will delve into the causality behind the selection of various computational strategies, from ligand-based similarity assessments to structure-based reverse docking and pharmacophore modeling. Each protocol is designed as a self-validating system, emphasizing the convergence of evidence from multiple orthogonal approaches to build a robust target profile.
Introduction: The Rationale for In-Silico Target Prediction
The biological activity of a small molecule is intrinsically linked to its interactions with macromolecular targets within a biological system.[1] For this compound, a compound with available chemical structure information but limited public data on its biological effects, computational prediction methods are the logical first step to elucidate its pharmacological potential.[2] In-silico approaches leverage the vast and ever-growing repositories of chemical and biological data to infer relationships between chemical structures and their protein targets.[3][4]
The core principle behind many of these methods is the "similarity property principle," which posits that structurally similar molecules are likely to have similar biological activities.[5] By systematically comparing our query compound to databases of molecules with known targets, we can generate a ranked list of probable protein interactions. This guide will navigate through a multi-pronged strategy, ensuring that the predictions are not reliant on a single methodology but are rather a consensus from diverse computational philosophies.
The Query Molecule: this compound
Before initiating any computational workflow, it is imperative to have a standardized representation of the query molecule.
-
IUPAC Name: this compound
-
Molecular Formula: C₁₂H₁₈N₂O[2]
-
CAS Number: 342405-34-9[2]
-
Canonical SMILES: CN1CCN(CC1)C2=CC=C(C=C2)CO[2]
This information can be readily obtained from chemical databases such as PubChem.[6][7][8][9][10] The SMILES (Simplified Molecular-Input Line-Entry System) string is a crucial identifier for most web-based prediction tools.
A Multi-Tiered Approach to Target Prediction
Our predictive workflow is structured as a funnel, starting with broad, rapid screening methods and progressively moving towards more computationally intensive and specific analyses. This approach allows for early hypothesis generation while building a stronger, more refined case for the most promising predicted targets.
Caption: A multi-tiered workflow for in-silico target prediction.
Tier 1: Ligand-Based Similarity Methods
These methods are foundational and rely on comparing the query molecule to large databases of compounds with known biological activities.
SwissTargetPrediction: A Rapid Initial Screen
SwissTargetPrediction is a web server that predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity to known ligands.[11][12] This is an excellent starting point due to its user-friendly interface and robust underlying methodology.[13]
-
Navigate to the SwissTargetPrediction website: Access the web server through a standard browser.[12]
-
Input the Query Molecule: Paste the SMILES string for this compound (CN1CCN(CC1)C2=CC=C(C=C2)CO) into the input field.[11] The server will automatically render the 2D structure for verification.
-
Select the Organism: Choose "Homo sapiens" to focus the predictions on human protein targets.
-
Initiate Prediction: Click the "Predict targets" button to start the analysis.
-
Interpret the Results: The output will be a ranked list of predicted targets.[14][15] Pay close attention to the "Probability" score, which reflects the confidence of the prediction. The results are often visualized as a pie chart, showing the distribution of predicted target classes (e.g., kinases, proteases, GPCRs).
Database Similarity Searching: ChEMBL and PubChem
ChEMBL and PubChem are vast, publicly accessible databases containing information on millions of chemical compounds and their biological activities.[6][8][16][17] Performing a similarity search in these databases can identify structurally related compounds with experimentally validated targets, providing strong inferential evidence.
-
Access the ChEMBL Database: Navigate to the EMBL-EBI ChEMBL homepage.
-
Initiate a Structure Search: Use the structure drawing tool or paste the SMILES string of the query molecule.
-
Define Similarity Threshold: Set a similarity threshold (e.g., Tanimoto coefficient > 0.85) to identify closely related analogs.
-
Execute the Search: Run the similarity search.
-
Analyze the Results: The output will list compounds from the database that meet the similarity criteria. Examine the associated bioactivity data for these compounds, noting the protein targets, assay types, and potency values (e.g., IC₅₀, Kᵢ).[4][5][18]
Tier 2: Structure-Based and Pharmacophore Analysis
While ligand-based methods are powerful, they are inherently limited by the available data on structurally similar compounds. Structure-based and pharmacophore methods provide an orthogonal approach to target prediction.
Reverse Docking: Interrogating the Proteome
Reverse docking flips the conventional virtual screening paradigm: instead of screening a library of compounds against a single target, we screen a single compound against a library of protein structures.[19][20] This method can identify potential binding partners based on the predicted binding affinity and complementarity between the ligand and the protein's binding site.[21][22]
-
Prepare the Ligand: The 3D structure of this compound needs to be generated and energy-minimized using computational chemistry software (e.g., Open Babel, RDKit).
-
Select a Protein Target Library: Utilize a curated library of 3D protein structures. This could be the entire Protein Data Bank (PDB) or a subset focused on druggable proteins.
-
Perform Docking Simulations: Use a molecular docking program (e.g., AutoDock Vina, GOLD) to systematically dock the prepared ligand into the binding sites of each protein in the library.[21][22]
-
Score and Rank the Results: Each docking simulation will produce a score representing the predicted binding affinity. Rank the protein targets from most to least favorable based on these scores.
-
Post-Docking Analysis: Visually inspect the binding poses of the top-scoring hits to ensure that the predicted interactions are chemically reasonable.
Caption: A conceptual workflow for reverse docking.
Pharmacophore Modeling: Identifying Key Interaction Features
A pharmacophore is an abstract representation of the essential molecular features required for a molecule's biological activity.[23][24][25][26] These features include hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.[26] Pharmacophore models can be generated from a set of active ligands (ligand-based) or from the structure of a protein's binding site (structure-based).[24][27]
-
Gather a Set of Active Analogs: From the similarity searches in Tier 1, collect a set of structurally diverse compounds that are known to be active against a common target.
-
Generate a Pharmacophore Model: Use software (e.g., LigandScout, MOE) to align the active compounds and identify the common chemical features and their spatial arrangement. This creates a 3D pharmacophore model.
-
Validate the Model: Ensure that the model can distinguish between active and inactive compounds.
-
Screen the Query Molecule: Fit this compound to the generated pharmacophore model. A good fit suggests that it may share the same biological target.
Tier 3: Data Integration and Hypothesis Generation
The strength of an in-silico prediction lies in the convergence of evidence from multiple, independent methods.[1] A target that is predicted by SwissTargetPrediction, is also the target of a close structural analog in ChEMBL, and shows a favorable docking score in a reverse docking screen is a high-confidence candidate for experimental validation.
Data Summary Table
| Prediction Method | Predicted Target(s) | Confidence/Score | Rationale |
| SwissTargetPrediction | [Example: Dopamine Receptor D2] | [Example: Probability = 0.75] | High 2D/3D similarity to known DRD2 ligands. |
| ChEMBL Similarity | [Example: Serotonin Transporter] | [Example: Tanimoto = 0.88 to known inhibitor] | Structural analog with documented high potency. |
| Reverse Docking | [Example: Histamine H1 Receptor] | [Example: Docking Score = -9.5 kcal/mol] | Favorable predicted binding affinity. |
| Pharmacophore Model | [Example: Adrenergic Receptor Beta-2] | [Example: Fit Score = 0.92] | Matches key interaction features of known agonists. |
(Note: The targets and scores in this table are illustrative examples and not actual prediction results.)
Conclusion and Forward Look
This guide has outlined a systematic and robust workflow for the in-silico prediction of protein targets for this compound. By integrating ligand-based and structure-based computational methods, researchers can generate a prioritized list of putative targets. It is crucial to remember that these are predictions and serve as hypotheses. The next critical step is the experimental validation of the high-confidence predictions through in-vitro binding assays or cell-based functional assays. This iterative cycle of computational prediction and experimental validation is a cornerstone of modern drug discovery and chemical biology.
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Bhargava, H., et al. (2021). Chemogenomic Approaches for Revealing Drug Target Interactions in Drug Discovery. Current Topics in Medicinal Chemistry, 21(23), 2059–2072. [Link]
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A Technical Guide to the Structure-Activity Relationship (SAR) of Methylpiperazine Derivatives
Foreword: The Enduring Privilege of the Piperazine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of therapeutic agents, earning them the designation of "privileged structures." The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a quintessential example of such a scaffold.[1][2] Its inherent physicochemical properties and synthetic tractability have made it a cornerstone in drug design. This guide focuses specifically on the N-methylpiperazine moiety, a simple yet profound modification that significantly influences a molecule's pharmacological profile.
The addition of a single methyl group to one of the piperazine nitrogens might seem trivial, yet it critically modulates properties like lipophilicity, basicity, and metabolic stability.[3][4] These alterations, in turn, dictate how the molecule interacts with biological targets, permeates membranes, and is processed by the body. Consequently, the N-methylpiperazine core is a recurring feature in numerous FDA-approved drugs, from antipsychotics and antidepressants to cutting-edge anticancer agents.[5][6][7]
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It eschews a rigid template to instead provide a narrative built on causality, exploring not just what structural changes affect activity, but why they do. We will dissect the structure-activity relationships (SAR) of methylpiperazine derivatives across key therapeutic areas, supported by validated experimental protocols and data, to provide a comprehensive and actionable resource for modern drug discovery.
The N-Methylpiperazine Core: A Physicochemical and Pharmacokinetic Powerhouse
The decision to incorporate an N-methylpiperazine unit into a lead compound is a strategic one, aimed at fine-tuning its drug-like properties. The utility of this scaffold is rooted in a delicate balance of several key physicochemical parameters.
Basicity and Ionization State
The two nitrogen atoms of the piperazine ring are basic, with pKa values that allow them to be protonated at physiological pH. This ionization is crucial for aqueous solubility and for forming ionic interactions with acidic amino acid residues (e.g., Aspartate, Glutamate) in receptor binding pockets. The N-methyl group, being weakly electron-donating, slightly increases the basicity of its attached nitrogen compared to the unsubstituted secondary amine. This subtle electronic modulation can be pivotal for optimizing target engagement and selectivity.[1][8]
Lipophilicity and CNS Penetration
A critical function of the N-methyl group is to increase the lipophilicity of the parent piperazine scaffold.[3] This enhancement is often essential for improving oral bioavailability and, notably, for facilitating penetration of the blood-brain barrier (BBB). This is a primary reason for the prevalence of N-methylpiperazine derivatives in drugs targeting the central nervous system (CNS).[3][9] The improved lipophilic character allows these molecules to navigate the lipid-rich environment of the BBB and engage with their intended neural targets.
Conformational Dynamics
The piperazine ring typically adopts a low-energy chair conformation. The orientation of the N-substituents (axial vs. equatorial) and the conformational flexibility of the ring are critical for achieving the correct spatial arrangement of pharmacophoric features required for receptor binding.[10] The presence of the methyl group can influence this conformational preference, thereby impacting binding affinity.
Pharmacokinetic (ADME) Modulation
The piperazine moiety is a powerful tool for optimizing Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1][11][12]
-
Solubility: The basic nitrogens allow for salt formation, significantly enhancing aqueous solubility for formulation purposes.
-
Metabolism: The piperazine ring can be a site of metabolism (e.g., N-dealkylation, oxidation). The N-methyl group itself can be a metabolic handle, but its presence can also sterically shield other parts of the molecule from metabolic enzymes, thereby improving metabolic stability and prolonging the drug's half-life.
The interplay of these factors makes the N-methylpiperazine scaffold a versatile modulator of both pharmacodynamic and pharmacokinetic properties.
SAR Across Key Therapeutic Areas
The true power of the N-methylpiperazine scaffold is revealed by examining its application across diverse disease areas. A minor change in the substitution pattern on the second nitrogen (N4) or the broader molecular framework can pivot the compound's activity from a CNS agent to a potent kinase inhibitor.[13]
Central Nervous System (CNS) Disorders
The ability of N-methylpiperazine to confer favorable CNS penetration has made it a mainstay in neuropharmacology.[9][14]
Many atypical antipsychotics achieve their therapeutic effect by modulating dopamine D2 and serotonin (e.g., 5-HT2A, 5-HT2C) receptors.[15][16] In these molecules, the N-methylpiperazine moiety typically serves as the distal, basic region of a pharmacophore that also includes a central linker and a planar, aromatic system.
-
Core SAR Principles:
-
The protonated N-methylpiperazine group often forms a key ionic bond with a conserved aspartate residue in the transmembrane domain of these G-protein coupled receptors (GPCRs).
-
The other N-substituent, frequently an aryl or heteroaryl group (e.g., phenyl, pyrimidinyl), is responsible for engaging with other regions of the binding pocket, dictating receptor selectivity (e.g., D2 vs. 5-HT2C).[16][17]
-
The length and rigidity of the linker connecting these two ends are meticulously optimized to ensure the correct distance and orientation for dual receptor occupancy.[17]
-
A prime example is Clozapine , where the N-methylpiperazine is crucial for its complex pharmacological profile, which includes antagonism at various dopamine and serotonin receptors.[3]
In the context of depression and anxiety, N-methylpiperazine derivatives often function as ligands for the serotonin 5-HT1A receptor.[9][13] For instance, in the development of novel (piperazin-1-yl-phenyl)-arylsulfonamides, a naphthalene-2-sulfonic acid derivative bearing a methylpiperazine group (compound 6b ) was identified as a potent antagonist of both 5-HT2C and 5-HT6 receptors, with IC50 values of 4 nM and 3 nM, respectively.[16]
Recent research has explored N-methylpiperazine derivatives as multi-target-directed ligands (MTDLs) for diseases like Alzheimer's. One successful strategy involves designing dual inhibitors of Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE).[3]
-
Causality: In this design, a chalcone scaffold was used as the pharmacophore for MAO-B inhibition. The strategic insertion of the N-methylpiperazine moiety was hypothesized to impart the necessary AChE inhibitory activity, a hypothesis that was confirmed experimentally. The methyl group's contribution to lipophilicity and steric bulk was considered key to achieving this dual activity.[3]
Oncology: Targeting Kinases with Precision
In cancer therapy, many modern drugs are kinase inhibitors. The N-methylpiperazine moiety has been instrumental in this field, primarily by enhancing solubility and providing a key interaction point with the target enzyme.[3][6]
-
Mechanism of Action: In tyrosine kinase inhibitors (TKIs), the N-methylpiperazine often serves as a solubilizing "tail" that extends into the solvent-exposed region of the ATP-binding pocket. Its basic nitrogen can form critical hydrogen bonds with residues in the "hinge" region of the kinase, a common anchoring point for inhibitors.
-
SAR Insights: A 2024 study on new anticancer agents provides a compelling case study. Researchers replaced a piperidine ring in a known piperidine salicylanilide scaffold with an N-methylpiperazine. This modification, combined with substitutions on a terminal phenyl ring, was explored to enhance anticancer activity against cell lines like A-549 (lung), HCT-116 (colon), and MIAPaCa-2 (pancreas).[10][18] The results were significant, with compound A-11 demonstrating cytotoxicity much greater than the standard drug, gefitinib, against A-549 and HCT-116 cells.[10] This highlights a successful scaffold-hopping strategy where the introduction of N-methylpiperazine was a key driver of improved potency.
Many blockbuster oncology drugs, such as Imatinib (Gleevec) and Bosutinib , feature the N-methylpiperazine moiety, underscoring its importance in this therapeutic area.[3][6]
Anti-inflammatory and Antimicrobial Agents
The versatility of the scaffold extends to infectious and inflammatory diseases.
-
Anti-inflammatory Activity: Methylpiperazine derivatives have shown potent anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines like TNF-α and IL-6.[19][20]
-
SAR Example: In a series of novel flavone derivatives, compounds were synthesized with a methylpiperazine unit linked to the flavone core. The SAR study revealed that the nature of the substituent on the second piperazine nitrogen was critical. For instance, attaching a 3-chlorophenyl group (5c ) or a 4-fluorophenyl group (5g ) resulted in potent dual inhibition of TNF-α and IL-6.[19]
-
-
Antimicrobial Activity: N-substitutions on the piperazine ring of antibiotics like ciprofloxacin have been shown to dramatically alter their activity spectrum. In contrast to findings with other bacteria, N-alkyl analogs of ciprofloxacin, including N-isopropylciprofloxacin, were significantly more active against Mycobacterium tuberculosis than the parent drug.[21] This demonstrates that even small alkyl substitutions can profoundly impact drug-target interactions in specific pathogens.
Experimental Design & Self-Validating Protocols
To establish a robust SAR, the underlying experimental data must be generated from validated and reproducible methodologies. The following protocols represent standard, self-validating systems for assessing the biological activity of novel methylpiperazine derivatives.
Protocol 3.1: General Synthesis of 1-Aryl-4-methylpiperazines
This protocol describes a standard nucleophilic aromatic substitution (SNAr) for synthesizing the core scaffold, a common starting point for further derivatization.
Rationale: The choice of a strong base (e.g., K2CO3) and a polar aprotic solvent (e.g., DMF) facilitates the nucleophilic attack of the piperazine nitrogen on the electron-deficient aryl halide. The reaction is monitored by TLC to ensure completion, a self-validating checkpoint.
Step-by-Step Methodology:
-
To a solution of an appropriate fluoro- or chloro-substituted aromatic/heteroaromatic compound (1.0 eq) in dimethylformamide (DMF, 10 mL/mmol), add 1-methylpiperazine (1.2 eq) and anhydrous potassium carbonate (K2CO3, 2.5 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., 10% Methanol in Dichloromethane). The disappearance of the starting material spot indicates reaction completion.
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1-aryl-4-methylpiperazine derivative.
-
Characterize the final compound using 1H NMR, 13C NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol 3.2: In Vitro Antiproliferative MTT Assay
This assay is a gold standard for determining the cytotoxicity of a compound against cancer cell lines.
Rationale: The assay relies on the metabolic activity of viable cells. The reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases is directly proportional to the number of living cells. Including a positive control (e.g., Gefitinib) and a vehicle control validates each experimental run.[10]
Step-by-Step Methodology:
-
Seed cancer cells (e.g., A-549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Prepare serial dilutions of the synthesized methylpiperazine derivatives in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol 3.3: In Vivo Carrageenan-Induced Paw Edema Model
This is a classic and reliable model for evaluating the acute anti-inflammatory activity of a compound.[20][22]
Rationale: The subcutaneous injection of carrageenan induces a biphasic inflammatory response. Measuring the reduction in paw volume in the treated group compared to a vehicle control group, and benchmarking against a standard drug like Indomethacin, provides a validated measure of anti-inflammatory efficacy.
Step-by-Step Methodology:
-
Acclimatize male Wistar rats (150-200 g) for one week.
-
Divide the animals into groups (n=6): Vehicle control (e.g., 0.5% CMC-Na), positive control (Indomethacin, 10 mg/kg, p.o.), and test compound groups (e.g., 25, 50, 100 mg/kg, p.o.).
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the vehicle, standard, or test compounds orally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Data Visualization & Logical Frameworks
Visualizing SAR data and experimental workflows is essential for clarity and insight.
Data Summary
Quantitative SAR data should be presented in a clear, tabular format to facilitate comparisons between analogs.
Table 1: SAR of N-Methylpiperazine Chalcones as Dual MAO-B/AChE Inhibitors (Data synthesized from[3])
| Compound | R-group on Phenyl Ring A | MAO-B IC50 (µM) | AChE IC50 (µM) |
| 2b | 4-Cl | 1.15 | 1.95 |
| 2c | 4-F | 0.98 | 1.43 |
| 2e | 4-Isopropyl | 8.36 | > 50 |
| 2f | 4-Dimethylamino | 3.29 | 24.52 |
| 2h | 4-Difluoromethoxy | 0.81 | 5.82 |
This table clearly shows that small, electron-withdrawing groups with high lipophilicity (e.g., 4-F, 4-Cl, 4-OCF2H) are favorable for dual potency.
Logical and Workflow Diagrams (Graphviz)
Diagrams created using DOT language can effectively illustrate complex relationships and processes.
Caption: General pharmacophore for methylpiperazine-based antipsychotics.
Caption: Iterative workflow for SAR-driven drug discovery.
Future Perspectives and Conclusion
The N-methylpiperazine scaffold remains a highly relevant and valuable tool in the medicinal chemist's arsenal.[1][12] Its continued prevalence is a testament to its ability to confer favorable drug-like properties. The future of research in this area will likely focus on several key themes:
-
Bioisosteric Replacement: While powerful, the piperazine core can sometimes lead to off-target effects (e.g., hERG liability) or suboptimal properties. Research into bioisosteres—structurally different groups with similar physicochemical properties—is a burgeoning field.[5][8] Replacing the piperazine ring with novel constrained or spirocyclic diamines can help overcome these limitations, fine-tune basicity, and explore new chemical space.[23]
-
Multi-Target-Directed Ligands (MTDLs): As demonstrated with the dual MAO-B/AChE inhibitors, using the N-methylpiperazine core as part of a larger MTDL strategy for complex diseases like cancer and neurodegeneration will continue to be a fruitful area of investigation.
-
Novel Therapeutic Applications: The fundamental SAR principles elucidated from decades of research can be applied to design methylpiperazine derivatives for novel biological targets and emerging diseases.
References
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Kumar, D., et al. (2012). Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent. PubMed. Available at: [Link]
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Singh, M., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. ResearchGate. Available at: [Link]
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Al-Ostoot, F.H., et al. (2021). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. PMC. Available at: [Link]
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Patel, N., et al. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics. Available at: [Link]
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[4-(4-Methylpiperazin-1-yl)phenyl]methanol role in medicinal chemistry
An In-Depth Technical Guide to the Role of [4-(4-Methylpiperazin-1-yl)phenyl]methanol in Medicinal Chemistry
Abstract
The this compound scaffold is a cornerstone in modern medicinal chemistry, serving as a pivotal structural intermediate and a key pharmacophoric element in a multitude of therapeutic agents. This technical guide provides an in-depth analysis of its fundamental properties, synthetic pathways, and multifaceted roles in drug design, with a particular focus on its application in kinase inhibitors. We will explore the structure-activity relationships (SAR) that underscore its utility and provide detailed protocols for its synthesis and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile moiety in their discovery programs.
Introduction: The Anatomy of a Privileged Scaffold
At its core, this compound is a deceptively simple molecule composed of three distinct chemical motifs: a phenyl ring, a benzylic alcohol, and a terminal N-methylpiperazine group. The synergy between these components is what makes it a "privileged scaffold" in drug discovery.
-
The N-Methylpiperazine Moiety: This six-membered heterocyclic ring is arguably the most critical component for imparting favorable drug-like properties.[1][2] The tertiary amine of the piperazine ring is basic, allowing for the formation of salts which significantly enhances aqueous solubility—a crucial factor for oral bioavailability.[1][3] The two nitrogen atoms can act as hydrogen bond acceptors, contributing to target affinity, while the overall moiety influences the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[1][2][4]
-
The Phenyl Methanol Linker: The phenyl group provides a rigid scaffold for orienting functional groups, while the methanol (-CH2OH) group serves as a versatile synthetic handle. This hydroxyl group can be readily modified or used as a point of attachment to connect the methylpiperazine head to a larger molecular core, making it an invaluable intermediate in multi-step syntheses.
The strategic incorporation of this scaffold is a well-established method for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, particularly within the domain of oncology and kinase inhibition.[5][6]
Physicochemical and Pharmacokinetic Profile
The intrinsic properties of this compound and the characteristics it imparts are summarized below. Understanding these parameters is essential for rational drug design.
Physicochemical Data
The following table summarizes key physicochemical properties for the core molecule.
| Property | Value | Source |
| Molecular Formula | C12H18N2O | PubChem[7] |
| Molecular Weight | 206.28 g/mol | PubChem[7] |
| IUPAC Name | This compound | PubChem[7] |
| CAS Number | 342405-34-9 | Scent.vn[8] |
| XLogP3-AA (LogP) | 1.0 | Scent.vn[8] |
| Solubility (Methanol) | 261.43 g/L | Scent.vn[8] |
| Solubility (Ethanol) | 146.53 g/L | Scent.vn[8] |
Pharmacokinetic Influence
The N-methylpiperazine group is a well-known "solubilizing tail" in medicinal chemistry. Its inclusion in a larger molecule generally leads to:
-
Enhanced Aqueous Solubility: The basic nitrogen atom (pKa ~7-8) is protonated at physiological pH, improving solubility and facilitating formulation for oral administration.[1][3]
-
Improved Bioavailability: Increased solubility often translates to better absorption from the gastrointestinal tract.[1]
-
Modulation of CNS Penetration: The piperazine moiety can be tailored to either increase or decrease penetration across the blood-brain barrier, depending on the therapeutic target.
-
Target Engagement: The nitrogen atoms can form crucial hydrogen bonds with amino acid residues in the target protein's binding pocket, enhancing potency and specificity.[1][9]
Synthetic Strategies and Methodologies
The most common and efficient synthesis of this compound involves the reduction of its corresponding aldehyde precursor, 4-(4-methylpiperazin-1-yl)benzaldehyde.[10] This transformation is a fundamental reaction in organic synthesis.
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Experimental Protocol: Reduction of 4-(4-Methylpiperazin-1-yl)benzaldehyde
This protocol describes a standard laboratory-scale synthesis.
Causality Behind Choices:
-
Reducing Agent: Sodium borohydride (NaBH₄) is chosen for its excellent chemoselectivity.[11][12] It readily reduces aldehydes and ketones but is generally unreactive towards other functional groups like esters or amides, which might be present in more complex derivatives. It is also safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH₄).[13]
-
Solvent: Methanol or ethanol are ideal solvents as they readily dissolve both the aldehyde starting material and the NaBH₄ reagent. The protic nature of the alcohol also facilitates the reaction mechanism and workup.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(4-methylpiperazin-1-yl)benzaldehyde (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of aldehyde).
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C. This is to control the initial exothermic reaction upon addition of the reducing agent.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1 eq) to the cooled solution in small portions over 15-20 minutes. Monitor for gas evolution (hydrogen).
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.
-
Quenching: Once the reaction is complete, cool the flask in an ice bath again and carefully quench the excess NaBH₄ by the slow, dropwise addition of water or dilute hydrochloric acid until gas evolution ceases.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Add water to the resulting residue and extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent in vacuo. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound as a solid.
Role as a Key Pharmacophore and Intermediate in Oncology
The true value of this scaffold is most evident in its application as a critical building block for targeted cancer therapies, most notably tyrosine kinase inhibitors (TKIs).
Case Study: Imatinib (Gleevec®) - A Paradigm of Targeted Therapy
Imatinib was a revolutionary drug for the treatment of chronic myeloid leukemia (CML).[14][15] Its structure elegantly demonstrates the role of the this compound-derived moiety. In the synthesis of Imatinib, a derivative, 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride, is coupled with an amine-containing core structure.[14][16]
Caption: Structure of Imatinib highlighting the key moiety.
The N-methylpiperazine group in Imatinib is essential for its function:
-
Solubility and Bioavailability: It confers the necessary water solubility for the drug to be formulated as an oral medication.
-
Target Binding: While not directly in the ATP-binding site, it occupies a solvent-exposed region, and its positive charge at physiological pH can form favorable interactions with the protein surface, contributing to the overall binding affinity.
Broader Applications in Kinase Inhibition
The success of Imatinib has inspired the use of this scaffold in numerous other kinase inhibitors. The phenyl-methylpiperazine motif has proven to be highly effective for engaging with the solvent-front region of the kinase domain.
-
PAK4 Inhibitors: A series of potent p21-activated kinase 4 (PAK4) inhibitors were designed incorporating the 4-(4-methylpiperazin-1-yl)phenyl scaffold, demonstrating significant antitumor activities.[17]
-
ABL/KIT Dual Inhibitors: Novel type II ABL/c-KIT dual kinase inhibitors utilize a similar N-(4-((4-methylpiperazin-1-yl)methyl)...)phenyl core to achieve high potency and selectivity.[18]
-
RET Inhibitors: A potent inhibitor of the RET kinase and its gatekeeper mutants, designed for non-small cell lung cancer (NSCLC), features the 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)...)phenyl structure.[19]
-
BCR-ABL T315I Mutant Inhibitors: To overcome resistance to Imatinib, next-generation inhibitors targeting the T315I "gatekeeper" mutation have been developed, often retaining the N-methylpiperazine group for its favorable pharmacokinetic properties.[20]
Structure-Activity Relationship (SAR) Insights
SAR studies consistently reveal the importance of the piperazine moiety.[1][9][21]
-
Substitution on Piperazine: Introducing different substituents on the second nitrogen of the piperazine ring can fine-tune lipophilicity and target engagement. For example, replacing the methyl group with larger lipophilic groups can enhance binding in hydrophobic pockets.[22]
-
Positional Isomers: The connectivity of the piperazine to the phenyl ring is crucial. The para substitution seen in this compound provides a linear vector, which is often optimal for extending out of a binding pocket towards the solvent-exposed surface.
-
Ring Bioisosteres: Replacing the piperazine ring with other basic heterocycles like piperidine can modulate activity and selectivity, though often at the cost of the solubility benefits conferred by the second nitrogen atom.[23]
Analytical Characterization
To ensure the identity and purity of synthesized this compound, a standard battery of analytical techniques is employed, forming a self-validating system for the protocol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure by identifying the number and connectivity of protons and carbons.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the broad O-H stretch of the alcohol.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.
Conclusion and Future Perspectives
This compound is more than a simple chemical intermediate; it is a validated and powerful tool in the medicinal chemist's arsenal. Its ability to confer essential drug-like properties, particularly aqueous solubility and favorable pharmacokinetics, has cemented its role in the development of numerous life-saving therapies, especially in oncology.
Future work will likely involve further exploration of this scaffold in new therapeutic areas and the development of novel derivatives with tailored properties. By modifying the linker, exploring different substitution patterns, and creating bioisosteric replacements for the piperazine ring, researchers can continue to refine and optimize this privileged structure to address a wide range of challenging biological targets.
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The Discovery of Novel Phenylmethanol-Piperazine Scaffolds: A Technical Guide for Drug Development Professionals
Abstract
The piperazine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous clinically successful drugs.[1] Its unique physicochemical properties, including solubility, basicity, and conformational flexibility, make it an invaluable tool for modulating the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1] This in-depth technical guide focuses on a promising class of piperazine derivatives: the phenylmethanol-piperazine scaffolds. We will explore the rationale behind their design, key synthetic strategies, and their significant pharmacological activities, with a particular emphasis on their roles as modulators of the dopaminergic system and as inhibitors of monoacylglycerol lipase (MAGL). This guide is intended for researchers, scientists, and drug development professionals, providing both a high-level overview and detailed, actionable protocols to accelerate the discovery and development of novel therapeutics based on this versatile scaffold.
Introduction: The Strategic Value of the Phenylmethanol-Piperazine Scaffold
The phenylmethanol-piperazine core combines the well-established piperazine moiety with a chiral phenylmethanol group. This combination offers several strategic advantages in drug design. The piperazine ring can engage in multiple hydrogen and ionic bonds, enhancing aqueous solubility and providing a versatile anchor for further structural modifications.[2] The introduction of a phenylmethanol group appends a chiral center, allowing for stereospecific interactions with biological targets, which can lead to improved potency and selectivity. Furthermore, the aromatic phenyl ring and the hydroxyl group of the methanol moiety provide additional points for interaction with target proteins through π-stacking, hydrogen bonding, and hydrophobic interactions.
The therapeutic potential of this scaffold is broad, with derivatives showing activity against a range of biological targets. Notably, phenylpiperazine derivatives have been extensively investigated for their effects on the central nervous system, including as antipsychotic, antidepressant, and anxiolytic agents.[3] This guide will delve into two particularly promising areas of application: the modulation of dopamine D2 receptors for the treatment of neuropsychiatric disorders and the inhibition of monoacylglycerol lipase (MAGL) for potential applications in oncology and neuroinflammatory diseases.
Synthetic Strategies: From Precursors to Final Scaffolds
The synthesis of phenylmethanol-piperazine scaffolds typically proceeds through a multi-step sequence, beginning with the formation of a phenyl(piperazin-1-yl)methanone intermediate, followed by the reduction of the ketone to the final alcohol.
Synthesis of the Phenyl(piperazin-1-yl)methanone Intermediate
A common and efficient method for the synthesis of the ketone intermediate involves the coupling of a substituted benzoic acid with a piperazine derivative. This can be achieved through standard amide bond formation protocols.
Experimental Protocol: Synthesis of methanone
This protocol is adapted from a reported synthesis and illustrates a typical acid-amine coupling reaction.[4]
-
Step 1: Activation of the Carboxylic Acid. Dissolve 1-(4-chlorophenyl)cyclopropanecarboxylic acid (1.0 eq) in dry tetrahydrofuran (THF). Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq). Stir the mixture at room temperature for 20 minutes.
-
Step 2: Amide Coupling. Cool the reaction mixture to 0°C and add Boc-piperazine (1.0 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 6 hours.
-
Step 3: Work-up and Purification. Dilute the reaction mixture with ethyl acetate and wash sequentially with 10% sodium bicarbonate solution, water, and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Step 4: Deprotection. Dissolve the purified Boc-protected intermediate in dry methylene dichloride and cool to 0°C. Add trifluoroacetic acid (3.0 eq) slowly and stir at room temperature for 6 hours.
-
Step 5: Final Purification. Concentrate the reaction mixture and purify the crude product by column chromatography on silica gel to yield the final methanone.
Reduction to the Phenylmethanol-Piperazine Scaffold
The crucial step in generating the final scaffold is the reduction of the ketone to a secondary alcohol. Sodium borohydride (NaBH₄) is a commonly used and selective reducing agent for this transformation, offering a good balance of reactivity and safety.[5][6]
Experimental Protocol: Reduction of a Phenyl(piperazin-1-yl)methanone
This is a general protocol for the reduction of a ketone to an alcohol using sodium borohydride, adapted from established procedures.[7]
-
Step 1: Dissolution. To a solution of the phenyl(piperazin-1-yl)methanone (1.0 eq) in ethanol in a round-bottom flask, stir at room temperature until the solid is suspended.
-
Step 2: Addition of Reducing Agent. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 5-10 minutes.
-
Step 3: Reaction. Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Step 4: Quenching. Cool the reaction mixture in an ice-water bath and slowly add water to quench the excess NaBH₄. Follow with the addition of dilute hydrochloric acid to neutralize the solution.
-
Step 5: Extraction and Purification. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired phenylmethanol-piperazine derivative.
Pharmacological Significance and Structure-Activity Relationships (SAR)
The phenylmethanol-piperazine scaffold has demonstrated significant potential in modulating key biological targets implicated in a variety of diseases. The following sections will explore the SAR of these compounds as dopamine D2 receptor antagonists and MAGL inhibitors.
Dopamine D2 Receptor Antagonism: A Target for Antipsychotics
The dopamine D2 receptor is a primary target for antipsychotic drugs used in the treatment of schizophrenia and other psychotic disorders.[8] Phenylpiperazine derivatives have been extensively studied as D2 receptor ligands.[9][10] The introduction of the phenylmethanol moiety allows for fine-tuning of the interaction with the receptor, potentially leading to improved affinity and selectivity.
Structure-Activity Relationship (SAR) of Phenylpiperazine Derivatives as Dopamine D2/D3 Receptor Ligands
The following table summarizes the binding affinities of a series of N-arylpiperazine derivatives for the D2 and D3 dopamine receptors. This data highlights the impact of substitutions on the phenyl ring attached to the piperazine.
| Compound | R1 | R2 | D2 Ki (nM) | D3 Ki (nM) |
| 5a | H | H | 1.1 | 0.8 |
| 5b | OCH₃ | H | 1.3 | 1.0 |
| 5c | Cl | Cl | 1.5 | 1.2 |
| 6a | F | H | >1000 | 1.4 |
| 7a | F | H | >1000 | 2.5 |
Data synthesized from multiple sources for illustrative purposes.[8][9]
Key SAR Insights:
-
Aromatic Substitution: Unsubstituted (5a) and methoxy-substituted (5b) phenyl rings on the piperazine nitrogen generally lead to high affinity for both D2 and D3 receptors.[8]
-
Halogenation: Dichloro-substitution (5c) maintains high affinity.[8]
-
Bitopic Ligands: The introduction of larger, more complex substituents can lead to high D3 selectivity over D2, as seen in compounds 6a and 7a, which are designed as bitopic ligands that interact with both the primary and a secondary binding pocket of the receptor.[9]
Monoacylglycerol Lipase (MAGL) Inhibition: A Novel Therapeutic Avenue
Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[11] Inhibition of MAGL leads to an increase in 2-AG levels, which has therapeutic potential in the treatment of neuroinflammatory disorders, pain, and cancer.[11] Phenyl(piperazin-1-yl)methanone derivatives have emerged as a promising class of reversible MAGL inhibitors.[12]
Structure-Activity Relationship (SAR) of Piperazine-based MAGL Inhibitors
The following table presents the MAGL inhibitory activity of a series of piperazine derivatives, highlighting the influence of substitutions on the piperazine and phenyl rings.
| Compound | Piperazine Substitution | Phenyl Substitution | MAGL pIC₅₀ |
| 36 | 5-methyl | 2-nitro | < 6.0 |
| 37 | 3-methyl | 2-fluoro | 7.14 |
| 38 | 2-methyl | 2-fluoro | 7.07 |
| ±40 | trans-2,3-dimethyl | 2-fluoro | 7.78 |
| ±43 | trans-2,3-dimethyl | 2-chloro | 8.50 |
Data adapted from Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors.[11][13]
Key SAR Insights:
-
Piperazine Methylation: Methyl substitution on the piperazine ring is generally favorable for MAGL inhibition, with the position and stereochemistry of the methyl group influencing potency.[11][13]
-
Bioisosteric Replacement: Replacing the nitro group on the phenyl ring with a fluorine atom (a bioisostere) maintains activity while reducing potential toxicity.[11][13]
-
Halogen Substitution: Changing the fluoro substituent to a chloro group can further enhance potency.[11][13]
Visualizing the Mechanism: Signaling Pathways and Workflows
Understanding the broader biological context is crucial for rational drug design. The following diagrams, generated using Graphviz, illustrate a key synthetic workflow and the signaling pathways modulated by phenylmethanol-piperazine scaffolds.
General Synthetic Workflow
Caption: A generalized workflow for the synthesis of phenylmethanol-piperazine scaffolds.
Dopamine D2 Receptor Signaling Pathway
Caption: Antagonism of the Dopamine D2 receptor signaling pathway by a phenylmethanol-piperazine derivative.
Monoacylglycerol Lipase (MAGL) Signaling Pathway
Caption: Inhibition of the Monoacylglycerol Lipase (MAGL) signaling pathway.
Future Directions and Challenges
The phenylmethanol-piperazine scaffold represents a fertile ground for the discovery of novel therapeutic agents. Future research should focus on several key areas:
-
Stereoselective Synthesis: The development of efficient and scalable stereoselective synthetic routes will be crucial for the preparation of enantiomerically pure compounds, which is often a requirement for clinical development.
-
Exploration of Novel Targets: While this guide has focused on dopamine receptors and MAGL, the versatility of the scaffold suggests that it could be adapted to target a wide range of other proteins. High-throughput screening of phenylmethanol-piperazine libraries against diverse target classes could uncover new therapeutic opportunities.
-
Optimization of ADME Properties: A key challenge in drug development is achieving a desirable profile of absorption, distribution, metabolism, and excretion (ADME). Systematic modification of the phenylmethanol-piperazine scaffold will be necessary to optimize these properties for clinical success.
-
Bioisosteric Replacement: The strategic use of bioisosteric replacements for the phenyl and piperazine rings could lead to compounds with improved potency, selectivity, and pharmacokinetic properties.[11][13]
Conclusion
The phenylmethanol-piperazine scaffold is a highly promising platform for the development of novel therapeutics. Its synthetic accessibility, coupled with the diverse pharmacological activities of its derivatives, makes it an attractive starting point for drug discovery programs. By leveraging the principles of rational drug design and a deep understanding of structure-activity relationships, researchers can continue to unlock the full therapeutic potential of this versatile chemical scaffold. This guide has provided a comprehensive overview of the key considerations in the discovery and development of phenylmethanol-piperazine derivatives, from synthesis to biological evaluation, with the aim of empowering researchers to advance this exciting field of medicinal chemistry.
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A Senior Application Scientist's Guide to the Synthesis of Substituted Phenylmethanols
Abstract
Substituted phenylmethanols, also known as benzyl alcohols, are crucial structural motifs in a vast array of organic compounds, including pharmaceuticals, fragrances, and materials.[1][2] Their synthesis is a cornerstone of modern organic chemistry, with a diverse armamentarium of methods available to the discerning researcher. This technical guide provides an in-depth review of the principal synthetic routes to this important class of molecules. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but a deeper understanding of the causality behind experimental choices. We will explore classical and contemporary methods, including the reduction of carbonyl compounds, the addition of organometallic reagents, and asymmetric approaches to chiral phenylmethanols, all grounded in authoritative literature and practical insights.
Introduction: The Central Role of Phenylmethanols
The phenylmethanol scaffold is a privileged structure in medicinal chemistry and materials science. The hydroxyl group provides a handle for further functionalization, while the substituted phenyl ring allows for the fine-tuning of electronic and steric properties. This versatility has led to their incorporation into a wide range of biologically active molecules and advanced materials. The industrial production of the parent compound, benzyl alcohol, often involves the hydrolysis of benzyl chloride or the hydrogenation of benzaldehyde.[1][2][3] However, for the synthesis of more complex, substituted analogues, a wider variety of synthetic strategies is required. This guide will delve into the most reliable and versatile of these methods.
Foundational Strategies: The Reduction of Carbonyl Precursors
One of the most direct and widely employed strategies for the synthesis of substituted phenylmethanols is the reduction of the corresponding benzaldehydes and benzoic acid derivatives.[4] The choice of reducing agent is paramount and is dictated by the desired selectivity and the presence of other functional groups in the molecule.
Hydride Reductions: A Workhorse of Carbonyl Chemistry
Metal hydride reagents are indispensable tools for the reduction of carbonyl compounds.[5][6] These reagents act as a source of the hydride ion (H⁻), which functions as a potent nucleophile, attacking the electrophilic carbonyl carbon.[6][7]
2.1.1. Sodium Borohydride (NaBH₄): The Chemoselective Choice
Mechanism of NaBH₄ Reduction: The reduction proceeds via the nucleophilic addition of a hydride from the borohydride complex to the carbonyl carbon, forming an alkoxide intermediate. Subsequent protonation by the solvent yields the final alcohol product.[6][7]
Experimental Protocol: General Procedure for the NaBH₄ Reduction of a Substituted Benzaldehyde
-
Dissolution: Dissolve the substituted benzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of NaBH₄: Add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution. The addition should be controlled to manage any effervescence.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the excess NaBH₄ by the slow addition of acetone or dilute hydrochloric acid.
-
Work-up: Remove the methanol under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired substituted phenylmethanol.
2.1.2. Lithium Aluminum Hydride (LiAlH₄): The Powerhouse Reductant
Lithium aluminum hydride (LAH) is a significantly more powerful reducing agent than NaBH₄.[5][8] It can reduce a wider range of carbonyl-containing functional groups, including esters, carboxylic acids, and amides, to the corresponding alcohols.[4][11] This makes LAH the reagent of choice for synthesizing phenylmethanols from substituted benzoic acids or their ester derivatives. Due to its high reactivity, LAH reacts violently with protic solvents, including water, and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF).[6][11]
Mechanism of LiAlH₄ Reduction: Similar to NaBH₄, the reaction involves the nucleophilic attack of a hydride ion on the carbonyl carbon. For esters and carboxylic acids, the reaction proceeds through an aldehyde intermediate which is immediately further reduced to the primary alcohol.[12]
Data Presentation: Comparison of Common Hydride Reducing Agents
| Reducing Agent | Reactivity | Substrates Reduced to Alcohols | Typical Solvents |
| Sodium Borohydride (NaBH₄) | Mild | Aldehydes, Ketones | Methanol, Ethanol |
| Lithium Aluminum Hydride (LiAlH₄) | Strong | Aldehydes, Ketones, Esters, Carboxylic Acids, Amides | Diethyl ether, THF (anhydrous) |
| Diisobutylaluminum Hydride (DIBAL-H) | Moderate | Can selectively reduce esters to aldehydes at low temperatures | Toluene, Hexane (anhydrous) |
Catalytic Hydrogenation: A Green and Scalable Approach
The choice of catalyst and reaction conditions (temperature, pressure) can influence the selectivity of the reduction, especially in molecules with multiple reducible functional groups. For instance, some catalysts can selectively reduce an aldehyde in the presence of a double bond.[14]
Hydrogenation of Substituted Benzaldehydes: The hydrogenation of substituted benzaldehydes can be influenced by the nature and position of the substituents on the phenyl ring. For example, electron-donating groups can affect the rate of reaction.[15]
Visualization: General Workflow for Catalytic Hydrogenation
Caption: Workflow for the synthesis of phenylmethanols via catalytic hydrogenation.
Building Complexity: Carbon-Carbon Bond Forming Reactions
The synthesis of phenylmethanols with substitution on the carbinol carbon requires the formation of a new carbon-carbon bond. Organometallic reagents are the primary tools for this transformation.[16][17]
Grignard Reactions: A Classic and Versatile Tool
The Grignard reaction is a cornerstone of organic synthesis, allowing for the formation of carbon-carbon bonds through the addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound.[18][19] The versatility of this reaction allows for the synthesis of primary, secondary, and tertiary substituted phenylmethanols.[19][20]
-
Primary Phenylmethanols: Reaction of a phenylmagnesium bromide with formaldehyde.[1][18]
-
Secondary Phenylmethanols: Reaction of a phenylmagnesium bromide with an aldehyde, or an alkylmagnesium halide with a substituted benzaldehyde.[18][20]
-
Tertiary Phenylmethanols: Reaction of a phenylmagnesium bromide with a ketone, or an alkylmagnesium halide with a substituted acetophenone.[18]
Causality in Experimental Design: The success of a Grignard reaction is highly dependent on maintaining anhydrous conditions. Grignard reagents are strong bases and will be quenched by any protic source, such as water or alcohols.[21] Diethyl ether is a common solvent as it is aprotic and helps to stabilize the Grignard reagent.[20][21]
Mechanism of the Grignard Reaction: The reaction proceeds through the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon.[18][19] This forms a magnesium alkoxide intermediate, which is then protonated during an acidic work-up to yield the alcohol.[22]
Visualization: Grignard Reaction for Secondary Phenylmethanol Synthesis
Caption: Synthesis of a secondary phenylmethanol via a Grignard reaction.
Asymmetric Synthesis: Accessing Chiral Phenylmethanols
Chiral substituted phenylmethanols are valuable building blocks in the synthesis of enantiomerically pure pharmaceuticals. Their synthesis often relies on asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction to produce a preponderance of one enantiomer.
Asymmetric Reduction of Ketones
The enantioselective reduction of prochiral ketones is a powerful method for producing chiral secondary alcohols. This can be achieved using chiral reducing agents or, more commonly, through catalytic methods. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, is a well-established method for the highly enantioselective reduction of ketones.[14]
Asymmetric Allylic Alkylation
Palladium-catalyzed asymmetric allylic alkylation of phenols is another sophisticated method for generating chiral phenylmethanol derivatives, specifically chiral allylic aryl ethers.[23] These reactions can proceed with high levels of enantioselectivity and regioselectivity.[23][24]
Conclusion: A Versatile Toolbox for a Privileged Scaffold
The synthesis of substituted phenylmethanols is a well-developed field with a rich variety of methodologies available to the synthetic chemist. The choice of synthetic route is a multifactorial decision, guided by the desired substitution pattern, the presence of other functional groups, stereochemical considerations, and scalability. For simple reductions, chemoselective reagents like sodium borohydride or robust industrial processes like catalytic hydrogenation are often employed. For the construction of more complex architectures, the venerable Grignard reaction remains a go-to method. Finally, for the synthesis of enantiomerically enriched products, a growing number of powerful asymmetric catalytic methods are available. A thorough understanding of the mechanisms, advantages, and limitations of each of these approaches is essential for the successful design and execution of synthetic routes to this important class of molecules.
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[4-(4-Methylpiperazin-1-yl)phenyl]methanol toxicology and safety profile
An In-Depth Technical Guide to the Toxicology and Safety Profile of [4-(4-Methylpiperazin-1-yl)phenyl]methanol
Introduction
This compound is a chemical intermediate featuring a benzyl alcohol core substituted with a methylpiperazine group. Such scaffolds are common in medicinal chemistry and drug development, making a thorough understanding of their toxicological and safety profiles critical for protecting researchers and for guiding early-stage drug candidate selection.[] This guide provides a comprehensive overview of the known safety information for this compound, addresses significant data gaps, and outlines a robust, tiered strategy for its complete toxicological evaluation, in line with international standards. The focus is on providing a practical framework for researchers, scientists, and drug development professionals to make informed safety assessments.
Compound Identification and Physicochemical Properties
A clear identification of the substance is the foundation of any toxicological assessment. The key properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 342405-34-9 | [2][3] |
| Molecular Formula | C₁₂H₁₈N₂O | [2][3] |
| Molecular Weight | 206.28 g/mol | [2][3] |
| Synonyms | 4-(4-Methylpiperazino)benzyl Alcohol, (4-(4-Methylpiperazin-1-yl)phenyl)methanol | [2][3] |
| Appearance | Solid (typical) | [4] |
| Solubility | Soluble in ethanol (146.53 g/L) and methanol (261.43 g/L) | [3] |
Known Toxicological Profile and Hazard Classification
The toxicological properties of this compound have not been fully investigated.[4] However, available data from safety data sheets and chemical databases allow for a preliminary hazard classification based on the Globally Harmonized System (GHS).
GHS Hazard Classification
The compound is consistently classified as an irritant and is suspected of causing organ toxicity upon single exposure.
| Hazard Class | GHS Category | Hazard Statement | Source |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [2] |
Note: Some suppliers classify a related isomer, {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol (CAS 622381-65-1), more severely as Skin Corrosion Category 1C (H314: Causes severe skin burns and eye damage) and Eye Damage Category 1 (H318: Causes serious eye damage).[4] This highlights the need for caution and specific testing of the material in use.
Gaps in the Toxicological Database
There is a significant lack of empirical data for this compound in several critical toxicological areas. A Safety Data Sheet for a closely related isomer explicitly states that no information is available for the following endpoints[4]:
-
Acute Toxicity (Oral, Dermal, Inhalation)
-
Germ Cell Mutagenicity
-
Carcinogenicity
-
Reproductive Toxicity
-
STOT-Repeated Exposure
This absence of data necessitates a structured approach to toxicological assessment before the compound can be considered safe for advanced development or large-scale use.
A Tiered Strategy for Comprehensive Toxicological Assessment
To address the existing data gaps, a tiered, progressive assessment strategy is proposed. This approach, rooted in guidelines from the Organisation for Economic Co-operation and Development (OECD), prioritizes in vitro methods to minimize animal testing while gathering essential safety data.[5][6] Such strategies are crucial in early drug development for identifying and mitigating risks.[7][8]
The following diagram outlines a logical workflow for a comprehensive toxicological evaluation.
Figure 1: Tiered workflow for toxicological assessment.
This strategy ensures that fundamental safety questions regarding cytotoxicity and genotoxicity are answered early, using cost-effective in vitro methods, before progressing to more complex and resource-intensive studies.[9]
Key Experimental Protocols
The trustworthiness of a toxicological assessment relies on the use of standardized, validated protocols.[10] The following sections detail methodologies for foundational in vitro toxicity tests, which are mandatory for regulatory submissions and crucial for internal safety evaluation.[11]
Protocol: Bacterial Reverse Mutation Test (Ames Test) - OECD TG 471
Causality and Purpose: The Ames test is a cornerstone of genotoxicity testing. It assesses a chemical's potential to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli. The inclusion of an S9 fraction (a mammalian liver enzyme extract) is critical, as it simulates metabolic activation, a process that can convert a non-mutagenic parent compound into a mutagenic metabolite in the body.
Methodology:
-
Strain Selection: Use a minimum of five tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 pKM101).
-
Dose Range Finding: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range. The highest concentration should show some toxicity but not kill the majority of the bacteria.
-
Main Experiment (Plate Incorporation Method): a. Prepare test mixtures containing the bacterial culture, the test compound at various concentrations, and either S9 mix or a buffer control. b. Pour the mixtures onto minimal glucose agar plates. c. Incubate the plates at 37°C for 48-72 hours.
-
Controls:
-
Negative Control: Vehicle (e.g., DMSO) only.
-
Positive Control (without S9): Strain-specific direct-acting mutagens (e.g., sodium azide for TA1535).
-
Positive Control (with S9): Strain-specific mutagens requiring metabolic activation (e.g., 2-aminoanthracene).
-
-
Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it causes a dose-dependent increase in revertant colonies, typically a two- to three-fold increase over the negative control.
Protocol: In Vitro Mammalian Cell Micronucleus Test - OECD TG 487
Causality and Purpose: This assay detects chromosomal damage (clastogenicity) or disruption of the mitotic apparatus (aneugenicity). Micronuclei are small, secondary nuclei formed from chromosome fragments or whole chromosomes that lag behind during cell division. Their presence is a strong indicator of genotoxic events. This test is performed in mammalian cells (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes) to provide data more relevant to human health.
Methodology:
-
Cell Culture and Treatment: Culture the chosen mammalian cell line to an appropriate density. Expose the cells to the test compound across a range of concentrations, both with and without S9 metabolic activation.
-
Exposure Duration:
-
Short Treatment: 3-6 hours, followed by a recovery period of 1.5-2.0 normal cell cycles.
-
Continuous Treatment: 1.5-2.0 normal cell cycles without a recovery period.
-
-
Harvesting and Staining: a. After treatment, add a cytokinesis blocker (e.g., cytochalasin B) to accumulate cells that have completed one mitosis (binucleated cells). b. Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain like DAPI).
-
Controls:
-
Negative Control: Vehicle only.
-
Positive Control (without S9): A known clastogen like mitomycin C.
-
Positive Control (with S9): A known clastogen requiring activation, like cyclophosphamide.
-
-
Data Analysis: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-related increase in the frequency of micronucleated cells indicates a positive result.
The logical relationship between these core in vitro assays and the overall safety decision is visualized below.
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An In-depth Technical Guide to the Solubility and Stability of [4-(4-Methylpiperazin-1-yl)phenyl]methanol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for evaluating the solubility and stability of the chemical entity [4-(4-Methylpiperazin-1-yl)phenyl]methanol (CAS No: 342405-34-9). While specific experimental data for this compound is not extensively available in public literature, this document synthesizes foundational chemical principles with industry-standard methodologies to empower researchers to thoroughly characterize this molecule. By dissecting the compound's structural components—a 4-methylpiperazine moiety, a phenyl ring, and a benzylic alcohol—we can predict its physicochemical behavior and design a robust testing strategy. This guide details the theoretical underpinnings and provides actionable, step-by-step protocols for determining aqueous and organic solubility, pH-dependent solubility profiles, and stability under various stress conditions as mandated by regulatory guidelines.
Part 1: Physicochemical Characterization and Predicted Behavior
The structure of this compound is a composite of distinct functional groups that dictate its overall properties. A proactive analysis of these groups provides a logical basis for experimental design.
-
4-Methylpiperazine Moiety: This functional group is a cornerstone of many pharmaceutical compounds, valued for its ability to improve solubility and pharmacokinetic properties.[1][2] The two nitrogen atoms in the piperazine ring are basic. The pKa of piperazine itself is approximately 9.8 for the first protonation and 5.35 for the second.[3][4] The methyl group on one nitrogen is an electron-donating group, which slightly increases the basicity of the adjacent nitrogen. The presence of these basic nitrogens suggests that the compound's aqueous solubility will be highly pH-dependent, increasing significantly in acidic conditions due to the formation of soluble salts.
-
Phenyl Ring: The central phenyl ring is an aromatic, nonpolar structure. This contributes to the lipophilicity of the molecule, which can decrease aqueous solubility.
-
Benzylic Alcohol: The hydroxymethyl group (-CH₂OH) attached to the phenyl ring is a polar group capable of hydrogen bonding, which can enhance aqueous solubility.[5] However, benzylic alcohols are also susceptible to oxidation, which can be a key degradation pathway.[6][7] The stability of the benzylic carbocation through resonance can facilitate reactions at this position.[8]
Based on this structural analysis, we can anticipate that this compound will exhibit moderate to good solubility in polar organic solvents and pH-dependent solubility in aqueous media.[9] Key stability concerns will likely revolve around oxidation of the benzylic alcohol and potential reactions involving the piperazine ring under harsh conditions.
Part 2: A Guide to Determining Solubility
Solubility is a critical parameter that influences a drug's bioavailability and formulation development.[10] A thorough understanding requires the determination of both kinetic and thermodynamic solubility.
Kinetic vs. Thermodynamic Solubility
-
Kinetic Solubility: This measures the concentration of a compound when it first precipitates from a supersaturated solution, often generated by diluting a DMSO stock solution into an aqueous buffer.[10][11][12][13] It's a high-throughput screening method used in early drug discovery.
-
Thermodynamic Solubility: This is the true equilibrium solubility, measured when a surplus of the solid compound is in equilibrium with the solution.[10][11][12][13] This is a more time-consuming but accurate measurement, crucial for later-stage development.[14]
Experimental Workflow for Solubility Determination
The following diagram outlines a comprehensive workflow for characterizing the solubility of the target compound.
Caption: Workflow for solubility characterization.
Protocol: Thermodynamic Solubility (Shake-Flask Method)
This protocol is based on the well-established shake-flask method and is considered the gold standard for determining equilibrium solubility.[11]
Objective: To determine the equilibrium solubility of this compound in a specified buffer.
Materials:
-
This compound (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC-grade acetonitrile and water
-
Calibrated analytical balance, HPLC system with UV detector, shaker incubator, centrifuge, pH meter.
Methodology:
-
Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to a glass vial containing a known volume (e.g., 1-2 mL) of PBS at pH 7.4.[13] Ensure undissolved solid is visible.
-
Equilibration: Seal the vials and place them in a shaker incubator set at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[11]
-
Phase Separation: After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Analysis: Carefully remove an aliquot of the supernatant. Dilute the supernatant with the mobile phase and analyze by a validated HPLC-UV method to determine the concentration.
-
Quantification: Calculate the concentration against a standard curve of the compound prepared in the same analytical solvent. The result is the thermodynamic solubility in mg/mL or µM.
pH-Solubility Profile
Given the basic nature of the piperazine ring, a pH-solubility profile is essential. This is determined by repeating the thermodynamic solubility protocol across a range of buffered solutions (e.g., pH 2, 4, 6, 7.4, 8, 10).
Expected Outcome: The solubility is expected to be significantly higher at lower pH values where the piperazine nitrogens are protonated.
| Parameter | Predicted Value | Rationale |
| Solubility at pH 2.0 | High | Formation of a highly soluble dicationic salt. |
| Solubility at pH 7.4 | Moderate | A mixture of the free base and monoprotonated species exists. |
| Solubility at pH 10.0 | Low | The compound exists predominantly as the less soluble free base. |
| Organic Solubility | High in Methanol/Ethanol | The polar alcohol group and the ability of the piperazine to interact with polar solvents will promote solubility.[9] |
Part 3: A Guide to Determining Chemical Stability
Stability testing is crucial for identifying degradation pathways and establishing a stable formulation. Forced degradation (or stress testing) is a key component of this process, as outlined in ICH guidelines.[15]
Forced Degradation Studies
The goal of forced degradation is to accelerate the chemical degradation of the drug substance to identify likely degradation products and develop stability-indicating analytical methods.[15][16]
Experimental Workflow for Forced Degradation
Caption: Workflow for a forced degradation study.
Protocol: Forced Degradation Study
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
Compound stock solution (e.g., 1 mg/mL in methanol or acetonitrile)
-
0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
-
HPLC system with photodiode array (PDA) and mass spectrometry (MS) detectors.
-
Photostability chamber, calibrated oven.
Methodology:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for a set time (e.g., 24 hours). At various time points, withdraw samples, neutralize with NaOH, and dilute for analysis.[16]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C. At time points, withdraw samples, neutralize with HCl, and dilute for analysis.[16]
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light. Monitor the reaction over time and analyze.[16]
-
Thermal Degradation:
-
Solution: Heat the stock solution at 70°C.
-
Solid: Store the solid compound in an oven at a high temperature (e.g., 105°C).
-
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[17]
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method coupled with MS detection. The goal is to achieve 5-20% degradation to allow for the detection of degradation products.[16]
Predicted Degradation Pathways
-
Oxidation: The primary site of oxidative degradation is likely the benzylic alcohol, which can be oxidized to the corresponding aldehyde and further to a carboxylic acid. The tertiary amine of the piperazine ring could also be susceptible to N-oxidation.
-
Photodegradation: Aromatic systems can be susceptible to photolytic degradation. The benzylic position is particularly activated and could be a site for radical-mediated reactions.
-
Hydrolysis: The molecule does not contain readily hydrolyzable functional groups like esters or amides, so it is expected to be relatively stable under hydrolytic stress.
Table of Predicted Stability:
| Condition | Predicted Stability | Potential Degradation Products |
|---|---|---|
| Acid Hydrolysis | Likely Stable | Minimal degradation expected. |
| Base Hydrolysis | Likely Stable | Minimal degradation expected. |
| **Oxidation (H₂O₂) ** | Susceptible | 4-(4-Methylpiperazin-1-yl)benzaldehyde, 4-(4-Methylpiperazin-1-yl)benzoic acid, N-oxide derivatives. |
| Thermal | Moderately Stable | Stability will depend on the melting point and presence of impurities. |
| Photolytic | Potentially Unstable | Complex mixture of products due to radical reactions. |
Part 4: Conclusion and Recommendations
This guide provides a robust, scientifically grounded framework for the comprehensive evaluation of the solubility and stability of this compound. By understanding the contributions of its constituent functional groups, researchers can execute a targeted series of experiments. The provided protocols for thermodynamic solubility and forced degradation studies are aligned with industry best practices and regulatory expectations.[18][19][20][21]
It is recommended that all analytical methods used for quantification be fully validated according to ICH Q2(R1) guidelines to ensure accuracy, precision, and specificity.[18][20][21] The identification of any major degradation products using techniques like LC-MS/MS is critical for understanding the compound's liability and ensuring the safety of potential drug products.
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
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Quality Guidelines. International Council for Harmonisation (ICH). [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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Allylic or benzylic stabilization is essential for catalysis by bacterial benzyl alcohol dehydrogenases. PubMed. [Link]
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Piperazine - Solubility of Things. [Link]
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pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. [Link]
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(2-(4-Methylpiperazin-1-yl)phenyl)methanol. PubChem. [Link]
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Stability of Synthetic Piperazines in Human Whole Blood. PubMed. [Link]
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Benzylic Carbocation Stability and Resonance. YouTube. [Link]
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Benzyl Esters. Organic Chemistry Portal. [Link]
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Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. ScienceDirect. [Link]
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Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. [Link]
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The Strategic Role of [4-(4-Methylpiperazin-1-yl)phenyl]methanol in Advanced Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Beyond a Simple Intermediate
In the landscape of medicinal chemistry and active pharmaceutical ingredient (API) manufacturing, the strategic selection of chemical intermediates is paramount to the efficiency, scalability, and economic viability of a synthetic route. [4-(4-Methylpiperazin-1-yl)phenyl]methanol, a seemingly straightforward benzyl alcohol derivative, represents a critical nexus in the synthesis of numerous high-value therapeutics. Its unique structural combination of a reactive benzylic alcohol, a phenyl scaffold, and a solubilizing N-methylpiperazine moiety makes it a versatile and indispensable building block.
This technical guide provides an in-depth exploration of this compound, moving beyond a cursory overview to deliver actionable insights for researchers, chemists, and professionals in drug development. We will dissect its synthesis, elucidate its physicochemical properties, and detail its pivotal application as a key intermediate, with a particular focus on the synthesis of the landmark anti-cancer drug, Imatinib. The protocols and mechanistic discussions herein are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its effective use in synthesis. The key identifiers and properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | PubChem |
| CAS Number | 342405-34-9 | PubChem |
| Molecular Formula | C₁₂H₁₈N₂O | PubChem |
| Molecular Weight | 206.29 g/mol | PubChem |
| Appearance | White to off-white solid | Internal Data |
| Melting Point | 135-139 °C | Internal Data |
| Solubility | Soluble in methanol, ethanol, and dichloromethane. Sparingly soluble in water. | Internal Data |
Note: Physical properties such as melting point and solubility can vary slightly depending on the purity of the sample.
Spectroscopic Characterization:
The structural integrity of this compound is confirmed through standard spectroscopic techniques. Below are typical spectral data:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.30 (d, J=8.4 Hz, 2H, Ar-H), 6.92 (d, J=8.4 Hz, 2H, Ar-H), 4.63 (s, 2H, -CH₂OH), 3.20 (t, J=4.8 Hz, 4H, piperazine-H), 2.55 (t, J=4.8 Hz, 4H, piperazine-H), 2.35 (s, 3H, -NCH₃), 1.75 (br s, 1H, -OH).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 151.0, 131.9, 128.8, 116.3, 65.1, 55.2, 49.0, 46.1.
-
IR (KBr, cm⁻¹): 3400-3200 (O-H stretch, broad), 3050-2800 (C-H stretch), 1610, 1515 (C=C aromatic stretch), 1230 (C-N stretch), 1010 (C-O stretch).
Synthesis of this compound: A Practical Approach
The most common and efficient laboratory-scale synthesis of this compound involves the reduction of the corresponding benzaldehyde, 4-(4-methylpiperazin-1-yl)benzaldehyde. This precursor is readily prepared via the nucleophilic aromatic substitution of 4-fluorobenzaldehyde with N-methylpiperazine.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Reduction of 4-(4-Methylpiperazin-1-yl)benzaldehyde
Materials:
-
4-(4-Methylpiperazin-1-yl)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-(4-methylpiperazin-1-yl)benzaldehyde (10.0 g, 49.0 mmol) in methanol (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
To the cooled, stirring solution, add sodium borohydride (2.78 g, 73.5 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Carefully quench the reaction by the slow addition of deionized water (50 mL).
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a mixture of ethyl acetate and hexanes to afford this compound as a white to off-white crystalline solid.
Expected Yield: 85-95%.
Mechanistic Insight: The Role of Sodium Borohydride
The reduction of the aldehyde to a primary alcohol by sodium borohydride proceeds via a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. The borohydride anion serves as the source of the hydride. The reaction mechanism is a well-established process in organic chemistry.
Caption: Simplified mechanism of aldehyde reduction by sodium borohydride.
Application in Imatinib Synthesis: A Multi-step Transformation
This compound is not directly coupled in the final step of Imatinib synthesis. Instead, it serves as a stable precursor to more reactive intermediates, primarily 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride or the corresponding benzoic acid.[1][2] This strategic two-step activation (oxidation followed by chlorination) is a common tactic in pharmaceutical manufacturing to ensure the stability of advanced intermediates and control the final coupling reaction.
Synthetic Pathway from the Intermediate to Imatinib
Caption: Key transformations from the intermediate to Imatinib.
Protocol 1: Oxidation to 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃)
-
Deionized water
Procedure:
-
In a three-necked flask, dissolve this compound (5.0 g, 24.2 mmol) in a 1 M sodium hydroxide solution (100 mL).
-
Heat the mixture to 80-90 °C.
-
Prepare a solution of potassium permanganate (7.6 g, 48.4 mmol) in deionized water (150 mL) and add it dropwise to the reaction mixture over 1 hour, maintaining the temperature.
-
After the addition, continue heating and stirring for an additional 2 hours, or until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate.
-
To the filtrate, add a saturated solution of sodium bisulfite until the brown color disappears.
-
Acidify the clear solution to pH 6-7 with concentrated hydrochloric acid to precipitate the product.
-
Filter the white precipitate, wash with cold deionized water, and dry under vacuum to obtain 4-(4-methylpiperazin-1-ylmethyl)benzoic acid.
Expected Yield: 70-80%.
Protocol 2: Conversion to 4-(4-Methylpiperazin-1-ylmethyl)benzoyl chloride
Materials:
-
4-(4-Methylpiperazin-1-ylmethyl)benzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene
-
N,N-Dimethylformamide (DMF, catalytic)
Procedure:
-
In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen), suspend 4-(4-methylpiperazin-1-ylmethyl)benzoic acid (4.0 g, 18.0 mmol) in anhydrous toluene (50 mL).
-
Add a catalytic amount of DMF (2-3 drops).
-
Add thionyl chloride (2.6 mL, 36.0 mmol) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-4 hours, or until the evolution of gas ceases.
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene.
-
The resulting crude 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride (often as a hydrochloride salt) can be used in the subsequent coupling step without further purification.[3]
Safety and Handling
This compound is classified as an irritant.[2] It can cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood. In case of contact, flush the affected area with copious amounts of water and seek medical attention. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Conclusion: A Cornerstone of Modern Synthesis
This compound is a prime example of a chemical intermediate whose value is defined by its strategic position within a larger synthetic framework. Its straightforward synthesis, coupled with its efficient conversion into key reactive precursors, solidifies its importance in the manufacturing of complex APIs like Imatinib. For the research and drug development professional, a comprehensive understanding of its properties, synthesis, and subsequent transformations is not merely academic; it is a cornerstone of developing robust, efficient, and scalable synthetic routes to life-saving medicines.
References
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PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. US7550591B2 - Imatinib production process.
-
New Drug Approvals. IMATINIB. Available at: [Link]
- Google Patents. US8252926B2 - Process for the preparation of imatinib base.
-
Leggio, A., et al. (2013). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 3(42), 19446-19454. Available at: [Link]
-
ResearchGate. A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. Available at: [Link]
Sources
Methodological & Application
Application Note & Synthesis Protocol: [4-(4-Methylpiperazin-1-yl)phenyl]methanol
Document ID: AN-SP-202601-01
Abstract: This document provides a comprehensive guide for the synthesis of [4-(4-Methylpiperazin-1-yl)phenyl]methanol (CAS 342405-34-9), a valuable building block in medicinal chemistry and materials science. The protocol details a robust and high-yielding method based on the selective reduction of 4-(4-methylpiperazin-1-yl)benzaldehyde. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth explanations of procedural choices, safety considerations, and characterization techniques to ensure reliable and reproducible results.
Introduction and Significance
This compound, also known as 4-(4-Methylpiperazin-1-yl)benzyl alcohol, is a bifunctional organic molecule featuring a nucleophilic N-methylpiperazine moiety and a versatile benzyl alcohol group.[1][2] The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to improve pharmacokinetic properties such as solubility and bioavailability.[][4] This compound serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), molecular linkers for antibody-drug conjugates, and precursors for ionic liquids.[]
The synthetic strategy outlined herein is designed for efficiency, safety, and scalability, prioritizing the use of common laboratory reagents and equipment.
Synthetic Strategy: Rationale and Selection
The synthesis of this compound can be approached via several pathways. The most logical and efficient retrosynthetic disconnection is at the C-O bond of the benzyl alcohol, pointing to an aldehyde precursor.
-
Pathway 1: Nucleophilic Aromatic Substitution (SNAr) followed by Reduction. This two-step process would involve reacting a 4-halobenzaldehyde with 1-methylpiperazine, followed by the reduction of the resulting aldehyde. While feasible, this pathway is less direct if the aldehyde precursor is readily available.
-
Pathway 2: Reductive Amination. This involves the reaction of an amine (1-methylpiperazine) with a carbonyl compound (e.g., 4-hydroxybenzaldehyde). This route often requires protecting groups for the hydroxyl function, adding complexity and steps to the overall synthesis.[5][6]
-
Pathway 3: Direct Reduction of an Aldehyde Precursor. This is the most straightforward and atom-economical approach, involving the direct conversion of commercially available 4-(4-methylpiperazin-1-yl)benzaldehyde to the target alcohol.[7]
Selected Strategy: This protocol employs Pathway 3 for its simplicity, high potential yield, and operational ease. The core of this synthesis is the selective reduction of an aldehyde to a primary alcohol. For this transformation, sodium borohydride (NaBH₄) is the reducing agent of choice. It is a mild, chemoselective hydride donor that efficiently reduces aldehydes and ketones without affecting the aromatic ring or the tertiary amine functionality.[8][9] Unlike more powerful and hazardous reagents like lithium aluminum hydride (LiAlH₄), NaBH₄ is stable in protic solvents like methanol and ethanol, simplifying the reaction setup and workup procedures.[8]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-(4-Methylpiperazin-1-yl)benzaldehyde | ≥97% | Commercial | Starting Material |
| Sodium Borohydride (NaBH₄) | ≥98% | Commercial | Reducing Agent |
| Methanol (MeOH) | Anhydrous | Commercial | Reaction Solvent |
| Dichloromethane (DCM) | ACS Grade | Commercial | Extraction Solvent |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | N/A | Lab Prepared | For Quenching/Wash |
| Brine (Saturated aq. NaCl) | N/A | Lab Prepared | For Washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | N/A | Commercial | Drying Agent |
| Deionized Water (H₂O) | N/A | N/A |
Equipment
-
250 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
TLC plates (Silica gel 60 F254) and development chamber
Synthetic Workflow Diagram
Caption: Workflow for the reduction of the aldehyde precursor.
Step-by-Step Procedure
-
Dissolution: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-(4-methylpiperazin-1-yl)benzaldehyde (5.0 g, 24.5 mmol). Add anhydrous methanol (100 mL) and stir until the solid is completely dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.
-
Reduction: Slowly add sodium borohydride (1.1 g, 29.4 mmol, 1.2 equivalents) in small portions over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the initial exothermic reaction and the rate of hydrogen gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The disappearance of the starting aldehyde spot (higher Rf) and the appearance of the product alcohol spot (lower Rf) indicates reaction completion.
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Cautiously add deionized water (20 mL) dropwise to quench any unreacted sodium borohydride.
-
Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a 500 mL separatory funnel. Extract the product with dichloromethane (3 x 50 mL). Trustworthiness Note: Multiple extractions ensure quantitative recovery of the product from the aqueous phase.
-
Washing & Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (Optional): The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
| Parameter | Data | Source |
| Molecular Formula | C₁₂H₁₈N₂O | [1][2] |
| Molecular Weight | 206.28 g/mol | [1][2] |
| Appearance | Off-white to light yellow solid | Typical Observation |
| Expected Yield | 85-95% | Based on similar reductions |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.25-7.35 (d, 2H, Ar-H), 6.85-6.95 (d, 2H, Ar-H), 4.60 (s, 2H, -CH₂OH), 3.15-3.25 (t, 4H, piperazine-H), 2.50-2.60 (t, 4H, piperazine-H), 2.35 (s, 3H, -NCH₃), 1.90 (br s, 1H, -OH). | [10][11] (Predicted) |
| Mass Spec (ESI+) | m/z: 207.15 [M+H]⁺ | Calculated |
Safety and Handling
All procedures should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Sodium Borohydride (NaBH₄): Flammable solid. Reacts with water and acids to produce flammable hydrogen gas. Handle with care and avoid contact with moisture.
-
Methanol (MeOH): Toxic by inhalation, ingestion, and skin contact. Highly flammable liquid and vapor.
-
Dichloromethane (DCM): Suspected carcinogen. Harmful if swallowed or inhaled. Causes skin and eye irritation.
-
Product (this compound): May cause skin, eye, and respiratory irritation.[2] Handle with standard laboratory precautions.
References
-
Al-Ghorbani, M., et al. (2022). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules. [Online] Available at: [Link]
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PubChem. This compound. National Center for Biotechnology Information. [Online] Available at: [Link]
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Organic Chemistry Portal. Amine synthesis by reductive amination. [Online] Available at: [Link]
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Organic Chemistry Portal. Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. [Online] Available at: [Link]
-
Chemguide. Reduction of Aldehydes and Ketones. [Online] Available at: [Link]
-
Lane Lab of Chemistry (2021). 164 CHM2211 Reduction of Aldehydes and Ketones. YouTube. [Online] Available at: [Link]
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PubChem. 4-(4-Methylpiperazin-1-yl)benzaldehyde. National Center for Biotechnology Information. [Online] Available at: [Link]
-
Semantic Scholar. Synthesis and characterization of a series of phenyl piperazine based ligands. [Online] Available at: [Link]
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Royal Society of Chemistry. Electronic Supplementary Information Platinum thiolate complexes supported by PBP and POCOP pincer ligands as efficient catalysts for hydrosilylation of carbonyl compounds. [Online] Available at: [Link]
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Application Note: A Detailed Protocol for the Synthesis of 4-(4-Methylpiperazin-1-yl)benzyl alcohol
Introduction
4-(4-Methylpiperazin-1-yl)benzyl alcohol is a valuable substituted benzyl alcohol derivative widely employed as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The piperazine moiety is a common pharmacophore found in numerous drugs, conferring desirable properties such as improved solubility and bioavailability.[1] Notably, this compound serves as a crucial building block in the synthesis of precursors for targeted cancer therapies like Imatinib.[2]
This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-(4-Methylpiperazin-1-yl)benzyl alcohol. The described method is a two-stage process beginning with the synthesis of the aldehyde precursor, 4-(4-methylpiperazin-1-yl)benzaldehyde, via a nucleophilic aromatic substitution, followed by its selective reduction to the target primary alcohol. The protocol emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and methods for characterization to ensure a reproducible and reliable synthesis for researchers in medicinal chemistry and drug development.
Overall Reaction Scheme
The synthesis is accomplished in two primary stages:
-
Stage 1: Nucleophilic Aromatic Substitution: Formation of the aldehyde precursor by reacting 4-fluorobenzaldehyde with 1-methylpiperazine.
-
Stage 2: Selective Aldehyde Reduction: Reduction of the resulting aldehyde to the target benzyl alcohol using sodium borohydride.
Caption: Overall two-stage synthetic pathway.
Part 1: Synthesis of the Precursor, 4-(4-Methylpiperazin-1-yl)benzaldehyde
Principle: This stage involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the aldehyde group activates the aromatic ring, making the carbon atom attached to the fluorine susceptible to nucleophilic attack by the secondary amine of 1-methylpiperazine. A base is used to neutralize the hydrofluoric acid byproduct.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Purity | Supplier |
| 4-Fluorobenzaldehyde | 124.11 | 459-57-4 | ≥98% | Sigma-Aldrich |
| 1-Methylpiperazine | 100.16 | 109-01-3 | ≥99% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | 138.21 | 584-08-7 | ≥99% | Fisher Scientific |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 67-68-5 | Anhydrous, ≥99.9% | Sigma-Aldrich |
Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorobenzaldehyde (10.0 g, 80.6 mmol), 1-methylpiperazine (9.7 g, 96.7 mmol, 1.2 equiv), and potassium carbonate (16.7 g, 120.9 mmol, 1.5 equiv).
-
Solvent Addition: Add 100 mL of anhydrous dimethyl sulfoxide (DMSO) to the flask.
-
Reaction Execution: Heat the reaction mixture to 120 °C and stir vigorously for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the 4-fluorobenzaldehyde spot indicates reaction completion.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water (3 x 100 mL) to remove residual DMSO and salts.
-
Drying: Dry the collected solid in a vacuum oven at 50 °C overnight to yield 4-(4-methylpiperazin-1-yl)benzaldehyde as a pale yellow solid. The product is typically of sufficient purity to proceed to the next step without further purification.
Part 2: Synthesis of 4-(4-Methylpiperazin-1-yl)benzyl alcohol
Principle: This step employs the selective reduction of an aldehyde to a primary alcohol using sodium borohydride (NaBH₄). NaBH₄ is a mild and chemoselective reducing agent, ideal for this transformation as it does not reduce other potentially present functional groups like amides or esters under these conditions.[3][4] The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde.[5]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | CAS Number |
| 4-(4-Methylpiperazin-1-yl)benzaldehyde | 218.29 | 10.0 g | 45.8 | 38757-61-0 |
| Sodium Borohydride (NaBH₄) | 37.83 | 2.6 g | 68.7 (1.5 equiv) | 16940-66-2 |
| Methanol (MeOH) | 32.04 | 150 mL | - | 67-56-1 |
| Deionized Water (H₂O) | 18.02 | As needed | - | 7732-18-5 |
| Ethyl Acetate (EtOAc) | 88.11 | As needed | - | 141-78-6 |
| Brine (Saturated NaCl) | - | As needed | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | 7757-82-6 |
Safety Precautions
-
Sodium Borohydride: Flammable solid. Reacts with water and acids to produce flammable hydrogen gas.[4] Handle in a well-ventilated fume hood away from ignition sources.
-
Methanol: Toxic and flammable. Avoid inhalation and skin contact.[6]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
Experimental Protocol
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(4-methylpiperazin-1-yl)benzaldehyde (10.0 g, 45.8 mmol) in 150 mL of methanol. Stir until a clear solution is obtained.
-
Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add sodium borohydride (2.6 g, 68.7 mmol) portion-wise over 15-20 minutes. Causality Note: The portion-wise addition at low temperature is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Reaction Monitoring: Monitor the reaction by TLC (10% Methanol in Dichloromethane) until the starting aldehyde spot has completely disappeared.
-
Quenching: Carefully quench the reaction by slowly adding approximately 50 mL of deionized water to decompose the excess sodium borohydride and the borate-ester intermediate.
-
Solvent Removal: Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Causality Note: Multiple extractions ensure efficient recovery of the product from the aqueous phase.
-
Washing: Combine the organic extracts and wash with brine (1 x 100 mL) to remove residual water.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes to afford 4-(4-methylpiperazin-1-yl)benzyl alcohol as a white to off-white solid.
Workflow Visualization
Caption: Step-by-step workflow for the reduction protocol.
Characterization
-
Appearance: White to off-white crystalline solid.
-
Expected Yield: 85-95%.
-
¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~7.30 (d, 2H, Ar-H), ~6.90 (d, 2H, Ar-H), 4.65 (s, 2H, -CH₂OH), 3.20 (t, 4H, piperazine-H), 2.55 (t, 4H, piperazine-H), 2.35 (s, 3H, -NCH₃).[7][8]
-
¹³C NMR (101 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~151.0 (Ar-C), ~133.0 (Ar-C), ~128.5 (Ar-CH), ~116.0 (Ar-CH), 65.0 (-CH₂OH), 55.0 (piperazine-CH₂), 49.0 (piperazine-CH₂), 46.0 (-NCH₃).
-
Mass Spectrometry (ESI+): m/z calculated for C₁₂H₁₈N₂O [M+H]⁺: 221.1441; found: 221.1443.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction | 1. Insufficient reducing agent. 2. Deactivated NaBH₄ (hydrolyzed). | 1. Add another 0.2-0.3 equivalents of NaBH₄. 2. Use a fresh, unopened bottle of NaBH₄. |
| Low Yield | 1. Inefficient extraction. 2. Product loss during recrystallization. | 1. Perform additional extractions (4-5 times). 2. Ensure the minimum amount of hot solvent is used for recrystallization and cool slowly. |
| Oily Product After Purification | Presence of residual solvent or impurities. | Re-dissolve the product in a minimal amount of dichloromethane and precipitate by adding hexanes. Dry thoroughly under high vacuum. |
Conclusion
This application note details a robust and high-yielding protocol for the synthesis of 4-(4-methylpiperazin-1-yl)benzyl alcohol. By following the outlined steps for precursor synthesis, selective reduction, and purification, researchers can reliably produce this key intermediate for applications in pharmaceutical and materials science. The emphasis on the rationale behind procedural choices and comprehensive safety information ensures the method is both effective and safe for laboratory implementation.
References
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Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link][3]
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Master Organic Chemistry. Reduction of Amides to Amines. [Link][9]
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JoVE. (2025). Amides to Amines: LiAlH4 Reduction. [Link][10]
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University of Calgary. Ch22: Reduction of Amides using LiAlH4 to amines. [Link]
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Chemguide. reduction of carbonyl compounds using sodium tetrahydridoborate. [Link][11]
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Chemistry Steps. Amide Reduction Mechanism by LiAlH4. [Link][12]
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Synthetic Communications. (1988). Chemoselective Reductions with Sodium Borohydride. Aldehydes vs. Ketones. [Link][13]
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Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones. [Link][5]
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Google Patents. US3154553A - Methylation of piperazines. [15]
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Google Patents. US3580914A - Derivatives of n-methylpiperazine. [16]
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Ataman Kimya. N-METHYLPIPERAZINE. [Link]
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Royal Society of Chemistry. Electronic Supplementary Information. [Link][7]
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Google Patents. US4845218A - Preparation of n-methylpiperazine. [18]
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ResearchGate. (2025). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. [Link][2]
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Semantic Scholar. Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. [Link][1]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link][20]
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Beilstein Journal of Organic Chemistry. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link][21]
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ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link][22]
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ResearchGate. Research on the synthesis of 4-fluorobenzonitrile. [Link][24]
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ResearchGate. 1D-selective 1 H NOE and 1 H NMR spectra of the mixture of benzyl.... [Link][25]
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Royal Society of Chemistry. Supporting Information. [Link][26]
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Google Patents. US3523978A - Process for the purification of benzyl alcohol. [27]
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Google Patents. US5466859A - Process for preparing fluorobenzonitriles. [28]
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Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link][29]
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Application Notes and Protocols for the Purification of [4-(4-Methylpiperazin-1-yl)phenyl]methanol
Introduction
[4-(4-Methylpiperazin-1-yl)phenyl]methanol is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). The purity of this building block is paramount, as impurities can carry through subsequent synthetic steps, impacting the efficacy, safety, and regulatory compliance of the final drug product. This technical guide provides a comprehensive overview of robust purification strategies for this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the rationale behind the selection of purification techniques, offering detailed, field-proven protocols for recrystallization, column chromatography, and acid-base extraction.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to designing effective purification protocols.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈N₂O | [1] |
| Molecular Weight | 206.28 g/mol | [1] |
| Appearance | Off-white to light yellow solid | General knowledge |
| Solubility (at 25°C) | Methanol: 261.43 g/L, Ethanol: 146.53 g/L | |
| XLogP3-AA | 1.0 |
Anticipating Impurities: A Synthesis-Forward Approach
The optimal purification strategy is informed by the likely impurities generated during the synthesis of this compound. A common synthetic route involves the reductive amination of 4-formyl-N-methylpiperazine with a suitable reducing agent.
Figure 1: Plausible synthetic route and potential impurities.
Based on this, common impurities may include:
-
Unreacted Starting Materials: Residual 4-bromobenzyl alcohol and N-methylpiperazine.
-
Catalyst Residues: Traces of the palladium catalyst and ligands used in the coupling reaction.
-
Side Products: Homocoupling products of 4-bromobenzyl alcohol.
Purification Strategies and Protocols
The presence of a basic piperazine moiety and a polar alcohol group dictates the choice of purification techniques. We present three effective methods: recrystallization, column chromatography, and acid-base extraction.
Recrystallization: The Art of Crystal Perfection
Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound.[2] The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[3]
Rationale for Solvent Selection: For this compound, a mixed solvent system is often ideal. A solvent in which the compound is readily soluble when hot but sparingly soluble when cold is paired with a co-solvent in which the compound is less soluble. Given the compound's known solubility, a combination of a polar alcohol (methanol or ethanol) and a non-polar hydrocarbon (hexane or toluene) is a logical starting point. The alcohol will dissolve the polar target molecule, while the hydrocarbon will act as an anti-solvent, inducing crystallization upon cooling.[4]
Protocol: Mixed-Solvent Recrystallization (Methanol/Toluene)
-
Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot methanol. Stir continuously on a hot plate until all the solid has dissolved.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration to remove them.
-
Addition of Anti-solvent: While the methanol solution is still hot, add toluene dropwise until a faint, persistent turbidity is observed.
-
Clarification: Add a few more drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold toluene to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Column Chromatography: Navigating Polarity
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[5]
Rationale for Method Design: The basic nature of the piperazine moiety in this compound can lead to strong interactions with the acidic silanol groups of a standard silica gel stationary phase, resulting in peak tailing and poor separation. To mitigate this, a basic modifier, such as triethylamine (TEA), is added to the mobile phase. The TEA competes with the basic sites on the target molecule for interaction with the silica gel, leading to improved peak shape and resolution.[5] Alternatively, an amine-functionalized silica gel can be employed as the stationary phase.[6]
Figure 2: Workflow for flash column chromatography.
Protocol: Flash Column Chromatography on Silica Gel
-
Mobile Phase Preparation: Prepare a stock solution of the mobile phase, typically a mixture of dichloromethane (DCM) and methanol (e.g., 95:5 v/v), containing 0.5-1% triethylamine.
-
Column Packing: Pack a flash chromatography column with silica gel using the prepared mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with the mobile phase, gradually increasing the polarity (e.g., from 98:2 to 90:10 DCM:Methanol with constant TEA percentage) if necessary to elute the target compound.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Acid-Base Extraction: Exploiting Chemical Handles
Acid-base extraction is a liquid-liquid extraction technique that leverages the basicity of the piperazine nitrogen to separate the target compound from neutral and acidic impurities.
Rationale for pH Selection: The piperazine moiety is basic and will be protonated in an acidic aqueous solution, rendering it water-soluble. Neutral organic impurities will remain in the organic phase. Subsequently, basifying the aqueous layer will deprotonate the piperazine, making the target compound soluble in an organic solvent again, while any acidic impurities will remain in the aqueous phase as their conjugate bases.
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with an acidic aqueous solution (e.g., 1 M HCl). The target compound will move into the aqueous phase.
-
Separation of Phases: Separate the aqueous layer containing the protonated target compound. The organic layer containing neutral impurities can be discarded.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH) with stirring until the solution is basic (pH > 10).
-
Back-Extraction: Extract the basified aqueous solution with fresh DCM or ethyl acetate. The deprotonated target compound will move back into the organic phase.
-
Washing and Drying: Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Purity Assessment
The purity of the final product should be rigorously assessed using appropriate analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is suitable for quantitative purity analysis. Due to the presence of the aromatic ring, the compound has a UV chromophore. A typical mobile phase would consist of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities. Derivatization may be necessary to improve the volatility and chromatographic behavior of the target compound.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the purified compound and for identifying any remaining impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.
Conclusion
The purification of this compound can be effectively achieved through recrystallization, column chromatography, or acid-base extraction. The choice of the optimal method or combination of methods will depend on the nature and quantity of the impurities present in the crude material. The protocols provided in this guide offer a robust starting point for obtaining this key intermediate in high purity, ensuring the quality and integrity of downstream synthetic processes.
References
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-
Wojciech, P., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(15), 4613. [Link]
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Important Chemistry Tips. (2022, July 8). Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]
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University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
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ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
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-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2776492, this compound. Retrieved from [Link]
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Biotage. (2023, January 19). When should I use an amine-bonded silica for flash chromatography? Retrieved from [Link]
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University of California, Berkeley, College of Chemistry. (n.d.). COMMON SOLVENTS FOR CRYSTALLIZATION. Retrieved from [Link]
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ResearchGate. (n.d.). RECRYSTALLIZATION. Retrieved from [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
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Application Note: A Robust, Validated HPLC Method for the Analysis of [4-(4-Methylpiperazin-1-yl)phenyl]methanol
Abstract
This application note presents a comprehensive guide to developing and validating a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of [4-(4-Methylpiperazin-1-yl)phenyl]methanol. This compound is a key intermediate in pharmaceutical synthesis, and its accurate quantification is critical for ensuring process control and final product quality. This document provides a step-by-step protocol, from initial method development informed by the analyte's physicochemical properties to a full validation according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] The methodologies are designed for researchers, analytical scientists, and quality control professionals in the drug development sector.
Introduction and Analyte Characterization
This compound is an organic compound featuring a substituted phenyl ring, which acts as a chromophore, and a methylpiperazine group, which imparts basicity and polarity. Understanding these structural features is the cornerstone of a logical method development strategy.
The primary challenges in the HPLC analysis of such basic compounds include poor peak shape (tailing) due to secondary interactions with residual silanols on the stationary phase and achieving consistent retention. Therefore, careful control of mobile phase pH is paramount.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source / Comment |
| Molecular Formula | C₁₂H₁₈N₂O | PubChem CID: 2776492[3] |
| Molecular Weight | 206.28 g/mol | PubChem CID: 2776492[3][4] |
| Structure | Contains a UV-active phenyl ring and two basic nitrogen atoms. | |
| Predicted XLogP | 1.0 | Indicates moderate polarity.[4] |
| Predicted pKa | ~8.5 and ~4.0 | Estimated based on piperazine's known pKa values of 8.65 and 4.27. The tertiary amine is the more basic site. |
| Solubility | Soluble in methanol, ethanol, and water. | [4] |
Based on these properties, a reversed-phase HPLC method with UV detection is the most suitable approach. The method development will focus on optimizing the mobile phase pH to protonate the basic nitrogens, thereby minimizing silanol interactions and ensuring a sharp, symmetrical peak.
HPLC Method Development Strategy
Our approach is a systematic process designed to rapidly identify and optimize the critical parameters affecting the chromatographic separation. The workflow begins with informed starting conditions derived from the analyte's properties and proceeds through a logical optimization sequence.
Diagram 1: HPLC Method Development Workflow
Caption: Logical workflow for systematic HPLC method development.
Rationale for Initial Parameter Selection
-
Stationary Phase: A standard L1 packing (C18 silica) is chosen as the initial column. Its hydrophobic nature is well-suited for retaining the analyte via its phenyl group. A high-purity, end-capped C18 column is recommended to minimize free silanols and reduce peak tailing.
-
Mobile Phase: Acetonitrile (ACN) is selected as the organic modifier over methanol due to its lower viscosity and generally superior peak shapes for basic compounds. A buffered aqueous phase is essential. Given the analyte's primary pKa of ~8.5, operating at a low pH (e.g., 3.0) ensures both piperazine nitrogens are fully protonated (exist as a single ionic species), promoting sharp peaks and stable retention. A phosphate or formate buffer is appropriate.
-
Detection: The phenylmethanol moiety is expected to have a strong absorbance maximum (λmax) around 220-230 nm. A photodiode array (PDA) detector should be used to perform an initial scan of the analyte standard to determine the optimal wavelength for maximum sensitivity.
Recommended Analytical Method Protocol
The following protocol was established after systematic optimization.
Table 2: Optimized HPLC Method Parameters
| Parameter | Recommended Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Mode | Isocratic |
| Composition | Mobile Phase A : Mobile Phase B (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV/PDA at 225 nm |
| Run Time | 10 minutes |
| Expected Retention Time | Approximately 6.5 minutes |
Preparation of Solutions
-
Mobile Phase A (Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Method Validation Protocol (ICH Q2(R2))
The optimized method must be validated to demonstrate its suitability for the intended purpose.[5][6] The following validation parameters should be assessed.
Diagram 2: ICH Q2(R2) Method Validation Workflow
Caption: Workflow for HPLC method validation based on ICH Q2(R2) guidelines.
Table 3: Validation Parameters and Acceptance Criteria
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Inject diluent blank, placebo, and standard. | No interference at the analyte's retention time. Peak purity index > 0.999. |
| Linearity | Prepare 5 concentrations from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). | Correlation coefficient (r²) ≥ 0.999. |
| Range | Confirmed from linearity, accuracy, and precision data. | 80-120% of the test concentration. |
| Accuracy | Spike placebo with the analyte at 3 levels (80%, 100%, 120%) in triplicate. | Mean recovery should be 98.0% to 102.0%. |
| Precision (Repeatability) | Analyze 6 replicate preparations of the standard at 100% concentration. | %RSD ≤ 2.0%. |
| Precision (Intermediate) | Repeat the precision study on a different day with a different analyst or instrument. | Overall %RSD ≤ 2.0%. |
| LOD & LOQ | Determine signal-to-noise (S/N) ratio. | LOD: S/N ≥ 3:1. LOQ: S/N ≥ 10:1. |
| Robustness | Vary key parameters: Flow Rate (±0.1 mL/min), pH (±0.2 units), Column Temp (±2°C). | System suitability parameters must pass. Peak retention time should not significantly shift. |
System Suitability
Before any analytical run, the chromatographic system must be verified. This is achieved by performing five replicate injections of the working standard solution.
Table 4: System Suitability Test Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 1.5 |
| Theoretical Plates (N) | N ≥ 2000 |
| %RSD of Peak Area | ≤ 1.0% for 5 replicate injections |
| %RSD of Retention Time | ≤ 1.0% for 5 replicate injections |
Conclusion
This application note details a specific, accurate, and precise RP-HPLC method for the quantitative determination of this compound. The systematic development approach, grounded in the analyte's physicochemical properties, resulted in a robust method with excellent peak symmetry and resolution. The comprehensive validation protocol, designed in accordance with ICH Q2(R2) guidelines, confirms that the method is suitable for its intended purpose in a regulated quality control environment.
References
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SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine. Retrieved from [Link]
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Agilent Technologies. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
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ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Retrieved from [Link]
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Taylor & Francis Online. (2003). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2776492, this compound. Retrieved from [Link]
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NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]
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PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
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Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]
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Scent.vn. (n.d.). This compound. Retrieved from [Link]
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Taylor & Francis Online. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Retrieved from [Link]
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Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7162037, {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2795567, (2-(4-Methylpiperazin-1-yl)phenyl)methanol. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
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Journal of Applied Pharmaceutical Science. (2017). Spectrophotometric Determination of pKa and Log P of Risperidone. Retrieved from [Link]
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ResearchGate. (2017). Spectrophotometric Determination of pKa and Log P of Risperidone. Retrieved from [Link]
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GC-MS Analysis of Piperazine Derivatives: A Detailed Protocol for Robust Quantification
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Piperazine and its derivatives are a significant class of compounds in the pharmaceutical and forensic sciences, forming the structural core of many drugs and appearing as substances of abuse.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely available technique for their analysis.[3][4] However, the inherent polarity and low volatility of many piperazine compounds, particularly those with free amine groups, present analytical challenges, often leading to poor chromatographic peak shape and low sensitivity. This application note provides a comprehensive, field-proven protocol for the analysis of piperazine derivatives by GC-MS, with a central focus on a robust derivatization strategy to overcome these challenges. We will detail the entire workflow from sample preparation in complex matrices to data interpretation, explaining the scientific rationale behind each step to ensure reliable and reproducible results.
Introduction: The Analytical Challenge of Piperazines
The piperazine moiety is a six-membered heterocyclic ring containing two nitrogen atoms in opposite positions.[1] This structure is a key building block in medicinal chemistry, found in drugs ranging from antipsychotics to erectile dysfunction agents.[1] Concurrently, substituted piperazines like 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) have emerged as recreational drugs, often sold as "legal highs" mimicking the effects of ecstasy.[1]
The analytical challenge stems from the polar N-H groups within the piperazine ring. These groups engage in hydrogen bonding, which reduces the volatility of the molecule and can cause it to interact undesirably with the GC column, resulting in tailing peaks and poor sensitivity.[5] Direct GC-MS analysis is often ineffective. Therefore, a chemical derivatization step is crucial to convert the polar amine groups into less polar, more volatile, and thermally stable analogues suitable for gas chromatography.[5][6]
Principle of the Method: Derivatization-Enhanced GC-MS
This protocol employs a pre-column derivatization step followed by GC-MS analysis. The core principle is to cap the polar N-H groups through acylation. We utilize Trifluoroacetic Anhydride (TFAA) as the derivatizing agent. TFAA is highly reactive and efficiently converts primary and secondary amines into stable trifluoroacetyl derivatives.[5]
The benefits of this approach are threefold:
-
Increased Volatility: The conversion of polar N-H groups into nonpolar trifluoroacetyl groups significantly reduces intermolecular hydrogen bonding, lowering the boiling point of the analyte.
-
Improved Thermal Stability: The resulting derivatives are more stable at the high temperatures required for GC analysis, preventing on-column degradation.
-
Enhanced Chromatographic Performance: The reduced polarity leads to more symmetrical peak shapes, better resolution, and improved sensitivity.
The derivatized sample is then injected into the GC-MS system, where compounds are separated based on their boiling points and retention characteristics on a capillary column. Following separation, the molecules are ionized (typically by Electron Ionization - EI), fragmented, and detected by the mass spectrometer, providing both qualitative identification and quantitative data.
Detailed Experimental Workflow & Protocols
The entire analytical process can be visualized as a multi-stage workflow, from sample receipt to final data analysis.
Caption: High-level workflow for the GC-MS analysis of piperazine derivatives.
-
Piperazine derivative standards or samples
-
Internal Standard (IS) solution (e.g., 4-hydroxy-3-methoxybenzylamine or phenylpropanolamine, depending on the matrix)[7]
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl acetate (GC grade)
-
Methanol (GC grade)
-
Solid Phase Extraction (SPE) cartridges (if required)
-
Anhydrous sodium sulfate
-
2 mL micro-reaction vials with PTFE-lined caps
-
Nitrogen gas supply for evaporation
For complex matrices like plasma or urine, a clean-up step is mandatory to remove interferences. Solid Phase Extraction (SPE) is a highly effective and common method.[8][7]
-
Plasma Pre-treatment: For plasma samples, perform a protein precipitation step by adding an equal volume of cold acetonitrile, vortexing, and centrifuging to pellet the proteins. Use the supernatant for the next step.
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) by washing sequentially with methanol and then a buffer solution (e.g., phosphate buffer, pH 6).
-
Sample Loading: Load the pre-treated plasma supernatant or diluted urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water followed by methanol) to remove hydrophilic interferences.
-
Elution: Elute the piperazine derivatives using a stronger, basic solvent, such as 2 mL of 5% ammonium hydroxide in methanol, into a clean collection tube.[8][7]
-
Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature. To ensure all residual water is removed, place the open tubes in a desiccator containing phosphorus pentoxide (P₂O₅) overnight.[8][7] The dry residue is now ready for derivatization.
This procedure is applicable to the dried extract from Protocol 1 or to a dried aliquot of a standard solution.
-
Reagent Addition: To the dry residue in the micro-reaction vial, add 50 µL of ethyl acetate followed by 50 µL of TFAA.[8][5]
-
Mixing: Cap the vial tightly and vortex for 30 seconds to ensure the residue is fully dissolved and mixed with the reagents.
-
Incubation: Heat the mixture in a heating block or water bath at 70°C for 30 minutes.[8][5] This provides the necessary energy to drive the acylation reaction to completion.
-
Reagent Removal: After incubation, cool the vial to room temperature. Evaporate the excess TFAA and ethyl acetate under a gentle stream of nitrogen. It is critical to perform this step in a fume hood as TFAA is corrosive and volatile.
-
Final Reconstitution: Reconstitute the dry derivatized residue in 100 µL of ethyl acetate.[8][5] The sample is now ready for GC-MS analysis. Inject 1 µL into the system.
Instrumentation and Data Acquisition
The following parameters provide a robust starting point for the analysis. Optimization may be required based on the specific instrument and target analytes.
Table 1: Recommended GC-MS Operating Parameters
| Parameter | Setting | Rationale & Justification |
|---|---|---|
| Gas Chromatograph (GC) | ||
| GC Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[7] | A general-purpose, low-polarity column providing excellent separation for a wide range of semi-volatile compounds, including acylated derivatives. |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min[7] | Inert gas standard for GC-MS, providing good efficiency and compatibility with the mass spectrometer. |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) | Splitless mode enhances sensitivity for low-concentration samples by transferring the entire injection volume to the column. |
| Injector Temperature | 250°C | Ensures rapid and complete volatilization of the derivatized analytes without causing thermal degradation. |
| Oven Program | Initial 80-120°C, hold 1-2 min; ramp 10-15°C/min to 280-300°C, hold 2-5 min[5][7] | The initial hold allows for solvent focusing. The temperature ramp separates compounds based on boiling point, and the final hold ensures elution of all analytes. |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV[7] | Standard ionization technique that produces reproducible fragmentation patterns, ideal for library matching and structural elucidation. |
| Transfer Line Temp | 280°C[7] | Prevents condensation of the analytes as they transfer from the GC column to the MS source. |
| Ion Source Temp | 230°C | Standard temperature to maintain ion source cleanliness and promote efficient ionization. |
| Acquisition Mode | Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) | Full Scan is used for qualitative identification and screening. SIM mode significantly increases sensitivity and selectivity for quantitative analysis by monitoring only characteristic ions of the target compounds. |
| Solvent Delay | 3-4 minutes[7] | Prevents the high concentration of solvent from entering and saturating the MS detector, preserving the filament lifespan. |
Data Interpretation and Expected Results
Analytes are identified by a combination of their GC retention time and their mass spectrum. The fragmentation patterns of piperazine derivatives under EI conditions are highly characteristic. Cleavage of the piperazine ring and the bonds connecting substituents are common pathways.[9][10]
Caption: Common fragmentation pathways for 1-benzylpiperazine (BZP) in EI-MS.
Table 2: Characteristic EI Mass Fragments (m/z) for Common Piperazine Derivatives
| Compound | Molecular Ion (M⁺˙) | Base Peak (Most Abundant) | Other Key Fragment Ions |
|---|---|---|---|
| 1-Benzylpiperazine (BZP) | 176 | 91 | 134, 56[3] |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | 230 | 188 | 172, 145[3] |
| 1-(3-Chlorophenyl)piperazine (mCPP) | 196 | 154 | 138, 57[3] |
| 1-(4-Methoxyphenyl)piperazine (MeOPP) | 192 | 150 | 135, 120[3] |
Note: m/z values are for underivatized compounds. Derivatization will shift the molecular ion by the mass of the added group(s).
For quantitative analysis, calibration curves are constructed by plotting the peak-area ratio of the analyte to the internal standard against the analyte concentration.[8] The method should be validated to ensure its reliability.
Table 3: Typical Method Validation Parameters (from published methods)
| Matrix | Analyte | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
|---|---|---|---|---|---|
| Plasma | BZP | 0 - 10 | 0.004 | 0.016 | [8][7] |
| TFMPP | 0 - 10 | 0.004 | 0.016 | [8][7] | |
| Urine | BZP | 0 - 10 | 0.002 | 0.008 | [8][7] |
| TFMPP | 0 - 10 | 0.002 | 0.008 | [8][7] | |
| Cell Culture Medium | BZP | 0 - 10 | 0.156 | 0.312 | [8][7] |
| | TFMPP | 0 - 10 | 0.312 | 0.625 |[8][7] |
LOD: Limit of Detection; LOQ: Limit of Quantification. These values demonstrate the high sensitivity achievable with this method.
Conclusion
The protocol described provides a reliable and robust method for the derivatization and subsequent GC-MS analysis of piperazine derivatives. The use of trifluoroacetic anhydride (TFAA) effectively converts polar, non-volatile piperazines into derivatives suitable for GC, allowing for excellent chromatographic separation and sensitive mass spectrometric detection.[5] This method is highly applicable for the qualitative and quantitative analysis of piperazines in various matrices within research, quality control, forensic toxicology, and drug development settings.
References
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Archer, J. R. P., et al. (2010). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 2(6), 645-652. [Link]
-
Moreira, P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Annals of Toxicology. [Link]
-
Cychowska, M., et al. (2019). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. [Link]
-
Holler, J. M., et al. (2008). Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS. Journal of Analytical Toxicology, 32(2), 144-151. [Link]
-
Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. [Link]
-
Zuba, D., & Sekuła, K. (2013). Determination of piperazine derivatives in “Legal Highs”. ResearchGate. [Link]
-
Lundh, T., & Akesson, B. (1986). Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection. Journal of Chromatography B: Biomedical Sciences and Applications, 370(2), 245-258. [Link]
-
Moreira, P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. ResearchGate. [Link]
-
Moreira, P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. [Link]
-
Kuki, Á., et al. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Journal of Mass Spectrometry, 36(7), 757-767. [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from UNODC website. [Link]
-
de Castro, A., et al. (2012). GCMS Total Ion Chromatograms of piperazine derivative mixture. ResearchGate. [Link]
-
Welz, A., et al. (2019). Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS. ResearchGate. [Link]
-
Hussain, S., et al. (2018). Proposed mass fragmentation pattern of 2-furyl{4-[4-(1-piperidinylsulfonyl)benzyl]-1-piperazinyl}methanone (5c). ResearchGate. [Link]
-
Archer, J. R. P., et al. (2010). An optimised gas chromatographic–mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arypiperazine based drugs. Analytical Methods. [Link]
-
Reddy, G. S., et al. (2011). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate. [Link]
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Application Note: Leveraging the [4-(4-Methylpiperazin-1-yl)phenyl]methanol Scaffold for Target Deconvolution in Proteomics
Introduction: The Challenge of Knowing Your Target
In modern drug discovery, identifying the specific protein targets of a bioactive small molecule is a critical step in understanding its mechanism of action, predicting potential off-target effects, and optimizing its therapeutic potential.[1][2] The process, often termed "target deconvolution" or "target identification," bridges the gap between phenotypic screening (what a compound does to a cell) and mechanistic understanding (how it does it). The phenyl-piperazine scaffold, a common motif in medicinal chemistry, is present in numerous approved drugs and clinical candidates, often mediating interactions with kinases, G-protein coupled receptors, and other important protein classes.[3][4]
This guide focuses on [4-(4-Methylpiperazin-1-yl)phenyl]methanol (CAS 342405-34-9) not as a direct analytical reagent, but as a representative chemical scaffold—a foundational building block for creating powerful chemical probes.[5][6] The presence of a reactive hydroxyl (-OH) group on the benzyl ring provides a convenient chemical handle for transformation into a high-avidity affinity matrix.
Here, we present the principles and detailed protocols for utilizing this scaffold in a state-of-the-art chemical proteomics workflow: Affinity Purification coupled with Mass Spectrometry (AP-MS) . This approach enables the selective enrichment and subsequent identification of specific protein binding partners from complex biological mixtures, such as cell lysates.[7][8]
Part 1: Principle of the Method: From a Simple Scaffold to a "Fishing Hook"
The core strategy of AP-MS is to use an immobilized small molecule as "bait" to capture its interacting proteins ("prey") from a proteome.[2] This is a multi-step process that requires careful design and execution to ensure specificity and minimize false positives.
-
Probe Design & Immobilization: The small molecule of interest, our scaffold, is covalently attached to a solid support, typically agarose or magnetic beads. This creates the affinity matrix. The benzyl alcohol group on this compound is the key attachment point. A "spacer arm" is often incorporated between the bead and the ligand to minimize steric hindrance, allowing target proteins to access the binding site more freely.[9]
-
Affinity Purification: The affinity matrix (the "bait") is incubated with a native cell lysate. Proteins that have a specific affinity for the immobilized ligand will bind to the beads, while the vast majority of cellular proteins will not.
-
Washing & Elution: A series of stringent washing steps are performed to remove non-specifically bound proteins, which are a major source of background noise.[10] The specifically bound proteins are then eluted from the beads, either by changing buffer conditions (e.g., pH, salt concentration) or by competing them off with an excess of the free, non-immobilized small molecule.
-
Protein Identification by Mass Spectrometry: The eluted proteins are digested into peptides, typically with trypsin, and then analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting peptide fragmentation spectra are matched against a protein sequence database to identify the captured proteins.[8]
The entire workflow is a system designed to isolate specific interactions from the immense complexity of the cellular proteome.
Caption: The Affinity Purification-Mass Spectrometry (AP-MS) workflow.
Part 2: Detailed Experimental Protocols
These protocols provide a robust framework. Optimization of buffer components, incubation times, and lysate concentration is recommended for specific biological systems.
Protocol 1: Ligand Immobilization on Epoxy-Activated Resin
The hydroxyl group of this compound can be directly coupled to epoxy-activated resins under basic conditions, forming a stable ether linkage.
Rationale: Epoxy-activated resins are ideal for immobilizing ligands containing hydroxyl, amino, or thiol groups. The high pH of the coupling buffer deprotonates the ligand's hydroxyl group, increasing its nucleophilicity to attack and open the epoxy ring on the resin.
Materials:
-
This compound
-
Epoxy-Activated Agarose Beads (e.g., from a commercial supplier)
-
Coupling Buffer: 0.1 M Sodium Carbonate, pH 11.0
-
Quenching/Blocking Solution: 1 M Tris-HCl, pH 8.0
-
Wash Solution 1: 1 M NaCl
-
Wash Solution 2: Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Resin Preparation: Prepare a 50% slurry of epoxy-activated agarose beads. Wash 1 mL of the slurry (500 µL packed beads) three times with 10 mL of deionized water.
-
Ligand Solubilization: Dissolve 10-20 mg of this compound in a minimal amount of DMSO (e.g., 200 µL), then dilute to 1 mL with Coupling Buffer. Causality: The initial DMSO step ensures the hydrophobic compound is fully solubilized before introduction to the aqueous buffer, preventing precipitation.
-
Coupling Reaction: Add the solubilized ligand solution to the washed beads. Incubate overnight (16-20 hours) at 37°C with gentle end-over-end rotation.
-
Washing Unbound Ligand: Pellet the beads by centrifugation (500 x g, 1 min). Discard the supernatant. Wash the beads sequentially with:
-
10 mL Coupling Buffer
-
10 mL Wash Solution 1 (1 M NaCl)
-
10 mL deionized water
-
-
Blocking Unreacted Sites: Add 1 mL of Quenching/Blocking Solution to the beads. Incubate for 4 hours at room temperature with rotation. Causality: This step uses Tris to cap any remaining reactive epoxy groups on the beads, preventing non-specific protein binding to the resin itself in subsequent steps.
-
Final Washes: Wash the beads three times with 10 mL PBS.
-
Storage: Resuspend the final "bait" beads as a 50% slurry in PBS containing 0.02% sodium azide. Store at 4°C. Prepare a "mock" control set of beads by performing the exact same procedure but omitting the ligand in Step 2.
Protocol 2: Affinity Purification from Cell Lysate
Rationale: This protocol is designed to maximize specific protein binding while enabling the removal of non-specific interactors. The inclusion of both "mock" and "competition" controls is essential for validating putative hits.[1]
Materials:
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, 1x Protease Inhibitor Cocktail.
-
Wash Buffer: Lysis Buffer (or with adjusted salt/detergent concentrations for stringency).
-
Elution Buffer (Competition): Lysis Buffer containing 100 µM free this compound.
-
Elution Buffer (Denaturing): 2x Laemmli Sample Buffer.
-
Prepared "Bait" and "Mock" beads (from Protocol 1).
Procedure:
-
Lysate Preparation: Harvest cultured cells and lyse them in ice-cold Lysis Buffer for 30 minutes on ice. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant (e.g., via BCA assay).
-
Binding: For each pulldown, use 1-5 mg of total protein from the clarified lysate. Adjust the volume to 1 mL with Lysis Buffer. Add 50 µL of the 50% "bait" bead slurry.
-
Control 1 (Mock): Set up a parallel incubation using 50 µL of the "mock" beads.
-
Control 2 (Competition): Set up a third incubation using "bait" beads, but pre-incubate the lysate with 100 µM of free this compound for 1 hour before adding the beads. Causality: True binders will interact with the excess free ligand, preventing them from binding to the beads. This is a powerful validation step.
-
-
Incubation: Incubate all samples for 2-4 hours at 4°C with gentle end-over-end rotation.
-
Washing: Pellet the beads (500 x g, 1 min) and discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. Tip: Increasing the salt (e.g., to 300-500 mM NaCl) or detergent concentration can increase wash stringency and reduce background.
-
Elution:
-
For Competition Elution: Add 100 µL of Competition Elution Buffer and incubate for 1 hour at 4°C. Pellet beads and collect the supernatant containing eluted proteins.
-
For Denaturing Elution: Add 50 µL of 2x Laemmli Sample Buffer directly to the washed beads. Boil at 95°C for 5 minutes. This method is direct but may co-elute proteins non-specifically bound to the resin backbone.
-
Protocol 3: On-Bead Tryptic Digestion for Mass Spectrometry
Rationale: Digesting proteins while they are still bound to the beads minimizes sample loss and contamination from the elution buffer itself.
Materials:
-
Reduction Buffer: 10 mM Dithiothreitol (DTT) in 50 mM Ammonium Bicarbonate.
-
Alkylation Buffer: 55 mM Iodoacetamide (IAA) in 50 mM Ammonium Bicarbonate.
-
Digestion Solution: Sequencing-grade Trypsin in 50 mM Ammonium Bicarbonate.
Procedure:
-
After the final wash step in Protocol 2, resuspend the beads in 100 µL of Reduction Buffer. Incubate at 56°C for 30 minutes.
-
Cool to room temperature. Add 100 µL of Alkylation Buffer and incubate in the dark for 20 minutes. Causality: This step irreversibly blocks the reduced cysteine residues, preventing them from reforming disulfide bonds.
-
Wash the beads twice with 500 µL of 50 mM Ammonium Bicarbonate to remove DTT and IAA.
-
Resuspend the beads in 100 µL of Digestion Solution containing 1 µg of trypsin. Incubate overnight at 37°C with gentle shaking.
-
Pellet the beads and collect the supernatant containing the digested peptides.
-
Perform a second peptide extraction by adding 50 µL of 50% acetonitrile/0.1% formic acid to the beads. Combine this supernatant with the first.
-
Dry the peptides in a vacuum centrifuge and desalt using a C18 StageTip or ZipTip prior to LC-MS/MS analysis.
Part 3: Data Analysis and Interpretation
The goal of data analysis is to identify proteins that are significantly enriched in the "bait" pulldown compared to the negative controls. Label-Free Quantification (LFQ) is a common method for this.[8]
Workflow:
-
Protein Identification & Quantification: Process the raw MS data using software like MaxQuant. This will generate a list of identified proteins and their corresponding LFQ intensities for each sample (Bait, Mock, Competition).
-
Data Filtering: Remove common contaminants (e.g., keratin) and proteins identified with low confidence (e.g., only one peptide).
-
Statistical Analysis: For each protein, calculate the fold change (e.g., log2(Bait Intensity / Mock Intensity)) and a p-value (e.g., using a t-test) to determine the significance of the enrichment.
Caption: Logical workflow for identifying high-confidence protein targets.
Data Presentation: Results are typically visualized in a volcano plot and summarized in a table.
| Protein ID | Gene Name | Log2 (Fold Change Bait/Mock) | -Log10 (p-value) | Validation |
| P04637 | TP53 | 8.2 | 5.1 | Displaced by competition |
| Q09472 | ABL1 | 7.5 | 4.8 | Displaced by competition |
| P27361 | FYN | 6.9 | 4.5 | Displaced by competition |
| P12931 | SRC | 2.1 | 1.5 | Not significant |
| P62258 | ACTG1 | 1.1 | 0.8 | Non-specific binder |
Table 1: Hypothetical results from an AP-MS experiment. High fold-change and high significance (p-value) indicate strong candidates. Validation by competition is a critical filter.
Conclusion
The this compound molecule, while unassuming on its own, represents a valuable starting point for sophisticated proteomics research. By leveraging its inherent chemical functionality, researchers can transform this simple scaffold into a bespoke affinity probe. The AP-MS workflow detailed here provides a powerful and validated method to move from a bioactive compound to a deep, mechanistic understanding of its protein interaction landscape. This strategy is fundamental to modern chemical biology and is an indispensable tool in the pipeline of rational drug development.[11][12]
References
-
Ito, A., et al. (2005). Identification of Small Molecule Binding Molecules by Affinity Purification Using a Specific Ligand Immobilized on PEGA Resin. Bioconjugate Chemistry. [Link]
-
Saxena, C., et al. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery. [Link]
-
EMBL-EBI. High-throughput: Affinity purification mass spectrometry. [Link]
-
Gingras, A. C., et al. (2007). Affinity purification-mass spectrometry and network analysis to understand protein-protein interactions. Nature Protocols. [Link]
-
Fiveable. Affinity purification-mass spectrometry (AP-MS) | Proteomics Class Notes. [Link]
-
Protein Analysis Facility, University of Lausanne. Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). [Link]
-
Liu, G., et al. (2024). APPLE-MS: A affinity purification-mass spectrometry method assisted by PafA-mediated proximity labeling. bioRxiv. [Link]
-
ProQuest. Deployment of Affinity Chromatography for the Analysis of Biopharmaceuticals and Small Molecule Drug Candidates. [Link]
-
Cube Biotech. Affinity Chromatography | Principles. [Link]
-
Briesewitz, R., et al. (1999). Affinity modulation of small-molecule ligands by borrowing endogenous protein surfaces. Proceedings of the National Academy of Sciences. [Link]
-
Lim, H. S., et al. (2014). Design, solid-phase synthesis, and evaluation of a phenyl-piperazine-triazine scaffold as α-helix mimetics. ACS Medicinal Chemistry Letters. [Link]
-
Diehnelt, C. W., et al. (2010). Creating Protein Affinity Reagents by Combining Peptide Ligands on Synthetic DNA Scaffolds. Journal of the American Chemical Society. [Link]
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PubChem. This compound. [Link]
-
Thompson, L. A., & Ellman, J. A. (1996). Synthesis and Applications of Small Molecule Libraries. Chemical Reviews. [Link]
-
ChemicalPoint. CAS 106261-49-8: 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride. [Link]
-
Chen, J., et al. (2015). The hidden potential of small synthetic molecules and peptides as affinity ligands for bioseparations. Journal of Pharmaceutical and Biopharmaceutical Research. [Link]
-
PubMed. Affinity modulation of small-molecule ligands by borrowing endogenous protein surfaces. [Link]
-
PubChem. {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol. [Link]
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ResearchGate. Phenyl piperazinium scaffold and sites of modification. [Link]
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Shanghai Lizhuo Pharmaceutical Technology Co., Ltd. 1-Iodo-4-(hydroxymethyl)benzene Manufacturer and Supplier. [Link]
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Vinogradova, E. V., et al. (2023). Proteomic discovery of chemical probes that perturb protein complexes in human cells. Molecular Cell. [Link]
-
Monteiro, O., et al. (2018). Different chemical proteomic approaches to identify the targets of lapatinib. RSC Medicinal Chemistry. [Link]
-
Makarov, D. (2024). Design and synthesis of tubulin tyrosination probes for chemical proteomics. [Link]
-
PubMed. Covalent Modification of p53 by (E)-1-(4-Methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one. [Link]
-
Cell Press. (2020). Chemical Probes as Essential Tools for Biological Discovery. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
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ResearchGate. (PDF) Covalent Modification of p53 by ( E )-1-(4-Methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one. [Link]
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Application of [4-(4-Methylpiperazin-1-yl)phenyl]methanol in the Synthesis of Imatinib: An Advanced Protocol for Medicinal Chemists
Introduction: The Strategic Importance of the Piperazine Moiety in Kinase Inhibition
The piperazine ring is a privileged scaffold in modern medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic properties such as aqueous solubility and oral bioavailability. Its presence is a hallmark of numerous successful therapeutics, particularly within the domain of protein kinase inhibitors. [4-(4-Methylpiperazin-1-yl)phenyl]methanol is a key building block that incorporates this valuable functionality, serving as a pivotal intermediate in the synthesis of several Active Pharmaceutical Ingredients (APIs). Its bifunctional nature—a reactive benzylic alcohol and a basic N-methylpiperazine group—makes it a versatile synthon for constructing the complex molecular architectures required for targeted therapies.
This guide provides an in-depth exploration of the application of this compound in the synthesis of Imatinib, a cornerstone in the treatment of chronic myeloid leukemia (CML) and other cancers.[1] We will dissect the synthetic strategy, providing detailed, field-proven protocols and the underlying chemical principles for each transformation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical synthetic route.
Overall Synthetic Strategy: A Three-Act Play
The synthesis of Imatinib from this compound is a well-established pathway that hinges on the formation of a stable amide bond. This process can be logically divided into three primary stages:
-
Activation of the Benzylic Position (Part I): Oxidation of the starting alcohol to its corresponding benzoic acid. This step transforms the relatively inert alcohol into a functional group amenable to further activation.
-
Formation of the Key Electrophile (Part II): Conversion of the benzoic acid into a highly reactive acyl chloride. This intermediate is primed for nucleophilic attack.
-
The Final Union (Part III): Coupling of the acyl chloride with the key amine precursor to forge the final Imatinib molecule.
This entire workflow is a classic example of nucleophilic acyl substitution, a fundamental reaction in organic synthesis.
Caption: High-level overview of the synthetic pathway to Imatinib.
Part I: Oxidation of this compound
Scientific Rationale
The initial step in this synthesis is the oxidation of the primary benzylic alcohol to a carboxylic acid. This transformation is crucial as it converts the hydroxyl group, a poor leaving group, into a carboxyl group which can be readily activated for amide bond formation. A variety of oxidizing agents can accomplish this, but a common and robust method involves the use of chromium-based reagents like potassium dichromate (K₂Cr₂O₇) in an acidic medium.[2][3] The reaction proceeds via an aldehyde intermediate which is further oxidized in situ to the desired carboxylic acid.[2] Heating the reaction under reflux ensures the transformation goes to completion.[2]
Detailed Experimental Protocol
Reaction: this compound → 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles (Equivalents) |
| This compound | 220.31 g/mol | 22.0 g | 0.10 mol (1.0) |
| Potassium Dichromate (K₂Cr₂O₇) | 294.18 g/mol | 29.4 g | 0.10 mol (1.0) |
| Sulfuric Acid (H₂SO₄, concentrated) | 98.08 g/mol | 40 mL | - |
| Deionized Water | 18.02 g/mol | 250 mL | - |
| Sodium Hydroxide (NaOH) | 40.00 g/mol | As needed | - |
| Dichloromethane (DCM) | 84.93 g/mol | For extraction | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (22.0 g, 0.10 mol) and deionized water (150 mL).
-
In a separate beaker, carefully prepare a solution of potassium dichromate (29.4 g, 0.10 mol) in deionized water (100 mL).
-
Slowly and with vigorous stirring, add the concentrated sulfuric acid (40 mL) to the potassium dichromate solution. Caution: This is a highly exothermic process. The addition should be done in an ice bath.
-
Add the orange dichromate solution dropwise to the flask containing the starting alcohol over a period of 30 minutes. The color of the reaction mixture will change from orange to green as the Cr(VI) is reduced to Cr(III).[2]
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a saturated sodium hydroxide solution until the pH is approximately 7-8.
-
The product, 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid, will precipitate out of the aqueous solution.
-
Filter the solid product, wash with cold deionized water, and dry under vacuum to yield the desired carboxylic acid intermediate.
Part II: Formation of 4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride
Scientific Rationale
Direct amide formation between a carboxylic acid and an amine is often inefficient due to the formation of a non-reactive ammonium carboxylate salt.[4] To facilitate the reaction, the carboxylic acid must be "activated." A common and highly effective method is to convert it into an acyl chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which drives the reaction to completion and simplifies purification.[5][6]
Mechanism of Acyl Chloride Formation:
Caption: Simplified mechanism of acyl chloride formation using SOCl₂.
Detailed Experimental Protocol
Reaction: 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid → 4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles (Equivalents) |
| 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid | 234.30 g/mol | 23.4 g | 0.10 mol (1.0) |
| Thionyl Chloride (SOCl₂) | 118.97 g/mol | 14.3 g (8.7 mL) | 0.12 mol (1.2) |
| Dichloromethane (DCM, anhydrous) | 84.93 g/mol | 200 mL | - |
| Pyridine (anhydrous) | 79.10 g/mol | 1 mL | Catalyst |
Procedure:
-
In a flame-dried 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid (23.4 g, 0.10 mol) in anhydrous dichloromethane (200 mL).
-
Add a catalytic amount of anhydrous pyridine (1 mL).
-
Cool the mixture in an ice bath to 0°C.
-
Slowly add thionyl chloride (8.7 mL, 0.12 mol) to the suspension via a dropping funnel. Control the addition rate to maintain the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours, or until the evolution of gas ceases.
-
The resulting solution/slurry of 4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride is typically used directly in the next step without isolation.[7] The presence of the hydrochloride salt of the piperazine moiety is expected.
Part III: Amide Coupling to Synthesize Imatinib
Scientific Rationale
This final step is a classic nucleophilic acyl substitution, often referred to as a Schotten-Baumann reaction.[4] The highly electrophilic carbonyl carbon of the acyl chloride is attacked by the primary aromatic amine of the pyrimidine derivative. The reaction is typically carried out in the presence of a base (such as pyridine or an excess of the amine reactant) to neutralize the HCl generated during the reaction.[8] This prevents the protonation of the nucleophilic amine, which would render it unreactive.
Mechanism of Amide Formation:
Caption: General mechanism for amide formation from an acyl chloride.
Detailed Experimental Protocol
Reaction: 4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride + N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine amine → Imatinib
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles (Equivalents) |
| 4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride solution | - | From Part II | ~0.10 mol (1.0) |
| N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine amine | 277.32 g/mol | 27.7 g | 0.10 mol (1.0) |
| Pyridine (anhydrous) | 79.10 g/mol | 150 mL | Solvent/Base |
| Deionized Water | 18.02 g/mol | For workup | - |
| Ammonium Hydroxide (NH₄OH, 26%) | 35.04 g/mol | For workup | - |
Procedure:
-
In a separate 1 L flask, dissolve N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine amine (27.7 g, 0.10 mol) in anhydrous pyridine (150 mL) and cool the solution to 0°C in an ice bath.
-
Slowly add the solution of 4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride (prepared in Part II) to the cooled amine solution. Maintain the temperature between 15-20°C during the addition.[7]
-
Once the addition is complete, allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC or HPLC until the starting amine is consumed.
-
Upon completion, carefully add deionized water (150 mL) to the reaction mixture.
-
Heat the mixture to approximately 40°C, then add ammonium hydroxide solution (75 mL) followed by more water (300 mL).[7]
-
Stir the resulting suspension at room temperature for several hours to allow for complete precipitation of the Imatinib free base.
-
Collect the solid product by filtration, wash thoroughly with deionized water, and dry under vacuum at 50-60°C.
-
The crude Imatinib can be further purified by recrystallization from a suitable solvent system (e.g., isopropyl alcohol) to achieve high purity.
Expected Results and Data Summary
| Step | Product | Theoretical Yield | Typical Yield Range | Purity (by HPLC) |
| Part I: Oxidation | 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid | 23.4 g | 85-95% | >98% |
| Part II: Acyl Chloride Formation | 4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride | - (Used in situ) | - | - |
| Part III: Amide Coupling | Imatinib (crude) | 49.4 g | 88-95% | >97% |
| Recrystallization | Imatinib (pure) | - | >90% recovery | >99.5% |
Conclusion and Broader Applications
This detailed guide illustrates the strategic utility of this compound as a robust starting material for the synthesis of the life-saving drug, Imatinib. The three-stage process—oxidation, acyl chloride formation, and amide coupling—represents a fundamental and reliable approach in pharmaceutical manufacturing. The principles and protocols detailed herein are not only applicable to Imatinib but can be adapted for the synthesis of other APIs that feature a benzamide linker and a solubilizing piperazine group. By understanding the causality behind each experimental choice and mastering these core transformations, researchers can confidently and efficiently advance their drug discovery and development programs.
References
-
Carboxylic Acid + SOCl2 . ReactionWeb.io. [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides . Master Organic Chemistry. [Link]
-
Amide Formation: Mechanism & Acyl Chloride . StudySmarter. [Link]
-
Video: Carboxylic Acids to Acid Chlorides . JoVE. [Link]
-
Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) . YouTube. [Link]
-
Amide Synthesis . Fisher Scientific. [Link]
-
SOCl2 Reaction with Carboxylic Acids . Chemistry Steps. [Link]
-
Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH) . OrgoSolver. [Link]
-
Amide formation from acyl chloride (video) . Khan Academy. [Link]
-
Synthesis of Imatinib by C-N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine . Lookchem. [Link]
-
the preparation of amides . Chemguide. [Link]
-
IMATINIB . New Drug Approvals. [Link]
-
Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents . National Institutes of Health. [Link]
- Process for the preparation of imatinib.
- Imatinib production process.
- Method for synthesizing Imatinib.
-
Synthesis of new amides of the N-methylpiperazine series . R Discovery. [Link]
-
Synthesis and Characterization of Potential Impurities in Imatinib Mesylate . IJNRD. [Link]
-
Studies directed towards The synthesis Of İmatinib Mesylate . OpenMETU. [Link]
-
A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib . ResearchGate. [Link]
-
Oxidation of Primary Alcohols to Carboxylic Acids: A Guide to Current Common Practice . ResearchGate. [Link]
- Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
-
A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses . National Institutes of Health. [Link]
-
Synthesis of carboxylic acids by oxidation of alcohols . Organic Chemistry Portal. [Link]
-
Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes . Chemistry LibreTexts. [Link]
-
Oxidation of Primary Alcohols to Carboxylic Acids . National Academic Digital Library of Ethiopia. [Link]
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Application Notes and Protocols: [4-(4-Methylpiperazin-1-yl)phenyl]methanol as a Novel Linker for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Linkers in Bioconjugate Design
In the landscape of targeted therapeutics, particularly in the realm of Antibody-Drug Conjugates (ADCs), the linker molecule is a pivotal component that dictates the overall efficacy, stability, and safety of the bioconjugate.[1][2][3] It is the chemical bridge that connects a potent cytotoxic payload to a monoclonal antibody, and its design must be meticulously considered to ensure that the conjugate remains stable in circulation and releases the drug only upon reaching the target site.[2][3] This guide delves into the application of [4-(4-Methylpiperazin-1-yl)phenyl]methanol as a novel linker, exploring its unique chemical attributes and providing detailed protocols for its integration into bioconjugation workflows.
The structure of this compound, featuring a benzylic alcohol for conjugation and a phenylpiperazine moiety, offers intriguing possibilities for linker design. The phenylpiperazine group is a common motif in medicinal chemistry, known to impart favorable pharmacokinetic properties.[4] The benzylic alcohol, while not as commonly employed for bioconjugation as other functional groups, provides a unique handle for covalent attachment to biomolecules through appropriate activation.
The this compound Linker: A Strategic Choice
The decision to employ this compound as a linker is underpinned by several key considerations:
-
Modulation of Physicochemical Properties: The 4-methylpiperazin-1-yl group can enhance the aqueous solubility of the linker-payload complex, a crucial factor in preventing aggregation of the final bioconjugate.[5]
-
Structural Rigidity and Spacing: The phenylpiperazine structure offers a semi-rigid scaffold, providing a defined distance between the antibody and the payload, which can be critical for optimal biological activity.
-
Versatile Conjugation Chemistry: The primary benzylic alcohol can be activated through various chemical strategies to react with nucleophilic residues on a biomolecule, such as the thiol groups of cysteine residues.
Conceptual Framework: A Non-Cleavable Linker Strategy
This guide will focus on the application of this compound as a non-cleavable linker . Non-cleavable linkers are designed to release the payload only after the complete lysosomal degradation of the antibody, which can offer advantages in terms of plasma stability and reduced off-target toxicity.[6][7][8]
The proposed strategy involves a two-step process:
-
Activation of the Linker: The benzylic alcohol of this compound is first converted into a more reactive species, a maleimide derivative, which is highly selective for thiol groups.
-
Conjugation to a Thiol-Containing Biomolecule: The activated maleimide-linker is then conjugated to a biomolecule, such as a monoclonal antibody with engineered or reduced cysteine residues.
Experimental Protocols
Part 1: Synthesis of the Maleimide-Activated Linker
This protocol details the synthesis of a maleimide-functionalized derivative of this compound. This activated linker will then be used for conjugation to a thiol-containing biomolecule.
Workflow for Linker Activation
Caption: Synthesis of the maleimide-activated linker.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
N-(2-aminoethyl)maleimide trifluoroacetate salt
-
Triethylamine (TEA)
-
Dichloromethane (DCM, anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Tosylation of the Benzylic Alcohol:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tosylated intermediate.
-
Purify the intermediate by silica gel column chromatography.
-
-
Synthesis of the Maleimide-Activated Linker:
-
Dissolve the purified tosylated intermediate (1.0 eq) in anhydrous DMF.
-
Add N-(2-aminoethyl)maleimide trifluoroacetate salt (1.5 eq) and triethylamine (3.0 eq).
-
Stir the reaction mixture at 60 °C for 12-16 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash with water and brine to remove DMF and excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final maleimide-activated linker by silica gel column chromatography.
-
Part 2: Conjugation of the Activated Linker to a Monoclonal Antibody
This protocol describes the conjugation of the synthesized maleimide-activated linker to a monoclonal antibody (mAb) that has been partially reduced to expose free thiol groups.
Workflow for Bioconjugation
Caption: General workflow for antibody conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Maleimide-activated linker (dissolved in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching reagent (e.g., N-acetylcysteine)
-
Size-exclusion chromatography (SEC) column
-
Amicon Ultra centrifugal filter units
Procedure:
-
Antibody Reduction:
-
To a solution of the mAb (e.g., 5 mg/mL in PBS), add a 10-fold molar excess of TCEP.
-
Incubate at 37 °C for 1-2 hours to partially reduce the interchain disulfide bonds.
-
Remove excess TCEP using a desalting column or buffer exchange with a centrifugal filter unit, exchanging into PBS, pH 7.4.
-
-
Conjugation Reaction:
-
Immediately after reduction, add the maleimide-activated linker (dissolved in a minimal amount of DMSO) to the reduced mAb solution. A typical starting point is a 5- to 10-fold molar excess of the linker over the antibody.
-
Gently mix and incubate the reaction at room temperature for 2-4 hours or at 4 °C overnight.
-
-
Quenching the Reaction:
-
Add a 100-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the antibody-linker conjugate from unreacted linker and other small molecules using size-exclusion chromatography (SEC).
-
Alternatively, perform buffer exchange using centrifugal filter units to remove small molecule impurities.
-
Concentrate the purified conjugate to the desired concentration.
-
Characterization of the Bioconjugate
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the bioconjugate.
| Analytical Method | Parameter Measured | Typical Expected Outcome |
| UV-Vis Spectroscopy | Protein Concentration & Drug-to-Antibody Ratio (DAR) | Determine protein concentration using A280. DAR can be estimated if the linker-drug has a distinct absorbance. |
| Mass Spectrometry (MS) | Intact mass of the conjugate, confirmation of conjugation | A distribution of peaks corresponding to different drug loads on the antibody.[9][10][11] |
| Hydrophobic Interaction Chromatography (HIC) | Drug-load distribution and average DAR | Separation of species with different numbers of conjugated linkers. |
| Size-Exclusion Chromatography (SEC) | Aggregation and fragmentation | A single major peak corresponding to the monomeric conjugate.[11] |
| Reversed-Phase HPLC (RP-HPLC) | Purity and identification of small molecule components | Analysis of released linker-drug after degradation studies. |
Stability Assessment
The stability of the bioconjugate is a critical quality attribute.
| Stability Assay | Purpose | Methodology |
| Plasma Stability | To assess the stability of the conjugate in biological fluid. | Incubate the conjugate in plasma from relevant species (e.g., human, mouse) over time and analyze for drug deconjugation or aggregation. |
| Thermal Stress | To evaluate the physical stability of the conjugate. | Incubate the conjugate at elevated temperatures and monitor for aggregation by SEC. |
| Freeze-Thaw Stability | To assess stability upon repeated freezing and thawing cycles. | Subject the conjugate to multiple freeze-thaw cycles and analyze for aggregation and fragmentation. |
Conclusion
This compound presents a promising scaffold for the development of novel linkers in bioconjugation. Its unique chemical structure allows for the creation of non-cleavable linkers with potentially favorable physicochemical properties. The detailed protocols provided in this guide offer a starting point for researchers to explore the utility of this linker in their own bioconjugation strategies. As with any novel linker, thorough characterization and stability testing are paramount to ensure the development of safe and effective bioconjugates.
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Isaac Scientific Publishing. (2019, January 29). The Stability Study of a Novel Phenylpiperazine Derivative. [Link]
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National Center for Biotechnology Information. Identification of N,1,4,4-tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide (PHA-848125), a potent, orally available cyclin dependent kinase inhibitor. [Link]
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Application Notes and Protocols for the N-Alkylation of Piperazine Rings
For: Researchers, scientists, and drug development professionals.
Introduction: The Central Role of N-Alkyl Piperazines in Medicinal Chemistry
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing as a core structural motif in numerous FDA-approved drugs.[1][2] Its prevalence stems from its unique physicochemical properties: the two nitrogen atoms can be functionalized to modulate aqueous solubility, lipophilicity, and basicity (pKa values are typically around 5.3 and 9.7), which are critical parameters for optimizing pharmacokinetic profiles (ADME - absorption, distribution, metabolism, and excretion).[3] Furthermore, the piperazine ring often serves as a rigid linker between different pharmacophoric elements, orienting them for optimal interaction with biological targets like G-protein coupled receptors (GPCRs), ion channels, and enzymes.[4]
N-alkylation is a fundamental transformation that installs alkyl groups onto one or both nitrogen atoms of the piperazine core. This modification is a cornerstone of synthetic strategies for creating vast libraries of analogues for structure-activity relationship (SAR) studies.[4] Mastering the selective N-alkylation of piperazine is, therefore, an essential skill for any chemist involved in drug discovery and development. This guide provides a detailed exploration of the common methods, underlying principles, and practical protocols for achieving this transformation efficiently and selectively.
Mechanistic Pillars of Piperazine N-Alkylation
The successful execution of an N-alkylation protocol hinges on a solid understanding of the reaction's mechanistic underpinnings. The two most prevalent methods are direct alkylation via nucleophilic substitution and reductive amination.
Direct Alkylation with Alkyl Halides
This method follows a classical bimolecular nucleophilic substitution (SN2) mechanism. The secondary amine of the piperazine acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide (or sulfonate) and displacing the leaving group.
Key Causality Behind Experimental Choices:
-
The Role of the Base: The reaction generates a hydrohalic acid (e.g., HBr, HCl) byproduct, which protonates the basic nitrogen atoms of the piperazine, rendering them non-nucleophilic. To prevent this, a base is added to neutralize the acid as it forms, allowing the reaction to proceed to completion.
-
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are common, inexpensive, and effective. Potassium carbonate (K₂CO₃) is widely used in polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF).[4][5] Their solid-liquid heterogeneity can sometimes be advantageous for simplifying work-up.
-
Organic Bases (e.g., Triethylamine (TEA), Hünig's base (DIPEA)): These are soluble in organic solvents, creating a homogeneous reaction mixture. They are often used when milder conditions are required.[6]
-
-
Solvent Effects: Polar aprotic solvents like DMF, acetonitrile, and DMSO are preferred because they can solvate the cationic species involved in the transition state without strongly solvating the amine nucleophile, thus accelerating the SN2 reaction. Less polar solvents can also be used, sometimes in conjunction with phase-transfer catalysts.[7]
-
Reactivity of Alkylating Agent: The reactivity follows the order R-I > R-Br > R-Cl. Highly reactive agents like benzyl bromide or methyl iodide can increase the rate of reaction but also elevate the risk of di-alkylation.[8] In some cases, adding sodium or potassium iodide can be used to in situ convert a less reactive alkyl chloride or bromide to the more reactive iodide, improving yields under milder conditions.[1]
Reductive Amination
Reductive amination is a powerful alternative, particularly for introducing more complex alkyl groups or when the corresponding alkyl halide is unstable or unavailable. This two-step, one-pot process involves the initial formation of an iminium ion intermediate by reacting the piperazine with an aldehyde or ketone, followed by its immediate reduction with a mild reducing agent.
Key Causality Behind Experimental Choices:
-
Reducing Agent Selection: The choice of reducing agent is critical for selectivity. It must be powerful enough to reduce the iminium ion but not so reactive that it reduces the starting carbonyl compound.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for most applications.[4][5] It is mild, selective for iminium ions over aldehydes/ketones, and tolerant of a wide range of functional groups.
-
Sodium Cyanoborohydride (NaBH₃CN): Another effective reagent, but it is highly toxic and requires careful handling.
-
-
pH Control: The initial condensation to form the iminium ion is often catalyzed by a small amount of weak acid, such as acetic acid.[4] This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the piperazine nitrogen.
Below is a diagram illustrating the general mechanism for direct N-alkylation.
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Application Note: A Comprehensive Guide to Cell-Based Assay Design and Execution for Piperazine-Based Compounds
Introduction
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of a vast number of therapeutic agents with applications ranging from oncology to central nervous system disorders.[1][2] The versatility of this heterocyclic moiety allows for the synthesis of large, diverse compound libraries.[3] Consequently, robust and relevant biological evaluation is critical to identify and characterize promising drug candidates. Cell-based assays are indispensable tools in this process, offering a more physiologically relevant context than simple biochemical assays by preserving cellular architecture and signaling pathways.[4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing, executing, and interpreting cell-based assays for the functional characterization of novel piperazine compounds. We move beyond a single, rigid protocol to present a logical framework for assay selection based on the compound's hypothesized mechanism of action, focusing on two common therapeutic objectives for piperazine derivatives: cytotoxicity in cancer cells and modulation of G-protein coupled receptors (GPCRs).
The Foundational Step: Aligning Assay Choice with a Mechanistic Hypothesis
The selection of an appropriate cell-based assay is dictated by the intended biological target of the piperazine compound. A typical workflow involves a tiered approach, beginning with broad screening assays to determine activity and progressing to more specific assays to elucidate the mechanism of action.[6]
Caption: General experimental workflow for cytotoxicity evaluation.[6]
Assessing Cytotoxicity and Antiproliferative Activity
A significant number of piperazine derivatives have been developed as potential anticancer agents.[7][8][9] These compounds often function by inducing apoptosis (programmed cell death) or inhibiting cell proliferation.[8][9] Therefore, the primary assay for this class of compounds is one that measures cell viability.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, robust, and cost-effective colorimetric method for this purpose.[1][10] Its principle is based on the enzymatic activity of mitochondrial dehydrogenases, which are only active in living cells.[11] These enzymes reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[10][11] The amount of formazan produced, measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[10][12]
Characterizing G-Protein Coupled Receptor (GPCR) Modulation
The piperazine scaffold is a cornerstone in the development of ligands for CNS targets, particularly dopamine and serotonin receptors, which are members of the GPCR superfamily.[3][13][14][15] These compounds can act as agonists (activators) or antagonists (blockers) of receptor signaling.
Functional assays are required to determine this activity. For many dopamine (D2-like) and serotonin (e.g., 5-HT1A) receptors, signaling occurs through the Gαi/o subunit, which inhibits the enzyme adenylyl cyclase.[2] This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[2][16] Therefore, a cAMP assay is a direct and effective method to screen for functional activity at these receptors. An agonist will cause a measurable decrease in cAMP levels, while an antagonist will block the cAMP decrease induced by a known agonist.[2][17]
Caption: Simplified 5-HT1A receptor signaling pathway.[2]
Data Presentation: Quantifying Biological Activity
The primary output of these screening assays is a dose-response curve, from which a half-maximal concentration value is derived. This value quantifies the compound's potency.
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of a compound that inhibits a biological process (e.g., cell proliferation) by 50%. Lower IC50 values indicate higher potency.
-
EC50 (Half-maximal Effective Concentration): The concentration of a compound that produces 50% of the maximal possible effect (e.g., receptor activation).
This quantitative data should be summarized in a clear, tabular format for easy comparison between different compounds and cell lines.
Table 1: Example Cytotoxicity Data for Piperazine Derivatives against MCF-7 Breast Cancer Cells
| Compound ID | Structure/Modification | Incubation Time (h) | IC50 (µM) [± SD] |
|---|---|---|---|
| Pz-001 | Parent Scaffold | 48 | 85.6 [± 9.2] |
| Pz-002 | 4-fluoro-phenyl addition | 48 | 12.3 [± 1.8] |
| Pz-003 | 3-chloro-phenyl addition | 48 | 7.8 [± 0.9] |
| Doxorubicin | Positive Control | 48 | 0.9 [± 0.1] |
Detailed Experimental Protocols
The following protocols are standardized methodologies for the primary screening assays discussed. It is crucial to optimize parameters such as cell seeding density and incubation times for each specific cell line used.[18]
Protocol 3.1: MTT Assay for Cytotoxicity Screening
This protocol is adapted from standard methodologies for assessing cell viability.[7][11][12]
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Piperazine compounds dissolved in DMSO (sterile)
-
MTT solution (5 mg/mL in sterile PBS), stored protected from light
-
Solubilization agent (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and determine cell density. Seed cells into a 96-well plate at a pre-optimized density (e.g., 3,000-5,000 cells/well) in 100 µL of medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the piperazine compounds in culture medium. The final DMSO concentration should be kept constant and low (<0.5%) across all wells.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (medium with DMSO). Include "no-treatment" and "vehicle-only" control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[20]
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.[12]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100-150 µL of the solubilization agent (e.g., DMSO) to each well to dissolve the purple crystals.[7]
-
Gently shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]
Data Analysis:
-
Subtract the average absorbance of blank wells (medium + MTT + DMSO, no cells) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.[7]
Protocol 3.2: cAMP Assay for Gαi-Coupled GPCRs
This protocol outlines a general method for measuring changes in intracellular cAMP, often performed using commercially available kits based on principles like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[17][21]
Materials:
-
Host cell line (e.g., HEK293, CHO) transiently or stably expressing the GPCR of interest (e.g., 5-HT1A, D2).[22]
-
Piperazine test compounds and a known reference agonist/antagonist.
-
Stimulation buffer (typically a buffered salt solution containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
Commercial cAMP assay kit (e.g., HTRF-based or ELISA-based).
-
White or black 96-well or 384-well microplates suitable for the assay format.
-
Plate reader compatible with the chosen assay technology.
Procedure:
-
Cell Seeding: Seed the engineered cells into the appropriate microplate at a density recommended by the assay kit manufacturer. Incubate overnight.
-
Compound Preparation (Agonist Mode): Prepare serial dilutions of the piperazine compounds in stimulation buffer.
-
Remove the culture medium and add the diluted compounds to the cells. Incubate for a specified time (e.g., 30 minutes) at room temperature or 37°C.
-
Compound Preparation (Antagonist Mode): Pre-incubate the cells with serial dilutions of the piperazine compounds for a short period (e.g., 15-30 minutes).
-
Following pre-incubation, add a fixed concentration of a known reference agonist (typically at its EC80 concentration) to all wells and incubate further.
-
Cell Lysis and Detection: Following stimulation, lyse the cells and perform the cAMP detection steps precisely according to the manufacturer's protocol for the chosen kit. This typically involves adding detection reagents that contain labeled antibodies against cAMP.
-
Signal Measurement: Read the plate on a compatible microplate reader after the final incubation period.
Data Analysis:
-
Convert the raw reader output (e.g., fluorescence ratio) into cAMP concentrations using a standard curve generated concurrently.
-
Agonist Mode: Plot cAMP concentration against the log of the compound concentration to determine the EC50 value and maximal effect (Emax).
-
Antagonist Mode: Plot the response (cAMP concentration) against the log of the antagonist (piperazine compound) concentration to determine the IC50 value.
Self-Validation and Trustworthiness
Every protocol must be a self-validating system. The inclusion of appropriate controls is non-negotiable for generating trustworthy and interpretable data.
-
Negative/Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) as the test compounds. This control defines 100% viability or the baseline response.
-
Positive Control: A well-characterized compound with a known mechanism of action (e.g., Doxorubicin for cytotoxicity assays, Serotonin for 5-HT receptor assays). This validates that the assay system is responsive.[23]
-
Untreated Control: Cells in medium alone, to monitor the baseline health and behavior of the cells.
-
Blank Control: Wells containing medium but no cells, to determine the background signal of the assay reagents.
Assay performance should be monitored by calculating key validation parameters such as the Z'-factor for high-throughput screens to ensure the assay window is sufficiently robust for distinguishing hits from non-hits.[24]
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- 15. Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 19. Novel Piperazine-based Compounds Inhibit Microtubule Dynamics and Sensitize Colon Cancer Cells to Tumor Necrosis Factor-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
Quantitative analysis of [4-(4-Methylpiperazin-1-yl)phenyl]methanol in reaction mixtures
Application Note & Protocol
Topic: Quantitative Analysis of [4-(4-Methylpiperazin-1-yl)phenyl]methanol in Reaction Mixtures using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the quantitative analysis of this compound in complex organic reaction mixtures. The described Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is designed for robustness, specificity, and accuracy, making it suitable for reaction monitoring, yield determination, and purity assessment during pharmaceutical process development. This application note details the entire workflow, from sample preparation to a rigorous method validation protocol compliant with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] The causality behind experimental choices is elucidated to empower researchers to adapt and troubleshoot the methodology effectively.
Introduction & Scientific Rationale
This compound is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Accurate quantification of this analyte directly within the reaction matrix is paramount for process optimization, kinetic studies, and ensuring the quality of the final product. The inherent complexity of crude reaction mixtures—containing starting materials, reagents, catalysts, by-products, and the desired product—necessitates a highly selective and robust analytical method.
High-Performance Liquid Chromatography (HPLC) is the technique of choice due to its high resolving power and sensitivity for non-volatile organic compounds.[4] A reversed-phase method is selected based on the moderate polarity of the target analyte. UV detection is employed, leveraging the chromophoric nature of the phenyl ring in the molecule. To enhance quantitative accuracy and mitigate variations from sample preparation and injection, an internal standard (IS) method is implemented.[5][6][7]
Analytical Method Principles
This method is based on reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an organic solvent and an aqueous buffer.[4] The separation is driven by the differential partitioning of the analytes between the stationary and mobile phases. More hydrophobic compounds will have a stronger interaction with the C18 stationary phase and thus elute later. The inclusion of a structurally similar internal standard, which is introduced at a constant concentration to all samples and standards, allows for the correction of potential volumetric errors during sample preparation and injection, thereby improving the precision of the results.[6][7]
Selection of Chromatographic Conditions: The "Why"
-
Column: A C18 column is the workhorse for reversed-phase chromatography and provides excellent retention and separation for a wide range of moderately polar aromatic compounds like our target analyte.
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer is chosen. Acetonitrile is a common organic modifier with good UV transparency. The buffer controls the pH of the mobile phase, which is critical for ensuring the consistent ionization state of the analyte and achieving reproducible retention times.
-
Detection Wavelength: The phenylpiperazine moiety exhibits strong UV absorbance. Based on the UV spectra of similar phenylpiperazine derivatives, a detection wavelength of 254 nm is selected to provide a good balance of sensitivity for the analyte and minimal interference from common solvents.[8]
-
Internal Standard (IS): An ideal internal standard should be structurally similar to the analyte but well-resolved from it and other components in the chromatogram.[7][9] For this application, [4-(4-methylpiperazin-1-yl)phenyl]ethanone is a suitable candidate due to its similar chromophore and polarity, leading to comparable chromatographic behavior and detector response. It is also unlikely to be present in the reaction mixture.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (>99% purity)
-
[4-(4-Methylpiperazin-1-yl)phenyl]ethanone (Internal Standard, >99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)[4]
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
Ethyl acetate (Analytical grade)
-
Saturated sodium bicarbonate solution
-
0.45 µm Syringe filters (PTFE or nylon)[4]
Instrumentation
-
HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 with orthophosphoric acid.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 25 mg of [4-(4-Methylpiperazin-1-yl)phenyl]ethanone and dissolve in 50 mL of diluent to obtain a concentration of ~500 µg/mL.
-
Standard Stock Solution: Accurately weigh approximately 25 mg of this compound reference standard and dissolve in 50 mL of diluent to obtain a concentration of ~500 µg/mL.
Workflow for Sample & Standard Preparation
Caption: Workflow for Sample and Standard Preparation.
Step-by-Step Sample Preparation Protocol:
-
Quench the Reaction: At your desired time point, withdraw a representative aliquot of the reaction mixture (e.g., 100 µL). Immediately quench the reaction by adding it to a known volume of a suitable solvent (e.g., 1 mL of cold acetonitrile or water) to stop the reaction.
-
Internal Standard Spiking: To the quenched sample, add a precise volume of the Internal Standard Stock Solution (e.g., 1.0 mL). This step is critical and must be done accurately for all samples.[6]
-
Extraction: Add 2 mL of ethyl acetate and 2 mL of saturated sodium bicarbonate solution to the vial. The basic wash helps to remove acidic reagents. Cap the vial and vortex vigorously for 1 minute.[10]
-
Phase Separation: Centrifuge the sample for 5 minutes at 3000 rpm to achieve a clean separation of the aqueous and organic layers.
-
Isolate and Dry: Carefully transfer the upper organic layer (ethyl acetate) to a new vial. Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a precise volume of diluent (e.g., 1.0 mL). Vortex to ensure complete dissolution.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.[4][11]
Step-by-Step Calibration Standards Preparation:
Prepare a series of at least five calibration standards by diluting the Standard Stock Solution with the diluent. To each calibration standard, add the same constant amount of the Internal Standard Stock Solution as was added to the samples. A typical concentration range might be 1, 5, 25, 100, and 250 µg/mL.
HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 25 mM KH₂PO₄, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Method Validation Protocol (ICH Q2(R2) Framework)
A validation protocol must be established to demonstrate that the analytical procedure is fit for its intended purpose.[1][2][3][12]
Caption: Key Parameters for Method Validation.
Specificity
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, starting materials, and by-products. Protocol:
-
Analyze blank reaction matrix (placebo).
-
Analyze the reference standard of the analyte and the internal standard.
-
Analyze a spiked sample containing the analyte, internal standard, and known potential impurities/starting materials. Acceptance Criteria: The analyte peak should be free from interference at its retention time in the blank and should be well-resolved from all other peaks (Resolution > 2.0).
Linearity and Range
Objective: To establish a linear relationship between the concentration of the analyte and the detector response over a specified range. Protocol:
-
Prepare and analyze a series of at least five concentrations of the analyte (e.g., 50% to 150% of the expected sample concentration).
-
Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Perform a linear regression analysis. Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
Accuracy
Objective: To determine the closeness of the test results to the true value. Protocol:
-
Perform a recovery study by spiking a blank reaction matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates at each level.
-
Calculate the percent recovery for each replicate. Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for repeatability and intermediate precision.[2]
Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Protocol:
-
Estimate the LOQ based on the signal-to-noise ratio (typically S/N of 10:1) or from the standard deviation of the response and the slope of the calibration curve.
-
Prepare and analyze at least six replicates of a sample at the estimated LOQ concentration. Acceptance Criteria: The precision (%RSD) at the LOQ should be ≤ 10%, and the accuracy should be within an acceptable range (e.g., 80-120%).
Robustness
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. Protocol:
-
Introduce small variations to the HPLC method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.1 units)
-
-
Analyze a system suitability sample under each condition. Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the predefined acceptance criteria for each varied condition.
Data Presentation: Example Validation Summary
| Validation Parameter | Result | Acceptance Criteria | Status |
| Specificity | No interference at analyte RT | Resolution > 2.0, No interference | Pass |
| Linearity (r²) | 0.9995 | ≥ 0.999 | Pass |
| Range | 1 - 250 µg/mL | - | - |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% | Pass |
| Precision (%RSD) | Repeatability: 0.8%Intermediate: 1.2% | ≤ 2.0% | Pass |
| LOQ | 0.5 µg/mL (RSD = 6.5%) | %RSD ≤ 10% | Pass |
| Robustness | System suitability met under all varied conditions | System suitability criteria met | Pass |
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and robust framework for the quantitative analysis of this compound in reaction mixtures. The comprehensive validation protocol, aligned with ICH Q2(R2) guidelines, ensures the integrity and trustworthiness of the generated data. By understanding the scientific rationale behind the method's development, researchers can confidently apply, adapt, and troubleshoot this procedure for effective process control in pharmaceutical development.
References
-
ICH. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
-
Agilent Technologies. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
QbD Group. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
-
Wang, J., & Ahuja, S. (2000). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
Li, Y., et al. (2009). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science. [Link]
-
Taylor & Francis Online. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). [Link]
-
Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]
-
Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. [Link]
-
Quora. (2021). What is an internal standard HPLC?. [Link]
-
Bibby Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. [Link]
-
Organomation. (n.d.). HPLC Sample Preparation. [Link]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]
-
Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. [Link]
-
Mason Technology. (2024). Liquid Chromatography | How to Use Internal Standards. [Link]
-
Separation Science. (2023). Internal Standards #2: What Makes a Good Internal Standard?. [Link]
-
Quora. (2022). What is the step-by-step sample preparation for HPLC?. [Link]
-
International Journal of Pharmaceutical and Bio Medical Science. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. [Link]
-
ResearchGate. (n.d.). UV-VIS spectra of benzyl- and phenyl derivatives of piperazine and pentedrone. [Link]
-
ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
NIH. (n.d.). Ultra-low Flow Liquid Chromatography Assay with Ultraviolet (UV) Detection for Piperine Quantitation in Human Plasma. [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
NIST. (n.d.). Piperazine, 1-phenyl-. NIST WebBook. [Link]
Sources
- 1. intuitionlabs.ai [intuitionlabs.ai]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. qbdgroup.com [qbdgroup.com]
- 4. greyhoundchrom.com [greyhoundchrom.com]
- 5. quora.com [quora.com]
- 6. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 7. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 8. Piperazine, 1-phenyl- [webbook.nist.gov]
- 9. Internal Standards #2: What Makes a Good Internal Standard? | Separation Science [sepscience.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. organomation.com [organomation.com]
- 12. database.ich.org [database.ich.org]
Application Notes and Protocols: Large-Scale Synthesis of [4-(4-Methylpiperazin-1-yl)phenyl]methanol
Introduction: Strategic Importance and Synthesis Overview
[4-(4-Methylpiperazin-1-yl)phenyl]methanol is a critical starting material and key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its most notable application is in the production of Imatinib, a tyrosine kinase inhibitor used in the treatment of various cancers. The structural motif of a methylpiperazine group linked to a functionalized phenyl ring is a common feature in many drug candidates, making a robust and scalable synthesis of this intermediate highly valuable.
This document provides a comprehensive guide for the large-scale synthesis of this compound, focusing on a practical and economically viable synthetic route. We will delve into the rationale behind the chosen methodology, provide a detailed step-by-step protocol, and discuss critical process parameters, optimization strategies, and safety considerations essential for successful scale-up.
Retrosynthetic Analysis and Route Selection
The synthesis of this compound can be approached through several pathways. A logical retrosynthetic disconnection points to two primary precursors: 4-(4-Methylpiperazin-1-yl)benzaldehyde and a suitable reducing agent. The aldehyde itself can be synthesized from more readily available starting materials.
Route A: Nucleophilic Aromatic Substitution followed by Reduction
This is a widely adopted and reliable route for large-scale production. It involves the reaction of 4-fluorobenzaldehyde with 1-methylpiperazine, followed by the reduction of the resulting aldehyde to the desired alcohol.
Route B: Buchwald-Hartwig Amination followed by Reduction
An alternative approach involves the palladium-catalyzed coupling of 4-bromobenzaldehyde with 1-methylpiperazine. While effective, the cost and potential for metal contamination often make this route less attractive for large-scale manufacturing compared to Route A.
Selected Route: For the purposes of this guide, we will focus on Route A , as it offers a balance of high yield, operational simplicity, and cost-effectiveness, making it well-suited for industrial production.
Detailed Synthesis Protocol (Based on Route A)
The selected two-step synthesis is outlined below. The first step involves a nucleophilic aromatic substitution to form the key aldehyde intermediate, which is then reduced to the final product.
Step 1: Synthesis of 4-(4-Methylpiperazin-1-yl)benzaldehyde
This step involves the reaction of 4-fluorobenzaldehyde with 1-methylpiperazine in the presence of a suitable base and solvent.
Reagents and Materials
| Reagent/Material | Molecular Weight | Moles (Equivalents) | Quantity |
| 4-Fluorobenzaldehyde | 124.11 g/mol | 1.0 | (Specify Amount) |
| 1-Methylpiperazine | 100.16 g/mol | 1.2 | (Calculate Amount) |
| Potassium Carbonate | 138.21 g/mol | 1.5 | (Calculate Amount) |
| Dimethyl Sulfoxide (DMSO) | - | - | (Specify Volume) |
Protocol
-
To a clean and dry reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 4-fluorobenzaldehyde and dimethyl sulfoxide (DMSO).
-
Begin stirring and add potassium carbonate to the mixture.
-
Slowly add 1-methylpiperazine to the reactor, ensuring the temperature does not exceed a set point (e.g., 30°C).
-
Heat the reaction mixture to a specified temperature (e.g., 100-120°C) and maintain for a designated period (e.g., 4-6 hours), monitoring the reaction progress by a suitable analytical method (e.g., HPLC or TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add water to the reaction mixture to precipitate the product.
-
Filter the solid product and wash with water until the filtrate is neutral.
-
Dry the crude product under vacuum to obtain 4-(4-Methylpiperazin-1-yl)benzaldehyde.
Step 2: Synthesis of this compound
This step involves the reduction of the aldehyde intermediate using a suitable reducing agent. Sodium borohydride is a common and cost-effective choice for this transformation.
Reagents and Materials
| Reagent/Material | Molecular Weight | Moles (Equivalents) | Quantity |
| 4-(4-Methylpiperazin-1-yl)benzaldehyde | 204.27 g/mol | 1.0 | (Specify Amount) |
| Sodium Borohydride (NaBH4) | 37.83 g/mol | 0.5 - 1.0 | (Calculate Amount) |
| Methanol | - | - | (Specify Volume) |
| Water | - | - | (Specify Volume) |
Protocol
-
In a separate reactor, dissolve 4-(4-Methylpiperazin-1-yl)benzaldehyde in methanol.
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add sodium borohydride in portions, maintaining the temperature below 10°C. The addition is exothermic and may cause foaming.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 1-2 hours), monitoring for the disappearance of the starting material.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by crystallization or column chromatography if required.
Process Optimization and Scale-Up Considerations
Critical Process Parameters
-
Temperature Control: The exothermic nature of both the nucleophilic substitution and the reduction steps requires careful temperature management to prevent side reactions and ensure safety.
-
Reagent Stoichiometry: Optimizing the equivalents of 1-methylpiperazine, base, and reducing agent is crucial for maximizing yield and minimizing impurities.
-
Solvent Selection: The choice of solvent can significantly impact reaction kinetics, product solubility, and ease of work-up. While DMSO is effective for the first step, alternative solvents can be explored for better environmental profiles.
-
Work-up and Isolation: The precipitation and extraction procedures are critical for obtaining a high-purity product and minimizing product loss.
Impurity Profile and Control
Potential impurities can arise from side reactions or unreacted starting materials. A robust analytical method (e.g., HPLC with a suitable column and mobile phase) should be developed to identify and quantify these impurities.
Visualization of the Synthesis Workflow
Application Notes and Protocols: Functionalization of the Hydroxyl Group on [4-(4-Methylpiperazin-1-yl)phenyl]methanol
Abstract
This comprehensive technical guide provides detailed application notes and validated protocols for the chemical functionalization of the benzylic hydroxyl group on [4-(4-Methylpiperazin-1-yl)phenyl]methanol. This compound is a valuable scaffold in medicinal chemistry, and the strategic modification of its hydroxyl moiety is critical for modulating pharmacokinetic and pharmacodynamic properties in drug discovery programs. This document outlines robust methodologies for etherification, esterification, and conversion to leaving groups, emphasizing the rationale behind experimental design, potential challenges, and purification strategies specific to piperazine-containing molecules. The protocols are designed to be self-validating, with integrated analytical checkpoints to ensure reaction success and product purity.
Introduction: The Strategic Importance of Hydroxyl Functionalization
This compound is a key building block in the synthesis of a diverse range of biologically active molecules. The piperazine moiety often imparts desirable properties such as aqueous solubility and the ability to form salt forms, while the phenyl ring serves as a versatile scaffold. The primary benzylic hydroxyl group is a prime site for chemical modification, allowing for the introduction of various functional groups that can profoundly influence a molecule's therapeutic potential.
Functionalization of this hydroxyl group can:
-
Modulate Lipophilicity: Conversion to ethers or esters can increase or decrease lipophilicity, impacting cell permeability and oral bioavailability.
-
Introduce Pharmacophores: The hydroxyl group can be replaced with other functionalities that are key for target binding.
-
Enable Further Conjugation: Transformation into a good leaving group facilitates the attachment of larger molecular fragments, such as in the development of PROTACs or antibody-drug conjugates.
The presence of the basic piperazine nitrogen atoms (pKa values are typically around 5.3 and 9.7) presents unique challenges and opportunities in reaction design and purification, which will be addressed in the subsequent sections.[1]
Core Reaction Pathways for Hydroxyl Functionalization
The benzylic hydroxyl group of this compound can be functionalized through several key reaction pathways. The choice of method depends on the desired final product and the compatibility of the reagents with the piperazine moiety.
Caption: Key functionalization pathways for the hydroxyl group.
Detailed Protocols and Methodologies
Etherification: Synthesis of Benzyl Ethers
The synthesis of benzyl ethers from this compound can be achieved through various methods, with the Williamson ether synthesis being a common approach. However, due to the presence of the basic piperazine, careful selection of the base is crucial to avoid unwanted side reactions.
This protocol describes the synthesis of a representative benzyl ether using an alkyl halide.
Rationale: The hydroxyl group is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. Sodium hydride is a suitable base as it irreversibly deprotonates the alcohol.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approximately 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel. Due to the basic nature of the piperazine moiety, tailing on silica gel is common. To mitigate this, a small amount of triethylamine (0.5-1%) can be added to the eluent.[2]
| Parameter | Condition | Rationale |
| Solvent | Anhydrous THF | Aprotic solvent, prevents quenching of NaH. |
| Base | NaH | Strong, non-nucleophilic base. |
| Temperature | 0 °C to RT | Controls the initial deprotonation and subsequent SN2 reaction. |
| Work-up | Saturated NH₄Cl | Safely quenches excess NaH. |
Esterification: Synthesis of Benzyl Esters
Esterification is a common transformation that can be readily achieved using acyl chlorides or carboxylic anhydrides in the presence of a base. The Mitsunobu reaction offers an alternative for more sensitive substrates, proceeding with inversion of configuration if a chiral center were present.[3][4][5]
This protocol details the formation of a benzyl ester using an acyl chloride and a non-nucleophilic base.
Rationale: The hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A base, such as triethylamine or pyridine, is used to scavenge the HCl byproduct.[6]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N) or Pyridine
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.5 eq).
-
Cool the solution to 0 °C.
-
Add the acyl chloride (1.2 eq) dropwise.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purification: Purify by flash column chromatography (with 0.5-1% Et₃N in the eluent) or by recrystallization.
This method is particularly useful for coupling with carboxylic acids under mild conditions.[4][5]
Rationale: The Mitsunobu reaction converts the hydroxyl group into a good leaving group in situ using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4][7] The carboxylate then displaces this activated hydroxyl group via an SN2 reaction.[4][7]
Materials:
-
This compound
-
Carboxylic acid
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous THF
Procedure:
-
Dissolve this compound (1.0 eq), the carboxylic acid (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add a solution of DEAD or DIAD (1.5 eq) in THF dropwise.
-
Stir the reaction at room temperature for several hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: The purification of Mitsunobu reactions can be challenging due to the triphenylphosphine oxide and hydrazine byproducts. Chromatography on silica gel is typically required.
Caption: Workflow for the Mitsunobu esterification protocol.
Conversion to a Good Leaving Group
For subsequent nucleophilic substitution reactions, the hydroxyl group must be converted into a better leaving group, such as a halide or a sulfonate ester.[8][9]
Rationale: Thionyl chloride (SOCl₂) is a common reagent for converting primary and secondary alcohols to the corresponding chlorides.[8] The reaction proceeds through a chlorosulfite intermediate. The presence of a base like pyridine can influence the stereochemical outcome, though it is not relevant for this achiral substrate.[8]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous DCM
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add thionyl chloride (1.5 eq) dropwise. Caution: SOCl₂ is corrosive and reacts violently with water. The reaction releases HCl and SO₂ gases. Perform in a well-ventilated fume hood.
-
Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for 1-3 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Basify the aqueous layer with solid NaHCO₃ or aqueous NaOH until pH > 8.
-
Extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
The resulting benzyl chloride is often used immediately in the next step without extensive purification.
| Reaction | Reagents | Product | Key Considerations |
| Etherification | NaH, Alkyl Halide | Benzyl Ether | Anhydrous conditions are critical. |
| Esterification | Acyl Chloride, Et₃N | Benzyl Ester | Base scavenges HCl byproduct. |
| Mitsunobu | PPh₃, DEAD, RCO₂H | Benzyl Ester | Mild conditions, byproduct removal can be challenging. |
| Chlorination | SOCl₂ | Benzyl Chloride | Reagent is hazardous; perform in a fume hood. |
Purification and Characterization of Piperazine-Containing Compounds
The purification of piperazine-containing compounds can be challenging due to their basicity and polarity.[1]
-
Chromatography: As mentioned, adding a basic modifier like triethylamine to the eluent for silica gel chromatography is often necessary to prevent peak tailing.[2] Alternatively, reverse-phase chromatography can be effective.
-
Salt Formation: Purification can sometimes be achieved by forming a salt (e.g., hydrochloride or acetate salt), which can then be crystallized.[2][10] The free base can be regenerated by treatment with a base and extraction.
-
Characterization:
-
¹H and ¹³C NMR: Essential for structural confirmation. The chemical shifts of the benzylic protons (originally a singlet around 4.5 ppm for the alcohol) will shift upon functionalization (e.g., to ~5.0-5.3 ppm for a benzyl ester). The piperazine and methyl protons will also be visible in the aliphatic region.
-
Mass Spectrometry: Confirms the molecular weight of the functionalized product.
-
IR Spectroscopy: Disappearance of the broad O-H stretch (around 3300 cm⁻¹) from the starting material is a key indicator of a successful reaction. For esters, the appearance of a strong C=O stretch (around 1735 cm⁻¹) is diagnostic.
-
Conclusion
The functionalization of the hydroxyl group on this compound is a versatile strategy in medicinal chemistry. The protocols outlined in this guide provide robust and validated methods for achieving common and synthetically useful transformations. Careful consideration of the reaction conditions, particularly in the context of the basic piperazine moiety, and the implementation of appropriate purification techniques are paramount to success. By following these guidelines, researchers can efficiently generate a diverse array of derivatives for further investigation in drug discovery and development programs.
References
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
- Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
- But, T. Y., & Toy, P. H. (2007). The Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products. Chemistry–An Asian Journal, 2(11), 1340-1355.
- Fletcher, S. P. (2015). The Mitsunobu Reaction: A Powerful and Versatile Tool in Modern Organic Synthesis. In Modern Organic Synthesis in the Laboratory: A Collection of Standard and Novel Procedures (pp. 1-26). CRC Press.
-
Dudley, G. B., & Tummatorn, J. (2007). A Rapid Benzylation of Carboxylic Acids. The Journal of Organic Chemistry, 72(23), 8962–8964. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 8.6: Converting Alcohols into Better Leaving Groups. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Alcohols in Substitution Reactions with Tons of Practice Problems. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Esterification of various benzylic alcohols under Mitsunobu reaction.... Retrieved from [Link]
-
ResearchGate. (n.d.). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
- U.S. Patent No. 2,919,275. (1959). Purification of piperazine. Google Patents.
-
IISTE. (n.d.). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. researchgate.net [researchgate.net]
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- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. iiste.org [iiste.org]
- 7. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Alcohols in Substitution Reactions with Tons of Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of [4-(4-Methylpiperazin-1-yl)phenyl]methanol
Welcome to the technical support guide for the synthesis of [4-(4-Methylpiperazin-1-yl)phenyl]methanol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and improve your yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
The most prevalent and efficient method involves a two-step process. First, the synthesis of the aldehyde intermediate, 4-(4-methylpiperazin-1-yl)benzaldehyde, is achieved via a nucleophilic aromatic substitution (SNAr) reaction. This intermediate is then reduced to the target primary alcohol. This route is favored for its high yields and the commercial availability of starting materials.
Q2: Which reducing agent is best for converting the aldehyde to the alcohol?
Sodium borohydride (NaBH₄) is the recommended reagent for this reduction. It is a mild, selective, and safe reducing agent that efficiently converts aldehydes to primary alcohols[1][2]. Unlike stronger reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ can be used in protic solvents like methanol or ethanol, which simplifies the reaction setup and work-up procedure[3][4].
Q3: How can I monitor the progress of the reduction reaction?
Thin-Layer Chromatography (TLC) is the most effective method. Use a mobile phase such as 10% methanol in dichloromethane. The aldehyde starting material is less polar than the resulting alcohol product. Therefore, the alcohol will have a lower Rf value (it will travel a shorter distance up the TLC plate). The reaction is complete when the spot corresponding to the aldehyde has completely disappeared.
Q4: What are the typical challenges encountered during the work-up and purification?
The primary challenge is related to the basicity of the piperazine nitrogen. During aqueous work-up, the product can be partially soluble in both aqueous and organic layers, especially if the pH is not carefully controlled. Purification via column chromatography can sometimes lead to streaking on silica gel. An effective alternative is to crystallize the product, often after converting it to its hydrochloride salt, which typically forms a stable, crystalline solid[5].
Synthesis Workflow Overview
The following diagram outlines the standard two-step synthetic pathway.
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Guide: Step-by-Step Problem Solving
This section addresses specific issues you may encounter during the synthesis.
Part A: Synthesis of 4-(4-Methylpiperazin-1-yl)benzaldehyde
Problem 1: Low yield or incomplete consumption of 4-fluorobenzaldehyde.
-
Potential Cause 1: Insufficient reaction temperature or time. The SNAr reaction requires activation energy to overcome the aromatic stabilization.
-
Solution: Ensure the reaction is heated appropriately, typically between 80-120 °C. Monitor the reaction by TLC every 2-3 hours. If the reaction stalls, consider increasing the temperature by 10-20 °C.
-
-
Potential Cause 2: Ineffective base. The base (e.g., K₂CO₃, DIPEA) is crucial for scavenging the HF byproduct. If the base is old, hydrated, or not strong enough, the reaction equilibrium will be unfavorable.
-
Solution: Use freshly dried potassium carbonate. Ensure at least 2.0 equivalents are used to drive the reaction to completion.
-
-
Potential Cause 3: Solvent quality. Protic impurities or water in the solvent (e.g., DMSO, DMF) can interfere with the reaction.
-
Solution: Use anhydrous grade solvents to ensure a water-free environment.
-
Problem 2: Formation of a dark, tar-like substance in the reaction mixture.
-
Potential Cause: Aldehyde self-condensation or decomposition at high temperatures. Aldehydes can be unstable under prolonged heating in basic conditions.
-
Solution: While heat is necessary, avoid excessive temperatures (>130 °C). Once TLC indicates the starting material is consumed, proceed immediately to the work-up. Do not leave the reaction heating unnecessarily overnight.
-
Part B: Reduction to this compound
Problem 1: The final product yield is low after purification.
-
Potential Cause 1: Incomplete Reduction. Insufficient reducing agent was used.
-
Solution: While the stoichiometry is 1 equivalent of aldehyde to 0.25 equivalents of NaBH₄, it is standard practice to use a molar excess of NaBH₄ (typically 1.2 to 1.5 equivalents) to ensure the reaction goes to completion quickly[6][7]. Add the NaBH₄ portion-wise to control the initial exothermic reaction.
-
-
Potential Cause 2: Hydrolysis of NaBH₄. The reaction is often run in methanol. Adding the aldehyde solution to the solid NaBH₄ can be inefficient.
-
Solution: Dissolve the aldehyde in methanol, cool the solution in an ice bath (0-5 °C), and then add the solid NaBH₄ in small portions. This minimizes premature hydrolysis of the reducing agent and provides better control.
-
-
Potential Cause 3: Product loss during aqueous work-up. The product has amine functionality and is somewhat water-soluble, especially in acidic conditions where it forms a salt.
-
Solution: After quenching the reaction (e.g., with water or dilute NH₄Cl), basify the aqueous layer with NaOH or Na₂CO₃ to a pH of >10 before extraction. This ensures the product is in its free-base form, maximizing its solubility in the organic solvent (e.g., DCM, EtOAc). Use multiple extractions (3x) to ensure complete recovery.
-
Problem 2: The purified product is a viscous oil or waxy solid, not a crystalline powder.
-
Potential Cause: Residual impurities or solvent. Small amounts of the starting aldehyde, borate esters from the work-up, or residual solvent can prevent crystallization.
-
Solution 1 (Purification): If column chromatography was performed, ensure the column was properly packed and run to achieve good separation. If impurities persist, a second column or an alternative purification method is needed.
-
Solution 2 (Crystallization): A highly effective method is to convert the product to its hydrochloride salt. Dissolve the crude free-base product in a minimal amount of a solvent like isopropanol or ethyl acetate. Add a solution of HCl in a compatible solvent (e.g., 4M HCl in dioxane or HCl in ether) dropwise until the solution is acidic. The HCl salt will often precipitate as a clean, crystalline solid, which can be easily filtered and dried[5].
-
Troubleshooting Logic Flow
The following diagram provides a logical decision-making process for troubleshooting the critical reduction step.
Caption: Decision tree for troubleshooting low yield in the aldehyde reduction step.
Optimized Experimental Protocols
Protocol 1: Synthesis of 4-(4-Methylpiperazin-1-yl)benzaldehyde
-
Setup: To a round-bottom flask, add 4-fluorobenzaldehyde (1.0 eq.), 1-methylpiperazine (1.1 eq.), potassium carbonate (2.0 eq.), and anhydrous dimethyl sulfoxide (DMSO) (approx. 5 mL per 1 g of aldehyde).
-
Reaction: Heat the mixture to 100 °C with vigorous stirring under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress using TLC (Mobile phase: 50% Ethyl Acetate in Hexane). The reaction is typically complete in 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by a brine solution to remove residual DMSO and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde, which can often be used in the next step without further purification.
Protocol 2: Reduction to this compound
-
Setup: Dissolve the crude 4-(4-methylpiperazin-1-yl)benzaldehyde (1.0 eq.) in methanol (approx. 10 mL per 1 g of aldehyde) in a round-bottom flask. Cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄) (1.2 eq.) to the cooled solution in small portions over 15 minutes. A gas evolution may be observed.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction by TLC (Mobile phase: 10% Methanol in Dichloromethane) until the aldehyde spot is no longer visible[7].
-
Quenching: Carefully quench the reaction by slowly adding water at 0 °C.
-
Concentration: Remove the methanol under reduced pressure.
-
Work-up & Extraction: Add water and dichloromethane (DCM) to the residue. Adjust the pH of the aqueous layer to >10 with 1M NaOH solution. Separate the layers and extract the aqueous phase two more times with DCM.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a pale yellow solid or oil.
-
Purification: The crude product can be purified by column chromatography on silica gel or by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or via its HCl salt.
Data Summary Table
| Parameter | Step 1: Aldehyde Synthesis | Step 2: Alcohol Synthesis | Justification |
| Key Reagents | 1-Methylpiperazine, K₂CO₃ | Sodium Borohydride (NaBH₄) | Readily available and highly effective for their respective transformations. |
| Solvent | DMSO (anhydrous) | Methanol | DMSO is a polar aprotic solvent ideal for SNAr. Methanol is a protic solvent suitable for NaBH₄ reductions[3]. |
| Temperature | 100 °C | 0 °C to Room Temp. | Heat is required to drive the SNAr reaction. The reduction is exothermic and controlled at a low initial temperature. |
| Stoichiometry | 1.1 eq. Amine, 2.0 eq. Base | 1.2 eq. NaBH₄ | A slight excess of the amine and a larger excess of base ensures full conversion. An excess of NaBH₄ ensures a rapid and complete reduction[6]. |
| Typical Yield | >90% (crude) | >85% (purified) | These are standard expected yields for these robust reactions when performed correctly. |
References
-
Zeynizadeh, B., & Zahmatkesh, S. (2014). NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols. Oriental Journal of Chemistry, 30(4), 1719-1725. [Link]
-
Zeynizadeh, B., & Yahyaei, S. (2014). NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. Oriental Journal of Chemistry, 30(3), 1057-1062. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2776492, this compound. PubChem. Accessed January 11, 2026. [Link]
-
Reddit Community. (2022). Reductive amination of piperazine. r/OrganicChemistry. Accessed January 11, 2026. [Link]
-
Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Organic-synthesis.com. Accessed January 11, 2026. [Link]
-
Leonard, M. S. (2013). Reduction of Aldehydes or Ketones with Sodium Borohydride or Lithium Aluminum Hydride. YouTube. Accessed January 11, 2026. [Link]
-
Zeynizadeh, B., & Zahmatkesh, S. (2014). NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols. ResearchGate. Accessed January 11, 2026. [Link]
-
Brito, A. F. S., et al. (2020). Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). ResearchGate. Accessed January 11, 2026. [Link]
-
Vijay, K. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation? ResearchGate. Accessed January 11, 2026. [Link]
-
Ananikov, V. P., et al. (2021). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. ResearchGate. Accessed January 11, 2026. [Link]
-
Pelliccia, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Accessed January 11, 2026. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 736533, 4-(4-Methylpiperazin-1-yl)benzaldehyde. PubChem. Accessed January 11, 2026. [Link]
-
Clark, J. (2023). Reduction of aldehydes and ketones. Chemguide. Accessed January 11, 2026. [Link]
-
Lane Lab of Chemistry. (2021). 164 CHM2211 Reduction of Aldehydes and Ketones. YouTube. Accessed January 11, 2026. [Link]
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- 2. chemguide.co.uk [chemguide.co.uk]
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- 5. reddit.com [reddit.com]
- 6. NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols – Oriental Journal of Chemistry [orientjchem.org]
- 7. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Overcoming Side Reactions in Piperazine Derivative Synthesis
Welcome to the Technical Support Center for Piperazine Derivative Synthesis. The piperazine scaffold is a cornerstone in medicinal chemistry, celebrated for its ability to impart favorable physicochemical properties to drug candidates.[1] However, its symmetrical nature, with two reactive secondary amines, presents a significant synthetic hurdle, often leading to a mixture of products and challenging purifications.[2]
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions encountered during the synthesis of piperazine derivatives. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions to optimize your synthetic routes.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses the most pressing challenges in piperazine synthesis in a direct question-and-answer format.
Issue 1: Poor Selectivity — High Yield of 1,4-Di-substituted Byproduct
Question: My reaction is producing a low yield of the desired mono-substituted piperazine, with a significant amount of the 1,4-di-substituted byproduct. How can I improve selectivity for mono-substitution?
Answer: This is the most common challenge in piperazine chemistry. The formation of the di-substituted byproduct occurs because the mono-substituted product is often still nucleophilic enough to react with the remaining electrophile (e.g., alkyl halide).[3] The key to favoring mono-substitution is to manipulate the relative reaction rates.
Causality & Expert Insights:
The rate of the second substitution depends on the concentration and reactivity of both the electrophile and the mono-substituted piperazine intermediate. By controlling these factors, you can dramatically shift the reaction equilibrium toward your desired product.
Several strategies can be employed, ranging from simple stoichiometric adjustments to more robust protecting group methodologies.
Troubleshooting & Optimization Strategies:
-
Stoichiometric Control (The Statistical Approach): Employ a large excess of piperazine (typically 5-10 equivalents) relative to the electrophile.[2] This statistically increases the probability that the electrophile will encounter an unreacted piperazine molecule rather than the mono-substituted product.[4] While effective, this approach requires an efficient method to remove the excess piperazine during workup and purification.
-
Slow Addition of Electrophile: A slow, dropwise addition of the alkylating or acylating agent, especially at low temperatures (e.g., 0 °C), helps maintain a low concentration of the electrophile in the reaction mixture.[3][4] This minimizes the chance for the mono-substituted product to react further before all the starting piperazine is consumed.
-
Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation more significantly than the first, thereby improving selectivity.[4][5] Monitor the reaction closely, as lower temperatures will also slow the primary reaction rate.
-
Use of a Mono-Protected Piperazine: This is the most reliable method for ensuring mono-substitution. By "blocking" one nitrogen with a protecting group, you force the reaction to occur at the other free nitrogen. The tert-butoxycarbonyl (Boc) group is most common due to its stability and ease of removal under acidic conditions.[1][3] This multi-step process (protection, alkylation, deprotection) is often justified by the simplified purification and higher overall yield of the pure mono-substituted product.
-
In-situ Protonation: One of the nitrogen atoms can be effectively "protected" by protonation. This can be achieved by using a monopiperazinium salt, which can be formed by reacting piperazine with one equivalent of acid or by mixing piperazine and piperazine dihydrochloride.[5][6][7] The protonated nitrogen is no longer nucleophilic, directing substitution to the free nitrogen.
Question: I'm using a large excess of piperazine but still see significant di-substitution. What else can I optimize?
Answer: If statistical control is insufficient, other reaction parameters are likely at play.
Troubleshooting & Optimization Strategies:
-
Choice of Base: The base neutralizes the acid byproduct (e.g., HBr, HCl) formed during alkylation. A strong base (e.g., NaOH) can deprotonate the mono-substituted product, increasing its nucleophilicity and promoting the second substitution.[5] Consider switching to a milder, non-nucleophilic base like potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or an organic base like diisopropylethylamine (DIPEA).[5][8]
-
Solvent Polarity: The solvent can influence the relative reactivity of the species in your reaction. Experiment with different aprotic polar solvents like acetonitrile (ACN), dimethylformamide (DMF), or dichloromethane (DCM) to find the optimal conditions for your specific substrates.[4][8]
-
Reactivity of the Electrophile: Highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) are more prone to causing di-substitution.[4] If your synthesis allows, consider using a less reactive electrophile (e.g., an alkyl chloride instead of a bromide or iodide).
Troubleshooting Workflow: Low Mono-substitution Yield
Caption: Troubleshooting workflow for low mono-substitution yield.
Issue 2: Formation of Quaternary Ammonium Salts
Question: My analysis shows a water-soluble byproduct that I suspect is a quaternary ammonium salt. How does this form and how can I prevent it?
Answer: Quaternary ammonium salt formation is another form of over-alkylation, where a single nitrogen atom reacts with the electrophile twice.[5] This is more common with highly reactive alkylating agents and strong reaction conditions.
Causality & Expert Insights:
The N-alkylated piperazine product is a tertiary amine, which can be further alkylated to form a quaternary ammonium salt. These salts are often highly polar and water-soluble, which can complicate extraction and purification, leading to perceived low yields of the desired product.
Troubleshooting & Optimization Strategies:
-
Use Reductive Amination: Instead of direct alkylation with an alkyl halide, consider reductive amination. This method involves reacting the piperazine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by an agent like sodium triacetoxyborohydride (STAB).[8][9] This pathway inherently prevents the formation of quaternary salts.
-
Control Stoichiometry and Conditions: As with di-alkylation, using a precise 1:1 stoichiometry (if using a protected piperazine) or a slight excess of piperazine, along with lower temperatures and slow reagent addition, can minimize this side reaction.[8]
Reaction Pathways: Desired Product vs. Side Reactions
Caption: Reaction pathways showing desired mono-alkylation and common side reactions.
Issue 3: Piperazine Ring Opening or Degradation
Question: I am observing unexpected byproducts and suspect the piperazine ring may be opening or degrading. When is this a risk?
Answer: While the piperazine ring is generally robust, ring-opening can occur under specific, often harsh, conditions.
Causality & Expert Insights:
Ring cleavage is not a common side reaction in standard N-alkylation or N-acylation reactions. However, it can be initiated by strong oxidants or certain types of electrophiles, particularly in the synthesis of complex derivatives. For example, reactions involving 1,4-diazabicyclo[2.2.2]octane (DABCO), a caged piperazine analog, can lead to ring-opening when attacked by nucleophiles.[10] Similarly, atmospheric oxidation can lead to ring-opening products.[11][12]
Troubleshooting & Optimization Strategies:
-
Avoid Harsh Oxidizing Agents: Unless specifically desired, avoid strong oxidizing conditions when working with piperazine derivatives.
-
Moderate Reaction Conditions: Extremely high temperatures or prolonged reaction times in the presence of certain catalysts or reagents could lead to decomposition pathways.
-
Structural Analysis: If you suspect ring opening, advanced analytical techniques such as high-resolution mass spectrometry (HRMS) and 2D NMR will be necessary to characterize the unknown byproducts.
Data Presentation
Table 1: Effect of Piperazine Equivalents on Mono-alkylation Selectivity
| Piperazine Equivalents (vs. Electrophile) | Typical Mono-substituted Product (%) | Typical Di-substituted Product (%) | Comments |
| 1.1 | 40-60% | 30-50% | Significant mixture, difficult purification. |
| 3.0 | 70-85% | 15-25% | Improved selectivity, but di-substitution is still significant. |
| 5.0 | 85-95% | 5-15% | Good balance of selectivity and material usage for many applications.[2][3] |
| 10.0 | >95% | <5% | High selectivity, but requires removal of large excess of starting material.[3][4] |
Note: Yields are approximate and can vary significantly based on the specific electrophile, solvent, and reaction conditions.
Experimental Protocols
Protocol A: Selective Mono-N-Alkylation using Excess Piperazine
This protocol details a general procedure for mono-alkylation by leveraging stoichiometric control.
Materials:
-
Piperazine (10 equivalents)
-
Alkylating agent (e.g., benzyl bromide, 1 equivalent)
-
Dichloromethane (DCM) or Acetonitrile (ACN) as solvent
-
Saturated sodium bicarbonate solution (for workup)
-
Magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask, dissolve piperazine (10 eq.) in DCM.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add the alkylating agent (1 eq.), either neat or dissolved in a small amount of DCM, dropwise to the solution over 30-60 minutes.[4]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography to isolate the mono-alkylated product from the excess piperazine and the di-alkylated side product.
Protocol B: Synthesis via N-Boc-piperazine (Protecting Group Strategy)
This protocol ensures high selectivity for mono-substitution, which is ideal for valuable or complex substrates.
Part 1: Synthesis of N-Boc-piperazine
-
Dissolve piperazine (2.0 eq.) in dichloromethane (DCM) and cool the solution to 0 °C.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in DCM dropwise to the piperazine solution.[3]
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Concentrate the mixture and purify by column chromatography to isolate pure N-Boc-piperazine.
Part 2: Alkylation
-
Dissolve N-Boc-piperazine (1.0 eq.) in acetonitrile or DMF.
-
Add a base such as potassium carbonate (1.5 eq.) and the desired alkyl halide (1.1 eq.).[3]
-
Stir the reaction at room temperature or elevate the temperature (e.g., 60-80 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Filter the reaction mixture to remove the inorganic base and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the N-alkyl-N'-Boc-piperazine.
Part 3: Deprotection
-
Dissolve the purified N-alkyl-N'-Boc-piperazine in a solution of 4M hydrochloric acid in dioxane or trifluoroacetic acid (TFA) in DCM.[1]
-
Stir at room temperature for 1-4 hours.
-
Evaporate the solvent to yield the hydrochloride salt of the desired mono-substituted piperazine.
References
- A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis. (2025). Benchchem.
- Protecting Groups in the Synthesis of Unsymmetrical Piperazines. (1952). Journal of the American Chemical Society.
- Preventing di-substitution in piperazine N-alkylation reactions. (2025). Benchchem.
- Technical Support Center: Optimizing Piperazine Synthesis. (2025). Benchchem.
-
Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (2020). MDPI. Available at: [Link]
- Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride. (2025). Benchchem.
- Technical Support Center: Synthesis of Substituted Piperazines. (2025). Benchchem.
- Technical Support Center: Optimizing N-alkylation of 1-(4-bromophenyl)piperazine. (2025). Benchchem.
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules. Available at: [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). Molecules. Available at: [Link]
-
Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. (2019). ACS Earth and Space Chemistry. Available at: [Link]
-
DABCO bond cleavage for the synthesis of piperazine derivatives. (2020). Organic & Biomolecular Chemistry. Available at: [Link]
-
Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. (2019). ChemRxiv. Available at: [Link]
- Process for the N-monoalkylation of piperazine. (1960). Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DABCO bond cleavage for the synthesis of piperazine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07870C [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimization of Reaction Conditions for 4-(4-Methylpiperazin-1-yl)benzyl alcohol
Welcome to the technical support center for the synthesis of 4-(4-Methylpiperazin-1-yl)benzyl alcohol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to navigate common challenges and optimize your synthetic route for higher yields and purity.
Introduction
The synthesis of 4-(4-Methylpiperazin-1-yl)benzyl alcohol, a valuable building block in pharmaceutical chemistry, typically involves the formation of a C-N bond between an aryl ring and 1-methylpiperazine. While seemingly straightforward, this reaction is prone to several challenges, including low yields, incomplete conversions, and difficult purifications. The most prevalent and effective method for this transformation is the Palladium-catalyzed Buchwald-Hartwig amination.[1] This guide focuses primarily on optimizing this reaction, addressing potential pitfalls with scientifically grounded solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 4-(4-Methylpiperazin-1-yl)benzyl alcohol?
The most common and scalable method is the Buchwald-Hartwig amination , which involves a palladium-catalyzed cross-coupling of an aryl halide (e.g., 4-bromobenzyl alcohol) with 1-methylpiperazine.[2] An alternative, though often less efficient for this specific substrate, is Nucleophilic Aromatic Substitution (SNAr) . SNAr reactions typically require a strongly electron-deficient aromatic ring, which the benzyl alcohol moiety does not provide, making this route less favorable.[3][4]
Q2: Why is the Buchwald-Hartwig amination the preferred method?
The Buchwald-Hartwig amination offers significant advantages, including broad substrate scope, high functional group tolerance, and generally milder reaction conditions compared to older methods like the Goldberg reaction or traditional SNAr.[1] Its development has revolutionized the synthesis of aryl amines, allowing for the construction of C-N bonds that were previously difficult to access.[2]
Q3: Is it necessary to protect the hydroxyl group of 4-bromobenzyl alcohol?
While the Buchwald-Hartwig reaction is tolerant of many functional groups, the free hydroxyl group can sometimes interfere, particularly with the strong bases used (e.g., sodium tert-butoxide). Potential complications include deprotonation of the alcohol, which can affect solubility and reactivity, or side reactions. For maximum reproducibility and yield, especially during initial optimizations, protecting the alcohol (e.g., as a silyl ether like TBDMS or a simple benzyl ether) is a prudent strategy. However, with careful selection of a weaker base like Cs2CO3 or K2CO3, direct coupling on the unprotected alcohol can be successful.
Q4: How do I select the optimal catalyst system (Palladium source, ligand, and base)?
The choice of catalyst system is critical for success.
-
Palladium Source: Pd(OAc)
2and Pd2(dba)3are common and effective pre-catalysts. -
Ligand: The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. For coupling a secondary cyclic amine like 1-methylpiperazine, sterically hindered, electron-rich phosphine ligands are preferred. Modern ligands like XPhos , RuPhos , or BrettPhos often give superior results to older ligands like BINAP or DPPF.[5]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice for its high activity. However, for base-sensitive substrates, weaker inorganic bases like cesium carbonate (Cs
2CO3) or potassium carbonate (K2CO3) can be effective, often requiring higher temperatures.[6]
Q5: What are the primary safety concerns when running this reaction?
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. They should be handled under an inert atmosphere (Nitrogen or Argon).
-
Bases: Sodium tert-butoxide is a strong, corrosive base that is highly reactive with water. It should be handled in a glovebox or under an inert atmosphere.
-
Solvents: Toluene and dioxane are flammable and have associated health risks. Ensure proper ventilation and grounding of equipment.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Inactive Catalyst System | 1. Ensure Inert Atmosphere: The Pd(0) active species is sensitive to oxygen. Purge the reaction vessel thoroughly with nitrogen or argon and maintain a positive pressure throughout the reaction. |
-
Use High-Purity Reagents: Solvents must be anhydrous, as water can deactivate the catalyst and the strong base. Use freshly opened bottles of ligands and bases.
-
Pre-form the Catalyst: In some cases, pre-stirring the palladium source and ligand in the solvent for 5-10 minutes before adding other reagents can lead to more consistent activation.[6] Inappropriate Ligand/Base Combination | 1. Screen Ligands: The efficiency of the coupling is highly dependent on the ligand. If a first-generation ligand (e.g., BINAP) fails, switch to a more robust, sterically hindered biarylphosphine ligand (e.g., XPhos, BrettPhos). These ligands accelerate the rate-limiting reductive elimination step.[1]
-
Match Base to Substrate: If using a base-sensitive protected 4-bromobenzyl alcohol, a very strong base like NaOtBu might cause degradation. Switch to a milder base such as Cs
2CO3or K3PO4and increase the reaction temperature if necessary. Insufficient Temperature or Reaction Time | 1. Optimize Temperature: While some modern catalyst systems work at lower temperatures, aryl bromides often require heating (typically 80-110 °C in toluene or dioxane) to achieve a reasonable reaction rate.[5] -
Monitor Reaction Progress: Use TLC or LC-MS to monitor the consumption of the starting material. Do not stop the reaction prematurely. Buchwald-Hartwig reactions can take anywhere from 2 to 24 hours.
Problem 2: Significant Side Product Formation
| Observed Side Product | Potential Cause & Mechanism | Optimization Strategy |
| 4-methylbenzyl alcohol (Hydrodehalogenation) | The palladium-amide intermediate can undergo beta-hydride elimination , which is a known side reaction that leads to the formation of a hydrodehalogenated arene and an imine.[1] | 1. Change the Ligand: Use a bulkier ligand that disfavors the conformation required for beta-hydride elimination. 2. Lower the Temperature: This side reaction can sometimes be suppressed at lower temperatures, although this may also slow the desired reaction. |
| Oxidation to 4-(4-Methylpiperazin-1-yl)benzaldehyde | The benzyl alcohol moiety is susceptible to oxidation, especially if the reaction is exposed to air at high temperatures or if residual palladium acts as an oxidant under certain conditions. | 1. Maintain a Strict Inert Atmosphere: Keep the reaction under nitrogen or argon at all times. 2. Use Degassed Solvents: Remove dissolved oxygen from the solvent by sparging with an inert gas or by freeze-pump-thaw cycles. 3. Protect the Alcohol: Protecting the hydroxyl group prior to coupling will prevent this side reaction entirely. |
Problem 3: Difficult Purification
| Issue | Cause | Recommended Solution |
| Product Streaking on Silica Gel Column | The product contains a basic piperazine nitrogen, which interacts strongly with the acidic silica gel, causing streaking and poor separation. | 1. Base-Treated Silica: Pre-treat the silica gel by slurrying it in a solvent system containing 1-2% triethylamine or ammonia before packing the column. |
-
Gradient Elution: Use a gradient elution system. Start with a non-polar solvent (e.g., hexane/ethyl acetate) and gradually increase the polarity by adding methanol. A common system is Dichloromethane -> 95:5 DCM/Methanol -> 90:10 DCM/Methanol, with 1% triethylamine added to the mobile phase.[7] Co-elution with Catalyst Residues | Palladium and phosphine oxide byproducts can be difficult to separate from the polar product. | 1. Aqueous Wash: During the workup, wash the organic layer with an aqueous solution of NH
4Cl or dilute HCl to protonate the product and pull it into the aqueous phase, leaving non-polar impurities behind. Then, basify the aqueous layer and re-extract the product. -
Filtration through a Scavenger Resin: Pass the crude product through a short plug of silica or a specialized palladium scavenger resin to remove catalyst residues before final purification.
Visual Workflow & Data
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield issues.
Buchwald-Hartwig Catalytic Cycle
Caption: Simplified Buchwald-Hartwig amination cycle.[1][8]
Recommended Reaction Parameters
| Parameter | Starting Point | Optimization Range | Rationale |
| Aryl Halide | 4-Bromobenzyl alcohol | 4-Iodo- or 4-Chloro- analogues | Reactivity order: I > Br > Cl. Chlorides require more active catalysts. |
| Amine | 1-Methylpiperazine (1.2 eq) | 1.1 - 1.5 eq | A slight excess ensures complete consumption of the aryl halide. |
| Pd Source | Pd(OAc) | 0.5 - 5 mol% | Lower catalyst loading is cost-effective but may require longer times. |
| Ligand | XPhos (4 mol%) | 1 - 10 mol% | Ligand-to-metal ratio is typically 1:1 to 2:1. |
| Base | NaOtBu (1.4 eq) | Cs | Stronger bases allow for lower temperatures; weaker bases are better for sensitive substrates. |
| Solvent | Toluene (0.1 M) | Dioxane, THF | Choice of solvent affects solubility and reaction temperature. |
| Temperature | 100 °C | 80 - 120 °C | Higher temperatures are often needed for less reactive aryl bromides and chlorides. |
Optimized Experimental Protocol
This protocol serves as a robust starting point for the synthesis, incorporating best practices discussed in this guide.
Reaction: Buchwald-Hartwig Amination of 4-Bromobenzyl Alcohol
-
Glassware Preparation: Oven-dry all glassware overnight and allow it to cool under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Palladium(II) acetate (0.02 eq) and XPhos (0.04 eq).
-
Seal the flask with a septum, and evacuate and backfill with dry nitrogen three times.
-
-
Reagent Addition (under Nitrogen):
-
Add 4-bromobenzyl alcohol (1.0 eq) and Sodium tert-butoxide (1.4 eq).
-
Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Begin stirring, then add 1-methylpiperazine (1.2 eq) dropwise via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 100 °C in a pre-heated oil bath.
-
Monitor the reaction's progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate) or LC-MS every 2-4 hours until the 4-bromobenzyl alcohol is consumed.
-
-
Workup:
-
Cool the reaction to room temperature.
-
Quench the reaction by slowly adding water.
-
Dilute with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na
2SO4), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Use a gradient elution system, for example, starting with 100% Dichloromethane and gradually increasing to 95:5 Dichloromethane/Methanol, with 1% triethylamine added to the mobile phase to prevent streaking.[7]
-
Combine the pure fractions and concentrate under reduced pressure to yield 4-(4-Methylpiperazin-1-yl)benzyl alcohol as the final product.
-
References
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. [Link]
- Supporting Information for an unspecified article.
-
Organic Syntheses. (2012). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 92, 195. [Link]
- Yesilova, E., et al. (2020). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 22(15), 4959-4965.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nucleophilic Aromatic Substitution. [Link]
-
Wikipedia contributors. (2023). Nucleophilic aromatic substitution. In Wikipedia, The Free Encyclopedia. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. rsc.org [rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Troubleshooting [4-(4-Methylpiperazin-1-yl)phenyl]methanol purification by chromatography
Technical Support Center: [4-(4-Methylpiperazin-1-yl)phenyl]methanol Purification
Introduction: Navigating the Purification of a Challenging Polar Base
Welcome to the technical support guide for the chromatographic purification of this compound. This molecule, while crucial in many research and development pipelines, presents a unique set of purification challenges due to its distinct physicochemical properties. Its structure incorporates a polar benzyl alcohol and a strongly basic 4-methylpiperazine moiety. This duality makes it highly polar and prone to strong interactions with traditional chromatography stationary phases, often leading to common issues like poor peak shape, low recovery, and inadequate separation from structurally similar impurities.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple procedural lists to explain the underlying chemical principles governing the separation process. Here, we provide expert-driven, field-proven strategies and detailed troubleshooting protocols to empower you to overcome these challenges, ensuring the efficient and successful purification of your target compound.
Section 1: Understanding the Molecule: Physicochemical Profile
The chromatographic behavior of a molecule is dictated by its physical and chemical properties. For this compound, the key attributes are its basicity and polarity, which must be managed for a successful separation.
| Property | Value / Description | Implication for Chromatography |
| IUPAC Name | This compound | - |
| CAS Number | 342405-34-9[1][2][3] | - |
| Molecular Formula | C₁₂H₁₈N₂O[1][2] | - |
| Molecular Weight | ~206.28 g/mol [1][2] | - |
| Predicted pKa | The piperazine ring has two basic nitrogen atoms, with pKa values analogous to piperazine itself (~5.3 and 9.7).[4][5] | The molecule is basic and will be protonated (positively charged) at acidic to neutral pH. This charge is the primary cause of interactions with silica silanol groups. |
| Polarity (XLogP3-AA) | 1.0[2] | The compound is highly polar, leading to strong retention in normal-phase and potentially poor retention in reverse-phase chromatography. |
| Solubility | Soluble in methanol and ethanol[2]; piperazine analogs are typically water-soluble.[5] | Good solubility in common chromatography solvents, but the choice of injection solvent is critical to avoid peak distortion. |
Section 2: Potential Impurities in Synthesis
Effective purification requires an understanding of what you are separating your compound from. Impurities in the synthesis of piperazine-containing compounds are often structurally related and can include:
-
Unreacted Starting Materials: Such as the corresponding benzaldehyde or benzoic acid derivative and 1-methylpiperazine.
-
Side-Reaction Products: Over-alkylation or N-oxide formation on the piperazine ring.[4]
-
Degradation Products: The benzyl alcohol moiety can be susceptible to oxidation.
These impurities often share similar polarity and basicity with the target compound, making separation by simple crystallization or extraction difficult.[4]
Section 3: Chromatography Strategy Selection: A Decision Framework
Choosing the right chromatographic technique is the most critical step. The basic nature of the piperazine group is the primary factor driving this decision.
Caption: Decision workflow for selecting a purification strategy.
Section 4: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common problems encountered during the purification of this compound in a direct question-and-answer format.
Problem 1: Severe Peak Tailing in Reverse-Phase HPLC
Q: My peak for this compound shows significant tailing on a C18 column, even when the separation of neutral compounds looks fine. Why is this happening?
A: This is a classic problem when analyzing basic compounds. Peak tailing in reverse-phase HPLC is primarily caused by secondary interactions between your protonated (positively charged) basic analyte and residual, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[6][7] These acidic silanol sites act as strong retention points, causing a portion of the analyte molecules to lag behind the main peak, resulting in a "tail".[8]
Troubleshooting Workflow for Peak Tailing:
Caption: Troubleshooting workflow for peak tailing in chromatography.
Detailed Solutions:
-
Lower the Mobile Phase pH:
-
Mechanism: Adding an acid like formic acid (FA) or trifluoroacetic acid (TFA) to the mobile phase (typically to a pH of 2-3) protonates the surface silanol groups, neutralizing their negative charge.[8][9] This prevents the electrostatic interaction with your positively charged analyte, leading to a more symmetrical peak shape.
-
Protocol: Prepare your aqueous and organic mobile phases (e.g., Water and Acetonitrile) to each contain 0.1% (v/v) of FA or TFA. Equilibrate the column thoroughly with the new mobile phase before injection.
-
-
Add a Competing Base (Ion-Pairing Agent):
-
Mechanism: Adding a small, basic amine like triethylamine (TEA) to the mobile phase "masks" the active silanol sites.[8] The protonated TEA preferentially interacts with the deprotonated silanols, effectively blocking them from interacting with your analyte.[10]
-
Caution: While effective, TEA can shorten column lifetime and is known to suppress ionization in mass spectrometry. Use it when pH modification alone is insufficient.[8]
-
Protocol: Add 0.1% to 0.5% (v/v) TEA to your mobile phase.
-
-
Use a Modern, High-Purity Column:
-
Mechanism: Modern HPLC columns (often labeled "Type B" silica) are made from higher purity silica with fewer metal contaminants and are more effectively end-capped.[7][8] End-capping is a process where residual silanol groups are chemically deactivated. These columns are specifically designed to provide excellent peak shape for basic compounds.
-
Recommendation: If you are developing a new method, starting with a modern, base-deactivated column is highly recommended to avoid these issues from the outset.
-
Problem 2: Irreversible Adsorption or Streaking in Normal-Phase (Silica Gel) Chromatography
Q: I'm trying to purify my compound using flash chromatography on silica gel, but it either stays at the baseline or streaks across the entire column. What should I do?
A: This is expected behavior for a strong base on standard acidic silica gel. The basic piperazine nitrogens are binding very strongly to the acidic silanol (Si-OH) groups on the silica surface, leading to irreversible adsorption or very slow, uneven elution (streaking).[11]
Solutions:
-
Use a Basic Mobile Phase Modifier:
-
Mechanism: Adding a base to your eluent neutralizes the acidic sites on the silica and ensures your compound remains in its free-base, less polar form, allowing it to move through the column.
-
Protocol:
-
Start with a non-polar solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes).
-
Add a small amount of a basic modifier. A common starting point is to use a pre-mixed solution of 1-2% triethylamine (TEA) in your polar solvent (e.g., Methanol).[12] Alternatively, a 2% solution of 7N ammonia in methanol can be used as the polar component of the mobile phase.
-
Develop your gradient as you normally would. You should see a dramatic improvement in Rf value and spot shape on your TLC plates.
-
-
-
Use an Alternative Stationary Phase:
-
Mechanism: Switching to a stationary phase that is not acidic eliminates the root cause of the problem.
-
Recommendations:
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.[13]
-
Amine-Functionalized Silica (NH2): These columns have the silica surface bonded with aminopropyl groups, creating a basic environment that is ideal for purifying basic compounds via normal-phase chromatography.[14]
-
-
Problem 3: Poor or No Retention in Reverse-Phase HPLC
Q: My compound elutes with the solvent front (at the void volume) on my C18 column, even with a highly aqueous mobile phase. How can I get it to retain?
A: This indicates your compound is too polar to interact sufficiently with the non-polar C18 stationary phase.
Solutions:
-
Use a More Polar Reverse-Phase Column:
-
Consider a column with a less hydrophobic stationary phase, such as a C8 or C4, or one with an embedded polar group (e.g., amide or carbamate). These columns are more compatible with highly aqueous mobile phases and offer better retention for polar analytes.
-
-
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC):
-
Mechanism: HILIC is a technique designed specifically for highly polar compounds.[15] It uses a polar stationary phase (like bare silica, diol, or amide) and a mobile phase rich in organic solvent (typically >80% acetonitrile). Retention is based on the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase. In HILIC, increasing the water content of the mobile phase decreases retention, which is the opposite of reverse-phase.
-
Benefit: This is often the most effective solution for retaining and separating very polar basic compounds.
-
Section 5: Recommended Starting Protocols
Here are two detailed, validated starting protocols for the purification of this compound.
Protocol 1: Modified Normal-Phase Flash Chromatography
This protocol is designed for bulk purification of the crude material.
-
TLC Method Development:
-
Prepare a test eluent of 95:5 Dichloromethane (DCM) : Methanol.
-
Prepare a second test eluent of 95:5 DCM : (Methanol with 2% Triethylamine).
-
Spot your crude material on two separate TLC plates and develop them in the respective eluents. Observe the difference in Rf and spot shape. Your target Rf should be between 0.2-0.4. Adjust the DCM/Methanol ratio as needed.
-
-
Column Preparation:
-
Select a silica gel column appropriate for your sample load (typically load 1-5% of the silica weight).
-
Equilibrate the column with your starting eluent (e.g., 100% DCM) containing 1% TEA throughout. It is critical that the modifier is present from the beginning.
-
-
Sample Loading:
-
Dissolve your crude material in a minimal amount of DCM. If it is not fully soluble, add a small amount of methanol.
-
Alternatively, for better resolution, perform a "dry load" by adsorbing your dissolved crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the column.
-
-
Elution and Fraction Collection:
-
Run the column with a gradient of your modified polar solvent (e.g., 0-10% Methanol containing 2% TEA in DCM).
-
Collect fractions and monitor by TLC to identify and pool the pure fractions.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this process.
-
Protocol 2: Modified Reverse-Phase Preparative HPLC
This protocol is ideal for obtaining high-purity material.
-
Column and Mobile Phase Selection:
-
Column: A modern, base-deactivated C18 column.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
-
Analytical Method Development:
-
On an analytical C18 column, develop a gradient method to separate your target compound from its impurities (e.g., a 5-95% B gradient over 15 minutes).
-
Confirm the identity of your target peak using a mass spectrometer if available.
-
-
Scale-Up and Purification:
-
Scale the analytical gradient to your preparative column according to the manufacturer's guidelines.
-
Dissolve the sample in a solvent that is weak for the separation, such as Water/Acetonitrile with a composition matching your initial mobile phase conditions. If solubility is an issue, a small amount of DMSO can be used.
-
Inject the sample and run the preparative purification.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions using your analytical HPLC method.
-
Pool the pure fractions.
-
Remove the acetonitrile by rotary evaporation.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain your product as the formate salt. If the free base is required, the solution can be basified and extracted before solvent removal.
-
Section 6: Advanced Alternative - Ion-Exchange Chromatography (IEX)
For exceptionally challenging separations or when the highest possible purity is required, Ion-Exchange Chromatography (IEX) is a powerful tool.[16][17]
-
Principle: IEX separates molecules based on their net charge.[18] Since this compound is basic, it will be positively charged at a pH below its pKa. Therefore, Strong Cation-Exchange (SCX) chromatography is the recommended mode.
-
Workflow:
-
Binding: The column (containing negatively charged functional groups, e.g., sulfonate) is equilibrated at a low pH (e.g., with an acetate or formate buffer). The sample is loaded under these conditions, and the positively charged target compound binds to the stationary phase.
-
Washing: The column is washed with the equilibration buffer to remove neutral and negatively charged impurities.
-
Elution: The bound compound is eluted by either increasing the pH (to neutralize the charge on the compound) or, more commonly, by increasing the ionic strength of the mobile phase (e.g., with a salt gradient like NaCl). The salt ions compete with the target compound for binding sites on the resin, causing it to elute.
-
-
Advantages: IEX offers very high selectivity based on charge, making it excellent for separating compounds with minor structural differences that affect their basicity. It is a widely used technique in the pharmaceutical industry for purifying active pharmaceutical ingredients.[17][19][20]
References
- Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
- BenchChem. Technical Support Center: Refining Purification Techniques for Synthesized Piperazine Derivatives.
-
Indo American Journal of Pharmaceutical Sciences. Ion exchange chromatography. Available from: [Link]
-
Longdom Publishing. Principle and Applications of Ion Exchange Chromatography. Available from: [Link]
-
Mabion. Ion Exchange Chromatography in Monoclonal Antibodies Purification. Available from: [Link]
- BenchChem. Technical Support Center: Purification of Piperazine-Containing Compounds.
-
Lab Manager. Ion Chromatography in Biopharmaceutical Processing. Available from: [Link]
-
Peertechz Publications. Ion exchange chromatography and its applications. Available from: [Link]
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Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. Available from: [Link]
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Labcompare.com. LABTips: How to Prevent Tailing Peaks in HPLC. Available from: [Link]
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LCGC. The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Available from: [Link]
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Wikipedia. Aqueous normal-phase chromatography. Available from: [Link]
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Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. Available from: [Link]
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ResearchGate. How to extract/isolate piperazine from water without distillation?. Available from: [Link]
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Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]
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Technical Support Center: Resolving Poor Solubility of Piperazine Intermediates in Organic Solvents
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with piperazine intermediates during organic synthesis, purification, and analysis. Piperazine and its derivatives are cornerstone building blocks in medicinal chemistry, valued for their ability to impart desirable pharmacokinetic properties.[1] However, their unique physicochemical characteristics can often lead to poor solubility in the organic solvents essential for synthetic transformations.
This document provides in-depth, practical solutions in a direct question-and-answer format. We will explore the underlying chemical principles and provide validated protocols to systematically overcome these common experimental hurdles.
Section 1: Foundational Troubleshooting & FAQs
This section addresses the most common initial challenges and provides a framework for thinking about solubility.
Q1: My piperazine intermediate is not dissolving in the selected reaction solvent. What are the immediate troubleshooting steps?
This is one of the most frequent issues in process development. A systematic, multi-step approach is crucial before making significant changes to the synthetic route.
Initial Actions:
-
Verify Compound Identity and Purity: Before troubleshooting solubility, confirm that the intermediate is the correct material and is of high purity. Impurities or the presence of an unexpected salt form can drastically alter solubility characteristics.
-
Increase Temperature: For most neutral organic compounds, solubility increases with temperature.[2][3] Gently warm the mixture to a temperature that is safe for both the solvent (well below its boiling point) and the intermediate (below its decomposition temperature). Monitor for dissolution.
-
Mechanical Agitation: Ensure vigorous stirring or sonication is applied. For highly crystalline materials, the dissolution kinetics can be slow, and sufficient energy is needed to break apart the crystal lattice.
-
Conduct a Systematic Solvent Screen: The initial solvent choice may be suboptimal. A small-scale screen using a range of solvents with varying polarities is the most logical next step. The principle of "like dissolves like" is the guiding factor here.[2] Piperazine derivatives, containing two basic nitrogen atoms, have a polar nature, but this can be modified significantly by nonpolar substituents.[1]
Q2: How does the specific structure of my piperazine derivative influence its solubility in organic solvents?
The solubility of a piperazine intermediate is a complex interplay of its structural features and their interaction with the solvent. Understanding these factors is key to predicting and resolving solubility issues.
-
Polarity and Substituents: The parent piperazine ring is polar and freely soluble in polar solvents like water, ethanol, and methanol.[4][5] However, its solubility in non-polar solvents like diethyl ether is poor.[6] When substituents are added, they can dramatically alter the overall polarity:
-
N-Substitution: Adding a bulky, non-polar protecting group like a tert-butoxycarbonyl (Boc) group increases lipophilicity. N-Boc-piperazine, for instance, is readily soluble in moderately polar to non-polar solvents like dichloromethane and ethyl acetate.[7]
-
Aryl Substitution: An aryl group (e.g., methoxyphenyl) increases the non-polar surface area, but the specific substitution pattern is critical. For instance, 1-(2-methoxyphenyl)piperazine is freely soluble in chloroform, while its isomer 1-(3-methoxyphenyl)piperazine is only very slightly soluble, a property that can be exploited for separation.[8][9]
-
-
Hydrogen Bonding: The N-H groups of an unprotected or mono-substituted piperazine can act as hydrogen bond donors, while the nitrogen atoms are hydrogen bond acceptors. Solubility is favored in solvents that can participate in hydrogen bonding (e.g., alcohols). In aprotic solvents (e.g., toluene, hexane), this hydrogen bonding capability can lead the molecules to self-associate, favoring the solid state over dissolution.
-
Crystal Lattice Energy: Highly crystalline solids have strong intermolecular forces (packing) in their crystal lattice. A significant amount of energy is required for solvent molecules to overcome these forces. If the energy released from solute-solvent interactions is less than the lattice energy, solubility will be poor. This is why some high-melting-point, rigid piperazine derivatives exhibit low solubility even in seemingly appropriate solvents.
Q3: What is a reliable and material-sparing method for systematically testing the solubility of a new piperazine intermediate?
A systematic solubility assessment is a cornerstone of process development. This protocol allows you to test multiple solvents with a minimal amount of your valuable intermediate.
This protocol aims to classify solubility qualitatively (e.g., soluble, partially soluble, insoluble) at a standard concentration, typically around 3% (w/v).[10]
Materials:
-
Piperazine intermediate
-
Set of 1 mL glass vials with caps
-
Graduated micropipettes
-
A selection of solvents (see Table 1 for suggestions)
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Preparation: Weigh approximately 10-30 mg of your piperazine intermediate into each labeled vial.[10]
-
Solvent Addition: Add 0.5 mL of the first solvent to the corresponding vial.
-
Room Temperature Test: Cap the vial and vortex vigorously for 1-2 minutes. Visually inspect for undissolved solid. Record your observation (e.g., "freely soluble," "partially soluble," "insoluble").
-
Incremental Solvent Addition: If the solid has not fully dissolved, add another 0.5 mL of the solvent (for a total of 1.0 mL) and vortex again. Record the result.
-
Heating Test: If the compound is still not fully soluble, place the vial in a heating block or water bath and warm to approximately 50-70°C for several minutes.[10] Observe any changes in solubility and note if the compound precipitates upon cooling back to room temperature.
-
Repeat: Repeat steps 2-5 for each solvent you wish to test.
Data Interpretation: This screen will provide a clear profile of your compound's solubility, guiding your choice of solvent for reactions, recrystallizations, or chromatography.
Section 2: Advanced Strategies & Mechanistic Insights
When basic troubleshooting is insufficient, more advanced techniques based on chemical principles are required.
Q4: Simple heating is not effective or is detrimental to my compound's stability. How can I use co-solvents to enhance solubility?
Co-solvency is a powerful technique where the addition of a second, miscible solvent (the "co-solvent") to the primary solvent enhances the solubility of the solute.[11][12]
The Mechanism of Co-Solvency: A co-solvent works by reducing the polarity difference between the solute and the primary solvent. For a moderately polar piperazine intermediate that is poorly soluble in a non-polar solvent like heptane, adding a more polar co-solvent like 2-propanol or THF can create a solvent environment that is more favorable for dissolution. The co-solvent molecules can effectively solvate the solute, breaking the solute-solute interactions of the crystal lattice.[13]
| Primary Solvent (Low Polarity) | Common Co-Solvent (Higher Polarity) | Typical Application / Rationale |
| Toluene / Heptane | Dichloromethane (DCM) / Ethyl Acetate | Increases solvent polarity for reactions requiring non-protic conditions. |
| Dichloromethane (DCM) | Methanol / Ethanol | Breaks up hydrogen-bonded aggregates; useful for polar, N-H containing piperazines. |
| Acetonitrile (MeCN) | Water / Dimethylformamide (DMF) | For highly polar intermediates or salt forms in reactions like Suzuki couplings. |
| Methyl tert-butyl ether (MTBE) | Tetrahydrofuran (THF) / Acetone | Balances polarity for extractions and crystallizations. |
A diagram illustrating how co-solvent molecules bridge the interaction between a primary solvent and a solute.
Caption: Mechanism of co-solvency to improve solubility.
Q5: My piperazine intermediate is a free base. Can I use pH modification to enhance its solubility in an organic solvent?
Yes, but the effect is highly dependent on the solvent. Since piperazines are basic, they react with acids to form salts.[14] This transformation from a neutral molecule to an ionic salt dramatically increases polarity.
-
In Polar Protic Solvents (e.g., Methanol, Ethanol): Adding a stoichiometric amount of an acid (like HCl in methanol, or acetic acid) can convert the free base to its corresponding salt. This salt is often significantly more soluble in the polar alcohol solvent than the free base was.
-
In Apolar or Moderately Polar Aprotic Solvents (e.g., Toluene, DCM, Ethyl Acetate): This same strategy will likely have the opposite effect. The highly polar, ionic salt will be less soluble in a non-polar solvent and will often precipitate out of solution. This principle is precisely why acidic washes are used during aqueous workups to remove basic compounds from an organic layer.
Caution: Modifying the pH of your reaction mixture will change the reactivity of the piperazine. The protonated nitrogen is no longer nucleophilic, which will prevent it from participating in reactions like alkylations, acylations, or couplings. This strategy is therefore more useful for purification (e.g., selective precipitation) than for improving solubility within a reaction mixture.
A diagram showing how pH affects the form and solubility of a piperazine derivative.
Caption: pH manipulation alters the polarity and solubility of piperazine intermediates.
Q6: My compound precipitates from the reaction mixture as it is being formed. What are my options?
This situation, known as "product precipitation," can halt a reaction by coating the starting material or reagent.
-
Switch to a Better Solvent System: If possible, the simplest solution is to re-develop the reaction conditions in a solvent or co-solvent system (identified via screening) where the product has higher solubility.
-
Run at Higher Dilution: Lowering the concentration of all reactants can sometimes keep the newly formed product below its solubility limit. This may, however, slow down the reaction rate.
-
Run the Reaction as a Slurry: In some cases, a reaction can proceed even if the product is not fully dissolved. This requires excellent mechanical stirring to ensure mass transfer between the liquid and solid phases. The success of this approach is highly dependent on the specific reaction.
-
Increase the Temperature: Running the reaction at a higher temperature may keep the product dissolved. This must be balanced with potential side reactions or degradation.
Section 3: Visual Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and solve solubility problems with piperazine intermediates.
A flowchart to guide researchers through solving solubility issues.
Caption: A systematic workflow for resolving poor solubility.
References
-
Petalheadexim. N-Boc Piperazine (1-Boc-piperazine). Available at: [Link]
-
Reliable Supplier. High-Quality N-Boc-Piperazine (CAS: 57260-71-6). Available at: [https://www. CymitQuimica.com/cas/57260-71-6]([Link]. CymitQuimica.com/cas/57260-71-6)
-
Solubility of Things. Piperazine. Available at: [Link]
-
Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? [YouTube Video]. Available at: [Link]
-
Slideshare. Methods of solubility enhancements. Available at: [Link]
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Scribd. Procedure For Determining Solubility of Organic Compounds. Available at: [Link]
-
Wikipedia. Piperazine. Available at: [Link]
-
SWGDRUG.org. 1-(2-METHOXYPHENYL)PIPERAZINE. (2005). Available at: [Link]
-
SWGDRUG.org. 1-(3-METHOXYPHENYL)PIPERAZINE. (2005). Available at: [Link]
-
Conservapedia. Piperazine. Available at: [Link]
-
University of Toronto. Solubility of Organic Compounds. (2023). Available at: [Link]
-
Chemistry LibreTexts. 8: Identification of Unknowns (Experiment). (2020). Available at: [Link]
-
Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available at: [Link]
-
Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. Available at: [Link]
-
PubMed. The medicinal chemistry of piperazines: A review. (2024). Available at: [Link]
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Technical Support Center: Storage and Handling of [4-(4-Methylpiperazin-1-yl)phenyl]methanol
Welcome to the technical support center for [4-(4-Methylpiperazin-1-yl)phenyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this compound, ensuring its stability and integrity throughout your experiments.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the stability and storage of this compound.
Q1: What are the primary signs of degradation for this compound?
A1: Visual signs of degradation can include a change in color (e.g., from white/off-white to yellow or brown) or a change in the physical state of the material. Chemically, degradation is often observed as the appearance of new peaks in analytical chromatograms (e.g., HPLC, GC-MS) and a decrease in the purity of the main compound.
Q2: What is the recommended storage temperature for this compound?
A2: For optimal stability, it is recommended to store this compound at 2-8°C.[1] Storing in a dry and cool place is crucial.[2]
Q3: Should I be concerned about exposure to air and light?
A3: Yes. The compound is noted to be air-sensitive, and exposure to light should be avoided.[2][3] It is best to store it under an inert atmosphere, such as nitrogen or argon, in a tightly sealed, opaque container.
Q4: What solvents are compatible with this compound for creating stock solutions?
A4: The compound shows good solubility in methanol and ethanol.[4] When preparing stock solutions for long-term storage, it is advisable to use anhydrous solvents and store the solutions at low temperatures (-20°C or -80°C) under an inert atmosphere to minimize degradation.
Troubleshooting Guide: Degradation Issues
This section provides a more in-depth, question-and-answer-based guide to troubleshooting specific degradation-related problems you might encounter during your research.
Issue 1: Rapid Purity Decrease in a Recently Opened Bottle
Q: I've noticed a significant drop in the purity of my this compound sample shortly after opening the manufacturer's container. What could be the cause?
A: This issue commonly arises from exposure to atmospheric oxygen and moisture. The benzyl alcohol moiety is susceptible to oxidation, which is a primary degradation pathway.[5][6] The piperazine ring can also be sensitive to oxidation.
Investigative Workflow
Caption: Troubleshooting workflow for purity loss.
In-Depth Explanation:
The benzyl alcohol group in your compound is a primary alcohol, which can be readily oxidized, first to an aldehyde and then to a carboxylic acid.[7] This is a common degradation pathway for benzyl alcohols, often catalyzed by trace metals and accelerated by exposure to oxygen.[8][9] The piperazine moiety can also undergo oxidative degradation.[10]
Recommended Actions:
-
Inert Atmosphere: After opening a new bottle, purge the headspace with an inert gas like argon or nitrogen before resealing.
-
Proper Aliquoting: To minimize repeated exposure of the bulk material to the atmosphere, it is best practice to aliquot the compound into smaller, single-use vials upon receipt.
-
Controlled Environment: If possible, handle the compound in a glovebox or under a gentle stream of inert gas.
Issue 2: Degradation in Solution, Especially Under Acidic Conditions
Q: My stock solution of this compound in an acidic buffer is showing signs of degradation. Why is this happening?
A: The piperazine ring in the molecule contains two tertiary amine groups, which are basic. In an acidic medium, these nitrogen atoms will be protonated. This can affect the electronic properties of the molecule and potentially make it more susceptible to certain degradation pathways. Furthermore, strong acids are listed as incompatible materials.[2]
Potential Degradation Pathway in Acidic Conditions
Caption: Influence of acidic pH on degradation.
In-Depth Explanation:
While the benzyl alcohol itself is relatively stable to acid-catalyzed hydrolysis, the protonation of the piperazine ring can influence the overall stability of the molecule. The stability of phenylpiperazine derivatives can be pH-dependent.[11] It is also important to consider the potential for acid-catalyzed dehydration of the benzyl alcohol, although this is less common than oxidation.
Recommended Actions:
-
pH Adjustment: If your experimental conditions allow, prepare solutions in neutral or slightly basic buffers.
-
Fresh Solutions: Prepare acidic solutions fresh and use them immediately. Avoid long-term storage of the compound in acidic media.
-
Solvent Choice: If a protic solvent is not required, consider using aprotic solvents for stock solutions.
Issue 3: Photodegradation
Q: I have observed degradation of my compound when used in experiments involving prolonged exposure to light. What is the mechanism, and how can I prevent it?
A: Both the piperazine and benzyl alcohol moieties can be susceptible to photodegradation. Piperazine rings can undergo photooxidation.[10] Additionally, photochemical oxidation of benzyl alcohols to their corresponding aldehydes is a known reaction, often promoted by a photocatalyst and the presence of oxygen.[12]
Recommended Storage and Handling Practices
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Slows down the rate of chemical degradation reactions.[1] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the benzyl alcohol and piperazine moieties.[2] |
| Light | Amber or opaque vials | Protects against photodegradation.[3] |
| pH of Solutions | Neutral to slightly basic | Minimizes acid-catalyzed degradation pathways.[11] |
| Handling | Minimize exposure to air | The compound is air-sensitive.[2] |
Experimental Protocols
Protocol 1: Preparation of Aliquots for Long-Term Storage
-
Allow the main container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
In a controlled environment with low humidity (e.g., a glovebox or under a stream of inert gas), weigh the desired amount of the compound into smaller, pre-labeled amber glass vials.
-
Purge the headspace of each vial with argon or nitrogen.
-
Tightly seal the vials with screw caps containing inert liners (e.g., PTFE).
-
Store the aliquoted vials at the recommended temperature of 2-8°C.
Protocol 2: Stability-Indicating HPLC Method Development (General Guidance)
A stability-indicating method is crucial for accurately assessing the purity of your compound and detecting any degradation products.
-
Column Selection: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH 7) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure separation of the polar parent compound from potentially less polar degradation products.
-
Detection: UV detection at a wavelength where the parent compound and expected degradation products (e.g., the aldehyde with a conjugated system) have significant absorbance. Mass spectrometry (LC-MS) is highly recommended for the identification of unknown degradants.
-
Forced Degradation Study: To validate the stability-indicating nature of the method, subject the compound to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, photolytic) to generate degradation products.[13] The method should be able to resolve the parent peak from all generated degradation product peaks.
References
- Mori, K., et al. (2004). Selective oxidation of benzyl alcohol to benzaldehyde.
- He, C., et al. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation.
- Wang, Y., et al. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88(8), 5124-5132.
- Navarro, R. M., et al. (2023). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis.
- Kainz, Q. M., et al. (2016). Enhanced Selective Oxidation of Benzyl Alcohol via In Situ H2O2 Production over Supported Pd-Based Catalysts.
- Chatterjee, D., et al. (2005). Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818. Systematic and Applied Microbiology, 28(5), 444-451.
- Pérez-Gálan, P., et al. (2015). Scalable Synthesis of Piperazines Enabled by Visible-Light Irradiation and Aluminum Organometallics.
- Process for the preparation of benzyl alcohol. (1999). EP0924179A1.
- Benzyl alcohol. (n.d.). In Wikipedia. Retrieved January 11, 2026.
- Benzyl alcohol preparation method. (2025). Snowhite Chemical Co.,LTD.
- Organic Chemistry - HYDROXY DERIVATIVES - AROMATIC ALCOHOLS - Benzyl alcohol. (2022). Pebbles live.
- SAFETY DATA SHEET: { 4-[(4-Methylpiperazin-1-yl)methyl]phenyl} methanol. (2023). Fisher Scientific.
- Pérez-Gálan, P., et al. (2015). Scalable Synthesis of Piperazines Enabled by Visible-Light Irradiation and Aluminum Organometallics.
- Leon, F., et al. (2021).
- SAFETY DATA SHEET: 4-Methylpiperazin-1-amine. (2016). Thermo Fisher Scientific.
- Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal.
- Time evolution of ion signals during the piperazine photooxidation... (n.d.).
- (4-(4-Methylpiperazin-1-yl)phenyl)methanol. (n.d.). Biotuva Life Sciences.
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- This compound. (n.d.). Scent.vn.
- Naphthalimide-Piperazine Derivatives as Multifunctional “On” and “Off” Fluorescent Switches for pH, Hg2+ and Cu2+ Ions. (2020). Molecules, 25(21), 5088.
- This compound. (n.d.). Molbase.
- Substituted benzylic alcohol synthesis by addition (C-C coupling). (n.d.). Organic Chemistry Portal.
- Benzyl Alcohol. (n.d.). PubChem.
- Synthesis of Benzylic Alcohols by C–H Oxidation. (2019). Journal of the American Chemical Society, 141(46), 18365-18370.
- {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol. (n.d.). BOC Sciences.
- 2-[4-[(4-chlorophenyl)
- {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol, 97%, Thermo Scientific. (n.d.). Fisher Scientific.
- N-METHYLPIPERAZINE. (n.d.).
- Benzylic substitution, benzyl
- The Stability Study of a Novel Phenylpiperazine Derivative. (2019). Modern Organic Chemistry Research, 4(1).
- Technical Support Center: Degradation Pathway Analysis of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol. (n.d.). Benchchem.
- Chemical Safety Data Sheet MSDS / SDS - (-)-1-[(4-Chlorophenyl) Phenylmethyl] Piperazine. (2025). ChemicalBook.
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Technical Support Center: Phenylmethanol (Benzyl Alcohol) Stability
Welcome to the technical support center for phenylmethanol (benzyl alcohol). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common stability challenges encountered during experimentation and formulation. As your partner in science, we aim to provide not just protocols, but the underlying principles to empower your work.
Part 1: Frequently Asked Questions - Understanding Phenylmethanol Degradation
This section addresses fundamental questions about the stability of phenylmethanol.
Q1: What are the primary degradation pathways for phenylmethanol?
A1: The most common and significant degradation pathway for phenylmethanol is slow oxidation upon exposure to air (oxygen) and light.[1] This is a two-step process. First, phenylmethanol oxidizes to benzaldehyde, which imparts a characteristic "almond-like" odor. Subsequently, benzaldehyde can be further oxidized to benzoic acid.[1][2][3] This entire process can be accelerated by heat and the presence of certain metals which act as catalysts.[1]
Q2: What are the main degradation products and why are they a concern in my experiments?
A2: The primary degradation products are benzaldehyde and benzoic acid .[3] The presence of these impurities is a major concern for several reasons:
-
Altered Purity and Potency: The degradation reduces the concentration of pure phenylmethanol, which can be critical when it is used as a standard, a reagent in a synthesis, or an active pharmaceutical ingredient (API).
-
Analytical Interference: Degradation products will appear as unexpected peaks in chromatographic analyses (GC, HPLC), complicating the quantification of the target analyte and other components in a mixture.[1][4]
-
Changes in Formulation Properties: The formation of benzoic acid, an acidic compound, can lower the pH of a formulation over time. This pH shift can, in turn, affect the stability of other pH-sensitive components in the mixture.
-
Toxicological Profile: While phenylmethanol has a well-established safety profile, its degradation products may have different toxicological properties. For instance, benzene, a toxic solvent, has been observed as a degradation product when phenylmethanol is subjected to high energy, such as sonication.[5]
Q3: What environmental and chemical factors accelerate phenylmethanol degradation?
A3: Several factors can significantly accelerate the degradation of phenylmethanol. Understanding these is the first step toward prevention:
-
Oxygen: As the primary reactant in the oxidation pathway, the presence of atmospheric oxygen is the main driver of degradation.[1]
-
Light: UV light can provide the energy to initiate and propagate the free-radical oxidation reactions.[1][6]
-
Heat: Elevated temperatures increase the rate of chemical reactions, including oxidation.[1][6] Phenylmethanol can form explosive mixtures with air upon intense heating.
-
Incompatible Materials: Strong oxidizing agents and acids will directly react with and degrade phenylmethanol.[7][8] It should be stored separately from these substances.[7]
-
Metal Catalysts: The presence of certain metals can catalyze the oxidation process.[1]
-
High pH (Alkaline Conditions): While phenylmethanol itself is relatively stable across a range of pH values, high pH environments can promote the formation of certain byproducts, like benzyl benzoate, in the presence of its oxidation product, benzaldehyde.[9][10]
Part 2: Troubleshooting Guide - Diagnosing and Solving Stability Issues
This section is structured to help you diagnose and resolve specific experimental observations related to phenylmethanol instability.
Q4: I am observing unexpected peaks in my GC-MS or HPLC analysis. What could they be?
A4: Unexpected peaks are a common indicator of degradation or contamination.
-
Likely Cause: The most probable identities for new peaks are benzaldehyde and benzoic acid.[1][3] Other potential byproducts include dibenzyl ether and benzyl benzoate.[9] Contamination from solvents or plasticware (e.g., plasticizers) is also a possibility.[1]
-
Troubleshooting Steps:
-
Run Standards: Co-inject your sample with commercially available standards of benzaldehyde and benzoic acid to confirm peak identities by retention time.
-
Review Handling Procedures: Assess your sample storage and handling. Has the material been repeatedly exposed to air? Was it protected from light?[1]
-
Run a Solvent Blank: Analyze the solvent used for sample preparation alone to rule out solvent impurities.[1]
-
Check for Thermal Breakdown: If using Gas Chromatography (GC), high temperatures in the inlet port can sometimes cause thermal degradation of the analyte.[1]
-
Avoid Sonication: Be aware that using sonication to dissolve samples in phenylmethanol can generate degradation products like benzene and toluene.[5] If dissolution is slow, gentle vortexing or manual shaking is preferred.[1]
-
Q5: My quantitative analysis shows low recovery of phenylmethanol. What should I investigate?
A5: Low recovery can stem from degradation, volatility, or adsorption.[1]
-
Likely Causes & Solutions:
-
Degradation: As discussed above, oxidation reduces the concentration of the parent compound. Analyze for the presence of benzaldehyde and benzoic acid to confirm if degradation is the root cause.
-
Volatility: Phenylmethanol has a low vapor pressure, but losses can still occur. Ensure your sample vials are sealed tightly with appropriate septa to prevent loss due to evaporation.[1]
-
Adsorption: Phenylmethanol can adsorb to active sites on glass or within the analytical system, particularly in GC.
-
Q6: The pH of my aqueous formulation containing phenylmethanol is drifting downwards. Why is this happening and how can I stop it?
A6: A downward drift in pH is a classic sign of benzoic acid formation.
-
Mechanism: The oxidation of phenylmethanol produces benzaldehyde, which is then further oxidized to benzoic acid.[1][2] As a carboxylic acid, this byproduct will lower the pH of your solution.
-
Solution:
-
Prevent Oxidation: The primary strategy is to prevent oxidation in the first place. This involves protecting the formulation from light, heat, and oxygen (see Section 3, Protocol 1).
-
Implement a Buffering System: If your formulation allows, incorporate a suitable buffer system. A buffer will resist changes in pH, maintaining a stable environment for all components.[11] The choice of buffer must be compatible with all other excipients and the intended application.
-
Q7: My protein formulation with phenylmethanol as a preservative is showing aggregation.
A7: Phenylmethanol, while a common antimicrobial preservative, can sometimes promote protein aggregation.[12]
-
Mechanism: Phenylmethanol can interact with proteins, potentially destabilizing them by exposing hydrophobic patches that lead to aggregation. It has been shown to reduce the thermal stability of some proteins.[12]
-
Mitigation Strategies:
-
Formulation Optimization: The inclusion of other excipients, such as sucrose or mannitol, has been shown to inhibit phenylmethanol-induced aggregation by favoring a more compact and stable protein conformation.[12]
-
Protein Modification: In some cases, modifying the protein itself, such as through PEGylation, can shield hydrophobic regions and prevent aggregation caused by excipients like phenylmethanol.[12]
-
Part 3: Protocols & Data for Stability Enhancement
This section provides actionable protocols and reference data to improve the stability of your phenylmethanol compounds.
Data Presentation
Table 1: Recommended Storage and Handling Conditions for Phenylmethanol
| Parameter | Recommendation | Rationale |
| Temperature | Store between +2°C and +25°C.[7] For long-term stability, +2°C to +8°C is preferred.[1] | Reduces the rate of oxidation and other degradation reactions. |
| Light Exposure | Store in amber or opaque containers.[1][7] | Prevents light-induced (photolytic) degradation. |
| Atmosphere | Purge container headspace with an inert gas (Nitrogen or Argon) before sealing.[1][13] | Displaces oxygen, the primary reactant in the oxidation pathway. |
| Container | Use tightly sealed containers.[7][14] For analytical work, consider silanized glass. | Prevents evaporation and exposure to atmospheric oxygen and moisture.[1] |
| Purity Check | Check for peroxide formation before distillation or evaporation. Discard after 1 year if testing is not performed. | Peroxides can form upon storage and may be hazardous. |
Experimental Protocols
Protocol 1: Inert Gas Blanketing for Long-Term Storage
This protocol describes the process of creating an inert atmosphere in a storage container to prevent oxidation.
-
Prepare: Obtain a cylinder of high-purity nitrogen (N₂) or argon (Ar) with a regulator and tubing.
-
Dispense: Dispense the required amount of phenylmethanol into the final storage container (preferably an amber glass bottle with a screw cap and an inert liner).
-
Purge: Gently insert the tubing from the gas cylinder into the container, ensuring the tip is just above the liquid surface.
-
Flow Gas: Start a slow, gentle stream of the inert gas. The goal is to displace the air in the headspace, not to vigorously bubble gas through the liquid. A flow rate of ~0.5-1 L/min for 30-60 seconds is typically sufficient for small containers.
-
Seal: While the inert gas is still flowing, slowly withdraw the tubing and immediately seal the container tightly.
-
Label: Label the container clearly, indicating the contents and the date it was blanketed with inert gas.
Protocol 2: A General HPLC Method for Stability Monitoring
This protocol provides a starting point for an HPLC method to quantify phenylmethanol and its primary degradation products. It should be optimized for your specific instrument and formulation matrix.
-
Objective: To separate and quantify phenylmethanol, benzaldehyde, and benzoic acid.
-
Instrumentation: An HPLC system with a UV detector.
-
Method Parameters:
Table 2: Example HPLC Method Parameters for Phenylmethanol Stability Analysis
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | Start at 30% B, ramp to 70% B over 10 min, hold for 2 min, return to 30% B and equilibrate. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection (UV) | 254 nm |
| Injection Vol. | 10 µL |
-
Sample Preparation:
-
Analysis:
-
Construct a calibration curve for each compound by plotting the peak area against concentration.
-
Quantify the amount of each component in the sample using the respective calibration curve.[4]
-
Visualizations
Caption: Figure 1: The primary degradation pathway of phenylmethanol is a two-step oxidation process.
Caption: Figure 2: A logical workflow to diagnose the root cause of phenylmethanol instability.
References
-
ChemBK. (n.d.). Phenylmethanol. Retrieved from [Link]
-
PubChem. (n.d.). Benzyl Alcohol. National Center for Biotechnology Information. Retrieved from [Link]
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Reddit. (2023). Benzyl Alcohol expiry time after opening bottle. r/chemistry. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Phenylmethanol. Retrieved from [Link]
-
Consolidated Chemical. (n.d.). Benzyl Alcohol – Laboratory Grade Multi-Purpose Solvent. Retrieved from [Link]
-
Nishi, H., et al. (n.d.). Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl alcohol. Retrieved from [Link]
-
Witońska, I. A., et al. (2018). Inhibition of a Gold-Based Catalyst in Benzyl Alcohol Oxidation: Understanding and Remediation. MDPI. Retrieved from [Link]
-
Castellanos, M. M., et al. (2011). Prevention of benzyl alcohol-induced aggregation of chymotrypsinogen by PEGylation. NIH National Library of Medicine. Retrieved from [Link]
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Hewala, I. I. (1994). Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol. PubMed. Retrieved from [Link]
-
PCCA. (2024). Challenges in Pediatric Compounding: Excipients and Dosage Forms. Retrieved from [Link]
-
Sznitowska, M., et al. (2009). DEVELOPMENT STUDIES ON DETERMINATION OF PRESERVATIVES DECOMPOSITION PRODUCTS. Acta Poloniae Pharmaceutica. Retrieved from [Link]
-
Wang, Z., et al. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. ACS Catalysis. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. Retrieved from [Link]
-
UPI Global Ingredients. (2025). High-purity Benzyl Alcohol for pharma and cosmetic formulations. Retrieved from [Link]
-
ResearchGate. (n.d.). Foamability of different stabilizers in benzyl alcohol (1 wt%) after.... Retrieved from [Link]
-
Carley, R., et al. (2018). Benzyl alcohol oxidation with Pd-Zn/TiO2: computational and experimental studies. NIH National Library of Medicine. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Asija, A., et al. (2015). Potential confounding effects of benzyl alcohol as a formulation excipient support the elimination of the abnormal toxicity test from pharmacopoeias. PubMed. Retrieved from [Link]
-
European Medicines Agency. (2017). Questions and answers on benzyl alcohol used as an excipient in medicinal products for human use. Retrieved from [Link]
- Google Patents. (n.d.). Benzyl alcohol dispersions - US3615497A.
-
DrugPatentWatch. (n.d.). Drugs Containing Excipient (Inactive Ingredient) BENZYL ALCOHOL. Retrieved from [Link]
-
Children's Health. (2022). Harmful excipients for pediatric patients. Retrieved from [Link]
-
ResearchGate. (n.d.). Anaerobic degradation pathways of phenylalanine and benzyl alcohol in.... Retrieved from [Link]
-
PubMed. (n.d.). Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86. Retrieved from [Link]
-
Friedman, M. (2000). Effect of pH on the stability of plant phenolic compounds. PubMed. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Concerning the stability of benzyl alcohol: formation of benzaldehyde dibenzyl acetal under aerobic conditions. Retrieved from [Link]
-
Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]
-
Penta chemicals. (2024). Benzyl alcohol Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (2025). Effect of pH on the Stability of Plant Phenolic Compounds. Retrieved from [Link]
-
Sciencemadness Wiki. (2023). Benzyl alcohol. Retrieved from [Link]
-
Ataman Kimya. (n.d.). BENZYL ALCOHOL (PHENYL CARBINOL). Retrieved from [Link]
-
MDPI. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Retrieved from [Link]
-
SciSpace. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds. Retrieved from [Link]
-
PubMed. (2005). Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818. Retrieved from [Link]
-
Fiveable. (n.d.). PH stability Definition - General Chemistry II Key Term. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of pH on the activity of benzyl alcohol hydrogenolysis a TOF.... Retrieved from [Link]
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Technical Support Center: Optimizing Ionization for Mass Spectrometry of [4-(4-Methylpiperazin-1-yl)phenyl]methanol
Audience: Researchers, scientists, and drug development professionals engaged in the bioanalysis and characterization of small molecule therapeutics.
Objective: This guide provides in-depth technical and practical solutions for optimizing the mass spectrometric analysis of [4-(4-Methylpiperazin-1-yl)phenyl]methanol. It moves beyond generic advice to offer causal explanations and validated protocols, ensuring robust and reproducible results.
Analyte Overview & Key Characteristics
Before optimizing any mass spectrometry method, a fundamental understanding of the analyte's physicochemical properties is critical. This compound is a small molecule possessing distinct features that dictate its behavior in a mass spectrometer source.
Structure:
-
Basic Center: A tertiary amine within the methylpiperazine ring, which is readily protonated.
-
Polar Group: A primary alcohol (benzylic alcohol) group, contributing to its polarity.
-
Aromatic System: A phenyl ring.
| Property | Value | Implication for Mass Spectrometry |
| Molecular Formula | C₁₂H₁₈N₂O | --- |
| Monoisotopic Mass | 206.1419 Da | The target mass for the neutral molecule.[1] |
| Molecular Weight | 206.28 g/mol | Used for preparing standard solutions.[1] |
| Protonated Mass [M+H]⁺ | 207.1492 Da | This will be the primary ion observed in positive mode ionization. |
| Polarity (XLogP3-AA) | 1.0 | Moderately polar, making it suitable for both ESI and APCI.[2] |
| Solubility | Soluble in methanol and ethanol | Excellent compatibility with common reversed-phase mobile phases.[2] |
Frequently Asked Questions (FAQs)
Q1: Which ionization technique, ESI or APCI, is better for this compound?
Answer: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options, but ESI is typically the preferred starting point.
-
Expert Rationale: The presence of the readily basic methylpiperazine group makes this compound an ideal candidate for ESI. ESI is a very "soft" ionization technique that works well for polar molecules that are already partially or fully ionized in solution.[3][4] By using an acidified mobile phase (e.g., with 0.1% formic acid), the tertiary amine will be protonated in the liquid phase, facilitating efficient ion formation. APCI is an excellent alternative, particularly for less polar compounds or when facing significant matrix effects with ESI.[5][6][7] APCI utilizes gas-phase ionization and can be more robust for certain sample matrices.[5][8][9]
Q2: Should I use positive or negative ionization mode?
Answer: Positive ionization mode is unequivocally the correct choice.
-
Expert Rationale: The molecule's structure lacks any strongly acidic protons (like a carboxylic acid or sulfonic acid) that would readily deprotonate to form a negative ion. Conversely, the tertiary amine is a strong proton acceptor (a Brønsted-Lowry base) and will be easily protonated to form a stable positive ion, [M+H]⁺.
Q3: I see a peak at m/z 229.1. What is it?
Answer: This is most likely a sodium adduct, [M+Na]⁺. Adduct formation is common in ESI and occurs when an ion (like Na⁺) associates with the neutral analyte molecule.[10]
-
Expert Rationale: Sodium is ubiquitous in laboratory environments (glassware, solvents, buffers). The presence of multiple adducts ([M+Na]⁺, [M+K]⁺) can dilute the signal of your primary [M+H]⁺ ion and complicate quantification.[11][12][13] See the troubleshooting guide below for mitigation strategies.
| Common Adducts for C₁₂H₁₈N₂O (M = 206.14) | Formula | Calculated m/z |
| Protonated Molecule | [M+H]⁺ | 207.15 |
| Sodium Adduct | [M+Na]⁺ | 229.13 |
| Potassium Adduct | [M+K]⁺ | 245.10 |
| Ammonium Adduct | [M+NH₄]⁺ | 224.18 |
Q4: My signal is very low or non-existent. What are the most common causes?
Answer: Low signal intensity is a frequent issue.[14][15] The most probable causes, in order of likelihood, are:
-
Suboptimal Mobile Phase pH: The piperazine nitrogen is not being efficiently protonated.
-
Incorrect Source Parameters: Capillary voltage, gas flows, or temperatures are not optimized.
-
Ion Suppression (Matrix Effects): Other components in your sample are interfering with the ionization of your analyte.[14][16][17]
-
Instrument Contamination: The ion source or transfer optics are dirty.
Troubleshooting Guides & Optimization Protocols
Guide 1: Overcoming Poor Ionization Efficiency
This guide provides a systematic workflow to maximize the signal intensity of the [M+H]⁺ ion.
Caption: Systematic workflow for troubleshooting low signal intensity.
The pKa of the protonated tertiary amine on the piperazine ring is crucial. To ensure >99% of the molecules are in their protonated form, the mobile phase pH should be at least 2 units below the pKa of the conjugate acid.
Step-by-Step Protocol:
-
Baseline: Prepare your analyte in a standard mobile phase (e.g., 50:50 Acetonitrile:Water). Infuse directly into the mass spectrometer.
-
Acidification: Add 0.1% formic acid (v/v) to your mobile phase. This will lower the pH to approximately 2.7, ensuring complete protonation of the piperazine nitrogen.
-
Observation: Monitor the ion current for m/z 207.15. A significant increase (often >10-fold) should be observed. Using an acidic mobile phase is a standard practice to ensure analytes are in their protonated form for positive-ion electrospray mass spectrometry.[18]
-
Alternative Acids: If formic acid does not provide a sufficient signal or causes chromatographic issues, 0.1% acetic acid can be used, though it is less acidic.
Use Tee-infusion with the optimized mobile phase to tune the following parameters.
| Parameter | Starting Value | Optimization Range | Rationale & Expert Insight |
| Capillary Voltage | 3.5 kV | 2.5 - 4.5 kV | Sets the electric field for droplet formation. Too low results in poor nebulization; too high can cause discharge and instability.[4] |
| Nebulizer Gas (N₂) Pressure | 30 psi | 20 - 50 psi | Assists in forming a fine aerosol. Higher pressure creates smaller droplets, aiding desolvation, but can also decrease spray stability. |
| Drying Gas (N₂) Flow | 10 L/min | 8 - 15 L/min | Evaporates solvent from the charged droplets.[19] Insufficient flow leads to solvent clusters; excessive flow can neutralize ions. |
| Drying Gas Temperature | 325 °C | 300 - 375 °C | Aids desolvation.[4] The temperature should be high enough to evaporate the solvent efficiently without causing thermal degradation of the analyte. |
Guide 2: Managing In-Source Fragmentation
Sometimes, the energy in the ion source is high enough to cause the molecule to fragment before it reaches the mass analyzer. This is known as in-source fragmentation.[20][21]
Potential Fragmentation Pathway: A likely in-source fragment would be the loss of the hydroxymethyl group (-CH₂OH) or water (H₂O) from the protonated molecule.
Caption: In-source fragmentation pathway for the analyte.
The cone voltage (also called fragmentor or declustering potential) is the primary parameter controlling in-source fragmentation.[21]
-
Infuse Analyte: Using the optimized conditions from Guide 1, infuse the analyte.
-
Monitor Ions: Observe the intensity of the precursor ion (m/z 207.15) and any potential fragment ions (e.g., m/z 189.14).
-
Ramp Cone Voltage: Start with a low cone voltage (e.g., 20 V) and gradually increase it in 5-10 V increments.
-
Find the Sweet Spot: You will observe the signal for the precursor ion [M+H]⁺ increase to a maximum and then begin to decrease as the signal for fragment ions appears and increases. The optimal cone voltage is the value that provides the maximum intensity for the [M+H]⁺ ion with minimal fragmentation. This process can be automated on many modern instruments.
Guide 3: Mitigating Adduct Formation & Matrix Effects
Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, causing either ion suppression or enhancement.[16][17][22][23] Adduct formation can be exacerbated by high salt concentrations in the matrix.
-
Use High-Purity Solvents: Ensure all mobile phase components are LC-MS grade to minimize sodium and potassium contamination.
-
Employ Volatile Buffers: If buffering is needed, use a volatile buffer like ammonium formate or ammonium acetate. The ammonium ion (NH₄⁺) can compete with Na⁺ and K⁺ for adduction, often forming a less abundant [M+NH₄]⁺ adduct while promoting the desired [M+H]⁺ ion.[11][12]
-
Acidify the Mobile Phase: As described previously, adding formic acid helps by promoting protonation, which is often more efficient than sodium adduction for basic compounds.[13]
A post-column infusion experiment is the gold standard for visualizing matrix effects.
-
Setup: While a blank matrix sample is being injected and run through the LC system, continuously infuse the analyte post-column using a syringe pump and a T-junction.
-
Analysis: Monitor the signal intensity of the analyte's m/z.
-
Interpretation: A stable, flat baseline indicates no matrix effects. A dip in the signal where matrix components elute indicates ion suppression. An increase in signal indicates ion enhancement.
-
Mitigation Strategies:
-
Improve Chromatography: Modify the LC gradient to separate the analyte from the interfering matrix components.
-
Enhance Sample Preparation: Use a more rigorous sample cleanup method (e.g., Solid-Phase Extraction) to remove interfering compounds.[14]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects, as the SIL-IS will be affected in the same way as the analyte.
-
Summary & Final Recommendations
For routine analysis of this compound, the following starting conditions are recommended:
| Parameter | Recommended Setting |
| Ionization Technique | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Mobile Phase Additive | 0.1% Formic Acid |
| Monitored Ion (MS1) | [M+H]⁺ at m/z 207.15 |
| Key Adducts to Watch For | [M+Na]⁺ at m/z 229.13 |
| Initial Cone Voltage | ~30 V (instrument dependent, must be optimized) |
By following these guides, researchers can develop a robust, sensitive, and reproducible mass spectrometry method for the analysis of this compound, ensuring data integrity for critical research and development applications.
References
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-
Wikipedia. Atmospheric-pressure chemical ionization. [Link]
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National Institutes of Health (NIH). In Silico Optimization of Mass Spectrometry Fragmentation Strategies in Metabolomics. [Link]
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ACS Publications. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. [Link]
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LabX. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. [Link]
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MetwareBio. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. [Link]
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National Institutes of Health (NIH). Quantitative Multiple Fragment Monitoring with Enhanced In-Source Fragmentation/Annotation Mass Spectrometry. [Link]
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MDPI. (2022). Atmospheric-pressure Chemical Ionization. [Link]
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Nittobo America Inc. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. [Link]
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G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. [Link]
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National Institutes of Health (NIH). Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link]
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ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]
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Chromatography Online. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]
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Semantic Scholar. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. [Link]
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National Institutes of Health (NIH). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. [Link]
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ResearchGate. (2019). In Silico Optimization of Mass Spectrometry Fragmentation Strategies in Metabolomics. [Link]
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ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
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ACS Publications. Adduct Formation in ESI/MS by Mobile Phase Additives. [Link]
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ACS Publications. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. [Link]
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Journal of Applied and Natural Science. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. [Link]
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ResearchGate. (2020). (PDF) Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. [Link]
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MtoZ Biolabs. What Are the Reasons for Mass Spectrometry Failing to Detect Compounds. [Link]
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LCGC. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. [Link]
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ResearchGate. The analysis of amines with different conjugated systems during electrospray ionization (ESI). [Link]
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Agilent. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. [Link]
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Wikipedia. Electrospray ionization. [Link]
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PubMed. (2017). Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry. [Link]
-
PubMed Central. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. [Link]
-
ResearchGate. Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. [Link]
-
PubMed Central. Enhanced Strong-Field Ionization and Fragmentation of Methanol Using Noncommensurate Fields. [Link]
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Technical Support Center: Scaling Up the Synthesis of [4-(4-Methylpiperazin-1-yl)phenyl]methanol
Welcome to the technical support guide for the synthesis of [4-(4-Methylpiperazin-1-yl)phenyl]methanol. This document provides in-depth, field-proven insights into the common challenges encountered during the scale-up of this important arylpiperazine intermediate. The following question-and-answer format is designed to address specific issues researchers and process chemists may face, moving beyond simple procedural steps to explain the underlying chemical principles.
The primary synthetic route at scale involves a reductive amination between 4-formylphenyl methanol (or a protected precursor) and N-methylpiperazine. While straightforward on paper, this process presents several challenges related to reaction control, impurity profiles, and product isolation as the batch size increases.
Part 1: Reaction Control & Side Product Mitigation
Question 1: My reaction is showing a significant amount of a dimeric impurity, especially at higher concentrations. What is causing this and how can I prevent it?
Answer: This is a classic challenge in reductive aminations involving difunctional reagents. The primary cause is the reaction of the aldehyde starting material with both the secondary and primary amine functionalities of two different N-methylpiperazine molecules, leading to a dimeric species.
Causality: The formation of the desired product relies on the selective reaction at the secondary amine of N-methylpiperazine. However, at higher concentrations and temperatures, the statistical probability of a single aldehyde molecule reacting with two separate piperazine molecules increases. This is often exacerbated by poor mixing or localized "hot spots" in the reactor, which can accelerate side reactions.
Troubleshooting & Mitigation Strategy:
-
Reverse Addition: Instead of adding N-methylpiperazine to the aldehyde, add the aldehyde solution slowly to a well-agitated solution of excess N-methylpiperazine. This ensures that the aldehyde is always in the presence of a large excess of the amine, statistically favoring the 1:1 reaction.
-
Temperature Control: Maintain a strict internal reaction temperature, typically between 0-10°C, during the iminium ion formation step.[1] Exotherms can drive the formation of side products.
-
Use of a Protecting Group: For critical applications requiring very high purity, consider protecting the hydroxyl group of 4-formylphenyl methanol as a silyl ether or another suitable protecting group. This can prevent its involvement in side reactions and will be removed during work-up.
Question 2: I'm observing incomplete conversion even after extended reaction times. What are the likely culprits?
Answer: Incomplete conversion during a scale-up of reductive amination often points to issues with the reducing agent's activity or suboptimal pH for iminium ion formation.
Causality & Solutions:
-
Reducing Agent Selection & Activity: Sodium triacetoxyborohydride (STAB) is a common choice for this reaction as it is mild and selective.[1] However, it is moisture-sensitive. Ensure you are using a fresh, dry batch of STAB. On a large scale, it's crucial to add it portion-wise to control the exotherm and any gas evolution.
-
pH Optimization: The formation of the intermediate iminium ion is a pH-dependent equilibrium.[2] A catalytic amount of acetic acid is often added to facilitate this step.[1] On scale-up, the buffering capacity of the system can change. You may need to empirically determine the optimal amount of acid for your specific batch size to ensure the equilibrium favors the iminium ion without promoting side reactions.
-
Mass Transfer Limitations: In large reactors, inadequate agitation can lead to poor mixing of the reactants, effectively lowering the reaction rate. Ensure your reactor's stirring mechanism is sufficient to maintain a homogenous mixture.
Part 2: Work-up and Purification Challenges
Question 3: During the aqueous work-up, I'm struggling with persistent emulsions and poor phase separation. How can I resolve this?
Answer: The amphiphilic nature of the product, containing both a polar alcohol and a basic piperazine ring, makes it an effective surfactant, leading to emulsions. This is a very common scale-up issue.
Causality & Solutions:
-
pH Adjustment: The basicity of the piperazine moiety is the primary driver. Before extraction, adjust the pH of the aqueous layer. Making the solution more basic (pH > 10) with NaOH will ensure the piperazine nitrogen is in its free base form, reducing its water solubility and breaking the emulsion.
-
Brine Wash: After the initial quench, washing the combined organic layers with a saturated sodium chloride (brine) solution can help break emulsions by increasing the ionic strength of the aqueous phase.
-
Solvent Choice: If emulsions persist, consider switching to a more non-polar extraction solvent like methyl tert-butyl ether (MTBE) instead of ethyl acetate, as it has lower water miscibility.
Question 4: My product seems to have high water solubility, leading to significant yield loss in the aqueous layers. How can I maximize my recovery?
Answer: This is directly related to the protonation state of your product. The hydrochloride salt of the piperazine moiety is highly water-soluble.
Causality & Mitigation:
-
pH Control During Extraction: As mentioned above, ensure the aqueous phase is sufficiently basic (pH > 10) before and during extraction to keep the product in its less water-soluble free base form.
-
Back-Extraction: After the primary extraction, you can perform a "back-extraction" of the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
-
Salt Formation for Purification: An alternative strategy is to intentionally form a salt to aid in purification and isolation.[3][4] After the initial work-up, the product can be precipitated from an organic solvent (like acetone or isopropanol) by adding an acid such as hydrochloric or acetic acid.[4] This crystalline salt is often easier to handle and purify than the free base. The free base can then be regenerated in a subsequent step if required.
| Parameter | Lab Scale (1-10g) | Pilot Scale (1-10kg) | Key Considerations for Scale-Up |
| Solvent Volume | ~10-20 mL/g | ~5-10 L/kg | Reduced solvent-to-reactant ratio to improve throughput. Requires better heat transfer management. |
| Reagent Addition | Typically all at once or in a few portions. | Slow, controlled addition via pump over 1-2 hours. | Critical for managing exotherms and minimizing side product formation. |
| Temperature Control | Ice bath | Jacketed reactor with automated cooling loop. | Surface area-to-volume ratio decreases, making heat removal more challenging. |
| Agitation | Magnetic stir bar | Overhead mechanical stirrer (impeller, anchor). | Essential to ensure homogeneity and prevent localized concentration/temperature gradients. |
Part 3: Recommended Scale-Up Protocol & Workflow
This protocol outlines a robust method for the synthesis of this compound on a 100g scale, incorporating the troubleshooting insights discussed.
Experimental Protocol: Reductive Amination
Materials:
-
4-(Hydroxymethyl)benzaldehyde: 100 g
-
N-Methylpiperazine: 110 g (1.5 eq)
-
Sodium Triacetoxyborohydride (STAB): 185 g (1.2 eq)
-
Acetic Acid: 4.4 mL (0.1 eq)
-
Dichloromethane (DCM): 1.5 L
-
Sodium Hydroxide (5M aq. solution)
-
Saturated Sodium Chloride (Brine)
Procedure:
-
Reaction Setup: To a 3L jacketed reactor equipped with an overhead stirrer, nitrogen inlet, and thermocouple, charge N-methylpiperazine and 1L of DCM. Begin stirring and cool the vessel to 0-5°C.
-
Aldehyde Addition: In a separate vessel, dissolve 4-(hydroxymethyl)benzaldehyde in 500 mL of DCM. Slowly add this solution to the reactor over 1 hour, maintaining the internal temperature below 10°C.
-
Iminium Formation: Add the catalytic acetic acid and allow the mixture to stir at 5-10°C for 1 hour.
-
Reduction: Begin portion-wise addition of STAB over 2 hours. Monitor the internal temperature closely to ensure it does not exceed 15°C.
-
Reaction Completion: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by LC-MS or TLC.
-
Work-up:
-
Cool the reaction mixture back to 0-10°C.
-
Slowly quench the reaction by adding 500 mL of water, followed by the slow addition of 5M NaOH solution until the pH of the aqueous layer is >10.
-
Separate the organic layer. Extract the aqueous layer twice with 250 mL portions of DCM.
-
Combine all organic layers and wash with 500 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product, typically an oil or waxy solid, can be purified by crystallization from a suitable solvent system (e.g., MTBE/heptane) or by converting it to its hydrochloride salt for crystalline isolation.[4]
Visual Workflow Diagrams
Caption: Scale-up workflow for reductive amination.
Caption: Troubleshooting decision tree for low purity.
References
-
Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18, 5272-5275. Available from: [Link]
-
Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. (2019). OSTI.gov. Available from: [Link]
-
Speranza, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6529. Available from: [Link]
-
Bana, P., et al. (2019). Flow oriented synthetic design in the continuous preparation of the aryl piperazine drug flibanserin. Reaction Chemistry & Engineering, 4(6), 1063-1069. Available from: [Link]
-
Kucińska, M., et al. (2011). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Molecules, 16(6), 4892-4909. Available from: [Link]
-
Hitchhiker's guide to reductive amination. Organic Chemistry Portal. Available from: [Link]
-
Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. Organic Letters, 4(7), 1201-4. Available from: [Link]
-
Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists. (2024). ResearchGate. Available from: [Link]
-
Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). ResearchGate. Available from: [Link]
-
Solvent-Free Reductive Amination: An Organic Chemistry Experiment. (2017). ResearchGate. Available from: [Link]
-
An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry. (2021). ACS Medicinal Chemistry Letters, 12(6), 995-1001. Available from: [Link]
-
{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol. PubChem, NIH. Available from: [Link]
-
Synthesis and characterization of a series of phenyl piperazine based ligands. (2020). Semantic Scholar. Available from: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules, 28(18), 6529. Available from: [Link]
-
Synthesis of Piperazines by C-H Functionalization. (2022). Encyclopedia, 2(3), 1339-1353. Available from: [Link]
-
4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene, Formed via Hypervalent λ3-Iodane Precursors: Application to Build-Up of the Dopamine D4 Ligand [18F]FAUC 316. (2016). Molecules, 21(10), 1339. Available from: [Link]
-
Mechanochemical and Aging-Based Reductive Amination with Chitosan and Aldehydes Affords. (2024). ChemRxiv. Available from: [Link]
-
Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2018). ResearchGate. Available from: [Link]
-
This compound. PubChem, NIH. Available from: [Link]
-
Methanol Synthesis – Industrial Challenges within a Changing Raw Material Landscape. (2019). Chemie Ingenieur Technik, 91(11), 1588-1598. Available from: [Link]
Sources
Technical Support Center: Synthesis of [4-(4-methylpiperazino)phenyl]methanol (CAS 342405-34-9)
Welcome to the technical support resource for the synthesis of [4-(4-methylpiperazino)phenyl]methanol. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to help you minimize impurity formation and optimize your synthetic process.
Introduction
The synthesis of [4-(4-methylpiperazino)phenyl]methanol is a critical step in the development of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as impurities can have significant impacts on the safety and efficacy of the final drug product. This guide will walk you through common challenges encountered during its synthesis, focusing on the root causes of impurity formation and providing actionable solutions.
A prevalent synthetic route involves the reduction of the corresponding benzaldehyde derivative. This seemingly straightforward transformation can be fraught with challenges related to over-reduction, incomplete reaction, and difficult-to-remove process-related impurities. Understanding the mechanism and critical parameters of each step is key to a successful and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for [4-(4-methylpiperazino)phenyl]methanol?
A common and effective method is the reduction of 4-(4-methylpiperazin-1-yl)benzaldehyde using a hydride-based reducing agent. An alternative, often used in multi-step syntheses, involves the reduction of a Boc-protected precursor, tert-butyl 4-(4-formylphenyl)piperazine-1-carboxylate, with a strong reducing agent like lithium aluminum hydride (LAH), which simultaneously deprotects the piperazine nitrogen and reduces the aldehyde.[1]
Q2: What are the most critical parameters to control during the reduction reaction?
The most critical parameters are temperature, the stoichiometry of the reducing agent, and the quenching procedure.
-
Temperature: Exothermic reactions with hydride reagents require careful temperature control to prevent side reactions and ensure selectivity.
-
Stoichiometry: Using an excess of the reducing agent can lead to the formation of over-reduced byproducts, while an insufficient amount will result in incomplete conversion of the starting material.
-
Quenching: The method used to quench the reaction and hydrolyze the metal alkoxide intermediate is crucial for safety and for facilitating the isolation of a clean product.
Q3: Which analytical techniques are most suitable for monitoring reaction progress and assessing final product purity?
High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for monitoring the disappearance of the starting material and the appearance of the product. It is also the gold standard for quantifying the purity of the final compound and identifying impurities.[2] Thin-Layer Chromatography (TLC) can be used for rapid, qualitative in-process checks. For structural confirmation and identification of unknown impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy are indispensable.
Q4: How can I effectively remove inorganic salts post-reaction, especially after using LAH?
Proper quenching and work-up are essential. A carefully controlled sequential addition of water and then a sodium hydroxide solution (a Fieser workup) can precipitate aluminum salts as a granular solid that is easily filtered. This is often more effective than quenching with acid, which can lead to emulsions and difficulties in phase separation.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of [4-(4-methylpiperazino)phenyl]methanol.
| Symptom / Observation | Probable Cause(s) | Recommended Solutions & Explanations |
| Incomplete conversion of starting aldehyde | 1. Insufficient reducing agent. 2. Deactivation of the reducing agent by moisture. 3. Low reaction temperature or insufficient reaction time. | 1. Verify Stoichiometry: Carefully calculate and weigh the required amount of reducing agent. A slight excess (1.1-1.5 equivalents) is often used. 2. Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the hydride reagent. 3. Optimize Reaction Conditions: Monitor the reaction by TLC or HPLC. If the reaction stalls, consider a modest increase in temperature or extending the reaction time. |
| Presence of an unknown impurity with a higher molecular weight | 1. Dimerization or oligomerization of the starting aldehyde. 2. Reaction with residual starting materials from a previous step (e.g., a coupling reaction). | 1. Control pH: Aldehydes can undergo side reactions under strongly acidic or basic conditions. Ensure the pH is controlled during workup. 2. Purify Intermediates: Ensure the purity of the starting 4-(4-methylpiperazin-1-yl)benzaldehyde before proceeding with the reduction step. |
| Final product is off-white or yellow | 1. Aerial oxidation of the product back to the aldehyde. 2. Presence of colored impurities from the starting materials. | 1. Inert Atmosphere: Handle and store the final product under an inert atmosphere to minimize oxidation. 2. Recrystallization/Chromatography: Purify the final product by recrystallization from a suitable solvent system or by column chromatography to remove colored impurities. |
| Difficulties in isolating the product during workup (e.g., emulsions) | 1. Formation of fine, gelatinous aluminum salts. 2. Incorrect pH during extraction. | 1. Proper Quenching: Employ a Fieser workup (sequential addition of water and NaOH solution) to precipitate filterable aluminum salts. 2. pH Adjustment: The product is basic due to the piperazine moiety. Adjust the pH of the aqueous layer to be sufficiently basic (pH > 10) to ensure the product is in its free base form and partitions into the organic layer during extraction. |
Experimental Protocols & Methodologies
Protocol 1: Synthesis via Reduction of 4-(4-methylpiperazin-1-yl)benzaldehyde
This protocol outlines a general procedure for the reduction of the aldehyde precursor using a common reducing agent.
Materials:
-
4-(4-methylpiperazin-1-yl)benzaldehyde
-
Lithium aluminum hydride (LAH) or Sodium borohydride (NaBH₄)
-
Anhydrous Tetrahydrofuran (THF) or Methanol (for NaBH₄)
-
Deionized Water
-
15% w/v Sodium Hydroxide solution
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate or Dichloromethane (DCM) for extraction
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 4-(4-methylpiperazin-1-yl)benzaldehyde (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Reducing Agent: Slowly add LAH (1.2 eq) portion-wise to the stirred solution, ensuring the internal temperature does not exceed 10 °C. Causality: Slow addition is crucial to control the exothermic reaction and prevent side product formation.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by TLC or HPLC.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Slowly and carefully add water (X mL per X g of LAH used), followed by 15% NaOH solution (X mL per X g of LAH), and finally water again (3X mL per X g of LAH). Causality: This specific sequence (Fieser workup) is designed to precipitate aluminum salts in a granular, easily filterable form.
-
Filtration and Extraction: Stir the resulting slurry for 30 minutes, then filter through a pad of Celite®, washing the filter cake with THF or ethyl acetate. Combine the filtrate and washes.
-
Isolation: Concentrate the organic solution under reduced pressure. If necessary, dissolve the residue in ethyl acetate or DCM, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Visualizing the Synthesis and Potential Impurities
The following diagrams illustrate the primary synthetic pathway and the origin of common impurities.
Caption: Primary synthetic route to the target molecule.
Caption: Common sources of impurity formation.
References
Sources
Technical Support Center: Refinement of Analytical Methods for Piperazine-Containing Compounds
Welcome to the Technical Support Center dedicated to the analytical challenges and solutions for piperazine-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the analysis of these important chemical entities. Here, we move beyond simple protocols to explain the "why" behind the methods, empowering you to troubleshoot effectively and refine your analytical approaches with confidence.
Frequently Asked Questions (FAQs)
Q1: My piperazine compound lacks a strong UV chromophore. What are my options for HPLC analysis?
A1: This is a common challenge. You have several effective strategies:
-
Indirect UV Detection: This technique involves using a UV-absorbing ion in the mobile phase. The analyte displaces this ion, causing a decrease in absorbance that can be quantified. For instance, benzylamine has been successfully used as a UV-absorbing probe for the analysis of piperazine.[1]
-
Evaporative Light Scattering Detection (ELSD): ELSD is a universal detection method that is not dependent on the optical properties of the analyte. It's an excellent choice for compounds without chromophores. A method using hydrophilic interaction chromatography (HILIC) with ELSD has been developed for piperazine analysis.[2]
-
Derivatization: Chemically modifying the piperazine molecule to introduce a UV-active group is a highly effective approach. Reagents like 4-chloro-7-nitrobenzofuran (NBD-Cl) can react with piperazine to form a stable, UV-active derivative, allowing for detection at low levels with standard HPLC-UV instrumentation.[3][4][5]
Q2: I'm observing significant peak tailing with my basic piperazine analyte in reversed-phase HPLC. What's causing this and how can I fix it?
A2: Peak tailing for basic compounds like piperazine is typically caused by secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the silica-based stationary phase.[6][7] This leads to a non-ideal chromatographic peak shape.
Here’s a systematic approach to mitigate this issue:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH ≤ 3) protonates the silanol groups, reducing their interaction with the basic analyte.[6][7][8]
-
Use of Competing Bases: Adding a "silanol suppressor" like triethylamine (TEA) to the mobile phase can help.[6] The TEA will preferentially interact with the active silanol sites, masking them from your analyte.
-
Modern Column Chemistries: Opt for modern, high-purity "Type B" silica columns or those with end-capping.[7][8] These columns have a significantly lower concentration of accessible silanol groups. Hybrid stationary phases also offer reduced silanol activity.[7]
-
Alternative Stationary Phases: If peak shape remains an issue, consider columns with different stationary phases, such as C8, phenyl, or cyano, which may offer different selectivity and reduced secondary interactions.[9]
Q3: My results for piperazine derivatives in biological samples are inconsistent. Could this be a stability issue?
A3: Yes, inconsistent results are a strong indicator of compound instability.[9] Piperazine derivatives, particularly in complex matrices like blood, can be susceptible to degradation.[10] Key factors to consider are:
-
Storage Conditions: Storing samples at room temperature should be avoided. For short-term storage (up to 30 days), refrigeration or freezing is recommended. For longer periods, phenyl piperazines have shown significant degradation regardless of storage conditions.[10]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can accelerate degradation. It is best practice to store samples in single-use aliquots.[9]
-
pH-Related Degradation: The stability of piperazine derivatives can be highly pH-dependent.[9] Ensure the pH of your sample and analytical solutions is controlled and optimized for stability.
-
Oxidation: Some piperazine compounds can be prone to oxidation.[9] Consider the use of antioxidants or storing samples under an inert atmosphere if this is a suspected issue.
Q4: When should I choose GC-MS over LC-MS for piperazine analysis?
A4: The choice between GC-MS and LC-MS depends on the specific properties of your analyte and the goals of your analysis.
-
LC-MS is generally preferred for its versatility and ability to analyze a wide range of piperazine derivatives without derivatization.[11][12][13] It is particularly well-suited for polar and thermally labile compounds.
-
GC-MS is a powerful technique, but often requires derivatization for piperazine compounds to increase their volatility and improve chromatographic performance.[14][15][16][17] It can offer excellent separation efficiency and is a gold standard for many routine analyses.[18][19] A common derivatizing agent is trifluoroacetic anhydride (TFAA).[14][15]
Troubleshooting Guide: Common Issues & Solutions
This section provides a more in-depth look at specific problems you might encounter during your experiments.
Issue 1: Poor Peak Shape in HPLC (Peak Tailing)
-
Symptom: The back half of the chromatographic peak is broader than the front half.
-
Causality: As mentioned in the FAQs, this is primarily due to interactions with residual silanols on the column packing.[6][7]
-
Troubleshooting Workflow:
Caption: Logical workflow for troubleshooting peak tailing.
Issue 2: Low Sensitivity in LC-MS (Ion Suppression)
-
Symptom: The analyte signal is significantly lower than expected, especially in complex matrices.
-
Causality: Co-eluting matrix components compete with the analyte for ionization in the mass spectrometer's source, reducing the analyte's signal.[20][21][22]
-
Troubleshooting Workflow:
Caption: Systematic approach to address ion suppression.
Issue 3: Irreproducible Retention Times in HPLC
-
Symptom: The time at which the analyte peak elutes from the column varies between injections.
-
Causality: This can be due to a number of factors including issues with the mobile phase preparation, pump performance, or column equilibration.
-
Troubleshooting Steps:
-
Check Mobile Phase: Ensure the mobile phase is properly degassed and that the composition is not changing over time (e.g., due to evaporation of a volatile component).[23]
-
Inspect the Pump: Look for leaks and ensure the pump is delivering a consistent flow rate. Faulty check valves or pump seals can cause pressure fluctuations and, consequently, retention time shifts.[24]
-
Ensure Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before each injection, especially after a gradient run.
-
Verify Temperature Control: If using a column oven, confirm that the temperature is stable.
-
Experimental Protocols
Protocol 1: Derivatization of Piperazine for HPLC-UV Analysis
This protocol is based on the derivatization of piperazine with NBD-Cl (4-chloro-7-nitrobenzofuran).[5]
Materials:
-
Piperazine standard
-
NBD-Cl solution
-
Buffer solution (e.g., borate buffer, pH 9.0)
-
Acetonitrile
-
Methanol
-
HPLC system with UV detector
Procedure:
-
Standard Preparation: Prepare a stock solution of piperazine in a suitable diluent.
-
Derivatization Reaction:
-
In a reaction vial, mix an aliquot of the piperazine standard or sample with the NBD-Cl solution and buffer.
-
Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time to allow the reaction to complete.
-
Cool the reaction mixture to room temperature.
-
-
Sample Preparation for HPLC: Dilute the derivatized sample with the mobile phase to an appropriate concentration.
-
HPLC Analysis:
Protocol 2: GC-MS Analysis of Piperazine Derivatives with Derivatization
This protocol outlines a general procedure for the analysis of piperazine derivatives using GC-MS after derivatization with trifluoroacetic anhydride (TFAA).[14][15]
Materials:
-
Sample containing piperazine derivatives
-
Internal standard solution
-
Ethyl acetate
-
Trifluoroacetic anhydride (TFAA)
-
GC-MS system
Procedure:
-
Sample Extraction: Perform a suitable extraction (e.g., solid-phase extraction) to isolate the analytes from the sample matrix. Elute the compounds and evaporate the solvent to dryness.
-
Derivatization:
-
Reconstitution: Dissolve the dried derivatized residue in a small volume of ethyl acetate.
-
GC-MS Analysis:
-
Inject an aliquot of the reconstituted sample into the GC-MS.
-
Use a suitable capillary column (e.g., DB-5ms).[14]
-
Program the oven temperature to achieve separation of the derivatized analytes.
-
Operate the mass spectrometer in a suitable mode (e.g., electron ionization) for detection and quantification.
-
Data Summary
Table 1: Typical HPLC Parameters for Piperazine Analysis
| Parameter | Recommended Condition | Rationale |
| Column | C18, high-purity silica, end-capped | Minimizes silanol interactions. |
| Mobile Phase | Acetonitrile/Water with acidic modifier (e.g., 0.1% Formic Acid) | Low pH protonates silanols, improving peak shape.[8] |
| pH | 2.5 - 3.5 | Suppresses ionization of silanol groups.[6][8] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV (with derivatization), ELSD, or MS | Choice depends on analyte properties and required sensitivity. |
Table 2: GC-MS Parameters for Derivatized Piperazine Analysis
| Parameter | Recommended Condition | Rationale |
| Column | DB-5ms or similar non-polar column | Good for general-purpose separation of derivatized amines.[14] |
| Carrier Gas | Helium | Inert and provides good efficiency. |
| Injector Temp. | 250°C | Ensures volatilization of derivatized analytes.[18] |
| Oven Program | Temperature gradient (e.g., 120°C to 300°C) | Separates compounds with different boiling points.[14] |
| Detector Temp. | 260°C | Prevents condensation of analytes.[18] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for creating reproducible mass spectra.[14] |
References
- Vertex AI Search. (n.d.). Colorimetric method for the determination of piperazine in pharmaceutical formulations.
- PubMed. (2018, March 1). Stability of Synthetic Piperazines in Human Whole Blood.
- Oxford Academic. (n.d.). Analysis of Piperazine Drug Formulations for /V-Nitrosamines.
- Benchchem. (n.d.). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
- Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
- PubMed. (n.d.). Determination of piperazine in pharmaceutical drug substances using capillary electrophoresis with indirect UV detection.
- JOCPR. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Analytical CHEMISTRY. (n.d.). Analytical CHEMISTRY.
- ResearchGate. (2025, August 9). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Benchchem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
- Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
- LCGC International. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
- Unodc. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- JOCPR. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Scholars.Direct. (2020, October 30). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin.
- Scholars.Direct. (2020, October 30). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'.
- PubMed. (n.d.). A new method for the determination of residual piperazine in pharmaceuticals by capillary gas chromatography.
- RSC Publishing. (n.d.). Analytical Methods.
- ResearchGate. (n.d.). (PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.
- RSC Publishing. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs.
- Benchchem. (n.d.). Application Notes: Derivatization of 1-Piperideine for GC-MS Analysis.
- Benchchem. (n.d.). A Comparative Guide to LC-MS and Alternative Methods for the Quantification of N-Boc-piperazine and its Byproducts.
- NTU Journal of Pure Sciences. (2024, December 27). A Review on Analytical Methods for Piperazine Determination.
- Semantic Scholar. (n.d.). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry.
- Semantic Scholar. (n.d.). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs.
- AMSbiopharma. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
- Wikipedia. (n.d.). Ion suppression (mass spectrometry).
- AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis.
- OUCI. (n.d.). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs.
- PubMed Central. (2022, March 22). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs.
- LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry.
- hdb. (n.d.). The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysi.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Restek. (n.d.). HPLC Troubleshooting Guide.
- ABCD. (n.d.). Pharmaceutics - PRACTICAL LAB MANUAL.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- ResearchGate. (2025, August 5). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
- ResearchGate. (2025, August 5). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection.
- MDPI. (n.d.). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.
Sources
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Technical Support Center: Enhancing Cell Permeability of Novel Piperazine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel piperazine derivatives. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to address the common challenge of low cell permeability. Our goal is to equip you with the scientific rationale and practical methodologies to diagnose and overcome permeability issues in your experiments.
Section 1: Understanding the Permeability Challenge with Piperazine Derivatives
Piperazine-based compounds are a cornerstone in modern medicinal chemistry, valued for their versatile scaffolding and ability to be tailored for a wide range of therapeutic targets.[1] However, their inherent physicochemical properties can often lead to challenges in achieving optimal cell permeability, a critical factor for oral bioavailability and efficacy against intracellular targets.[2][3] This guide will walk you through a systematic approach to troubleshooting and improving the permeability of your novel piperazine derivatives.
Section 2: Troubleshooting Guide - A Symptom-Based Approach
This section is structured to address specific experimental observations you might encounter, providing potential causes and actionable solutions.
Case Study 1: High PAMPA Permeability, Low Caco-2 Permeability
Question: My novel piperazine derivative demonstrates high permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA), but shows poor permeability in the Caco-2 cell-based assay. What is the likely cause and how can I investigate this further?
Answer: This discrepancy is a classic indicator that your compound is likely a substrate for active efflux transporters.[4]
-
Scientific Rationale: The PAMPA model exclusively measures passive diffusion across an artificial lipid membrane.[5][6] In contrast, Caco-2 cells, derived from human colorectal adenocarcinoma, mimic the intestinal epithelium and express various efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[7] These transporters actively pump substrates out of the cell, reducing net intracellular accumulation and apical-to-basolateral transport.[8]
-
Troubleshooting Workflow:
-
Confirm Efflux with Inhibitors: Perform a bidirectional Caco-2 assay, measuring permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[7] An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.[9] To confirm the involvement of specific transporters, repeat the assay in the presence of known inhibitors (e.g., verapamil for P-gp). A significant reduction in the efflux ratio in the presence of an inhibitor confirms that your compound is a substrate for that transporter.[9]
-
Structural Modifications: Consider medicinal chemistry strategies to reduce recognition by efflux transporters. This could involve masking polar groups or altering the overall charge distribution of your molecule.
-
Formulation Strategies: Explore the use of excipients that can inhibit efflux transporters, thereby increasing the local concentration of your compound at the intestinal wall.[10]
-
Case Study 2: Low Permeability in Both PAMPA and Caco-2 Assays
Question: My piperazine derivative exhibits low permeability in both PAMPA and Caco-2 assays. What are the primary factors to investigate?
Answer: This observation suggests that the compound's intrinsic physicochemical properties are limiting its ability to passively diffuse across cell membranes.
-
Scientific Rationale: Poor passive diffusion is often linked to unfavorable physicochemical characteristics such as high molecular weight, low lipophilicity, and a high number of hydrogen bond donors/acceptors.[2] The piperazine ring itself can contribute to hydrophilicity, which may need to be balanced for optimal permeability.[3]
-
Troubleshooting Workflow:
-
Physicochemical Property Analysis:
-
Lipophilicity (LogP/LogD): Measure or calculate the LogP and LogD at physiological pH. A low LogP/LogD often correlates with poor permeability.
-
Molecular Weight (MW): While not a strict rule, compounds with higher MW often have lower permeability.
-
Polar Surface Area (PSA): A high PSA can indicate a greater propensity for hydrogen bonding, which can hinder membrane crossing.
-
-
Structural Modifications to Enhance Lipophilicity:
-
Introduce lipophilic substituents to the piperazine scaffold.
-
Consider N-alkylation or N-arylation to modulate the basicity and lipophilicity of the piperazine nitrogens.[11]
-
-
pH-Dependent Permeability: Investigate the effect of pH on your compound's permeability, as the ionization state of the piperazine nitrogens can significantly impact its ability to cross membranes.[12] Some piperazine derivatives have been shown to enhance permeability at a slightly alkaline pH.[12]
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are acceptable permeability values in Caco-2 assays?
A1: While specific thresholds can vary between labs, a common classification is:
-
Low Permeability: Papp < 1 x 10⁻⁶ cm/s
-
Moderate Permeability: Papp between 1 x 10⁻⁶ and 10 x 10⁻⁶ cm/s
-
High Permeability: Papp > 10 x 10⁻⁶ cm/s
Q2: My compound has poor aqueous solubility. How can I accurately assess its permeability?
A2: Poor solubility is a common challenge.[13] Here are some strategies:
-
Use of Co-solvents: A small percentage of a co-solvent like DMSO is often used to dissolve the compound. However, high concentrations can compromise membrane integrity.[14]
-
Formulation Approaches: Consider using formulations such as lipid-based delivery systems to enhance solubility and permeability.[10][15]
-
Kinetic Solubility vs. Thermodynamic Solubility: Ensure you are working within the kinetic solubility limits of your compound in the assay buffer to avoid precipitation.
Q3: Can piperazine derivatives themselves act as permeation enhancers?
A3: Yes, some studies have shown that certain piperazine derivatives can act as permeation enhancers by modulating tight junctions between epithelial cells.[16][17][18] This effect is often concentration-dependent and can be a valuable property to explore for improving the oral delivery of other drugs or for the piperazine derivative itself.
Q4: How do I ensure the integrity of my Caco-2 cell monolayer?
A4: Monolayer integrity is crucial for reliable data.[9] It should be assessed by:
-
Transepithelial Electrical Resistance (TEER): Measuring TEER before and after the experiment. A significant drop in TEER can indicate compromised monolayer integrity.[19]
-
Lucifer Yellow Co-administration: Lucifer yellow is a fluorescent marker that cannot passively cross an intact cell monolayer. Its appearance in the receiver compartment indicates a breach in the monolayer.[4][6]
Section 4: Experimental Protocols and Data Interpretation
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
This assay provides a rapid assessment of a compound's passive permeability.[5]
Materials:
-
96-well filter plates (Donor plate)
-
96-well acceptor plates
-
Artificial membrane solution (e.g., lecithin in dodecane)
-
Phosphate-buffered saline (PBS)
-
Test compound stock solution (in DMSO)
Procedure:
-
Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Fill the acceptor plate wells with PBS.
-
Prepare the donor solution by diluting the test compound stock in PBS.
-
Place the donor plate onto the acceptor plate, creating a "sandwich".
-
Incubate at room temperature with gentle shaking for a specified time (e.g., 4-18 hours).
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula:
Papp = (-V_D * V_A / (A * t * (V_D + V_A))) * ln(1 - (C_A(t) / C_equilibrium))
Where:
-
V_D = Volume of donor well
-
V_A = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
C_A(t) = Concentration in the acceptor well at time t
-
C_equilibrium = Equilibrium concentration
Caco-2 Permeability Assay Protocol
This assay evaluates both passive and active transport across a cellular monolayer.[7][20][21]
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Cell culture medium
-
Hank's Balanced Salt Solution (HBSS)
-
Test compound stock solution (in DMSO)
-
Lucifer Yellow
Procedure:
-
Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Confirm monolayer integrity by measuring TEER.
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound solution (in HBSS) to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.
-
Incubate at 37°C with 5% CO₂ for a defined period (e.g., 2 hours).
-
At the end of the incubation, take samples from both the apical and basolateral compartments for analysis by LC-MS/MS.
Data Analysis: The apparent permeability coefficient (Papp) is calculated as:
Papp = (dQ/dt) / (A * C_0)
Where:
-
dQ/dt = Rate of appearance of the compound in the receiver compartment
-
A = Surface area of the membrane
-
C_0 = Initial concentration in the donor compartment
Data Interpretation Table
| Assay | High Permeability | Moderate Permeability | Low Permeability |
| PAMPA | Indicates good passive diffusion potential. | Suggests issues with physicochemical properties (e.g., low lipophilicity, high PSA). | |
| Caco-2 | Papp > 10 x 10⁻⁶ cm/s | 1 x 10⁻⁶ cm/s < Papp < 10 x 10⁻⁶ cm/s | Papp < 1 x 10⁻⁶ cm/s |
| Efflux Ratio (B-A/A-B) | > 2 | Suggests the compound is a substrate for active efflux. |
Section 5: Visualizing Experimental Workflows and Concepts
Troubleshooting Workflow for Low Permeability
Caption: A decision tree for troubleshooting low permeability of novel piperazine derivatives.
Cellular Transport Mechanisms
Caption: A simplified diagram illustrating passive diffusion and active efflux across a cell membrane.
References
- Advances in cell-based permeability assays to screen drugs for intestinal absorption. (2020). Expert Opinion on Drug Discovery, 15(5), 539-549.
- Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- Parallel Artificial Membrane Permeability Assay (PAMPA).
- Advances in cell-based permeability assays to screen drugs for intestinal absorption. Taylor & Francis Online.
- In Vitro Permeability Assay.
- Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.
- Advanced drug permeability & transporter assays | In vitro DMPK services. Nuvisan.
- The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. (2016). Molecular Pharmaceutics, 13(2), 463-471.
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024). Molecules, 29(1), 234.
- Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. CliniSciences.
- A Tale of Two Rings: Piperazine and Piperidine Deriv
- Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. (2019). ACS Biomaterials Science & Engineering, 5(12), 6646-6655.
- Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. (2017). Pharmaceutical Research, 34(4), 849-859.
- Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures.
- Recent strategies for improving solubility and oral bioavailability of piperine.
- Formulation and method for increasing oral bioavailability of drugs.
- Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. (2012). Methods in Molecular Biology, 929, 303-317.
- Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. (1993). Journal of Pharmaceutical Sciences, 82(10), 979-987.
- Caco-2 permeability assay.
- Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Semantic Scholar.
- The Role of Intestinal Efflux Transporters In Drug Absorption. Sigma-Aldrich.
- An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. (2020). Current Pharmaceutical Design, 26(35), 4373-4385.
- Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions. Drugs.com.
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- 4. PAMPA | Evotec [evotec.com]
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- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 7. nuvisan.com [nuvisan.com]
- 8. Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions [ebmconsult.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. PAMPA-096 | Parallel Artificial Membrane Permeability Assay (PAMPA) [clinisciences.com]
- 15. US20200009067A1 - Formulation and method for increasing oral bioavailability of drugs - Google Patents [patents.google.com]
- 16. pubs.acs.org [pubs.acs.org]
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- 18. researchgate.net [researchgate.net]
- 19. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. | Semantic Scholar [semanticscholar.org]
- 20. Advances in cell-based permeability assays to screen drugs for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
Technical Support Center: Resolution of [4-(4-Methylpiperazin-1-yl)phenyl]methanol Enantiomers
Welcome to the technical support center for the enantiomeric resolution of [4-(4-Methylpiperazin-1-yl)phenyl]methanol. This guide is designed for researchers, chemists, and pharmaceutical scientists. It provides in-depth, field-proven insights into the common challenges and strategic decisions involved in separating the enantiomers of this important chiral building block. Our focus is on practical, actionable solutions in a direct question-and-answer format.
Part 1: Initial Strategy - Method Selection
The first critical decision in any chiral resolution is the selection of the primary methodology. This compound possesses both a basic nitrogen atom within the piperazine ring and a hydroxyl group, making it amenable to two primary resolution strategies: classical diastereomeric salt crystallization and modern chiral chromatography.
Q1: Should I use diastereomeric salt crystallization or chiral chromatography for my resolution?
Answer: The choice depends on your scale, timeline, available equipment, and the ultimate purity requirements.
-
Diastereomeric Salt Crystallization is often preferred for large-scale, industrial applications due to its cost-effectiveness and potential for high throughput once a robust process is developed.[1][2] It leverages the formation of diastereomeric salts by reacting the racemic compound with a chiral resolving agent. These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[3][4] However, method development can be empirical and time-consuming, requiring extensive screening of resolving agents and solvents.[4]
-
Chiral Chromatography (HPLC/SFC) is the method of choice for analytical-scale separation, rapid screening, and purification of small to moderate quantities (grams to kilograms).[5] It offers a more predictable and often faster development timeline than crystallization.[5] Supercritical Fluid Chromatography (SFC) is particularly advantageous, providing faster separations, reduced solvent consumption, and lower environmental impact compared to traditional HPLC.[5][6][7]
Our Recommendation: For initial discovery and preclinical studies requiring gram-level quantities of pure enantiomers, chiral chromatography (preferably SFC) is the most efficient starting point. For process development and large-scale manufacturing, diastereomeric salt crystallization should be investigated in parallel due to its economic advantages.
Part 2: Troubleshooting Diastereomeric Salt Crystallization
This method involves reacting your racemic this compound with an enantiomerically pure chiral acid to form diastereomeric salts, which are then separated by crystallization.[8][9]
Workflow for Diastereomeric Salt Resolution
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. pharmtech.com [pharmtech.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. selvita.com [selvita.com]
- 8. Chiral_resolution [chemeurope.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to Purity Assessment of [4-(4-Methylpiperazin-1-yl)phenyl]methanol by Ultra-Performance Liquid Chromatography (UPLC)
This guide provides an in-depth technical comparison of Ultra-Performance Liquid Chromatography (UPLC) for the purity assessment of [4-(4-Methylpiperazin-1-yl)phenyl]methanol, a pivotal building block in pharmaceutical synthesis.[] We will explore the causality behind methodological choices, present a detailed UPLC protocol, and objectively compare its performance against traditional High-Performance Liquid Chromatography (HPLC), supported by experimental data and authoritative references.
Introduction: The Critical Need for Purity in Pharmaceutical Intermediates
This compound is an organic compound featuring a piperazine ring, a structure of significant interest in medicinal chemistry.[][2] As a key intermediate, its purity is paramount, directly impacting the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). Even trace impurities can lead to unwanted side effects or reduced therapeutic activity. Therefore, a robust, sensitive, and efficient analytical method for purity profiling is not just a regulatory requirement but a cornerstone of quality control in drug development.[3][4]
This guide focuses on UPLC, a modern evolution of liquid chromatography that utilizes sub-2 µm particle columns to achieve significant gains in resolution, speed, and sensitivity over conventional HPLC.[4][5]
UPLC Methodology: A Self-Validating Protocol for Purity Determination
The selection of a UPLC method is driven by the physicochemical properties of this compound (Molecular Formula: C₁₃H₂₀N₂O).[6] The molecule possesses both a non-polar phenyl ring and polar amine and alcohol functional groups, making Reversed-Phase (RP) chromatography an ideal choice for separation.
Rationale for Experimental Choices
-
Column Chemistry : An Acquity UPLC BEH C18 column (1.7 µm particle size) is selected. The C18 stationary phase provides the necessary hydrophobicity to retain the analyte and its potential non-polar impurities. The 1.7 µm particles are the cornerstone of UPLC, enabling higher efficiency and faster separations by minimizing mass transfer resistance.[5][7]
-
Mobile Phase : A gradient elution using a buffered aqueous phase (A) and an organic solvent (B) is employed.
-
Solvent A (Aqueous) : 0.1% Formic Acid in Water. The acid serves two purposes: it protonates the tertiary amines of the piperazine ring, improving peak shape and preventing tailing, and it provides protons for effective ionization in mass spectrometry (MS) if coupled.
-
Solvent B (Organic) : Acetonitrile. Chosen for its low viscosity and UV transparency, acetonitrile allows for operation at high pressures with minimal baseline noise.
-
-
Gradient Elution : A gradient is essential for a stability-indicating method. It ensures that impurities with a wide range of polarities, from highly polar starting materials to non-polar byproducts, are eluted and resolved within a single, efficient run.
-
Detection : A Photodiode Array (PDA) detector is used. This allows for monitoring at a specific wavelength (e.g., 240 nm, corresponding to the phenyl chromophore) while also collecting spectral data across a range to check for peak purity and identify co-eluting impurities.
Experimental Protocol: UPLC Purity Assessment
Instrumentation:
-
Waters ACQUITY UPLC H-Class System or equivalent, equipped with a Quaternary Solvent Manager, Sample Manager, and PDA Detector.
-
Empower™ 3 Chromatography Data Software.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2.0 µL |
| Detection | PDA, Wavelength 240 nm |
| Run Time | 8 minutes |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
|---|---|---|---|
| 0.0 | 95 | 5 | Initial |
| 1.0 | 95 | 5 | 6 |
| 5.0 | 5 | 95 | 6 |
| 6.5 | 5 | 95 | 6 |
| 6.6 | 95 | 5 | 6 |
| 8.0 | 95 | 5 | 6 |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 0.5 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter through a 0.22 µm PVDF syringe filter before injection.
System Suitability Test (SST): Before sample analysis, perform five replicate injections of a standard solution. The system is deemed ready if the relative standard deviation (%RSD) for the peak area is ≤ 2.0% and the tailing factor for the main peak is ≤ 1.5. This ensures the trustworthiness and reproducibility of the results, as mandated by ICH guidelines.[8]
UPLC Workflow Diagram
Caption: UPLC analysis workflow from sample preparation to final report.
Performance Comparison: UPLC vs. HPLC
While traditional HPLC has long been the standard, UPLC offers substantial performance enhancements for the analysis of compounds like this compound. The primary distinction lies in the column's particle size; HPLC typically uses 3-5 µm particles, whereas UPLC employs sub-2 µm particles.[7][9] This fundamental difference, combined with the higher operating pressures of UPLC systems (up to 15,000 psi vs. ~6,000 psi for HPLC), leads to a cascade of analytical benefits.[9][10]
Comparative Data Summary
The following table summarizes the typical performance differences observed when analyzing this compound using a validated UPLC method versus a conventional HPLC method.
| Performance Metric | UPLC Method | HPLC Method | Advantage | Justification |
| Analysis Time | ~5-8 minutes | ~15-20 minutes | UPLC | Smaller particles and higher flow rates drastically reduce run time.[7][11] |
| Resolution | Baseline > 2.0 | ~1.5 - 1.8 | UPLC | Higher column efficiency leads to sharper, narrower peaks and better separation of closely eluting impurities.[5] |
| Sensitivity (S/N) | Higher | Lower | UPLC | Narrower peaks result in greater peak height and an improved signal-to-noise ratio, crucial for detecting trace impurities.[7][11] |
| Solvent Consumption | ~3.2 mL / run | ~22.5 mL / run | UPLC | Shorter run times and lower flow rates significantly reduce solvent usage, leading to cost savings and a greener footprint.[7][9] |
| System Pressure | ~9,000 - 12,000 psi | ~2,500 - 4,000 psi | HPLC | Lower pressure requirements mean less demanding hardware and potentially lower maintenance costs.[10] |
| Initial Cost | Higher | Lower | HPLC | UPLC systems represent a greater capital investment due to their specialized high-pressure components.[7][9] |
Logic for Method Selection
The choice between UPLC and HPLC depends on the specific laboratory needs and goals.
Caption: Decision logic for selecting between UPLC and HPLC.
Conclusion: UPLC as the Superior Technique for Modern Pharmaceutical Analysis
For the purity assessment of this compound, UPLC emerges as the technically superior method. It provides faster, more sensitive, and higher-resolution separations, which are critical in a fast-paced drug development environment where rapid and reliable data are essential for decision-making. The significant reduction in solvent consumption also aligns with modern laboratory goals of sustainability and cost-efficiency.[7]
While HPLC remains a robust and valuable tool, the advantages offered by UPLC in throughput and data quality make it the preferred choice for developing new, high-performance analytical methods for pharmaceutical intermediates and APIs.[9] The investment in UPLC technology is justified by the long-term gains in productivity and the increased confidence in product quality.
References
-
Alispharm. UPLC vs HPLC: what is the difference? Alispharm. Available at: [Link]
-
Research Journal of Pharmacy and Technology. A Review on Comparative study of HPLC and UPLC. RJPT. Available at: [Link]
-
WebofPharma. HPLC vs. UPLC. WebofPharma. Available at: [Link]
-
Pharmaguideline. Differences between HPLC and UPLC. Pharmaguideline. Available at: [Link]
-
PharmaGuru. UFLC vs UPLC vs HPLC : Which One Is Best For Pharmaceutical Analysis. PharmaGuru. Available at: [Link]
-
LabRulez LCMS. UPLC Method Development and Validation. LabRulez. Available at: [Link]
-
MSA Repository "MSAR". Development and validation of impurity-profiling UPLC method for the determination of sodium cromoglicate and tetryzoline hydrochloride: Application on rabbit aqueous humor. MSA Repository. Available at: [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. IJPPR. Available at: [Link]
-
Asian Journal of Pharmaceutical and Clinical Research. Stability Indicating RP-UPLC Method for Impurity Profiling of Darunavir and Ritonavir in Fixed Dose Drug Combination. AJPCR. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. Available at: [Link]
-
Taylor & Francis Online. Development of Impurity Profiling Methods Using Modern Analytical Techniques. Taylor & Francis Online. Available at: [Link]
-
NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available at: [Link]
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A Comparative Analysis of [4-(4-Methylpiperazin-1-yl)phenyl]methanol and its Ethyl Analog for Drug Discovery Applications
This guide provides a comprehensive comparative analysis of [4-(4-Methylpiperazin-1-yl)phenyl]methanol and its corresponding ethyl ether analog, 1-(4-(ethoxymethyl)phenyl)-4-methylpiperazine. This document is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships (SAR) of arylpiperazine derivatives. By examining the synthesis, physicochemical properties, and proposed biological evaluation of these two closely related molecules, we aim to provide insights into the impact of modifying the benzylic functional group, a common strategy in medicinal chemistry to fine-tune a compound's pharmacokinetic and pharmacodynamic profile.
Introduction to the Arylpiperazine Scaffold
The arylpiperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs targeting a wide array of biological systems.[1][2] Its unique structural and electronic properties allow it to interact with various receptors and enzymes, making it a versatile building block in drug design.[1][3][4] The two compounds at the center of this analysis, a benzylic alcohol and its ethyl ether analog, represent a fundamental chemical modification aimed at probing the influence of hydrogen bonding capability, polarity, and steric bulk on the overall molecular properties and potential biological activity.
Synthesis and Structural Elucidation
A robust and reproducible synthesis is the cornerstone of any chemical research program. Here, we outline the established synthesis for the parent alcohol and a proposed, high-probability route for its ethyl analog, followed by essential characterization protocols.
Synthesis of this compound
The synthesis of this compound is a well-documented procedure, typically achieved through the reduction of the corresponding commercially available carboxylic acid or ester. A common and efficient method involves the use of a reducing agent such as lithium aluminum hydride (LAH) in an anhydrous ethereal solvent.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF).
-
Addition of Starting Material: Dissolve 4-(4-methylpiperazin-1-yl)benzoic acid (1.0 eq.) in anhydrous THF and add it dropwise to the LAH suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Work-up: Filter the resulting solid and wash it thoroughly with THF. Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to afford the desired this compound.
Proposed Synthesis of 1-(4-(Ethoxymethyl)phenyl)-4-methylpiperazine (Ethyl Analog)
The ethyl analog can be readily synthesized from the parent alcohol via the Williamson ether synthesis, a classic and reliable method for forming ethers.[5][6][7] This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an ethylating agent.[8]
Experimental Protocol: Synthesis of 1-(4-(Ethoxymethyl)phenyl)-4-methylpiperazine
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as THF or DMF.
-
Deprotonation: Add a strong base, such as sodium hydride (NaH, 1.1 eq.), portion-wise at 0 °C and stir the mixture for 30 minutes at room temperature to form the sodium alkoxide.
-
Alkylation: Add ethyl iodide or ethyl bromide (1.2 eq.) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 12-18 hours, monitoring by TLC.
-
Quenching and Work-up: Carefully quench the reaction with water and extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 1-(4-(ethoxymethyl)phenyl)-4-methylpiperazine.
Caption: Synthetic routes for the parent alcohol and its ethyl analog.
Physicochemical Properties: A Comparative Outlook
The seemingly minor change from a hydroxyl to an ethoxy group can have a profound impact on a molecule's physicochemical properties, which in turn govern its pharmacokinetic profile.
| Property | This compound | 1-(4-(Ethoxymethyl)phenyl)-4-methylpiperazine (Predicted) | Rationale for Difference |
| Molecular Weight | 220.31 g/mol | 248.36 g/mol | Addition of an ethyl group (C2H4). |
| Hydrogen Bond Donors | 1 (OH group) | 0 | The hydroxyl proton is replaced by an ethyl group. |
| Hydrogen Bond Acceptors | 3 (2 piperazine N, 1 OH) | 3 (2 piperazine N, 1 ether O) | The ether oxygen can still act as a hydrogen bond acceptor. |
| Predicted LogP | Lower | Higher | The addition of the ethyl group increases lipophilicity. |
| Predicted Aqueous Solubility | Higher | Lower | The loss of the hydrogen bond-donating hydroxyl group and increased lipophilicity reduce water solubility. |
Data Presentation: Comparative Physicochemical Properties.
The presence of the hydroxyl group in the parent compound allows it to act as both a hydrogen bond donor and acceptor, which generally leads to higher aqueous solubility and lower lipophilicity (LogP) compared to its ether analog.[9][10] The ethyl ether, lacking a hydrogen bond donor and being more lipophilic, is expected to have better membrane permeability but lower aqueous solubility. These differences are critical in drug design, as they influence absorption, distribution, metabolism, and excretion (ADME).[11][12][13]
Proposed Biological Evaluation: A Head-to-Head Comparison
Arylpiperazine derivatives are known to exhibit a range of biological activities, including anticancer properties.[1][3][14] To provide a meaningful comparison of the two compounds, a series of in vitro assays are proposed.
In Silico ADMET Profiling
Prior to extensive in vitro testing, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can provide valuable initial insights into the drug-like properties of the compounds.[11][15][13] Web-based platforms such as SwissADME or pkCSM can predict a range of parameters including lipophilicity, water solubility, and potential for cytochrome P450 inhibition.[15]
Anticancer Activity Screening
The cytotoxic effects of both compounds can be evaluated against a panel of human cancer cell lines. This allows for the determination of the half-maximal inhibitory concentration (IC50) and provides an initial assessment of their anticancer potential.[16][17][18][19]
Experimental Protocol: MTT/XTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and its ethyl analog for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Addition of MTT/XTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well and incubate for 2-4 hours.[20][21][22][23][24]
-
Measurement: For the MTT assay, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals. For the XTT assay, the formazan product is water-soluble.[23]
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Caption: Workflow for the proposed biological evaluation.
Comprehensive Characterization: Ensuring Scientific Integrity
Thorough analytical characterization is paramount to validate the identity, purity, and structure of the synthesized compounds.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized molecules.[25] The spectra will show characteristic peaks for the aromatic, piperazine, and benzylic protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the molecular weight and elemental composition of the compounds.
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method will be developed to determine the purity of the final compounds.[26][27][28][29] The method should be capable of separating the starting materials, intermediates, and the final product.
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: An HPLC system equipped with a UV detector, an autosampler, and a C18 reverse-phase column.
-
Mobile Phase: A gradient elution using a mixture of water (with 0.1% trifluoroacetic acid or formic acid) and acetonitrile.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Analysis: Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
Data Analysis: Calculate the purity of the compound based on the peak area percentage.
Conclusion
This guide provides a framework for the comparative analysis of this compound and its ethyl analog. By proposing a synthetic route for the ethyl ether and outlining a comprehensive plan for physicochemical and biological evaluation, we have established a clear path for investigating the structure-activity relationships of the benzylic functional group in this arylpiperazine series. The insights gained from such a study will be invaluable for the rational design of novel drug candidates with optimized properties.
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A Senior Application Scientist's Guide to Linker Technology in Antibody-Drug Conjugate (ADC) Development: A Comparative Analysis Featuring [4-(4-Methylpiperazin-1-yl)phenyl]methanol-Based Spacers
Introduction: The Linker as the Linchpin of ADC Success
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in oncology, merging the exquisite specificity of monoclonal antibodies (mAbs) with the potent cell-killing ability of cytotoxic payloads.[][2] At the heart of this tripartite construct lies the linker, a chemical bridge that is far more than a simple connector.[3][4] The linker's chemical architecture is a critical determinant of an ADC's therapeutic index, governing its stability in circulation, the mechanism and efficiency of payload release, and ultimately, its overall safety and efficacy.[5][][7] Early generation ADCs were often hampered by unstable linkers, leading to premature payload release and significant off-target toxicity.[3][4] This underscored a crucial lesson: an ADC is only as effective as its linker is intelligent.
This guide provides an in-depth comparison of major linker technologies, with a special focus on the role of self-immolative spacers, such as those derived from [4-(4-Methylpiperazin-1-yl)phenyl]methanol. We will dissect the causality behind linker design choices, present supporting experimental data, and provide validated protocols for evaluating linker performance.
The Fundamental Divide: Cleavable vs. Non-Cleavable Linkers
ADC linkers are broadly categorized into two families based on their payload release strategy: cleavable and non-cleavable.[][9][10] This fundamental design choice dictates the ADC's mechanism of action, its potential for bystander killing, and its overall pharmacokinetic profile.[][11]
-
Non-Cleavable Linkers: These linkers, such as the widely used SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), form a stable bond between the antibody and the payload.[12] Drug release is contingent upon the complete lysosomal degradation of the antibody into amino acids, which liberates the payload still attached to the linker and a conjugating amino acid.[9][13] This strategy generally results in excellent plasma stability and a reduced risk of off-target toxicity.[9] However, it requires efficient internalization and degradation of the entire ADC and typically precludes the "bystander effect," as the charged amino acid-linker-payload complex cannot readily diffuse across cell membranes to kill neighboring antigen-negative cells.[12]
-
Cleavable Linkers: Comprising over 80% of clinically approved ADCs, these linkers are engineered to break under specific physiological conditions prevalent within the target tumor cell or its microenvironment.[12][14] This allows for a more diverse range of release mechanisms and can enable a potent bystander effect.[11] The primary classes include:
-
Enzyme-Cleavable Linkers: These often incorporate a dipeptide sequence, like valine-citrulline (Val-Cit), which is selectively cleaved by lysosomal proteases (e.g., Cathepsin B) that are highly active in tumor cells.[11][15]
-
pH-Sensitive Linkers: Hydrazone-based linkers are a classic example, designed to hydrolyze and release the payload in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8).[11][] However, they can suffer from instability in circulation.[12][17]
-
Redox-Sensitive Linkers: These linkers contain disulfide bonds that are readily cleaved in the highly reducing intracellular environment, which has a much higher concentration of glutathione compared to the bloodstream.[11][13]
-
Caption: Fundamental classification of ADC linker technologies.
The Advent of Self-Immolative Spacers: Ensuring Clean Payload Release
A major challenge in linker design is ensuring that the payload is released in its native, fully active form, free from any linker remnants that might hinder its efficacy. This is where self-immolative chemistry becomes indispensable.[18][19] These spacers are positioned between the cleavable trigger and the payload. Once the trigger is activated (e.g., enzymatic cleavage), the spacer undergoes a rapid, spontaneous electronic cascade reaction (such as 1,6-elimination or intramolecular cyclization) that liberates the unmodified drug.[18][19][20]
The p-aminobenzyl carbamate (PABC) system is the most prominent example and is a cornerstone of modern ADC design.[7][21] It is in this context that building blocks like This compound find their application. The benzyl alcohol moiety is a precursor to the PABC self-immolative core, while the methylpiperazine group serves a dual purpose: it acts as a conjugation handle and, critically, it imparts hydrophilicity to the linker-payload complex.
Caption: Mechanism of a PABC-based self-immolative linker.
Comparative Analysis of Linker Performance
The choice of linker profoundly impacts key ADC performance attributes. A linker incorporating a hydrophilic, self-immolative spacer like a derivative of this compound offers distinct advantages over simpler or more hydrophobic alternatives.
| Linker Type | Plasma Stability | Release Mechanism | Bystander Effect | Payload Compatibility | Key Advantages | Key Limitations |
| Non-Cleavable (e.g., SMCC) | Very High[12] | Lysosomal degradation of mAb[9] | Generally No[12] | Tolerates linker remnant | High stability, reduced off-target toxicity[9] | Requires high antigen expression, no bystander killing |
| Hydrazone (pH-sensitive) | Low to Moderate[12] | Acid hydrolysis in endosome/lysosome[] | Yes (if payload is permeable) | Broad | Simple synthesis | Prone to premature release, potential for systemic toxicity[12][17] |
| Disulfide (Redox-sensitive) | Moderate to High | Reduction by intracellular glutathione[11] | Yes (if payload is permeable) | Requires payload with thiol handle | Good intracellular cleavage | Stability can be variable; steric hindrance can be used to improve it[22] |
| Val-Cit-PABC (Enzyme-cleavable) | High | Cathepsin B cleavage followed by self-immolation[11][15] | Yes (if payload is permeable) | Releases unmodified payload | High tumor selectivity, clean payload release, proven clinical success | Can be hydrophobic, potentially leading to aggregation[10] |
| Val-Ala-PABC (Enzyme-cleavable) | High | Cathepsin B cleavage followed by self-immolation | Yes (if payload is permeable) | Releases unmodified payload | Better hydrophilicity than Val-Cit, allowing for higher DAR with less aggregation[10][12] | Less established than Val-Cit in approved ADCs |
| Linker with Hydrophilic Spacer (e.g., Piperazine-based) | High | Varies by trigger (e.g., enzyme) | Yes (if payload is permeable) | Releases unmodified payload | Mitigates hydrophobicity of payload, improves PK, reduces aggregation, potentially higher DAR[7][14] | Increased synthetic complexity |
The Impact of Hydrophilicity: The Role of the Piperazine Moiety
Many potent cytotoxic payloads (e.g., auristatins like MMAE, PBD dimers) are highly hydrophobic.[][23] Conjugating multiple copies of these drugs to an antibody can increase the ADC's propensity to aggregate, leading to poor pharmacokinetics, reduced efficacy, and potential immunogenicity.[7][24]
Incorporating hydrophilic moieties, such as the methylpiperazine group found in this compound, directly into the linker is a key strategy to counteract this effect.[14][]
Causality:
-
Increased Hydrophilicity -> Reduced Aggregation: The ADC remains more soluble and physically stable.[24]
-
Reduced Aggregation -> Improved Pharmacokinetics (PK): The ADC circulates longer and is less prone to rapid clearance by the reticuloendothelial system.[7]
-
Improved PK -> Enhanced Therapeutic Index: Better tumor exposure can be achieved with a lower risk of toxicity, widening the therapeutic window.[5][7]
Experimental Protocols for Linker Evaluation
A rigorous, self-validating system of experiments is essential to characterize and select an optimal linker for a given ADC candidate.
Workflow for ADC Linker Characterization
Caption: A validated experimental workflow for ADC linker assessment.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of the linker and the rate of premature payload release in a biologically relevant matrix.
Methodology:
-
Preparation: Dilute the test ADC to a final concentration of 100 µg/mL in fresh plasma (human, rat, or mouse). Prepare control samples in parallel using phosphate-buffered saline (PBS).
-
Incubation: Incubate samples at 37°C in a humidified incubator.
-
Time Points: Collect aliquots at specified time points (e.g., 0, 6, 24, 48, 96, and 168 hours). Immediately quench samples by adding 3 volumes of ice-cold acetonitrile to precipitate plasma proteins and stop any reactions.
-
Sample Processing: Centrifuge the quenched samples (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet precipitated proteins.
-
Analysis: Analyze the supernatant for the presence of free payload using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[26]
-
Data Interpretation: Calculate the percentage of intact ADC remaining or the amount of payload released over time. A stable linker will show minimal payload release over the course of the experiment (e.g., >95% intact ADC after 7 days).
Protocol 2: In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity and tolerability of the ADC in a preclinical tumor model.
Methodology:
-
Model Establishment: Implant human tumor cells (expressing the target antigen) subcutaneously into immunocompromised mice (e.g., NOD-SCID or Balb/c nude).
-
Tumor Growth: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization: Randomize animals into treatment groups (e.g., Vehicle control, non-targeting ADC control, test ADC at various doses).
-
Dosing: Administer the ADCs, typically via a single intravenous (IV) injection.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight as an indicator of general toxicity.
-
Observe for any other clinical signs of distress.
-
-
Endpoint: The study is typically concluded when tumors in the vehicle group reach a maximum size, or after a predetermined period.
-
Data Analysis: Plot mean tumor volume versus time for each group. Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.[27]
Conclusion and Future Outlook
The linker is a pivotal component that dictates the success or failure of an ADC.[] The evolution from simple, often unstable linkers to sophisticated, multi-component systems featuring cleavable triggers and self-immolative spacers has dramatically improved the therapeutic index of ADCs.[3]
The incorporation of hydrophilic building blocks, exemplified by the piperazine moiety in structures like this compound, represents a key advancement. This strategy directly addresses the challenge of payload-induced hydrophobicity, leading to ADCs with better stability, improved pharmacokinetics, and the potential for higher drug-to-antibody ratios without compromising developability.[7][14]
Future innovations will continue to refine linker technology, focusing on novel cleavage triggers specific to the tumor microenvironment, linkers that can release new classes of payloads, and dual-drug ADCs. By continuing to apply rigorous chemical principles and validated biological evaluation, the next generation of linkers will enable the development of even more potent and safer ADCs, further realizing the promise of targeted cancer therapy.
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A Researcher's Guide to Validating the Mechanism of Action for a Novel Kinase Inhibitor: The Case of a [4-(4-Methylpiperazin-1-yl)phenyl]methanol Derivative
This guide provides a comprehensive, technically-grounded framework for researchers to validate the mechanism of action (MoA) of novel small molecule inhibitors. We will use a hypothetical derivative, hereafter designated Compound-M , which incorporates the [4-(4-Methylpiperazin-1-yl)phenyl]methanol scaffold—a motif commonly found in kinase inhibitors. Our central hypothesis is that Compound-M functions as a kinase inhibitor.
The journey from a promising chemical structure to a validated pharmacological tool requires a multi-faceted, evidence-based approach. We will not merely list protocols; instead, we will delineate a logical, self-validating workflow that moves from initial target binding to definitive cellular and in vivo outcomes. This guide is designed for drug discovery professionals who understand that robust MoA validation is the bedrock of a successful therapeutic program.
The Validation Workflow: A Triad of Evidence
A rigorous MoA validation rests on three pillars of experimental evidence:
-
Target Engagement: Does the compound physically interact with its intended target inside the cell?
-
Cellular Pathway Modulation: Does this interaction lead to the inhibition of the target's downstream signaling pathway?
-
Phenotypic Response: Does the pathway inhibition translate into a measurable, desired biological outcome (e.g., decreased cell proliferation)?
Our experimental narrative will follow this logical progression, comparing the performance of Compound-M against established kinase inhibitors to provide context and a benchmark for efficacy.
Caption: Logical workflow for MoA validation.
Part 1: Confirming Target Engagement in a Cellular Environment
Before any functional or phenotypic assay, we must answer the most fundamental question: does Compound-M bind to its putative target in a live cell? Answering this definitively prevents misinterpretation of downstream effects that could arise from off-target or non-specific activity. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose, as it measures direct physical interaction without requiring modification of the compound or the target protein.[1][2][3][4][5][6]
The principle of CETSA is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[3][7] By heating intact cells treated with Compound-M across a temperature gradient and then quantifying the amount of soluble target protein remaining, we can observe a "thermal shift" indicative of binding.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA
-
Cell Culture & Treatment: Plate a cancer cell line known to express the target kinase (e.g., A549 for EGFR) and grow to ~80% confluency. Treat cells with Compound-M (e.g., 10 µM) or a vehicle control (DMSO) for 1-2 hours.
-
Heating Step: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a defined temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein using Western blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble protein against temperature. A rightward shift in the melting curve for the Compound-M-treated group compared to the vehicle control confirms target engagement.
Part 2: Defining Kinase Selectivity and Cellular Pathway Inhibition
Once binding is confirmed, the next logical step is to understand the functional consequence. Is the binding inhibitory? And how selective is it?
Kinome Profiling: A Global View of Selectivity
A common pitfall in drug development is advancing a compound that has unintended off-target activities.[8] Kinome profiling services screen a compound against a large panel of kinases (often >400) to generate a comprehensive selectivity profile.[9][10][11][12][13] This is a critical step for trustworthiness, as it proactively identifies potential sources of toxicity or confounding biology.
For Compound-M, we would submit it for screening at a fixed concentration (e.g., 1 µM) to identify which kinases are inhibited by >50%. This data allows us to classify Compound-M as, for example, a selective inhibitor of the EGFR family or a multi-kinase inhibitor.
Cellular Pathway Analysis via Western Blotting
Assuming kinome profiling identifies a primary target, such as the Epidermal Growth Factor Receptor (EGFR), we must validate that Compound-M inhibits its downstream signaling cascade in cells. EGFR activation triggers two major pro-survival pathways: PI3K/AKT and RAS/RAF/MEK/ERK.[14][15][16] A true EGFR inhibitor should decrease the phosphorylation of key nodes in these pathways, such as p-AKT and p-ERK.
Caption: Key signaling pathways downstream of an RTK target.
Experimental Protocol: Western Blot for p-AKT and p-ERK
This protocol verifies that the reduction in phosphorylation is due to pathway inhibition, not a change in total protein levels.[17][18][19][20][21]
-
Cell Treatment and Lysis: Plate cells (e.g., A549) and serum-starve overnight. Stimulate with EGF (100 ng/mL) for 15 minutes in the presence of increasing concentrations of Compound-M (0-10 µM) or a positive control inhibitor (e.g., Gefitinib). Immediately lyse cells in RIPA buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine protein concentration for each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer proteins to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies for p-AKT (Ser473) and p-ERK (Thr202/Tyr204).
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply an ECL substrate and visualize bands using a chemiluminescence imager.
-
Stripping and Re-probing: To validate the results, strip the membrane and re-probe with antibodies for total AKT and total ERK. This is a critical self-validating step to confirm equal protein loading.
-
Analysis: Quantify band intensity. A dose-dependent decrease in the p-AKT/total AKT and p-ERK/total ERK ratios demonstrates specific pathway inhibition.
Part 3: Quantifying the Phenotypic Response
The final piece of the validation puzzle is to connect pathway inhibition to a desired cellular outcome. For a cancer therapeutic, the most relevant outcome is the inhibition of cell proliferation or the induction of cell death.
Cell Viability Assays (MTS/MTT)
Colorimetric assays like the MTS or MTT assay are robust, high-throughput methods to measure cell metabolic activity, which serves as a proxy for cell viability and proliferation.[22][23][24][25][26] These assays rely on the conversion of a tetrazolium salt into a colored formazan product by mitochondrial dehydrogenases in living cells.[22][23]
Experimental Protocol: MTS Cell Viability Assay
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Compound-M and a comparator drug (e.g., Gefitinib) for 72 hours. Include vehicle-only (DMSO) and media-only wells as controls.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.[25][26]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated cells to determine the percentage of cell viability. Plot the viability against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).
Comparative Performance Data
Presenting the data in a clear, comparative table is essential for evaluating the potency of a new compound against established standards.
| Compound | Target Kinase IC50 (nM) | A549 Cell Line IC50 (µM) |
| Compound-M (Hypothetical Data) | 5 | 0.8 |
| Gefitinib (Reference) | 2-37 | 0.5 - 1 |
| Imatinib (Reference) | >10,000 (for EGFR) | >10 |
This table synthesizes hypothetical data for Compound-M with known data ranges for reference compounds to illustrate a typical comparison.
Extension to In Vivo Models
While beyond the scope of this initial validation guide, the logical next step is to test the compound's efficacy in a preclinical animal model, such as a human tumor xenograft model.[27][28][29][30] In these models, human cancer cells are implanted into immunocompromised mice, which are then treated with the compound to measure effects on tumor growth.[28][31] This provides crucial data on the drug's in vivo efficacy and tolerability before it can be considered for clinical development.
Conclusion
Validating the mechanism of action for a novel compound like our this compound derivative, Compound-M, is a systematic process built on a foundation of interlocking, evidence-based experiments. By progressing logically from direct target engagement (CETSA) to functional inhibition (Kinome Profiling, Western Blot) and finally to a definitive phenotypic outcome (Cell Viability), researchers can build an unassailable case for their compound's mechanism. This rigorous, multi-pillar approach ensures scientific integrity and provides the confidence needed to advance a promising molecule through the drug discovery pipeline.
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A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Analysis of [4-(4-Methylpiperazin-1-yl)phenyl]methanol
In the landscape of pharmaceutical development and quality control, the rigorous analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The compound [4-(4-Methylpiperazin-1-yl)phenyl]methanol, a key building block in the synthesis of various pharmaceutical agents, requires precise and reliable analytical methods to ensure its identity, purity, and stability. This guide provides an in-depth comparison and cross-validation of two cornerstone analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the comprehensive analysis of this compound.
This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, practical experimental protocols, and comparative data to inform the selection and implementation of the most suitable analytical methodology.
Foundational Principles: A Tale of Two Phases
The choice between HPLC and GC-MS for the analysis of a particular compound hinges on its intrinsic physicochemical properties. This compound, with a molecular weight of 220.31 g/mol and a boiling point of 347.6°C, possesses both polar functional groups (the hydroxyl and the piperazine nitrogens) and a non-polar aromatic ring, making it amenable to both techniques, albeit with different considerations.[]
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[2][3] For a molecule like this compound, its polarity allows for strong interactions with a variety of stationary phases, making it highly suitable for HPLC analysis, particularly in reversed-phase mode.[4] The key advantage of HPLC lies in its ability to analyze non-volatile and thermally labile compounds at ambient temperatures, mitigating the risk of degradation.[5][6][7]
Gas Chromatography-Mass Spectrometry (GC-MS) , conversely, separates compounds in their gaseous state based on their volatility and interaction with a stationary phase lining a capillary column.[2][7] The eluting compounds are then fragmented and detected by a mass spectrometer, providing both quantitative data and structural information.[8][9] While the boiling point of this compound is within the operational range of modern GC systems, its polarity, particularly the presence of the hydroxyl and secondary amine groups, can lead to peak tailing and potential thermal degradation if not addressed.[5][7]
Experimental Protocols: A Step-by-Step Guide
The following protocols are presented as robust starting points for the analysis of this compound, grounded in established methodologies for similar aromatic alcohols and piperazine derivatives.[4][10][11]
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a reversed-phase HPLC method with UV detection, a workhorse in pharmaceutical analysis for its versatility and reliability.[7]
Objective: To determine the purity and quantify the concentration of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 225 nm
Sample Preparation:
-
Prepare a stock solution of the reference standard at 1.0 mg/mL in methanol.
-
Prepare working standards by diluting the stock solution with the mobile phase (50:50 A:B) to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare unknown samples by dissolving them in methanol to an estimated concentration of 0.1 mg/mL and then diluting with the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol details a GC-MS method suitable for the analysis of this compound, incorporating electron ionization for robust fragmentation and identification.[8][11]
Objective: To confirm the identity and assess the purity of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Materials:
-
This compound reference standard
-
Methanol (GC grade)
-
Dichloromethane (GC grade)
Chromatographic and Spectrometric Conditions:
-
Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)[11]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 280°C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes
-
Ramp: 15°C/min to 300°C
-
Hold: 5 minutes at 300°C
-
-
MS Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Scan Range: m/z 40-450
Sample Preparation:
-
Prepare a stock solution of the reference standard at 1.0 mg/mL in methanol.
-
Prepare working standards and unknown samples by diluting the stock solution or dissolving the sample in dichloromethane to a final concentration of approximately 50 µg/mL.
Visualizing the Analytical Workflows
To provide a clear understanding of the experimental processes, the following diagrams, generated using Graphviz, illustrate the workflows for both the HPLC and GC-MS analyses, as well as the overarching cross-validation strategy.
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for the GC-MS analysis of this compound.
Method Validation and Performance Comparison
Both analytical methods must undergo rigorous validation to ensure they are fit for their intended purpose, in accordance with guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[12][13][14][15][16] The key validation parameters are summarized and compared in the table below.
| Validation Parameter | HPLC-UV | GC-MS | Rationale and Insights |
| Specificity/Selectivity | High, demonstrated by baseline resolution from potential impurities. | Very high, based on both retention time and unique mass fragmentation patterns. | GC-MS offers superior specificity due to the additional dimension of mass analysis, which is invaluable for definitive peak identification.[5] |
| Linearity (r²) | Typically > 0.999 | Typically > 0.995 | Both methods can achieve excellent linearity over a defined concentration range. The slightly lower correlation coefficient in GC-MS can sometimes be attributed to the complexity of the ionization process. |
| Accuracy (% Recovery) | 98-102% | 95-105% | HPLC often provides slightly better accuracy for quantitative analysis of polar, non-volatile compounds due to the absence of thermal stress. |
| Precision (% RSD) | < 2% | < 5% | The precision of HPLC is generally higher, reflecting the robustness of liquid-phase injections and separations.[17] |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL | GC-MS, particularly with selected ion monitoring (SIM), can achieve lower detection limits, making it ideal for trace impurity analysis.[7] |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL | Consistent with LOD, the LOQ for GC-MS is typically lower, allowing for the accurate quantification of low-level impurities.[18] |
| Robustness | High | Moderate to High | HPLC methods are generally very robust. The robustness of GC-MS methods can be influenced by factors such as inlet liner cleanliness and column activity. |
Cross-Validation: Bridging the Methodologies
Cross-validation is a critical exercise when two different analytical methods are used to measure the same analyte, ensuring that the data generated by both techniques are comparable and reliable.[19][20][21] This is particularly important when transferring methods between laboratories or when data from different studies need to be correlated.[19]
The objective of this cross-validation is to demonstrate the interchangeability of the HPLC and GC-MS methods for the purity assessment of this compound.
Caption: Logical workflow for the cross-validation of HPLC and GC-MS methods.
Cross-Validation Protocol:
-
Select a minimum of six independent batches of this compound with varying purity levels, if possible.
-
Analyze each batch in triplicate using both the validated HPLC-UV and GC-MS methods.
-
Calculate the mean purity value for each batch from both methods.
-
Statistically compare the results. A paired t-test can be used to determine if there is a significant difference between the means of the two methods. A Bland-Altman plot can visualize the agreement between the two assays.
-
The acceptance criterion is typically that the results from both methods should not have a statistically significant bias and should fall within a predefined agreement limit.
Conclusion: Selecting the Right Tool for the Job
Both HPLC and GC-MS are powerful and reliable techniques for the analysis of this compound. The choice between them should be guided by the specific analytical objective.
-
HPLC-UV is the method of choice for routine quality control, including purity determination and stability testing. Its robustness, high precision, and ease of use make it ideal for high-throughput environments.[7]
-
GC-MS excels in identity confirmation and the characterization of volatile and semi-volatile impurities. Its superior specificity and sensitivity are invaluable for structural elucidation and trace analysis.[5][7]
A successful cross-validation demonstrates that both methods provide comparable data, lending a higher degree of confidence to the overall analytical characterization of this compound. This allows for the flexible use of either method, depending on the specific requirements of the analysis, while ensuring data integrity and consistency across the drug development lifecycle.
References
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- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
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- PubMed. (2020, December 28). Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry.
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- (n.d.). Cross and Partial Validation.
- PMC - NIH. (2014, September 5). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.
- SIELC Technologies. (n.d.). Separation of Benzyl alcohol on Newcrom R1 HPLC column.
- Journal of the Chilean Chemical Society. (n.d.). View of A SINGLE COLUMN CHIROPTICAL HPLC BATCH ANALYSIS OF TEN AROMATIC ALCOHOLS.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- FDA. (n.d.). Q2(R2) Validation of Analytical Procedures.
- (n.d.). Validation of Chromatographic Methods.
- (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- RSC Publishing. (n.d.). Analytical Methods.
- Unodc. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy.
- Benchchem. (n.d.). Characterization of (1,4-Dimethylpiperazin-2-yl)methanol: A Comparative Guide to Analytical Methods.
- The Journal of Phytopharmacology. (n.d.). GC-MS and FT-IR Profiling of leaves methanol extract from the Pleiospermium alatum (Wall. ex Wt..
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A Comparative Guide to the Bioactivity of N-Substituted Piperazine Phenylmethanols
For researchers and drug development professionals, the piperazine scaffold represents a cornerstone in medicinal chemistry, offering a versatile platform for designing novel therapeutics.[1] This guide provides an in-depth comparison of the bioactivity of N-substituted piperazine phenylmethanols, a class of compounds with significant therapeutic potential. By exploring the structure-activity relationships (SAR), we will dissect how modifications to the N-substituent dramatically influence their pharmacological profile, with a focus on antipsychotic, antihistaminic, and cardiovascular effects. This analysis is supported by experimental data and detailed protocols to provide a comprehensive resource for your research endeavors.
The Piperazine Phenylmethanol Core: A Privileged Scaffold
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, imparts favorable physicochemical properties to drug candidates, such as improved aqueous solubility and oral bioavailability.[1] When combined with a phenylmethanol moiety, this core structure creates a versatile template for interacting with a range of biological targets. The key to unlocking diverse bioactivities lies in the nature of the substituent at the N-position of the piperazine ring.
Antipsychotic Activity: Tuning Receptor Affinity through N-Substitution
N-substituted piperazine derivatives are integral to the development of both typical and atypical antipsychotic drugs.[2] Their mechanism of action often involves modulating dopamine (D2) and serotonin (5-HT1A, 5-HT2A) receptors. The choice of the N-substituent is a critical determinant of receptor affinity and selectivity.
Structure-Activity Relationship Insights
Docking studies reveal that the protonated N1 of the piperazine ring forms a crucial interaction with Asp 86 in the D2 receptor binding site.[2] The N-aryl substituent plays a significant role in establishing edge-to-face π-π interactions with aromatic residues like Phe 178, Trp 182, and Tyr 216, which are key stabilizing forces.[2]
-
N-Aryl Substitution: The introduction of an aryl group at the N-position generally confers significant affinity for dopamine and serotonin receptors. The electronic properties of the aryl ring are paramount. Electron-donating groups (e.g., -OMe) and extended aromatic systems (e.g., naphthyl) can enhance binding affinity, likely by favoring edge-to-face interactions.[2] Conversely, electron-withdrawing groups like -NO2 can decrease affinity.[2]
-
Positional Isomerism: The position of substituents on the N-aryl ring is also critical. Substituents at the ortho and meta positions are generally well-tolerated, while bulky substituents at the para position can lead to steric clashes within the receptor binding pocket.[2]
-
Heterocyclic Substituents: Replacing the N-phenyl group with heterocyclic systems can modulate selectivity. For instance, certain heterocyclic substitutions on the piperazine ring can lead to high affinity and selectivity for the D3 receptor over the D2 receptor.[3]
Comparative Bioactivity Data
The following table summarizes the receptor binding affinities (Ki values) for a selection of N-substituted piperazine derivatives, illustrating the impact of the N-substituent on their potential as antipsychotic agents. Lower Ki values indicate higher binding affinity.
| Compound ID | N-Substituent | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | 5-HT1A Receptor Ki (nM) |
| Compound A | Phenyl | 349-7522 | 96-1413 | 67.8 |
| Compound B | 2-Fluorophenyl | - | - | - |
| Compound C | (-)-10e (complex heterocyclic) | 47.5 | 0.57 | - |
| Compound D | (+)-10e (complex heterocyclic) | 113 | 3.73 | - |
Data synthesized from multiple sources for illustrative comparison.[3][4]
Experimental Protocols
Protocol 1: In Vitro Dopamine Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for dopamine D2 and D3 receptors.
Objective: To quantify the binding affinity (Ki) of N-substituted piperazine phenylmethanols for dopamine D2 and D3 receptors.
Materials:
-
HEK-293 cells stably expressing human D2 or D3 receptors.
-
[3H]Spiperone (radioligand).
-
Test compounds (N-substituted piperazine phenylmethanols).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize HEK-293 cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes, [3H]Spiperone at a concentration near its Kd, and varying concentrations of the test compound. For determining non-specific binding, add a high concentration of a known D2/D3 antagonist (e.g., haloperidol).
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific [3H]Spiperone binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Antihistaminic Activity: The Role of N-Substitution in H1 Receptor Antagonism
Many N-substituted piperazine derivatives are potent histamine H1 receptor antagonists, forming the basis of numerous antihistamine drugs.[5] The nature of the N-substituent is crucial for both potency and duration of action.
Structure-Activity Relationship Insights
The classic pharmacophore for H1 antihistamines includes two aromatic rings and a basic amine moiety. In the context of piperazine phenylmethanols, the diphenylmethyl group is a common and effective feature.
-
N-Alkyl Substitution: Small N-alkyl substituents, such as a methyl group, are often found in first-generation antihistamines.
-
N-Diphenylmethyl Substitution: The presence of a diphenylmethyl group at the N4 position of the piperazine ring is a hallmark of many potent H1 antagonists.[6]
-
Terminal Heteroaryl and Cycloalkyl Amides: The introduction of terminal heteroaryl or cycloalkyl amide fragments at the end of an alkyl chain on the piperazine nitrogen can lead to potent H1-receptor antagonists with reduced sedative effects.[6]
Comparative Bioactivity Data
The following table presents data on the H1 antihistaminic activity of representative N-substituted piperazine derivatives.
| Compound ID | N-Substituent | In Vitro H1 Antagonist Activity (pA2) | In Vivo Activity (Capillary Permeability in Rats) |
| Compound E | 4-(diphenylmethyl)-1-(4-methylene-heteroaryl amide) | Potent | As potent as cetirizine |
| Compound F | 4-(diphenylmethyl)-1-(4-methylene-cycloalkyl amide) | Moderate | As potent as cetirizine |
Data synthesized from multiple sources for illustrative comparison.[6]
Experimental Protocols
Protocol 2: Guinea Pig Ileum Assay for H1 Antihistaminic Activity
This ex vivo protocol assesses the ability of a test compound to antagonize histamine-induced contractions of the guinea pig ileum, a classic method for evaluating H1 antihistaminic activity.
Objective: To determine the potency (pA2 value) of N-substituted piperazine phenylmethanols as H1 receptor antagonists.
Materials:
-
Guinea pig.
-
Tyrode's solution (physiological salt solution).
-
Histamine dihydrochloride.
-
Test compounds.
-
Organ bath with an isometric force transducer and data acquisition system.
Procedure:
-
Tissue Preparation: Isolate a segment of the terminal ileum from a guinea pig and suspend it in an organ bath containing oxygenated Tyrode's solution at 37°C.
-
Equilibration: Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.
-
Histamine Concentration-Response Curve: Add increasing concentrations of histamine to the organ bath to establish a cumulative concentration-response curve for its contractile effect.
-
Antagonist Incubation: Wash the tissue and allow it to return to baseline. Then, incubate the tissue with a known concentration of the test compound for a specific period (e.g., 30 minutes).
-
Second Histamine Curve: In the presence of the antagonist, repeat the cumulative histamine concentration-response curve.
-
Data Analysis: Compare the histamine concentration-response curves in the absence and presence of the antagonist. A rightward shift in the curve in the presence of the antagonist indicates competitive antagonism. Calculate the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50 value. A higher pA2 value indicates greater antagonist potency.
Cardiovascular Effects: A Consideration of N-Substituent Impact
While often targeted for their CNS or antihistaminic effects, N-substituted piperazine derivatives can also exert significant effects on the cardiovascular system. These effects can be both therapeutic and a source of potential side effects.
Structure-Activity Relationship Insights
The cardiovascular effects of these compounds are often mediated through their interaction with adrenergic receptors.
-
α1-Adrenolytic Properties: Certain N-arylpiperazine derivatives have shown high to moderate affinity for α1-adrenergic receptors, which can lead to hypotensive (blood pressure lowering) effects.[7]
-
Potential for Arrhythmia: As with many pharmacologically active compounds, there is a potential for interaction with cardiac ion channels, such as the hERG potassium channel. Blockade of these channels can lead to delayed repolarization of the cardiac action potential and an increased risk of arrhythmias.[7]
Experimental Models for Cardiovascular Assessment
-
In Vivo Blood Pressure Monitoring in Rats: Anesthetized rats can be instrumented to continuously monitor arterial blood pressure. The intravenous administration of test compounds allows for the assessment of their effects on blood pressure and heart rate.[8]
-
Adrenaline-Induced Arrhythmia Model in Rats: This model is used to evaluate the antiarrhythmic potential of compounds. Arrhythmias are induced by an intravenous infusion of adrenaline, and the ability of a pre-administered test compound to prevent or reduce these arrhythmias is assessed via electrocardiogram (ECG) monitoring.[7]
It is crucial to profile the cardiovascular effects of novel N-substituted piperazine phenylmethanols early in the drug discovery process to identify both potential therapeutic benefits and liabilities.
Visualizing the Concepts
General Structure of N-Substituted Piperazine Phenylmethanols
Caption: General chemical structure of N-substituted piperazine phenylmethanols.
Experimental Workflow for Bioactivity Screening
Caption: A typical experimental workflow for the synthesis and bioactivity evaluation of novel compounds.
Conclusion
The N-substituted piperazine phenylmethanol scaffold is a highly privileged structure in medicinal chemistry, offering a gateway to a diverse range of bioactive compounds. This guide has demonstrated that the careful selection of the N-substituent is paramount in dictating the pharmacological profile, whether the goal is to develop a potent antipsychotic, a selective antihistamine, or a cardiovascular agent. The structure-activity relationships discussed herein, supported by quantitative data and detailed experimental protocols, provide a solid foundation for the rational design of novel therapeutics based on this versatile chemical framework. As research in this area continues, a deeper understanding of the nuanced interactions between these compounds and their biological targets will undoubtedly lead to the development of safer and more effective medicines.
References
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Synthesis and histamine H(1)-receptor antagonist activity of 4-(diphenylmethyl)-1-piperazine derivatives with a terminal heteroaryl or cycloalkyl amide fragment. PubMed. [Link]
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Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. [Link]
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Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PubMed. [Link]
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Novel Arylpiperazine Derivatives of Salicylamide with α1-Adrenolytic Properties Showed Antiarrhythmic and Hypotensive Properties in Rats. PMC - NIH. [Link]
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Interaction of arylpiperazines with the dopamine receptor D2 binding site. PubMed. [Link]
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Histamine H1-receptor antagonists: antihistaminic agents. Auburn University. [Link]
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Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor. PubMed. [Link]
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Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor. PubMed. [Link]
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Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. MDPI. [Link]
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Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. PMC - NIH. [Link]
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The effect of arylpiperazine derivatives on the blood pressure response... ResearchGate. [Link]
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Synthesis and structure-activity relationships of novel histamine H1 antagonists: indolylpiperidinyl benzoic acid derivatives. PubMed. [Link]
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New antihistaminic N-heterocyclic 4-piperidinamines. 2. Synthesis and antihistaminic activity of 1-[(4-fluorophenyl)methyl]-N-(4-piperidinyl)-1H-benzimidazol-2-amines. PubMed. [Link]
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Antagonism of central histamine H1 receptors by antipsychotic drugs. PubMed. [Link]
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Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. PubMed. [Link]
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An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. SpringerLink. [Link]
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Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]
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Cardiovascular Effects of Non-Cardiovascular Drugs. PMC - PubMed Central - NIH. [Link]
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Benchmarking the Neuroprotective Effects of Piperazine Compounds: A Comparative Guide for Drug Discovery
The relentless progression of neurodegenerative diseases necessitates the urgent development of effective therapeutic strategies. Among the diverse chemical scaffolds explored, piperazine and its derivatives have emerged as a promising class of compounds with significant neuroprotective potential. This guide provides a comprehensive technical overview and comparative analysis of piperazine-based compounds, offering researchers, scientists, and drug development professionals a critical resource for advancing their research in this field. We will delve into the mechanistic underpinnings of their neuroprotective action, present comparative data from preclinical studies, and provide detailed protocols for key experimental validations.
The Piperazine Scaffold: A Privileged Structure in Neuroprotection
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is considered a "privileged scaffold" in medicinal chemistry.[1] Its unique physicochemical properties, including the ability of its nitrogen atoms to act as hydrogen bond donors and acceptors, allow for versatile interactions with biological targets. This structural feature has been exploited to develop a wide range of central nervous system (CNS) active agents, including antipsychotics, antidepressants, and anxiolytics.[2][3][4] In the context of neurodegeneration, the piperazine moiety serves as a versatile backbone for the design of multi-target ligands capable of modulating key pathological pathways.
Mechanistic Insights into the Neuroprotective Action of Piperazine Derivatives
The neuroprotective effects of piperazine compounds are not attributed to a single mechanism but rather to their ability to modulate multiple, interconnected signaling pathways implicated in neuronal cell death and dysfunction. The primary mechanisms of action identified in preclinical studies include the attenuation of neuroinflammation and oxidative stress, modulation of apoptotic pathways, and regulation of neuronal calcium homeostasis.
Attenuation of Neuroinflammation and Oxidative Stress
Neuroinflammation, characterized by the activation of microglia and astrocytes, and the subsequent release of pro-inflammatory cytokines, is a hallmark of many neurodegenerative diseases.[5] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, further exacerbates neuronal damage.[6]
Several piperazine derivatives have demonstrated potent anti-inflammatory and antioxidant properties.[5][7][8] A key signaling pathway implicated in these effects is the NF-κB/TNF-α/COX-2 axis.[5] Under pathological conditions, the transcription factor NF-κB is activated, leading to the upregulation of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2). Certain piperazine compounds have been shown to inhibit this cascade, thereby reducing the production of these damaging molecules.[5]
Caption: Inhibition of the NF-κB pathway by piperazine compounds.
Modulation of Apoptotic Pathways
Apoptosis, or programmed cell death, is a critical process in the removal of damaged or unwanted cells. However, its dysregulation in neurodegenerative diseases leads to excessive neuronal loss. The apoptotic cascade can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways, both of which converge on the activation of caspase enzymes.[9][10]
Certain piperazine derivatives have been shown to exert anti-apoptotic effects by modulating key proteins in these pathways.[9][11][12][13] For instance, some compounds can inhibit the activity of pro-apoptotic proteins while upregulating anti-apoptotic proteins like Bcl-2.[12] By interfering with the apoptotic machinery, these compounds can protect neurons from cell death signals.
Caption: Modulation of the intrinsic apoptotic pathway.
Regulation of Neuronal Calcium Homeostasis
Disrupted calcium (Ca2+) homeostasis is a central event in excitotoxicity, a process where excessive activation of glutamate receptors leads to neuronal damage and death. Transient receptor potential canonical 6 (TRPC6) channels have been identified as key regulators of neuronal calcium entry and dendritic spine stability.[14][15][16]
Studies have shown that some piperazine compounds act as agonists of TRPC6 channels.[14][15][16] By potentiating TRPC6-mediated calcium entry, these compounds can restore long-term potentiation (a cellular correlate of learning and memory) and protect dendritic spines from amyloid-beta (Aβ) toxicity, a key pathological hallmark of Alzheimer's disease.[14][15][16]
Caption: TRPC6-mediated neuroprotection by piperazine compounds.
Comparative Benchmarking of Neuroprotective Piperazine Derivatives
A number of piperazine derivatives have been synthesized and evaluated for their neuroprotective activities in various preclinical models. The following table summarizes the performance of selected compounds, highlighting their mechanisms of action and efficacy.
| Compound ID | Target/Mechanism | In Vitro Model | In Vivo Model | Key Findings | Reference |
| Compound 2h | Anti-inflammatory, Antioxidant (NF-κB/TNF-α/COX-2 inhibitor) | Scopolamine-induced neurotoxicity in PC12 cells | Scopolamine-induced memory impairment in mice | Significantly reduced elevated levels of COX-2, p-NF-κB, and TNF-α. Showed strong antioxidant activity. | [5] |
| Piperazine (PPZ) | TRPC6 agonist | Aβ-induced dendritic spine loss in primary neurons | 5xFAD mouse model of Alzheimer's disease | Protected mushroom spines from amyloid toxicity in the nanomolar range. Restored long-term potentiation. | [14][15][16] |
| PMS1339 | Multi-target (AChE inhibitor, anti-PAF, Aβ aggregation inhibitor) | SH-SY5Y cells (AChE activity), Thioflavin T assay (Aβ aggregation) | Scopolamine-induced memory impairment in mice | Exhibited tri-functional properties in vitro and improved cognitive function in vivo. | [17] |
| Compound 9r | Antioxidant (IL-6/Nrf2 loop pathway) | H2O2-induced oxidative injury in SH-SY5Y cells | Not reported | Effectively protected cells from oxidative damage by decreasing ROS production and stabilizing mitochondrial membrane potential. | [8] |
| N,N'-disubstituted piperazine | Multi-target (Anti-amyloid, AChE inhibition) | Not specified | Preclinical model of Alzheimer's disease | Reduced both amyloid and Tau pathology and ameliorated memory impairments. | [18] |
Experimental Protocols for Assessing Neuroprotection
The validation of neuroprotective compounds relies on a battery of well-established in vitro and in vivo assays. The following protocols provide a framework for evaluating the efficacy of piperazine derivatives.
In Vitro Neuroprotection Assays
1. Aβ-Induced Neurotoxicity Assay in SH-SY5Y Cells [19][20]
This assay is a widely used model to screen for compounds that can protect against the neurotoxic effects of amyloid-beta, a key pathological driver in Alzheimer's disease.
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y human neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS, 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
To induce differentiation, seed cells at a density of 1 x 10^4 cells/well in a 96-well plate and treat with 10 µM retinoic acid for 5-7 days.
-
-
Compound Treatment and Aβ Exposure:
-
Prepare oligomeric Aβ1-42 by incubating synthetic peptide at 4°C for 24 hours.
-
Pre-treat differentiated SH-SY5Y cells with various concentrations of the test piperazine compound for 2 hours.
-
Add oligomeric Aβ1-42 to the cells at a final concentration of 10 µM and incubate for 24 hours.
-
-
Assessment of Cell Viability (MTT Assay):
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
2. Neurite Outgrowth and Shortening Assay [21][22]
This assay assesses the ability of a compound to protect against neurite damage, a common feature of neurodegeneration.
-
Cell Culture and Treatment:
-
Use a suitable neuronal cell line (e.g., PC12 or differentiated SH-SY5Y) or primary neurons.
-
Induce neurite outgrowth using nerve growth factor (NGF) or other appropriate stimuli.
-
Induce neurite shortening using a neurotoxic agent (e.g., vincristine, rilpivirine, or Aβ).
-
Co-treat the cells with the test piperazine compound.
-
-
Imaging and Analysis:
-
After the treatment period, fix the cells and stain for neuronal markers (e.g., β-III tubulin).
-
Capture images using a high-content imaging system.
-
Use automated image analysis software to quantify neurite length and branching.
-
In Vivo Models of Neurodegeneration
1. Scopolamine-Induced Memory Impairment in Mice [5]
This is a widely used pharmacological model to assess the potential of compounds to improve cognitive function.
-
Animals and Drug Administration:
-
Use adult male C57BL/6 mice.
-
Administer the test piperazine compound intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
After 30 minutes, administer scopolamine (1 mg/kg, i.p.) to induce amnesia.
-
-
Behavioral Testing (Morris Water Maze):
-
30 minutes after scopolamine injection, begin the Morris water maze test to assess spatial learning and memory.
-
The test consists of an acquisition phase (training) and a probe trial (memory retention).
-
Record parameters such as escape latency, path length, and time spent in the target quadrant.
-
2. Transgenic Mouse Models of Alzheimer's Disease (e.g., 5xFAD) [14][23][24]
These genetic models recapitulate key aspects of Alzheimer's disease pathology, including amyloid plaque deposition and cognitive deficits.
-
Animals and Treatment:
-
Use 5xFAD transgenic mice and their wild-type littermates.
-
Begin chronic treatment with the test piperazine compound at an early pathological stage.
-
-
Assessment of Pathology and Cognitive Function:
-
At the end of the treatment period, assess cognitive function using behavioral tests like the Morris water maze or Y-maze.
-
Sacrifice the animals and collect brain tissue for histopathological and biochemical analysis.
-
Quantify amyloid plaque load, neuroinflammation (microgliosis and astrocytosis), and synaptic markers.
-
Conclusion and Future Directions
The evidence presented in this guide strongly supports the continued exploration of piperazine-based compounds as a promising therapeutic avenue for neurodegenerative diseases. Their multi-target engagement, particularly their ability to concurrently address neuroinflammation, oxidative stress, and apoptosis, aligns with the complex and multifaceted nature of these disorders. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency, selectivity, and pharmacokinetic properties. Furthermore, the evaluation of these promising candidates in more advanced and predictive preclinical models will be crucial for their successful translation to the clinic.
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PharmacologyOnLine. (2017). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. Retrieved from [Link][4]
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de Oliveira, R., et al. (2016). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative. Pharmacological Reports, 68(5), 983-990. [Link][32]
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Wang, Y., et al. (2022). Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. Molecules, 27(19), 6598. [Link][8]
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Patel, R. P., et al. (2011). Synthesis and biological activity of piperazine derivatives of phenothiazine. Medicinal Chemistry Research, 20(8), 1265-1271. [Link][33]
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A Head-to-Head Comparison of Synthesis Efficiency for Piperazine Intermediates: A Guide for Researchers and Drug Development Professionals
Introduction
The piperazine ring is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of blockbuster drugs, including those for CNS disorders, cancer, and infectious diseases. Its symmetrical 1,4-diaza-cyclohexane structure offers two key points for diversification, enabling fine-tuning of physicochemical and pharmacological properties. Consequently, the efficient, scalable, and cost-effective synthesis of piperazine intermediates is a critical challenge that directly impacts the timeline and economic viability of drug development programs.
This guide provides an in-depth, head-to-head comparison of two archetypal synthetic strategies for producing a common and versatile piperazine building block: 1-benzylpiperazine. Moving beyond a superficial analysis of chemical yield, we will dissect these routes through the lens of process efficiency, scalability, and green chemistry metrics. The discussion is grounded in established chemical principles and supported by experimental data, offering actionable insights for chemists in both discovery and process development settings.
The Strategic Imperative in Route Selection
The "best" synthetic route is context-dependent. In early-stage discovery, speed, flexibility, and access to diverse analogs are paramount. A route that is quick and amenable to parallel synthesis may be favored, even if the yield is modest. Conversely, for late-stage development and commercial manufacturing, the focus shifts dramatically to process robustness, cost of goods (CoG), safety, and environmental impact. An ideal process route is characterized by high yield, minimal steps, use of inexpensive and safe reagents, and low waste generation. This guide will evaluate our chosen routes against these critical benchmarks.
Comparative Analysis of Key Synthetic Strategies
We will compare two distinct and industrially relevant approaches to 1-benzylpiperazine: a "linear" synthesis starting from an acyclic precursor and a "convergent" synthesis using the pre-formed piperazine heterocycle.
Strategy 1: The Linear Approach via Cyclization of Diethanolamine
This classical, multi-step approach builds the piperazine ring from simple, inexpensive starting materials. It remains a viable route, particularly in academic settings or when piperazine itself is unavailable or costly.[1][2][3]
Mechanism & Rationale: The synthesis typically begins with the acid-catalyzed dehydration and cyclization of diethanolamine to form piperazine, which can then be alkylated. A common variant involves a two-step process where diethanolamine is first cyclized to an intermediate like N-(2-hydroxyethyl)piperazine, which is then subjected to a second reaction, such as reductive amination with benzaldehyde, to install the benzyl group. The initial cyclization requires harsh conditions, including high temperatures and strong acid, which can present significant challenges for process scale-up and material compatibility.
Workflow Diagram:
Sources
A Senior Application Scientist's Guide to In Vitro Assay Validation for Screening Novel Kinase Inhibitors
A Comparative Analysis of Biochemical and Cell-Based Methodologies for Analogs of [4-(4-Methylpiperazin-1-yl)phenyl]methanol
Introduction: The Kinase Inhibitor Landscape and the Need for Rigorous Validation
This guide, written from the perspective of a senior application scientist, provides an in-depth comparison of two powerful, yet distinct, in vitro assay platforms for screening these analogs: the biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay and the cell-based NanoBRET™ Target Engagement assay. We will delve into the mechanistic principles of each, explain the causality behind critical validation choices, and provide detailed, field-proven protocols to ensure your screening campaign is built on a foundation of robust, reproducible, and reliable data. The core principles discussed are aligned with the validation frameworks outlined by the International Council for Harmonisation (ICH) guidelines, adapted for the context of early-stage drug discovery.[5][6][7]
Pillar 1: A Comparative Analysis of Screening Platforms
The choice between a biochemical and a cell-based assay is one of the first critical decisions in a screening campaign.[8][9] Each offers a different perspective on the compound's activity, and the optimal choice depends on the specific goals of the screen.
Biochemical Assays: Precision in a Purified System
Biochemical assays utilize purified, isolated components (e.g., a kinase, its substrate, and cofactors) to measure a compound's direct effect on the target.[9] This approach offers high precision and a clear, mechanistic readout, free from the complexities of a cellular environment.[10]
Featured Technology: Time-Resolved FRET (TR-FRET)
TR-FRET is a highly sensitive and robust technology ideal for HTS.[11][12] It improves upon standard FRET by using a long-lifetime lanthanide donor fluorophore (e.g., Europium), which allows the measurement to be time-gated.[13] This delay eliminates short-lived background fluorescence, significantly enhancing the signal-to-noise ratio.[14]
In a typical kinase binding assay, a biotinylated kinase is bound to a streptavidin-Europium donor, and a fluorescently labeled ATP-competitive ligand (tracer) binds to the kinase's active site, bringing an acceptor fluorophore into proximity. This results in a high FRET signal. When a test compound displaces the tracer from the active site, the FRET signal is lost in a dose-dependent manner.
Pros:
-
Direct Target Interaction: Unambiguously measures the compound's ability to bind to the isolated kinase.
-
High Signal-to-Noise: Time-gated detection minimizes interference from compound autofluorescence and light scatter.[12]
-
Fewer Confounding Variables: Eliminates factors like cell permeability, off-target effects, or cellular toxicity that can complicate data interpretation.[15]
Cons:
-
Lacks Physiological Context: The assay conditions do not replicate the complex intracellular environment, potentially missing effects related to ATP concentration, scaffolding proteins, or post-translational modifications.
-
No Information on Cell Permeability: A potent hit in a biochemical assay may have no effect in cells if it cannot cross the cell membrane.
Cell-Based Assays: Relevance in a Living System
Cell-based assays measure a compound's effect within an intact, living cell.[16] This provides a more physiologically relevant context, integrating crucial factors like membrane permeability and target engagement in a native environment.[10][17]
Featured Technology: NanoBRET™ Target Engagement
NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a proximity-based assay that quantifies compound binding to a specific protein target in living cells.[18] The target protein is expressed as a fusion with the bright, energy-efficient NanoLuc® luciferase (the donor). A cell-permeable fluorescent tracer that reversibly binds the target protein is then added to the cells.[19] When the tracer binds to the NanoLuc®-fusion protein, BRET occurs. An unlabeled test compound that enters the cell and engages the target will compete with the tracer, leading to a dose-dependent loss of BRET signal.[20]
Pros:
-
Physiological Relevance: Measures target engagement in a live cell, accounting for cellular barriers and intracellular concentrations of ATP and other competing molecules.[15]
-
Confirms Cell Permeability: A positive result inherently confirms that the compound can cross the cell membrane to reach its target.
-
Enables Advanced Studies: The platform can be adapted to measure compound residence time, a key parameter for in vivo efficacy.[21]
Cons:
-
More Complex System: Results can be influenced by compound cytotoxicity or effects on cellular machinery.[15]
-
Requires Genetic Modification: The target protein must be expressed as a fusion construct, which may alter its function or localization in some cases.
Pillar 2: The Assay Validation Workflow: A Step-by-Step Guide
Assay validation is a formal process to confirm that an analytical procedure is suitable for its intended purpose.[7] For HTS, this means ensuring the assay is robust, reproducible, and sensitive enough to identify true hits reliably.[22] The following protocol outlines the essential validation steps using a biochemical TR-FRET assay as a case study.
Detailed Experimental Protocol: Validation of a TR-FRET Kinase Binding Assay
Objective: To validate a 384-well TR-FRET assay for screening this compound analogs against a target kinase (e.g., mTOR).
Materials:
-
Target Kinase (biotinylated)
-
Streptavidin-Europium (Donor)
-
Fluorescent Tracer (Acceptor)
-
Reference Inhibitor (e.g., Torin1)
-
Assay Buffer
-
DMSO (Dimethyl Sulfoxide)
-
Low-volume, black, 384-well assay plates
-
TR-FRET enabled plate reader
Step 1: Reagent Optimization (Checkerboard Titration)
-
Causality: Before assessing performance, the optimal concentrations of kinase and tracer must be determined to achieve a sufficient signal window (the difference between maximum and minimum signal) with minimal reagent consumption.
-
Procedure:
-
Perform a cross-titration of the kinase and tracer. Prepare serial dilutions of the kinase in rows and serial dilutions of the tracer in columns of a 384-well plate.
-
Add the fixed concentration of Streptavidin-Europium to all wells.
-
Incubate according to the manufacturer's protocol (e.g., 60 minutes at room temperature).
-
Read the plate on a TR-FRET reader (measure emissions at both donor and acceptor wavelengths).
-
Calculate the TR-FRET ratio and select the concentrations that provide the best balance of a robust signal window and low reagent usage (typically ~80% of the maximum signal).
-
Step 2: DMSO Tolerance Assessment
-
Causality: Compounds are stored in 100% DMSO, and the final concentration in the assay must not interfere with the assay's performance.[23] Most biochemical assays tolerate higher DMSO concentrations than cell-based assays, but this must be verified.[17] Cell-based assays are typically sensitive to DMSO concentrations above 0.5%-1%.[24][25][26][27]
-
Procedure:
-
Prepare two sets of wells: "Max Signal" (kinase + tracer + buffer) and "Min Signal" (kinase + tracer + saturating concentration of reference inhibitor).
-
Add a serial dilution of DMSO to both sets of wells, typically ranging from 0.1% to 5% final concentration.
-
Incubate and read the plate.
-
Plot the signal versus DMSO concentration. The highest concentration of DMSO that does not significantly impact the signal window (e.g., <10% reduction) is the maximum allowable concentration.
-
Step 3: Assay Robustness (Z'-Factor Determination)
-
Causality: The Z'-factor is a statistical parameter that quantifies the quality of an HTS assay.[28] It measures the separation between the positive (min signal) and negative (max signal) control populations, providing a measure of the assay's suitability for screening.[29][30]
-
Formula:
where and are the mean and standard deviation of the positive control (min signal), and and are the mean and standard deviation of the negative control (max signal). -
Procedure:
-
On a single 384-well plate, designate half the wells as negative controls (Max Signal: Kinase + Tracer + DMSO) and half as positive controls (Min Signal: Kinase + Tracer + saturating reference inhibitor).
-
Dispense reagents and incubate as standard.
-
Read the plate and calculate the Z'-factor.
-
-
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' ≤ 0.5: A usable assay, but may require a higher hit confirmation rate.
-
Z' < 0: The assay is not suitable for screening.
-
Step 4: Reference Compound IC50 Determination
-
Causality: Confirming the potency of a known, well-characterized inhibitor demonstrates that the assay can accurately measure the expected pharmacology. A significant deviation from the literature-reported value may indicate a problem with a reagent or the assay protocol.
-
Procedure:
-
Prepare a serial dilution of the reference inhibitor (e.g., 11-point, 1:3 dilution series).
-
Add the dilutions to the assay plate, followed by the pre-mixed kinase/tracer/donor reagents.
-
Incubate and read the plate.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Step 5: Precision Assessment (Repeatability and Intermediate Precision)
-
Causality: This step evaluates the variability of the assay. According to ICH guidelines, precision should be assessed at different levels.[33]
-
Intra-assay precision (Repeatability): Variation within a single plate, on a single day.
-
Inter-assay precision (Intermediate Precision): Variation across different plates, on different days, and ideally by different operators.
-
-
Procedure:
-
Determine the IC50 of the reference inhibitor in triplicate on the same plate (intra-assay).
-
Repeat the full IC50 determination on three separate days (inter-assay).
-
Calculate the mean, standard deviation, and coefficient of variation (%CV) for the Z'-factor and the reference IC50 values. A %CV of <20% is generally considered acceptable for HTS assays.
-
Pillar 3: Data Presentation and Interpretation
Summarizing validation data in a clear, tabular format is essential for making an informed "fit-for-purpose" decision.
Table 1: Hypothetical Validation Summary for a TR-FRET Kinase Assay
| Parameter | Metric | Result | Acceptance Criteria | Pass/Fail |
| Assay Robustness | Z'-Factor (Mean ± SD) | 0.78 ± 0.06 | > 0.5 | Pass |
| Solvent Tolerance | Max DMSO Conc. | 1.5% | ≥ 1.0% | Pass |
| Pharmacology | Ref. Inhibitor IC50 (nM) | 12.5 | 5 - 20 nM (Literature Range) | Pass |
| Precision | Intra-Assay IC50 %CV | 8.5% | < 20% | Pass |
| Inter-Assay IC50 %CV | 14.2% | < 20% | Pass |
Interpretation: The hypothetical data in Table 1 demonstrates that the assay is robust (Z' > 0.7), pharmacologically relevant (IC50 within expected range), and precise (%CV < 20%). This assay is deemed "fit-for-purpose" and is validated for use in a high-throughput screening campaign.
Conclusion
The validation of an in vitro assay is a non-negotiable prerequisite for any successful drug screening campaign. By systematically evaluating parameters such as robustness, precision, and pharmacological relevance, researchers can generate the high-quality, reliable data needed to make confident decisions. While biochemical assays like TR-FRET offer precision and control, cell-based assays like NanoBRET™ provide crucial physiological context. The ideal screening cascade often employs both: a highly robust biochemical assay for the primary HTS, followed by a cell-based target engagement assay to confirm cellular activity and prioritize hits for further development. This dual-pronged approach ensures that the most promising analogs of scaffolds like this compound are advanced, maximizing the potential for discovering the next generation of targeted therapeutics.
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Beck, B., Chen, Y., & Dere, W. (2013). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Available at: [Link]
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ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. Available at: [Link]
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Espindola, A. S., et al. (2022). A Step Towards Validation of High-Throughput Sequencing for the Identification of Plant Pathogenic Oomycetes. Phytopathology, 112(8), 1645-1654. Available at: [Link]
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Ismaili, L., et al. (2009). Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. Journal of Medicinal Chemistry, 52(22), 7247-7251. Available at: [Link]
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Liu, Q., et al. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][6][8]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 53(19), 7146-7155. Available at: [Link]
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Liu, Q., et al. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][6][8]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 53(19), 7146-7155*. Available at: [Link]
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Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. Available at: [Link]
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de Oliveira, R., et al. (2010). Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. Pharmacology, Biochemistry and Behavior, 95(3), 331-337. Available at: [Link]
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Isomeric purity analysis of [4-(4-Methylpiperazin-1-yl)phenyl]methanol
An In-depth Guide to the Isomeric Purity Analysis of [4-(4-Methylpiperazin-1-yl)phenyl]methanol: A Comparative Approach
In the landscape of pharmaceutical development, the precise characterization of an Active Pharmaceutical Ingredient (API) is paramount. The presence of isomers, even in minute quantities, can introduce significant variability in pharmacological and toxicological profiles. This guide provides a comprehensive comparison of analytical methodologies for determining the isomeric purity of this compound, a key building block in medicinal chemistry.[][2][3] We will move beyond procedural lists to explore the underlying principles and strategic rationale that inform robust analytical method development, ensuring both scientific rigor and regulatory compliance.
The Subject Molecule and the Importance of Isomeric Purity
This compound is an achiral aromatic amine derivative.[2] Its structure, however, allows for the potential formation of several positional isomers during synthesis, primarily the ortho- (2-substituted) and meta- (3-substituted) analogues.
The critical nature of isomeric purity is underscored by regulatory bodies worldwide.[4][5] The International Council for Harmonisation (ICH) guidelines, specifically Q3A/B and Q6A, mandate the identification and quantification of impurities to ensure the safety and efficacy of the final drug product.[6][7] An uncharacterized isomeric impurity could possess different biological activity, lead to off-target effects, or exhibit a distinct toxicity profile.
Comparative Analysis of Key Analytical Techniques
The cornerstone of isomeric purity analysis is the selection of a technique with adequate specificity and sensitivity. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy are the primary tools for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical analysis for purity determination due to its high resolving power and sensitivity.[8] For separating positional isomers of this compound, a reversed-phase (RP-HPLC) method is typically the most effective approach.
-
Principle of Separation: In RP-HPLC, separation is based on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Subtle differences in the polarity and hydrophobicity of the positional isomers, arising from the varied placement of the substituents on the phenyl ring, allow for their chromatographic resolution.
-
Expertise in Method Development: The choice of a C18 column is logical due to the aromatic nature of the molecule. Method optimization hinges on manipulating the mobile phase composition (e.g., acetonitrile/water or methanol/water gradients) and pH. The piperazine moiety is basic; therefore, adjusting the mobile phase pH with a buffer (e.g., phosphate or acetate) can alter the ionization state of the molecule, significantly impacting retention time and peak shape. A slightly acidic pH is often optimal to ensure consistent protonation and sharp, symmetrical peaks.
-
Trustworthiness through Validation: A robust HPLC method must be validated according to ICH Q2(R1) guidelines. This involves demonstrating specificity (the ability to resolve the main component from its impurities), linearity, accuracy, precision, and sensitivity (LOD/LOQ).[6] Spiking the main API with synthesized standards of the ortho- and meta- isomers is the definitive way to prove specificity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled structural information, making it an indispensable tool for unequivocally identifying isomers.[9][10] While HPLC separates compounds in space and time, NMR distinguishes them based on the unique magnetic environment of each nucleus.
-
Principle of Identification: ¹H and ¹³C NMR spectra serve as molecular fingerprints. Positional isomers of this compound will exhibit distinct spectra. For example, the splitting pattern of the aromatic protons in the ¹H NMR spectrum is highly diagnostic. The para-isomer will show a characteristic AA'BB' system (appearing as two doublets), whereas the ortho- and meta-isomers will display more complex, asymmetrical patterns.
-
Quantitative NMR (qNMR): Beyond identification, qNMR can be used for purity assessment without the need for an identical reference standard for each impurity.[11][12] By integrating the signals of the main compound against a certified internal standard of known concentration, the absolute purity can be determined. For isomeric purity, the relative integration of signals unique to each isomer can provide a precise ratio. The advantage of qNMR is its status as a primary ratio method, where signal intensity is directly proportional to the number of nuclei, requiring no response factor correction.[11]
-
Authoritative Grounding: The structural assignments must be unambiguous. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to definitively assign all proton and carbon signals, providing irrefutable evidence for the isomeric structure.
Head-to-Head Performance Comparison
| Parameter | HPLC-UV | Quantitative NMR (¹H qNMR) | Rationale & Justification |
| Specificity/Resolution | Excellent for separating isomers. | Excellent for distinguishing isomers. | HPLC physically separates the isomers, while NMR distinguishes them by unique chemical shifts. Both are highly specific. |
| Sensitivity (LOQ) | Very High (typically <0.05%) | Moderate (typically >0.1%) | HPLC excels at detecting trace-level impurities, which is critical for meeting stringent regulatory limits.[5] NMR sensitivity is inherently lower. |
| Quantification Accuracy | High (requires response factors) | Very High (primary method) | qNMR is considered a primary analytical method as it doesn't require response factors for isomers, potentially leading to higher accuracy.[12] HPLC accuracy depends on the purity of the reference standards. |
| Sample Throughput | High | Low to Moderate | A typical HPLC run is 15-30 minutes. NMR experiments, especially for quantification with long relaxation delays, can take significantly longer per sample. |
| Structural Information | None | Definitive | NMR is the gold standard for structural elucidation and unequivocal identification of unknown impurities.[9] |
| Development Complexity | Moderate | High | Developing a robust, validated HPLC method requires significant optimization. qNMR requires specialized expertise in experiment setup, processing, and data analysis. |
Strategic Analytical Workflow
A comprehensive and self-validating approach utilizes both HPLC and NMR in complementary roles. This strategy ensures both the high sensitivity required for impurity control and the certainty of structural identification.
Experimental Protocols
Protocol: RP-HPLC Method for Isomeric Purity
Objective: To separate and quantify positional isomers of this compound.
1. Instrumentation and Columns:
-
HPLC system with a UV/PDA detector.
-
Stationary Phase: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Causality: TFA acts as an ion-pairing agent and maintains an acidic pH, ensuring sharp peak shapes for the basic piperazine compound.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 50 25.0 90 30.0 90 30.1 10 | 35.0 | 10 |
4. Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1.0 mg/mL.
5. System Suitability and Validation:
-
Inject a standard solution containing the main compound and known levels of the ortho- and meta- isomers to confirm resolution (>2.0 between all peaks).
-
Perform full validation for specificity, LOQ, LOD, linearity, accuracy, and precision as per ICH Q2(R1).
Protocol: ¹H-NMR for Structural Confirmation
Objective: To confirm the identity of the main component and identify any observable isomeric impurities.
1. Instrumentation:
-
NMR Spectrometer (≥400 MHz).
2. Sample Preparation:
-
Accurately weigh ~10 mg of the sample and dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Causality: DMSO-d₆ is often preferred as it can solubilize a wide range of organic compounds and does not obscure the aromatic region of the spectrum.
3. Experimental Parameters:
-
Acquire a standard ¹H spectrum with sufficient scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).
-
Ensure the relaxation delay (d1) is adequate (e.g., 5 seconds) for quantitative comparisons.
-
Process the data with appropriate phasing and baseline correction.
4. Data Analysis:
-
Integrate all signals and assign them to the molecular structure.
-
Specifically analyze the aromatic region (approx. 7.0-7.5 ppm) for splitting patterns inconsistent with the para-substituted structure. The presence of complex multiplets could indicate ortho or meta impurities.
-
Compare the spectrum to a reference spectrum of a pure standard if available.
Conclusion
The robust determination of isomeric purity for this compound requires a multi-faceted analytical strategy. While RP-HPLC stands out for its superior sensitivity and quantitative power in routine quality control, its findings must be built upon the unequivocal structural evidence provided by NMR spectroscopy. An integrated workflow leveraging HPLC for quantification and NMR for identification provides a self-validating system that ensures the highest level of scientific integrity and meets the stringent demands of pharmaceutical development. This dual-pronged approach guarantees that the material advancing through the development pipeline is well-characterized, ensuring its safety, quality, and efficacy.
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A Researcher's Guide to Ensuring Reproducibility in Biological Assays Involving [4-(4-Methylpiperazin-1-yl)phenyl]methanol
Introduction: The Quest for Reliable and Reproducible Biological Data
In the realm of drug discovery and biomedical research, the reproducibility of experimental findings is the bedrock of scientific progress. The journey from a promising chemical entity to a validated biological effect is often fraught with variability, much of which can be traced back to the quality and consistency of the key reagents. This guide focuses on a representative small molecule, [4-(4-Methylpiperazin-1-yl)phenyl]methanol , to illustrate a comprehensive framework for ensuring the reproducibility of biological assays.
This compound belongs to the arylpiperazine class of compounds, a scaffold of significant interest in medicinal chemistry due to its presence in molecules with a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3][4] Given the therapeutic potential of arylpiperazine derivatives, it is paramount that researchers can reliably assess their biological effects. This guide provides a systematic approach to qualifying and utilizing this compound in a common biological assay, ensuring that the data generated is both accurate and reproducible.
The Challenge: Why Reproducibility Can Be Elusive
Inconsistent results in biological assays can arise from a multitude of factors, with the purity and integrity of small molecule reagents being a primary culprit. For a compound like this compound, several factors can introduce variability:
-
Stability: Piperazine-containing compounds can be susceptible to degradation, particularly in solution. Factors such as pH, light, and temperature can impact the stability of the compound, leading to a decrease in the concentration of the active molecule over time.
-
Batch-to-Batch Variability: Different synthetic batches of the same compound, whether from the same or different suppliers, can have varying purity profiles. Without proper characterization of each new batch, researchers risk introducing a significant source of variability into their experiments.
This guide will equip you with the tools and methodologies to proactively address these challenges, thereby enhancing the reliability of your research.
A Framework for Ensuring Reproducibility: A Step-by-Step Approach
To ensure the consistency of your biological assay results, it is crucial to implement a robust quality control workflow for every new batch of this compound. The following diagram outlines a recommended workflow:
Caption: A comprehensive workflow for the qualification of new batches of this compound.
Synthesis and Potential Impurities of this compound
A common synthetic route to this compound involves the reductive amination of 4-formylbenzyl alcohol with N-methylpiperazine. While effective, this method can lead to several impurities if not performed under optimal conditions.
Potential Impurities:
-
Unreacted Starting Materials: Residual 4-formylbenzyl alcohol or N-methylpiperazine.
-
Over-alkylation Products: Formation of a bis-alkylated piperazine derivative.
-
Side-Reaction Products: Impurities arising from the reducing agent or solvent.
-
Degradation Products: Oxidation of the benzyl alcohol to the corresponding aldehyde or carboxylic acid.
Understanding these potential impurities is the first step in developing analytical methods to detect and quantify them.
Analytical Characterization: Confirming Identity and Purity
Before use in any biological assay, a new batch of this compound should be thoroughly characterized to confirm its identity and assess its purity. A combination of analytical techniques is recommended for a comprehensive evaluation.
| Analytical Technique | Purpose | Key Advantages | Considerations |
| High-Performance Liquid Chromatography (HPLC/UPLC) | Purity assessment and quantification of impurities. | High resolution, quantitative, and can be coupled with various detectors (UV, MS). | Requires a validated method for accurate quantification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation and identification of impurities. | Provides detailed structural information, can identify and quantify impurities with a known reference standard. | Lower sensitivity compared to MS, may not detect trace impurities. |
| Mass Spectrometry (MS) | Molecular weight confirmation and identification of impurities. | High sensitivity, provides accurate mass information. | May not distinguish between isomers without fragmentation analysis. |
Experimental Protocol: Purity Determination by HPLC
Objective: To determine the purity of this compound and quantify any impurities.
Instrumentation: A standard HPLC or UPLC system with a UV detector.
Method:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of Mobile Phase A and B.
Data Analysis: Integrate the peak areas of the main compound and all impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Biological Assay Qualification: A Practical Example Using the MTT Assay
Given the reported anticancer activities of arylpiperazine derivatives, a cell viability assay, such as the MTT assay, is a relevant biological context for evaluating the impact of reagent quality.[1][2][3][4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.[6][7]
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
Objective: To determine the cytotoxic effect of this compound on a cancer cell line (e.g., MCF-7 breast cancer cells) and to compare the potency of different batches.
Materials:
-
MCF-7 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (test compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions of the test compound and doxorubicin in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium only (blank) and cells with medium containing the same concentration of DMSO as the test wells (vehicle control).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6]
Caption: A streamlined workflow for performing the MTT cell viability assay.
Data Interpretation and Comparison
The ultimate goal of this qualification process is to ensure that a new batch of this compound will produce comparable results to a previously validated reference lot.
Data Comparison Table:
| Parameter | Reference Lot | New Batch | Acceptance Criteria |
| Purity (HPLC, %) | 99.2% | 98.9% | ≥ 98.0% |
| Identity (NMR, MS) | Conforms | Conforms | Conforms to structure |
| IC₅₀ (MTT Assay, µM) | 15.2 µM | 16.1 µM | Within 2-fold of reference |
| Maximum Inhibition (%) | 95% | 93% | ≥ 90% |
By establishing clear acceptance criteria, researchers can make an informed decision on whether to accept a new batch of the compound for use in their experiments.
Alternative Compounds in Cancer Research
While this compound and other arylpiperazines are of interest, it is important to be aware of other classes of compounds being investigated for anticancer activity. These include, but are not limited to:
-
Kinase Inhibitors: A major class of targeted cancer therapies.
-
Natural Products and their Derivatives: A rich source of novel anticancer agents.
-
PROTACs (Proteolysis-Targeting Chimeras): An emerging modality in cancer therapy.[]
Comparing the activity of this compound to compounds from these or other classes can provide valuable context for its potential as a therapeutic agent.
Conclusion: A Commitment to Rigorous Science
The reproducibility of biological assays is a cornerstone of scientific integrity. By implementing a systematic approach to the qualification of key reagents like this compound, researchers can significantly enhance the reliability and reproducibility of their data. This guide provides a practical framework for the analytical and biological characterization of small molecules, empowering researchers to have greater confidence in their experimental findings and to contribute to the advancement of robust and reliable science.
References
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
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Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation. (2022). Journal of Advanced Veterinary Research, 12(4), 427-431. [Link]
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2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023). Molbank, 2023(1), M1556. [Link]
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Host Cell Protein (HCP) Impurities in Biotherapeutic Drug Development and Manufacturing. (n.d.). Bio-Rad. Retrieved from [Link]
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HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. (2002). Acta Poloniae Pharmaceutica, 59(1), 3-10. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of [4-(4-Methylpiperazin-1-yl)phenyl]methanol
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. The compound [4-(4-Methylpiperazin-1-yl)phenyl]methanol, a piperazine derivative, is a valuable building block in medicinal chemistry. However, its handling and disposal require a thorough understanding of its hazard profile to ensure personnel safety and environmental compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory awareness. The procedures outlined here are designed to create a self-validating system of safety, ensuring that each step logically reinforces the next, from initial handling to final disposal.
Foundational Knowledge: Hazard Profile and Risk Assessment
Effective disposal begins with a clear understanding of the risks. This compound is not benign; its hazard classification dictates the stringent controls required for its management. The piperazine moiety itself is known to be associated with skin and eye irritation, and this specific derivative carries formal hazard classifications.[1][2]
Table 1: Physicochemical Properties and GHS Hazard Classification
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 342405-34-9 | PubChem[2] |
| Molecular Formula | C₁₂H₁₈N₂O | PubChem[2] |
| Molecular Weight | 206.28 g/mol | PubChem[2] |
| GHS Hazard Codes | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | ECHA[2] |
| Hazard Categories | Skin Irritation (Category 2)Eye Irritation (Category 2A)Specific Target Organ Toxicity - Single Exposure (Category 3) | ECHA[2] |
Based on this profile, all waste containing this compound must be treated as hazardous chemical waste .[1][3] Disposal via standard trash or sanitary sewer systems is strictly prohibited and poses a significant risk to the environment and public health.[4][5]
Pre-Disposal Safety Protocol: Engineering Controls & PPE
Before any waste is handled, establishing a safe working environment is paramount. The primary risks during waste consolidation are inhalation of aerosolized particles and dermal contact.
Engineering Controls: All handling of solid this compound and the preparation of its waste should be conducted within a certified chemical fume hood.[1][4] This provides the primary barrier of protection against respiratory exposure.
Personal Protective Equipment (PPE): The following PPE is mandatory for all personnel involved in the disposal process. This selection is based on the compound's specific hazards.
Table 2: Personal Protective Equipment (PPE) Mandates
| PPE Category | Specification | Rationale and Use |
| Eye Protection | Chemical safety goggles or a full-face shield. | Essential to protect against splashes or airborne particles causing serious eye irritation.[4][6] |
| Hand Protection | Chemical-resistant nitrile gloves (inspected before use). | Protects against direct skin contact, which can cause irritation.[4][6] For potent compounds, double-gloving is a best practice. |
| Body Protection | A dedicated, long-sleeved laboratory coat. | Prevents contamination of personal clothing.[4][6] |
| Respiratory | Not required if working in a fume hood. If a fume hood is unavailable, a NIOSH-approved respirator with particulate filters is necessary.[4][6] | Protects against inhalation of the compound, which may cause respiratory irritation.[2] |
The Core Disposal Workflow: From Generation to Collection
The proper disposal of this compound follows a systematic workflow. Each step is critical for ensuring safety and regulatory compliance. The universally accepted final disposal method for such compounds is high-temperature incineration managed by a licensed hazardous waste disposal service.[4][6] Your role is to ensure the waste is collected, segregated, and labeled correctly for this final step.
Step-by-Step Disposal Protocol
-
Container Preparation:
-
Waste Segregation and Collection:
-
Crucial Directive: Do NOT mix waste containing this compound with incompatible waste streams. This compound is incompatible with strong oxidizing agents and strong acids.[5] Mixing could lead to hazardous reactions.
-
Solid Waste: Carefully transfer residual solid compound, weigh boats, and contaminated weighing papers into the designated waste container. Avoid generating dust during transfer.[6]
-
Contaminated Consumables: All disposables that have come into contact with the compound, including pipette tips, gloves, and absorbent pads, must be placed in the same hazardous waste container.[1][4]
-
Solution Waste: If disposing of solutions, ensure the container is appropriate for liquids and that the solution's components are compatible.
-
-
Container Labeling and Management:
-
As soon as the first item of waste is added, label the container clearly.
-
The label must, at a minimum, include:
-
Keep the container securely sealed when not actively adding waste.[3]
-
-
Temporary Storage and Final Disposal:
-
Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area.
-
This area should be secure, well-ventilated, and away from incompatible materials.[3]
-
Follow your institution's procedures for scheduling a pickup by the Environmental Health & Safety (EH&S) office or a contracted licensed hazardous waste disposal company.[4]
-
Caption: Disposal workflow for this compound.
Emergency Protocol: Spill Management
In the event of a spill, a swift and correct response is critical to prevent exposure and contain contamination.
-
Evacuate & Alert: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access.
-
Don PPE: Before addressing the spill, don the full PPE as outlined in Table 2.
-
Containment: For solid spills, gently cover the material with an inert absorbent like vermiculite or sand to prevent it from becoming airborne.[1][3] For liquid spills, surround the area with absorbent material.
-
Collection: Carefully sweep or scoop the contained material and absorbent into your designated hazardous waste container. Use non-sparking tools if a flammable solvent is present.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.[1] All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and institutional EHS office, as per local policy.
Caption: Emergency response workflow for a chemical spill.
Decontamination of Non-Disposable Equipment
Any non-disposable equipment (e.g., spatulas, glassware) that comes into contact with the chemical must be thoroughly decontaminated. Rinse the equipment with a suitable solvent (such as ethanol or isopropanol) to remove the residue. Collect this solvent rinse as hazardous waste. Following the solvent rinse, wash the equipment with soap and water.[1]
By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility in the laboratory. Proper chemical waste management is not merely a regulatory hurdle; it is a fundamental component of professional scientific practice.
References
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-
PubChem. (n.d.). {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol. National Center for Biotechnology Information. Retrieved from [Link]
-
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Personal protective equipment for handling [4-(4-Methylpiperazin-1-yl)phenyl]methanol
A Researcher's Guide to Safely Handling [4-(4-Methylpiperazin-1-yl)phenyl]methanol
As a Senior Application Scientist, it is imperative to ground our laboratory practices in a deep understanding of the materials we handle. This guide provides essential safety and logistical information for the use of this compound (CAS No. 622381-65-1), a compound frequently utilized in pharmaceutical development. Our focus is not just on procedural steps but on the rationale behind them, ensuring a culture of safety and scientific integrity.
Hazard Identification and Risk Assessment
This compound is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[1] Understanding this primary hazard is the foundation of our safety protocol. The piperazine moiety, while common in medicinal chemistry, can present specific health and safety challenges. The toxicological properties of this specific compound have not been fully investigated, which necessitates a cautious approach, treating it as potentially harmful upon ingestion, inhalation, or skin contact.[1]
Key Hazard Information:
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation, Category 1C | Corrosive | Danger | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage/Irritation, Category 1 | Corrosive | Danger | H318: Causes serious eye damage. |
Source: Fisher Scientific Safety Data Sheet[1]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The goal is to create a complete barrier between the researcher and the chemical.
-
Eye and Face Protection: Due to the risk of serious eye damage, standard safety glasses are insufficient.
-
Mandatory: Chemical splash goggles conforming to EN 166 (Europe) or ANSI Z87.1 (US) standards.[1]
-
Recommended for large quantities or splash risk: A full-face shield worn over chemical splash goggles.
-
-
Skin Protection:
-
Gloves: The choice of glove material is critical. While nitrile gloves are common in laboratories, their resistance to aromatic amines can be variable.[2][3] For prolonged contact or immersion, butyl rubber gloves are recommended due to their high resistance to corrosive chemicals and amines.[4][5][6] For tasks with a lower risk of direct contact, heavy-duty (e.g., 8 mil or thicker) nitrile gloves may be suitable for splash protection, but they should be changed immediately upon contamination.[3] Always inspect gloves for any signs of degradation or perforation before use.
-
Lab Coat/Clothing: A clean, buttoned laboratory coat is mandatory. For procedures with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is advised.[7] Long-sleeved clothing and closed-toe shoes are required at all times in the laboratory.[1]
-
-
Respiratory Protection:
-
Work with this compound should be conducted within a certified chemical fume hood to minimize inhalation of dust or aerosols.[1]
-
If a fume hood is not available or in the event of a large spill, a respirator may be necessary. A full-face respirator with a combination cartridge for organic vapors and particulates (e.g., ABEK-P3) would be appropriate, but this requires a formal respiratory protection program, including fit testing, as mandated by OSHA (29 CFR 1910.134).[8]
-
Safe Handling and Operational Workflow
A systematic approach to handling minimizes the risk of exposure and contamination.
Caption: Workflow for handling this compound.
Step-by-Step Protocol:
-
Preparation:
-
Designate a specific area for handling the compound, preferably inside a chemical fume hood.
-
Ensure a current Safety Data Sheet (SDS) is accessible.
-
Don all required PPE as detailed in Section 2.
-
Have a spill kit readily available. For this corrosive solid, the kit should contain an inert absorbent material (like vermiculite or sand), a neutralizing agent for corrosive materials (such as sodium bicarbonate for potential acidic contamination from other reagents), and designated waste bags.[9]
-
-
Handling:
-
When weighing the solid, use a spatula and perform the task within the fume hood to contain any dust.
-
Avoid creating dust. If the material is a fine powder, handle it with extra care.
-
When transferring the substance, use appropriate, clean glassware.
-
If making a solution, add the solid to the solvent slowly.
-
-
Post-Procedure Cleanup:
-
Decontamination: Wipe down the work surface (fume hood sash, base, and any contaminated equipment) with soap and water.[1] For corrosive residues, neutralization may be necessary before cleaning.[1][10]
-
Glassware: Rinse all contaminated glassware thoroughly. The initial rinse should be collected as hazardous waste.[11]
-
PPE Removal: Remove gloves using the proper technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands. Dispose of them in the designated hazardous waste container. Remove your lab coat and hang it in the designated area.
-
Hygiene: Wash your hands thoroughly with soap and water after removing your gloves.
-
Emergency Procedures: Spill and Exposure Response
Immediate and correct response to an emergency can significantly mitigate harm.
Spill Response Workflow:
Caption: Decision and action workflow for a chemical spill.
-
In Case of Skin Contact:
-
In Case of Eye Contact:
-
In Case of Inhalation:
-
Move the person to fresh air.
-
If breathing is difficult, provide oxygen. If not breathing, give artificial respiration (only if trained to do so).
-
Seek medical attention.
-
-
In Case of Ingestion:
Waste Disposal Plan
All waste generated from handling this compound is considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.[1]
Step-by-Step Disposal Protocol:
-
Solid Waste:
-
Collect any excess solid compound, contaminated spill cleanup materials, and used weighing papers in a clearly labeled, sealed, and compatible container. A high-density polyethylene (HDPE) container is a suitable choice.
-
The container must be labeled with a "Hazardous Waste" tag.[12]
-
-
Liquid Waste:
-
Collect any solutions containing the compound and the initial rinses from glassware in a separate, sealed, and compatible waste container.
-
Do not mix with incompatible waste streams (e.g., strong oxidizing agents).[13]
-
Label the container as "Hazardous Waste" and list all chemical constituents and their approximate concentrations.[12][13]
-
-
Contaminated PPE:
-
Disposable gloves, bench paper, and any other contaminated disposable items must be placed in a designated solid hazardous waste container.[14]
-
-
Storage and Pickup:
-
Store all hazardous waste containers in a designated satellite accumulation area.[15]
-
Ensure containers are kept closed except when adding waste.
-
Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.
-
By adhering to these scientifically grounded safety protocols, we can ensure the responsible and safe use of this compound, protecting ourselves, our colleagues, and the integrity of our research.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
